molecular formula C5H10O5 B10789947 D-Ribose CAS No. 10018-08-3

D-Ribose

Cat. No.: B10789947
CAS No.: 10018-08-3
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-SOOFDHNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Ribose is a vital, naturally occurring pentose sugar (C5H10O5, CAS 50-69-1) that serves as an essential component of RNA, nucleotides, and other critical biomolecules . In research, it is primarily investigated for its role in cellular energy synthesis. This compound can be phosphorylated to produce this compound-5-phosphate (D5P), which enters the pentose phosphate pathway and serves as a direct substrate for the synthesis of phosphoribosyl pyrophosphate (PRPP), the essential precursor for the de novo synthesis of adenosine triphosphate (ATP) . This mechanism underpins its research value in studies of congestive heart failure (CHF) and ischemic heart disease, where it has been shown to help accelerate the recovery of myocardial ATP levels following ischemia and improve diastolic function . Beyond cardiology, this compound is a key compound in metabolic studies. Recent research points to a potential link between this compound metabolic disorders and the pathogenesis of type 2 diabetes mellitus, with some studies indicating that elevated this compound levels may contribute to the disease through non-enzymatic glycation, similar to glucose . Conversely, other studies explore its ability to influence blood glucose levels and insulin sensitivity . In cancer research, its metabolite, this compound-5-phosphate, has been identified as a metabolic checkpoint that can inactivate YAP, suggesting a potential role in regulating cancer cell survival under glucose limitation . This product is provided as a high-purity (≥98% ), crystalline powder for research purposes. It is For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. The European Food Safety Authority (EFSA) has established safety guidelines for its use as a novel food, but this product is not of that grade or intended for such applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10018-08-3

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(3R,4R,5R)-oxane-2,3,4,5-tetrol

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1

InChI Key

SRBFZHDQGSBBOR-SOOFDHNKSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H](C(O1)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O

physical_description

Solid;  [Merck Index] White powder;  [Sigma-Aldrich MSDS]

vapor_pressure

0.00000085 [mmHg]

Origin of Product

United States

Foundational & Exploratory

D-Ribose as a Precursor to ATP Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) triphosphate (ATP) is the primary energy currency of the cell, essential for a vast array of biological processes. The synthesis of ATP is intrinsically linked to the availability of its molecular precursors, one of which is the pentose (B10789219) sugar D-ribose (B76849). This technical guide provides a comprehensive overview of the role of this compound in ATP synthesis, intended for researchers, scientists, and professionals in drug development. We will delve into the core biochemical pathways, present quantitative data from clinical and preclinical studies, and provide detailed experimental protocols for the measurement of ATP. Furthermore, this guide will explore the potential therapeutic applications and considerations of this compound supplementation.

Introduction: The Central Role of this compound in Cellular Bioenergetics

This compound, a naturally occurring five-carbon monosaccharide, is a fundamental building block for numerous essential biomolecules, including ribonucleic acid (RNA), deoxyribonucleic acid (DNA), and, most critically for cellular energy, adenosine triphosphate (ATP).[1][2] ATP is composed of an adenine (B156593) base, a ribose sugar, and three phosphate (B84403) groups. The high-energy bonds between these phosphate groups are the cell's immediate source of energy for metabolic reactions, muscle contraction, and nerve impulse propagation.[3]

The intracellular synthesis of this compound primarily occurs through the pentose phosphate pathway (PPP), a metabolic route parallel to glycolysis.[1][4] However, the PPP can be a slow and rate-limited process, particularly in tissues with high energy demands such as the heart and skeletal muscle, due to the limited availability of the enzyme glucose-6-phosphate dehydrogenase (G6PD).[1][5] This limitation can become a significant bottleneck in ATP production, especially under conditions of physiological stress, ischemia, or in certain pathological states.[1][6]

Supplemental this compound can bypass these rate-limiting steps of the PPP, providing a direct substrate for the synthesis of 5-phospho-D-ribose 1-pyrophosphate (PRPP), a critical intermediate for both de novo and salvage pathways of nucleotide synthesis.[1][7] This guide will explore the intricacies of these pathways and the scientific evidence supporting the use of this compound to enhance cellular ATP levels.

Biochemical Pathways of ATP Synthesis Involving this compound

The contribution of this compound to ATP synthesis is multifaceted, involving its entry into central metabolic pathways and its direct incorporation into nucleotide synthesis.

The Pentose Phosphate Pathway (PPP) and PRPP Synthesis

The endogenous production of this compound-5-phosphate, the precursor for PRPP, occurs via the PPP. This pathway has two main branches: the oxidative and non-oxidative phases. The oxidative phase generates NADPH, a crucial reducing agent for various biosynthetic reactions and antioxidant defense, while the non-oxidative phase interconverts pentose phosphates, including the production of ribose-5-phosphate (B1218738).[4][8]

The enzyme ribokinase catalyzes the phosphorylation of this compound to this compound-5-phosphate, which is then converted to PRPP by PRPP synthetase.[9] PRPP is the activated form of ribose and serves as the cornerstone for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides.[10]

De Novo and Salvage Pathways for Nucleotide Synthesis

There are two primary pathways for the synthesis of nucleotides: the de novo pathway and the salvage pathway.

  • De Novo Synthesis: This pathway builds nucleotides from simpler precursor molecules, such as amino acids, bicarbonate, and ammonia. The synthesis of the purine and pyrimidine rings occurs directly on the PRPP molecule.[11][12] This process is metabolically expensive and can be slow.

  • Salvage Pathway: This more energy-efficient pathway recycles pre-existing bases and nucleosides that result from the degradation of DNA and RNA.[13] PRPP is also a key substrate in this pathway, where enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) attach a recycled purine base to the ribose-5-phosphate of PRPP.[7]

By providing an exogenous source of this compound, the intracellular pool of PRPP can be increased, thereby accelerating both the de novo and salvage pathways for ATP synthesis.[1][14] This is particularly beneficial in conditions where ATP has been rapidly depleted, as the salvage pathway allows for a much faster replenishment of the adenine nucleotide pool compared to de novo synthesis alone.[1]

ATP_Synthesis_Pathway cluster_PPP Pentose Phosphate Pathway (Endogenous) cluster_Exogenous Exogenous Supplementation cluster_Synthesis Nucleotide Synthesis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Oxidative & Non-Oxidative Phases G6P->PPP R5P_endo This compound-5-Phosphate PPP->R5P_endo PRPP_Synthetase PRPP Synthetase R5P_endo->PRPP_Synthetase D_Ribose_supp This compound (Supplement) Ribokinase Ribokinase D_Ribose_supp->Ribokinase R5P_exo This compound-5-Phosphate Ribokinase->R5P_exo ATP -> ADP R5P_exo->PRPP_Synthetase PRPP PRPP PRPP_Synthetase->PRPP ATP -> AMP De_Novo De Novo Synthesis PRPP->De_Novo Salvage Salvage Pathway PRPP->Salvage IMP IMP De_Novo->IMP AMP AMP Salvage->AMP IMP->AMP ADP ADP AMP->ADP ATP -> ADP ATP ATP ADP->ATP Oxidative Phosphorylation

Biochemical pathway of this compound to ATP synthesis.

Quantitative Data on this compound Supplementation and ATP Levels

Numerous studies have investigated the effects of this compound supplementation on ATP levels in various contexts, from clinical conditions to athletic performance. The following tables summarize key quantitative findings.

Table 1: this compound in Cardiovascular Disease
Study PopulationThis compound DosageDurationKey FindingsReference
Dogs with myocardial ischemiaIntravenous infusionDuring and after ischemiaATP levels rebounded to 85% of normal within 24 hours, compared to no significant recovery in the control group.[15][15]
15 patients with chronic coronary artery disease and heart failure5g, three times daily3 weeksSignificantly enhanced left ventricular filling and improved quality of life.[15][15]
11 patients with NYHA Class II-IV heart failureNot specified6 weeksImproved tissue blood flow in 64% of patients.[15][15]
Patients with stable severe coronary artery diseaseNot specified3 daysImproved myocardial tolerance to ischemia.[1][1]
Table 2: this compound in Fibromyalgia and Chronic Fatigue Syndrome (CFS)
Study PopulationThis compound DosageDurationKey FindingsReference
41 patients with Fibromyalgia and/or CFS (Pilot Study)5g, three times dailyAverage of 3 weeks~66% of patients experienced significant improvement. Average 45% increase in energy and 30% improvement in overall well-being.[16][17][16][17]
257 patients with CFS and Fibromyalgia (Multicenter Study)5g, three times daily3 weeksAverage energy increase of 61.3%. 37% increase in overall well-being, 29.3% improvement in sleep, and 30% improvement in mental clarity.[18][18]
Table 3: this compound in Athletic Performance and Muscle Recovery
Study PopulationThis compound DosageDurationKey FindingsReference
Healthy male subjects after exhaustive cycling~150g total (200mg/kg + sucrose, thrice daily)3 daysRestored muscle ATP concentrations to pre-exercise levels, while the placebo group showed only partial restoration.[5][5]
Healthy subjects after high-intensity intermittent exerciseOral supplementation72 hoursATP synthesis increased and ATP levels returned to normal after 72 hours in the this compound group, a benefit not seen in the control group.[19][19]
26 healthy subjects (crossover study)10g/day5 days (2 loading, 3 with exercise)In the lower VO2 max group, this compound maintained exercise performance and resulted in lower perceived exertion and creatine (B1669601) kinase levels compared to dextrose.[19][19]

Experimental Protocols for Measuring ATP Levels

Accurate quantification of intracellular ATP is crucial for assessing the efficacy of this compound supplementation. Several robust methods are available, each with its own advantages and applications.

Luciferase-Based Bioluminescence Assay for Cultured Cells

This is a highly sensitive method for quantifying ATP in cell lysates.

Principle: The enzyme firefly luciferase catalyzes the oxidation of D-luciferin in the presence of ATP, producing light. The amount of light emitted is directly proportional to the ATP concentration.[20]

Materials:

  • Cultured cells treated with this compound or control.

  • ATP Cell Viability Luciferase Assay Kit (e.g., from Sigma-Aldrich or similar).[21]

  • Luminometer.

  • 96-well microtiter plates (black-walled for luminescence).

  • Phosphate-buffered saline (PBS).

Protocol:

  • Cell Culture and Treatment: Plate cells in a 96-well plate and culture to the desired confluency. Treat cells with various concentrations of this compound for the desired time period. Include untreated control wells.

  • Reagent Preparation: Prepare the ATP detection cocktail according to the manufacturer's instructions, typically by mixing the luciferase enzyme and D-luciferin substrate in an assay buffer.[21]

  • Cell Lysis and ATP Measurement:

    • For suspension cells, transfer a small volume of the cell culture to a luminometer tube or a well of a black-walled 96-well plate.

    • For adherent cells, remove the culture medium and add a cell lysis reagent provided in the kit.

    • Add the prepared ATP detection cocktail to the cell lysate.

    • Immediately measure the luminescence using a luminometer.[6]

  • Data Analysis: Generate a standard curve using known concentrations of ATP. Use this curve to determine the ATP concentration in the experimental samples.

Luciferase_Assay_Workflow start Start: Cultured Cells treatment Treat with this compound (and controls) start->treatment lysis Lyse Cells to Release ATP treatment->lysis add_reagents Add Luciferase and D-Luciferin Cocktail lysis->add_reagents measure Measure Luminescence (Light Output) add_reagents->measure analyze Analyze Data using ATP Standard Curve measure->analyze end End: Quantified ATP Levels analyze->end

Workflow for Luciferase-Based ATP Assay.
High-Performance Liquid Chromatography (HPLC) for Tissue Samples

HPLC provides a robust method for separating and quantifying adenine nucleotides (ATP, ADP, AMP) in tissue extracts.

Principle: A tissue extract is injected into an HPLC system equipped with a reverse-phase column. The different nucleotides are separated based on their polarity and detected by UV absorbance.

Materials:

  • Tissue sample (e.g., muscle biopsy).

  • Liquid nitrogen.

  • Perchloric acid.

  • Potassium hydroxide (B78521) (KOH).

  • HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile phase (e.g., ammonium (B1175870) dihydrogen phosphate buffer).[13]

  • ATP, ADP, and AMP standards.

Protocol:

  • Tissue Collection and Freezing: Obtain a muscle biopsy and immediately freeze it in liquid nitrogen to halt metabolic activity.[2]

  • Protein Precipitation and Extraction:

    • Homogenize the frozen tissue in ice-cold perchloric acid.

    • Centrifuge the homogenate to pellet the precipitated proteins.

    • Neutralize the supernatant containing the nucleotides with KOH.

    • Centrifuge again to remove the potassium perchlorate (B79767) precipitate.

  • HPLC Analysis:

    • Filter the supernatant and inject a known volume into the HPLC system.

    • Separate the nucleotides using a C18 column and an appropriate mobile phase.

    • Detect the nucleotides by their UV absorbance at 254 nm.

  • Data Analysis: Create a standard curve for ATP, ADP, and AMP using known concentrations. Quantify the nucleotides in the sample by comparing their peak areas to the standard curve.

31P-Nuclear Magnetic Resonance (NMR) Spectroscopy for In Vivo Measurement

31P-NMR is a non-invasive technique that allows for the measurement of phosphorus-containing metabolites, including ATP and phosphocreatine (B42189) (PCr), in living tissue.

Principle: The nuclei of phosphorus-31 atoms have a magnetic moment. When placed in a strong magnetic field, they can be excited by radiofrequency pulses. The subsequent relaxation of these nuclei emits a signal that is dependent on their chemical environment, allowing for the differentiation and quantification of ATP and other phosphorus-containing compounds.

Methodology:

  • The subject is placed within the bore of a high-field NMR scanner.

  • A surface coil is positioned over the tissue of interest (e.g., the heart or skeletal muscle).

  • A series of radiofrequency pulses are applied, and the resulting signals are detected.

  • The signals are processed to generate a spectrum with distinct peaks corresponding to the different phosphate groups of ATP (α, β, and γ), PCr, and inorganic phosphate (Pi).

  • The relative concentrations of these metabolites can be determined from the areas under their respective peaks.[17]

Important Considerations and Potential Side Effects

While this compound supplementation is generally considered safe, there are some important considerations for researchers and clinicians.

Uric Acid Production

The metabolism of this compound can lead to an increase in the production of purine nucleotides, and their subsequent catabolism can result in the formation of uric acid.[7] Some studies have reported a transient increase in serum uric acid levels following this compound supplementation.[10] This is an important consideration for individuals with a predisposition to hyperuricemia or gout.

Formation of Advanced Glycation End Products (AGEs)

This compound is a reducing sugar and has been shown in vitro and in some in vivo studies to be more reactive than glucose in the non-enzymatic glycation of proteins, leading to the formation of advanced glycation end products (AGEs).[1][5] AGEs are implicated in the pathogenesis of various chronic diseases. The long-term effects of high-dose this compound supplementation on AGE formation in humans require further investigation.

Conclusion

This compound plays a pivotal role as a precursor to ATP synthesis, offering a direct route to replenish cellular energy stores. By bypassing the rate-limiting steps of the pentose phosphate pathway, supplemental this compound can enhance the production of PRPP, a critical substrate for both de novo and salvage pathways of nucleotide synthesis. The quantitative data from a range of studies suggest that this compound supplementation may be beneficial in conditions characterized by impaired cellular energy metabolism, such as cardiovascular disease, fibromyalgia, and chronic fatigue syndrome, as well as in aiding muscle recovery after intense exercise.

For researchers and drug development professionals, understanding the biochemical mechanisms of this compound and employing robust analytical methods to measure its effects on ATP levels are essential for further elucidating its therapeutic potential. Continued research is warranted to optimize dosing strategies and to fully understand the long-term implications of this compound supplementation. This guide provides a foundational understanding to support these future endeavors.

References

The Pivotal Role of D-Ribose in Nucleotide Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the function of D-Ribose in the biosynthesis of nucleotides, the fundamental building blocks of nucleic acids. This compound, primarily in its phosphorylated form, ribose-5-phosphate (B1218738) (R5P), serves as the central precursor for the synthesis of 5-phosphoribosyl-1-pyrophosphate (PRPP), the activated ribose donor for both de novo and salvage pathways of purine (B94841) and pyrimidine (B1678525) biosynthesis. This document details the core biochemical pathways, enzymatic reactions, and regulatory mechanisms governing the flux of this compound into nucleotide production. Furthermore, it presents quantitative data on key enzymatic parameters and metabolite concentrations, outlines detailed experimental protocols for the analysis of these pathways, and provides visual representations of the critical molecular processes and experimental workflows. This guide is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, molecular biology, and drug development, offering insights into potential targets for therapeutic intervention.

Introduction: The Centrality of this compound in Cellular Metabolism

This compound, a five-carbon aldose sugar, is a ubiquitous and vital molecule in all living organisms.[1] Its primary significance lies in its structural role as the carbohydrate backbone of ribonucleic acid (RNA) and its derivative, deoxyribose, in deoxyribonucleic acid (DNA).[1] Beyond its structural function, this compound is a key component of essential biomolecules such as adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell, and various coenzymes, including NAD+, FAD+, and Coenzyme A.[1] The metabolic pathways that produce and utilize this compound are thus of paramount importance for cellular growth, proliferation, and function. This guide focuses specifically on the indispensable role of this compound as the foundational scaffold upon which purine and pyrimidine nucleotides are constructed.

The Pentose (B10789219) Phosphate (B84403) Pathway: The Primary Source of Ribose-5-Phosphate

The principal route for the endogenous synthesis of this compound in the form of Ribose-5-Phosphate (R5P) is the Pentose Phosphate Pathway (PPP).[2] The PPP is a cytosolic metabolic pathway that runs parallel to glycolysis, diverging from it at the level of glucose-6-phosphate.[2] The PPP is composed of two distinct branches: the oxidative and the non-oxidative phase.

  • Oxidative Phase: This phase is an irreversible process that converts glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH for each molecule of glucose-6-phosphate oxidized. Ribulose-5-phosphate is then isomerized to R5P.

  • Non-oxidative Phase: This phase consists of a series of reversible sugar-phosphate interconversions catalyzed by transketolase and transaldolase. These reactions can either produce R5P from glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate) or convert excess R5P back into glycolytic intermediates.[3]

The flux through the PPP is tightly regulated to meet the cellular demand for NADPH and R5P.[2] In rapidly dividing cells, there is a high demand for nucleotide synthesis, leading to an increased flux towards R5P production.[3]

Pentose_Phosphate_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway G6P Glucose-6-Phosphate Ru5P Ribulose-5-Phosphate G6P->Ru5P Oxidative Phase (NADPH production) F6P Fructose-6-Phosphate R5P Ribose-5-Phosphate F6P->R5P Non-oxidative Phase G3P Glyceraldehyde-3-Phosphate G3P->R5P Non-oxidative Phase Ru5P->R5P Isomerase Nucleotide_Synthesis Nucleotide Biosynthesis R5P->Nucleotide_Synthesis To Nucleotide Synthesis

Figure 1: Overview of the Pentose Phosphate Pathway and its connection to nucleotide biosynthesis.

Activation of this compound: The Synthesis of PRPP

While R5P is the direct precursor derived from the PPP, it must be activated to a higher energy form, 5-phosphoribosyl-1-pyrophosphate (PRPP), to be utilized in nucleotide biosynthesis.[4] This activation is a critical control point in the overall pathway.

The Role of PRPP Synthetase

The synthesis of PRPP is catalyzed by the enzyme PRPP synthetase (also known as ribose-phosphate pyrophosphokinase).[4] This enzyme transfers the pyrophosphate group from ATP to the C1 position of R5P, forming PRPP and AMP.[4]

Reaction: Ribose-5-Phosphate + ATP → 5-Phosphoribosyl-1-Pyrophosphate (PRPP) + AMP[4]

PRPP is a key molecule that links carbohydrate metabolism with the biosynthetic pathways for purines, pyrimidines, histidine, and tryptophan.[5]

Regulation of PRPP Synthetase

The activity of PRPP synthetase is subject to complex allosteric regulation, ensuring that the production of PRPP is tightly coupled to cellular needs.[5][6]

  • Activation: The enzyme is activated by inorganic phosphate (Pi).[5][7]

  • Inhibition: PRPP synthetase is subject to feedback inhibition by purine and pyrimidine nucleotides, particularly ADP and GDP.[8] This ensures that the production of PRPP is halted when nucleotide pools are replete.

Recent studies have also shown that the filamentation of PRPS can modulate its allosteric regulation.[5][6][7][9] One filament form is resistant to allosteric inhibition by ADP, while another enhances it, suggesting a sophisticated mechanism for controlling PRPP production.[5]

PRPP_Synthesis_Regulation cluster_inputs Substrates cluster_outputs Products R5P Ribose-5-Phosphate PRPP_Synthetase PRPP Synthetase R5P->PRPP_Synthetase ATP ATP ATP->PRPP_Synthetase PRPP PRPP PRPP_Synthetase->PRPP AMP AMP PRPP_Synthetase->AMP Pi Pi Pi->PRPP_Synthetase Activates ADP_GDP ADP, GDP ADP_GDP->PRPP_Synthetase Inhibits

Figure 2: Synthesis of PRPP and the allosteric regulation of PRPP Synthetase.

Nucleotide Biosynthesis Pathways Utilizing PRPP

PRPP serves as the activated ribose-phosphate donor for both the de novo and salvage pathways of nucleotide biosynthesis.

De Novo Purine Biosynthesis

The de novo synthesis of purine nucleotides (adenosine monophosphate, AMP, and guanosine (B1672433) monophosphate, GMP) is a complex, multi-step pathway that builds the purine ring structure onto the ribose moiety of PRPP.[10][11] The initial committed step is the conversion of PRPP to 5-phosphoribosylamine, catalyzed by glutamine PRPP amidotransferase.[10] The pathway proceeds through a series of reactions to form the first purine nucleotide, inosine (B1671953) monophosphate (IMP), which is then converted to AMP and GMP.[10][12]

De Novo Pyrimidine Biosynthesis

In contrast to purine synthesis, the pyrimidine ring (orotate) is synthesized first and then attached to PRPP to form the initial pyrimidine nucleotide, orotidine-5'-monophosphate (OMP).[13][14][] OMP is subsequently decarboxylated to uridine (B1682114) monophosphate (UMP), which serves as the precursor for other pyrimidine nucleotides (cytidine triphosphate, CTP, and thymidine (B127349) triphosphate, TTP).[16]

Salvage Pathways

Salvage pathways are an energetically favorable alternative to de novo synthesis, recycling pre-formed bases and nucleosides from the degradation of nucleic acids.[17] These pathways utilize phosphoribosyltransferases, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT), to attach the salvaged bases to PRPP, thereby regenerating the corresponding nucleotides.[17]

Nucleotide_Synthesis_Pathways cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathways PRPP PRPP DeNovo_Purine De Novo Purine Synthesis PRPP->DeNovo_Purine DeNovo_Pyrimidine De Novo Pyrimidine Synthesis PRPP->DeNovo_Pyrimidine Salvage_Purine Purine Salvage PRPP->Salvage_Purine Salvage_Pyrimidine Pyrimidine Salvage PRPP->Salvage_Pyrimidine Purine_Nucleotides Purine Nucleotides (AMP, GMP) DeNovo_Purine->Purine_Nucleotides Pyrimidine_Nucleotides Pyrimidine Nucleotides (UMP, CMP, TMP) DeNovo_Pyrimidine->Pyrimidine_Nucleotides Salvage_Purine->Purine_Nucleotides Salvage_Pyrimidine->Pyrimidine_Nucleotides PRPP_R5P_Assay_Workflow Start Start: Cell/Tissue Sample Extraction 1. Acid Extraction & Neutralization Start->Extraction Reaction 2. Enzymatic Reaction with [14C]-labeled purine base Extraction->Reaction Separation 3. Separation of Product (e.g., HPLC) Reaction->Separation Quantification 4. Scintillation Counting Separation->Quantification Calculation 5. Calculation based on Standard Curve Quantification->Calculation End End: R5P/PRPP Concentration Calculation->End Metabolic_Flux_Analysis_Workflow Start Start: Cell Culture with [13C]-labeled Glucose Quenching 1. Metabolic Quenching Start->Quenching Extraction 2. Metabolite Extraction Quenching->Extraction Analysis 3. Mass Spectrometry (GC-MS or LC-MS/MS) Extraction->Analysis Calculation 4. Computational Flux Calculation Analysis->Calculation End End: PPP Flux Rates Calculation->End

References

structural analysis of D-Ribose and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Analysis of D-Ribose and Its Isomers

Introduction

This compound, a five-carbon aldose sugar (aldopentose), is a cornerstone of life, forming the structural backbone of ribonucleic acid (RNA) and serving as a critical component of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[1][2] Its molecular formula is C₅H₁₀O₅.[1][3] The precise three-dimensional structure of this compound and its isomers—molecules with the same formula but different atomic arrangements—is paramount to their biological function. Understanding these structures is crucial for researchers in glycobiology, medicine, and drug development, particularly for designing nucleoside analogs used in antiviral and anticancer therapies. This guide provides a comprehensive overview of the , detailing physicochemical properties, experimental protocols, and relevant biological pathways.

The Structure and Isomerism of this compound

Carbohydrate isomerism is complex due to multiple chiral centers and the tendency to form cyclic structures in solution. For an aldopentose like ribose, there are several types of isomers.

  • Enantiomers (D/L Configuration): this compound and L-Ribose are non-superimposable mirror images of each other.[3] The D- or L- designation is determined by the orientation of the hydroxyl group on the chiral carbon furthest from the aldehyde group (C4).[1] Most naturally occurring monosaccharides are in the D-configuration.[4]

  • Epimers: These are diastereomers that differ in the configuration at only one chiral center. The epimers of this compound are D-Arabinose (C2 epimer), D-Xylose (C3 epimer), and D-Lyxose (C4 epimer).

  • Anomers (α/β Configuration): In aqueous solution, ribose cyclizes to form five-membered (furanose) or six-membered (pyranose) rings.[1][5] This creates a new chiral center at the anomeric carbon (C1). The two possible orientations of the hydroxyl group at this position are designated alpha (α) and beta (β).[1][5]

  • Tautomers: These are the different structural forms that are in equilibrium in solution. For this compound, this includes the linear aldehyde form and the four cyclic forms (α-furanose, β-furanose, α-pyranose, β-pyranose).[1][4] In solution at room temperature, this compound exists predominantly in its cyclic forms: about 59% as β-D-ribopyranose, 20% as α-D-ribopyranose, 13% as β-D-ribofuranose, 7% as α-D-ribofuranose, and only 0.1% as the open-chain form.[1]

G Fig. 1: Isomeric Relationships of this compound ribose_node ribose_node epimer_node epimer_node enant_node enant_node D_Ribose This compound D_Arabinose D-Arabinose D_Ribose->D_Arabinose C2 Epimer D_Xylose D-Xylose D_Ribose->D_Xylose C3 Epimer D_Lyxose D-Lyxose D_Ribose->D_Lyxose C4 Epimer L_Ribose L-Ribose D_Ribose->L_Ribose Enantiomer

Fig. 1: Isomeric Relationships of this compound

Physicochemical Properties

The distinct structural arrangements of this compound and its isomers lead to different physical and chemical properties. These quantitative data are foundational for designing separation and identification protocols.

PropertyThis compoundD-ArabinoseD-XyloseD-Lyxose
Molar Mass ( g/mol ) 150.13150.13150.13150.13
Melting Point (°C) 88-92[2]158-160144-145106-108
Appearance White crystalline powder[1]White crystalline powderWhite crystalline powderViscous syrup
Water Solubility Soluble[2]SolubleVery solubleSoluble
Specific Rotation ([α]D) -20.8° (c=4, H₂O)[2]-105° (c=4, H₂O)+18.8° (c=10, H₂O)-14° (c=2, H₂O)

Experimental Protocols for Structural Analysis

A combination of chromatographic and spectroscopic techniques is typically required for the complete structural elucidation of carbohydrates.[6][7]

Chromatographic Separation Methods

Chromatography is essential for separating complex mixtures of isomers before structural analysis.[8]

Protocol: High-Performance Liquid Chromatography (HPLC) for Pentose (B10789219) Isomer Separation

This protocol is adapted from methodologies described for the separation of biologically relevant monosaccharides.[9][10]

  • System Preparation:

    • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a refractive index (RI) or evaporative light-scattering detector (ELSD).[8][11]

    • Column: A specialized carbohydrate analysis column, such as an amino-bonded (NH₂) or an amide-based HILIC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase: Prepare an isocratic mobile phase of acetonitrile (B52724) and water (e.g., 80:20 v/v).[8] The addition of a modifier like ammonium (B1175870) hydroxide (B78521) can simplify chromatography by collapsing anomers. Degas the mobile phase thoroughly.

  • Sample Preparation:

    • Accurately weigh and dissolve carbohydrate standards (this compound, D-Arabinose, D-Xylose, D-Lyxose) and the unknown sample in the mobile phase to a concentration of 1-10 mg/mL.

    • Filter all samples through a 0.45 µm syringe filter before injection.

  • Chromatographic Run:

    • Column Temperature: Set the column oven to 30-35°C.

    • Flow Rate: Set a flow rate of 1.0 mL/min.

    • Injection Volume: Inject 10-20 µL of each standard and sample.

    • Detection: Monitor the eluent using the RI or ELSD detector.

    • Analysis: Identify peaks in the sample chromatogram by comparing their retention times with those of the known standards. Quantify by comparing peak areas to a calibration curve generated from the standards.

Spectroscopic Characterization

Spectroscopy provides detailed information about molecular structure, bonding, and configuration.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful non-destructive technique for determining the primary structure, anomeric configuration, and conformation of carbohydrates.[8][12]

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified carbohydrate sample in 0.5 mL of deuterium (B1214612) oxide (D₂O).

    • Lyophilize the sample and re-dissolve in D₂O two to three times to exchange all labile protons (-OH) with deuterium, simplifying the resulting ¹H spectrum.

    • Transfer the final solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum. The anomeric proton signals (typically between 4.5 and 5.5 ppm) are highly diagnostic. The coupling constants (³J(H,H)) between vicinal protons provide information on their dihedral angles, which helps determine stereochemistry.[12]

    • Acquire a 1D ¹³C NMR spectrum. The chemical shift of the anomeric carbon (C1) is indicative of the ring size (furanose vs. pyranose) and anomeric configuration (α vs. β).[4][13]

    • Acquire two-dimensional (2D) NMR spectra:

      • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within each sugar ring.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C spectra.[8]

  • Data Analysis:

    • Assign all proton and carbon signals by interpreting the 1D and 2D spectra.

    • Determine the anomeric configuration (α/β) based on the chemical shift and coupling constant of the anomeric proton (H1).

    • Determine the ring form (pyranose/furanose) and the identity of the monosaccharide (Ribose, Arabinose, etc.) by analyzing the complete set of coupling constants and chemical shifts, which reflect the unique stereochemistry of each isomer.[12]

Protocol: Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

MS is used to determine the molecular weight of a carbohydrate and can provide structural information through fragmentation analysis.[14][15]

  • Ionization:

    • Introduce the sample into the mass spectrometer using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate intact gaseous ions of the carbohydrate molecules.[16]

  • Mass Analysis (MS1):

    • Measure the mass-to-charge ratio (m/z) of the molecular ions to confirm the molecular weight (150.13 g/mol for pentoses).

  • Tandem Mass Spectrometry (MS/MS):

    • Select the parent ion of interest and subject it to collision-induced dissociation (CID).[14]

    • Analyze the resulting fragment ions. The fragmentation pattern provides information about the carbohydrate structure. Glycosidic cleavages (between sugar units) and cross-ring cleavages provide different structural insights.[16]

  • Data Interpretation:

    • Compare the observed fragmentation pattern to known patterns for pentose isomers or use specialized software to aid in structural assignment.[14][15] While MS is excellent for determining molecular mass, distinguishing between stereoisomers like epimers can be extremely challenging and often requires combination with other techniques like ion mobility spectrometry.[16][17]

Visualization of Workflows and Pathways

General Workflow for Structural Elucidation

The complete structural analysis of an unknown carbohydrate is a multi-step process that integrates separation and multiple analytical techniques.

G Fig. 2: General Workflow for Pentose Isomer Analysis start_node start_node process_node process_node analysis_node analysis_node decision_node decision_node end_node end_node A Carbohydrate Mixture (e.g., Hydrolysate) B Chromatographic Separation (HPLC / GC) A->B C Pure Isomer Fractions B->C D Mass Spectrometry (MS) C->D F NMR Spectroscopy (1D & 2D) C->F H X-ray Crystallography (if crystalline) C->H E Molecular Weight Confirmation D->E J Final Structure Assignment E->J G Structure Elucidation: - Isomer Identity - Anomeric Form - Ring Structure F->G G->J I Definitive Solid-State 3D Structure H->I I->J G Fig. 3: Simplified Pentose Phosphate Pathway substrate_node substrate_node key_product_node key_product_node enzyme_node enzyme_node output_node output_node G6P Glucose-6-Phosphate RP5 Ribulose-5-Phosphate G6P->RP5 Oxidative Phase R5P This compound-5-Phosphate RP5->R5P Isomerization X5P Xylulose-5-Phosphate RP5->X5P Epimerization R5P->RP5 Nucleotides Nucleotide Synthesis (ATP, RNA, etc.) R5P->Nucleotides Glycolysis Glycolysis Intermediates R5P->Glycolysis Transketolase/ Transaldolase E1 Ribose-5-phosphate isomerase X5P->RP5 X5P->Glycolysis Transketolase/ Transaldolase E2 Ribulose-5-phosphate 3-epimerase

References

An In-depth Technical Guide to Endogenous vs. Exogenous D-Ribose Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-ribose, a pentose (B10789219) monosaccharide, is a fundamental building block for essential biomolecules, including ATP, RNA, and various coenzymes.[1][2] Its availability is critical for cellular energy homeostasis, nucleotide synthesis, and proliferation. Cells can acquire this compound through two primary routes: de novo synthesis via the endogenous pentose phosphate (B84403) pathway (PPP) or through the utilization of exogenous this compound from dietary or supplemental sources. Understanding the distinct metabolic pathways, regulatory mechanisms, and kinetic differences between endogenous and exogenous this compound metabolism is paramount for applications in therapeutic interventions, particularly in conditions characterized by mitochondrial dysfunction and impaired cellular bioenergetics.[2][3] This technical guide provides a comprehensive analysis of both metabolic routes, complete with quantitative data, detailed experimental protocols, and pathway visualizations to serve as a resource for researchers and drug development professionals.

Endogenous this compound Metabolism: The Pentose Phosphate Pathway (PPP)

The primary pathway for de novo synthesis of this compound is the Pentose Phosphate Pathway (PPP), a cytosolic metabolic route that runs parallel to glycolysis.[4][5] The PPP's main functions are to produce NADPH for reductive biosynthesis and to synthesize ribose-5-phosphate (B1218738) (R5P), the precursor for nucleotide and nucleic acid synthesis.[4] The pathway is divided into two distinct phases: the oxidative and non-oxidative branches.

Oxidative Phase

This phase is characterized by the irreversible conversion of glucose-6-phosphate (G6P) to ribulose-5-phosphate, coupled with the reduction of NADP+ to NADPH. The key regulatory enzyme in this phase is Glucose-6-Phosphate Dehydrogenase (G6PDH), which catalyzes the initial, rate-limiting step.[2][6]

Key Reactions:

  • Glucose-6-phosphate is oxidized by G6PDH to 6-phosphoglucono-δ-lactone, generating one molecule of NADPH.[5]

  • 6-phosphoglucono-δ-lactone is hydrolyzed to 6-phosphogluconate by gluconolactonase.[5]

  • 6-phosphogluconate undergoes oxidative decarboxylation by 6-phosphogluconate dehydrogenase to yield ribulose-5-phosphate , generating a second molecule of NADPH.[5]

Non-Oxidative Phase

This phase consists of a series of reversible sugar-phosphate interconversions.[7] Its primary role is to convert ribulose-5-phosphate into R5P or into glycolytic intermediates like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, depending on the cell's metabolic needs.

Key Reactions:

  • Ribulose-5-phosphate is isomerized to ribose-5-phosphate (R5P) by ribose-5-phosphate isomerase.[7][8]

  • Alternatively, ribulose-5-phosphate can be epimerized to xylulose-5-phosphate .

  • Transketolase and transaldolase enzymes then rearrange the carbon skeletons of these pentose phosphates to produce intermediates for glycolysis or gluconeogenesis.[9]

The production of this compound through the PPP is a relatively slow process, and its rate is tightly regulated by the cellular redox state (NADP+/NADPH ratio) and the demand for biosynthetic precursors.[2]

Endogenous_D_Ribose_Metabolism cluster_oxidative Oxidative Phase (Irreversible) cluster_non_oxidative Non-Oxidative Phase (Reversible) substrate substrate product product enzyme enzyme pathway_label pathway_label G6P Glucose-6-Phosphate G6PDH G6PDH G6P->G6PDH PGL 6-Phosphoglucono- δ-lactone PGLs Gluconolactonase PGL->PGLs PG 6-Phosphogluconate PGD 6PGD PG->PGD Ru5P Ribulose-5-Phosphate RPI R5P Isomerase Ru5P->RPI RPE Ru5P Epimerase Ru5P->RPE G6PDH->PGL NADPH1 NADPH G6PDH->NADPH1 PGLs->PG PGD->Ru5P NADPH2 NADPH PGD->NADPH2 R5P Ribose-5-Phosphate Glycolysis Glycolytic Intermediates R5P->Glycolysis Transketolase, Transaldolase X5P Xylulose-5-Phosphate X5P->Glycolysis Transketolase, Transaldolase RPI->R5P RPE->X5P

Caption: Endogenous this compound synthesis via the Pentose Phosphate Pathway.

Exogenous this compound Metabolism: The Salvage Pathway

Exogenous this compound, obtained from diet or supplements, is rapidly absorbed in the small intestine.[10][11] Unlike glucose, its entry into cellular metabolism does not require insulin (B600854) and follows a more direct route, often referred to as a salvage pathway. This pathway allows cells to bypass the slower, rate-limited steps of the PPP.[2][3][6]

Key Steps:

  • Transport: this compound is transported into cells via facilitative glucose transporters (GLUTs), although the specific transporters and their kinetics are not fully elucidated.

  • Phosphorylation: Once inside the cell, this compound is efficiently phosphorylated by the enzyme ribokinase (RBKS) to form ribose-5-phosphate (R5P) . This is an ATP-dependent step and is the primary entry point for exogenous ribose into the metabolic pool.[1][6]

  • Metabolic Fates: The newly synthesized R5P joins the same cellular pool as that produced by the PPP. From here, it has two primary fates:

    • Nucleotide Synthesis: R5P is converted to phosphoribosyl pyrophosphate (PRPP) by PRPP synthetase.[6][7] PRPP is the activated form of ribose required for both de novo and salvage pathways of purine (B94841) and pyrimidine (B1678525) nucleotide synthesis.[2][6][12]

    • Energy Production: R5P can enter the non-oxidative branch of the PPP and be converted into glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate), which can then be metabolized through glycolysis and the Krebs cycle to produce ATP.[1][13]

This pathway is particularly important in tissues with low G6PDH activity, such as the heart and skeletal muscle, where endogenous ribose synthesis is limited.[6][14]

Exogenous_D_Ribose_Metabolism cluster_main Exogenous this compound Utilization substrate substrate product product enzyme enzyme pathway pathway D_Ribose_ext Exogenous This compound D_Ribose_int Intracellular This compound D_Ribose_ext->D_Ribose_int Cellular Uptake (e.g., GLUTs) RBKS Ribokinase (RBKS) D_Ribose_int->RBKS R5P Ribose-5-Phosphate PRPP_Synth PRPP Synthetase R5P->PRPP_Synth Glycolysis Glycolysis R5P->Glycolysis Non-oxidative PPP RBKS->R5P ADP_out ADP RBKS->ADP_out ATP_in ATP ATP_in->RBKS PRPP PRPP Nucleotides Nucleotide Synthesis PRPP->Nucleotides PRPP_Synth->PRPP

Caption: Exogenous this compound metabolism via the salvage pathway.

Quantitative Data Comparison

The metabolic handling of this compound differs significantly depending on its source. The following tables summarize key quantitative parameters associated with both pathways.

Table 1: Pharmacokinetic Parameters of Oral this compound
ParameterValueSpeciesConditionsReference
Tmax (Time to Peak Concentration) 18 - 44 minutesHuman, RabbitFasting, Oral Dose[15][16]
Intestinal Absorption Rate 87.8% - 99.8%HumanOral doses up to 200 mg/kg/h[11]
Plasma Half-life (t½) ~30 minutes (dose-dependent)RabbitIV Administration[16]
Urinary Excretion (% of dose) 4% - 37.5%Human, RabbitDose and species dependent[15][16]
Effect of Food (High Carb) ↓ Cmax (69%), ↓ AUC (65%)Human10g dose with meal[15]
Table 2: Key Enzymes and Metabolites
ParameterEndogenous Pathway (PPP)Exogenous Pathway (Salvage)Notes
Primary Source GlucoseDietary/Supplemental this compoundEndogenous synthesis is from glucose via the PPP.[1]
Rate-Limiting Enzyme Glucose-6-Phosphate Dehydrogenase (G6PDH)Ribokinase (RBKS)G6PDH is the committed step of the PPP.[6]
ATP Requirement Generates reducing equivalents (NADPH)Consumes 1 ATP per molecule of this compoundExogenous pathway requires an initial energy investment.[17]
Metabolic Rate Slow, tightly regulatedRapid, dependent on substrate availabilityExogenous this compound can bypass the slow PPP steps.[2][6]
Primary Tissues Active in liver, adrenal cortex, red blood cellsHighly active in heart, muscle, brainTissues with high biosynthetic or redox demands rely on PPP.[4]
Plasma Concentration (Fasting) N/A (synthesized intracellularly)0.02 - 0.1 mMBaseline plasma this compound is significantly lower than glucose.[10]

Experimental Protocols

Investigating this compound metabolism requires precise techniques to trace its fate and measure enzymatic activities. Below are outlines for key experimental protocols.

Protocol: In Vivo Stable Isotope Tracing of this compound Metabolism

This protocol uses a stable isotope-labeled this compound to trace its incorporation into downstream metabolites in an animal model.

Objective: To quantify the flux of exogenous this compound into nucleotide synthesis and central carbon metabolism.

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • This compound-d5 (or other stable isotope-labeled ribose)

  • Sterile saline for injection or gavage

  • Liquid nitrogen

  • Metabolite extraction buffer (e.g., 80% methanol, -80°C)

  • LC-MS/MS system with appropriate columns (e.g., HILIC)

Methodology:

  • Animal Preparation: Acclimate animals and fast overnight to achieve a basal metabolic state.[18]

  • Tracer Administration: Administer a bolus of this compound-d5 via oral gavage or intraperitoneal (IP) injection. A typical dose is 1-2 g/kg body weight.[18]

  • Time-Course Sampling: At designated time points post-administration (e.g., 15, 30, 60, 120 minutes), euthanize cohorts of animals.

  • Tissue Harvest: Rapidly excise tissues of interest (e.g., liver, heart, skeletal muscle) and immediately snap-freeze in liquid nitrogen to quench all metabolic activity.[18]

  • Metabolite Extraction: Homogenize frozen tissue in ice-cold 80% methanol. Centrifuge at high speed at 4°C to pellet protein and debris. Collect the supernatant containing polar metabolites.

  • LC-MS/MS Analysis: Analyze the metabolite extract using LC-MS/MS. Use a targeted method to quantify the abundance of unlabeled (M+0) and labeled (M+5) forms of key metabolites such as R5P, ATP, and glycolytic intermediates.[18]

  • Data Analysis: Calculate the fractional isotopic enrichment for each metabolite over time to determine the rate and extent of this compound incorporation into different metabolic pathways.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep 1. Animal Acclimation & Fasting tracer_prep 2. Prepare this compound-d5 Tracer Solution animal_prep->tracer_prep admin 3. Administer Tracer (Oral Gavage / IP) tracer_prep->admin sampling 4. Time-Course Tissue Harvest admin->sampling quench 5. Snap-Freeze Tissues in Liquid Nitrogen sampling->quench extract 6. Metabolite Extraction (e.g., 80% Methanol) quench->extract lcms 7. LC-MS/MS Analysis extract->lcms data 8. Isotopic Enrichment & Flux Analysis lcms->data

Caption: General workflow for in vivo stable isotope tracing experiments.
Protocol: Ribokinase (RBKS) Activity Assay

This is a coupled-enzyme spectrophotometric assay to measure the activity of ribokinase in tissue lysates or with purified enzyme.

Objective: To determine the Vmax and Km of ribokinase for this compound.

Principle: The phosphorylation of this compound by RBKS produces ADP. The ADP is then used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate, which is subsequently reduced to lactate (B86563) by lactate dehydrogenase (LDH), oxidizing NADH to NAD+. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Materials:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 100 mM KCl

  • Substrate solutions: this compound (varying concentrations), ATP (saturating concentration, e.g., 5 mM)

  • Coupling reagents: Phosphoenolpyruvate (PEP), NADH, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH)

  • Enzyme source (tissue homogenate or purified RBKS)

  • UV/Vis Spectrophotometer

Methodology:

  • Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing assay buffer, saturating concentrations of ATP, PEP, and NADH, and an excess of the coupling enzymes PK and LDH.

  • Initiate Reaction: Add the enzyme source (e.g., tissue lysate) to the cuvette and mix. Allow the reaction to equilibrate and record any background NADH oxidation.

  • Start Measurement: Initiate the primary reaction by adding this compound at a specific concentration. Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • Calculate Rate: The rate of reaction is proportional to the rate of change in absorbance (ΔA340/min), using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • Determine Kinetic Parameters: Repeat steps 1-4 with varying concentrations of this compound. Plot the initial reaction rates against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Implications for Drug Development

The ability of exogenous this compound to rapidly replenish cellular R5P and ATP pools by bypassing the rate-limiting steps of the PPP has significant therapeutic implications.[14][19]

  • Cardiovascular Disease: In ischemic conditions, myocardial ATP levels are depleted. Supplemental this compound has been shown to enhance the recovery of these energy molecules, improving heart function.[2][19][20]

  • Mitochondrial Myopathies: In diseases characterized by mitochondrial dysfunction, supplementing with this compound may provide an alternative substrate for energy production and support cellular integrity.[2][3]

  • Chronic Fatigue and Fibromyalgia: Some studies suggest that impaired cellular energy metabolism contributes to these conditions. This compound supplementation has shown potential in improving energy levels and overall well-being in affected individuals.[14][20]

However, potential adverse effects must be considered. Excessive this compound can lead to the formation of advanced glycation end products (AGEs), which may contribute to cellular damage, and high doses can cause gastrointestinal side effects.[1][11] Therefore, a thorough understanding of its dose-dependent pharmacokinetics and metabolism is crucial for safe and effective therapeutic application.[15]

Conclusion

Endogenous and exogenous this compound metabolism are distinct yet interconnected processes that converge at the critical metabolite, ribose-5-phosphate. The endogenous pathway (PPP) is a slow, highly regulated process essential for generating NADPH and de novo ribose synthesis. In contrast, the exogenous pathway provides a rapid, direct route for incorporating this compound into the cellular metabolic pool, a feature of significant interest for therapeutic applications aimed at boosting cellular energy levels. For drug development professionals, leveraging the benefits of exogenous this compound requires a deep, quantitative understanding of its transport, phosphorylation, and metabolic fate to optimize dosing strategies and mitigate potential risks. The experimental frameworks provided herein offer a foundation for further investigation into this vital metabolic compound.

References

The Cellular Gateway: An In-depth Technical Guide to D-Ribose Transport and Uptake Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-ribose (B76849), a pentose (B10789219) sugar fundamental to cellular metabolism and the backbone of nucleic acids, requires efficient transport across the plasma membrane to exert its biological functions. This technical guide provides a comprehensive overview of the current understanding of this compound transport and uptake mechanisms in cells. It delves into the primary transporters involved, the kinetics of uptake, the signaling pathways that regulate these processes, and detailed experimental protocols for their investigation. While the transport of hexoses like glucose is well-characterized, the specific mechanisms for this compound are still an active area of research. This document synthesizes the available data, highlighting both established knowledge and existing gaps in the field, to serve as a valuable resource for researchers and professionals in drug development and metabolic studies.

Introduction to this compound and its Cellular Importance

This compound is a naturally occurring monosaccharide that serves as a critical building block for essential biomolecules, including:

  • Nucleic Acids: Forming the backbone of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA).

  • Energy Currency: As a component of adenosine (B11128) triphosphate (ATP), the primary energy carrier in cells.

  • Coenzymes: Integral to the structure of vital coenzymes such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and flavin adenine dinucleotide (FAD).

The intracellular availability of this compound is a rate-limiting step in the synthesis of these molecules, particularly under conditions of high metabolic demand or stress. Cellular uptake of exogenous this compound can bypass the de novo synthesis pathway, the Pentose Phosphate Pathway (PPP), to rapidly replenish cellular energy stores and support nucleotide synthesis.

Mechanisms of this compound Transport

The transport of this compound across the cell membrane is primarily mediated by facilitated diffusion through members of the Solute Carrier Family 2 (SLC2A), commonly known as glucose transporters (GLUTs). However, evidence also suggests the involvement of other transport systems.

The Role of Glucose Transporters (GLUTs)

The GLUT family of transporters are integral membrane proteins that facilitate the transport of monosaccharides down their concentration gradient. While primarily characterized for their role in glucose transport, several GLUT isoforms have been implicated in this compound uptake.

In mammalian cells, the uptake of this compound is suggested to be mediated by members of the GLUT family, although specific kinetic data remains limited. For instance, studies have shown that this compound can be transported by the glucose transporter isoform 2 (GLUT2) in liver cells[1]. In human erythrocytes, this compound uptake occurs in a concentration-dependent manner; however, it was not inhibited by a specific GLUT1 inhibitor, suggesting the involvement of other transporters or a different binding site for this compound on GLUT1 in these cells[2].

Kinetic studies on GLUT homologs in the parasite Leishmania have provided valuable insights. The transporter LmGT2 was shown to be an effective carrier of this compound[3].

Other Potential Transport Mechanisms

In addition to GLUTs, other transport systems may contribute to this compound uptake in a cell-type and organism-specific manner. In bacteria such as E. coli, specific ATP-binding cassette (ABC) transporters are involved in this compound uptake.

Quantitative Analysis of this compound Transport

The efficiency of a transporter is characterized by its kinetic parameters: the Michaelis constant (Km) and the maximum transport velocity (Vmax). Km represents the substrate concentration at which the transport rate is half of Vmax and is an inverse measure of the transporter's affinity for the substrate.

Quantitative data for this compound transport in mammalian cells is not yet well-established. The following tables summarize the available kinetic data for this compound in a non-mammalian system and for related monosaccharides in mammalian cells to provide a comparative context.

Table 1: Kinetic Parameters for this compound Transport

TransporterOrganism/Cell TypeSubstrateKm (mM)Vmax (pmol/min/10^7 cells)Reference
LmGT2Leishmania mexicanaThis compound0.98 ± 0.31367 ± 32[3]
LmGT3Leishmania mexicanaThis compound5.75 ± 2.11352 ± 59[3]

Table 2: Kinetic Parameters for Glucose and Other Monosaccharide Transport by Mammalian GLUTs

TransporterCell Type/SystemSubstrateKm (mM)VmaxReference
GLUT1Xenopus oocytes3-O-methylglucose26.23.5 nmol/min/cell[4]
GLUT4Xenopus oocytes3-O-methylglucose4.30.7 nmol/min/cell[4]
GLUT1Human Erythrocytes3-O-methylglucose1.4 ± 0.2161 ± 10 µmol/L/min[5]
GLUT1Human ErythrocytesDehydroascorbic acid1.6 ± 0.6130 ± 21 µmol/L/min[5]

Regulation of this compound Transport

The transport of monosaccharides via GLUTs is a tightly regulated process, influenced by various signaling pathways that respond to metabolic cues and hormonal signals.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of glucose metabolism and is known to influence the trafficking of GLUT transporters to the plasma membrane. Insulin (B600854), for example, activates this pathway, leading to the translocation of GLUT4 from intracellular vesicles to the cell surface in muscle and adipose tissue, thereby increasing glucose uptake. It is plausible that this pathway also regulates the surface expression of GLUTs involved in this compound transport.

PI3K_Akt_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Insulin_Receptor->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Phosphorylates AS160 GLUT4_translocation GLUT4 Translocation to Plasma Membrane GLUT4_vesicle->GLUT4_translocation Glucose_Uptake Increased Glucose/ This compound Uptake GLUT4_translocation->Glucose_Uptake

PI3K/Akt signaling pathway regulating GLUT4 translocation.
AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. Under conditions of low cellular energy (high AMP/ATP ratio), such as during exercise or metabolic stress, AMPK is activated. Activated AMPK promotes energy-producing pathways, including glucose uptake. AMPK can stimulate the translocation of GLUT transporters to the plasma membrane, independent of insulin signaling.

AMPK_Pathway Low_Energy Low Cellular Energy (High AMP/ATP Ratio) AMPK AMPK Low_Energy->AMPK Activates TBC1D1_4 TBC1D1/4 (AS160) AMPK->TBC1D1_4 Inhibits GLUT4_vesicle GLUT4 Vesicle TBC1D1_4->GLUT4_vesicle Inhibition of Translocation GLUT4_translocation GLUT4 Translocation to Plasma Membrane GLUT4_vesicle->GLUT4_translocation Glucose_Uptake Increased Glucose/ This compound Uptake GLUT4_translocation->Glucose_Uptake

AMPK signaling pathway promoting GLUT4 translocation.

Experimental Protocols for Studying this compound Uptake

Investigating this compound transport requires robust and reproducible experimental methods. The following section outlines a detailed protocol for a radiolabeled this compound uptake assay, a commonly used method to quantify substrate transport.

Radiolabeled this compound Uptake Assay

This method measures the uptake of radiolabeled this compound (e.g., [³H]this compound or [¹⁴C]this compound) into cultured cells over a defined period.

Uptake_Assay_Workflow Cell_Culture 1. Cell Culture (e.g., in 24-well plates) Washing 2. Wash Cells (e.g., with PBS) Cell_Culture->Washing Preincubation 3. Pre-incubation (in uptake buffer) Washing->Preincubation Uptake_Initiation 4. Initiate Uptake (add radiolabeled this compound) Preincubation->Uptake_Initiation Incubation 5. Incubate (defined time points) Uptake_Initiation->Incubation Uptake_Termination 6. Terminate Uptake (ice-cold stop solution) Incubation->Uptake_Termination Cell_Lysis 7. Cell Lysis (e.g., with NaOH or SDS) Uptake_Termination->Cell_Lysis Scintillation_Counting 8. Scintillation Counting (measure radioactivity) Cell_Lysis->Scintillation_Counting Data_Analysis 9. Data Analysis (calculate uptake rate) Scintillation_Counting->Data_Analysis

Experimental workflow for a radiolabeled this compound uptake assay.

Materials:

  • Cultured mammalian cells

  • 24-well or 96-well cell culture plates

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)

  • Radiolabeled this compound (e.g., [³H]this compound or [¹⁴C]this compound)

  • Unlabeled this compound (for competition assays)

  • Ice-cold Stop Solution (e.g., PBS with 0.5 mM phloretin)

  • Lysis Buffer (e.g., 0.1 M NaOH or 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in 24-well or 96-well plates and grow to 80-90% confluency.

  • Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS.

  • Pre-incubation: Add 500 µL (for 24-well plates) of pre-warmed Uptake Buffer to each well and incubate at 37°C for 10-15 minutes to equilibrate the cells.

  • Uptake Initiation: Aspirate the pre-incubation buffer and add the Uptake Buffer containing the desired concentration of radiolabeled this compound. For competition assays, include a high concentration of unlabeled this compound.

  • Incubation: Incubate the cells at 37°C for various time points (e.g., 1, 5, 10, 20 minutes) to determine the linear range of uptake.

  • Uptake Termination: To stop the transport, rapidly aspirate the uptake solution and wash the cells three times with ice-cold Stop Solution.

  • Cell Lysis: Add an appropriate volume of Lysis Buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well. The specific uptake is calculated by subtracting the non-specific uptake (in the presence of excess unlabeled this compound) from the total uptake. Kinetic parameters (Km and Vmax) can be determined by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Future Directions and Conclusion

The study of this compound transport is a burgeoning field with significant implications for understanding cellular metabolism in health and disease. While the involvement of GLUT transporters is evident, a number of key questions remain:

  • Mammalian this compound Transporter Kinetics: There is a critical need for comprehensive kinetic studies to determine the Km and Vmax of this compound for various GLUT isoforms in different mammalian cell types.

  • Identification of Novel Transporters: Further research is required to identify and characterize other potential this compound transporters beyond the GLUT family.

  • Regulation in Pathophysiology: Elucidating how this compound transport is regulated in disease states, such as metabolic syndrome, cardiovascular disease, and cancer, could open new avenues for therapeutic intervention.

References

An In-depth Technical Guide to the Enzymatic Regulation of D-Ribose Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-ribose, a five-carbon aldopentose, is a fundamental biomolecule essential for life. It forms the carbohydrate backbone of ribonucleic acid (RNA) and is a key component of vital cellular molecules such as adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, and various coenzymes including NADH, NADPH, and FADH.[1][2] The metabolic pathways governing this compound synthesis and utilization are tightly regulated to meet the cell's demands for proliferation, energy homeostasis, and antioxidant defense. This technical guide provides a comprehensive overview of the enzymatic regulation of this compound metabolism, with a focus on the core pathways, key regulatory enzymes, quantitative data, and detailed experimental protocols relevant to researchers and drug development professionals.

Core Metabolic Pathway: The Pentose (B10789219) Phosphate Pathway (PPP)

The primary route for endogenous this compound synthesis is the Pentose Phosphate Pathway (PPP), a metabolic cascade that runs parallel to glycolysis.[3][4] The PPP is bifurcated into two distinct phases: the oxidative and non-oxidative branches.

  • Oxidative Phase: This irreversible phase converts glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH for each molecule of glucose-6-phosphate that enters the pathway. NADPH is a critical reducing agent for biosynthetic reactions and for regenerating reduced glutathione, a key cellular antioxidant.[5]

  • Non-oxidative Phase: This reversible phase allows for the interconversion of various five-carbon sugars, including the isomerization of ribulose-5-phosphate to ribose-5-phosphate (B1218738) (R5P) by the enzyme ribose-5-phosphate isomerase. R5P is the direct precursor for nucleotide biosynthesis. The non-oxidative branch also connects the PPP back to glycolysis through the enzymes transketolase and transaldolase, which remodel the carbon skeletons of the pentose phosphates to produce the glycolytic intermediates fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate.

Exogenous this compound can enter cellular metabolism by being phosphorylated to this compound-5-phosphate by the enzyme ribokinase, thereby bypassing the oxidative phase of the PPP.[1]

Signaling Pathway of this compound Metabolism

The flux of glucose through the PPP and the subsequent metabolism of this compound are intricately regulated by cellular needs. The following diagram illustrates the central pathways and key enzymatic steps.

D_Ribose_Metabolism cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Glycolysis Glycolysis cluster_Exogenous Exogenous this compound Metabolism cluster_Biosynthesis Biosynthesis G6P Glucose-6-Phosphate Ru5P Ribulose-5-Phosphate G6P->Ru5P G6PD (Oxidative Phase) Generates NADPH NADPH NADPH R5P Ribose-5-Phosphate Ru5P->R5P Ribose-5-Phosphate Isomerase X5P Xylulose-5-Phosphate Ru5P->X5P Ribulose-5-Phosphate Epimerase S7P Sedoheptulose-7-Phosphate R5P->S7P Transketolase Nucleotides Nucleotides (ATP, etc.) Nucleic Acids (RNA) R5P->Nucleotides F6P_PPP Fructose-6-Phosphate X5P->F6P_PPP Transketolase G3P_PPP Glyceraldehyde-3-Phosphate X5P->G3P_PPP Transketolase S7P->F6P_PPP Transaldolase E4P Erythrose-4-Phosphate E4P->F6P_PPP Transaldolase F6P_gly Fructose-6-Phosphate F6P_PPP->F6P_gly G3P_PPP->S7P Transaldolase G3P_gly Glyceraldehyde-3-Phosphate G3P_PPP->G3P_gly Glucose Glucose G6P_gly Glucose-6-Phosphate Glucose->G6P_gly G6P_gly->G6P G6P_gly->F6P_gly F6P_gly->G3P_gly Pyruvate Pyruvate G3P_gly->Pyruvate D_Ribose This compound R5P_exo Ribose-5-Phosphate D_Ribose->R5P_exo Ribokinase R5P_exo->R5P NADPH->G6P Feedback Inhibition

Figure 1: Overview of this compound Metabolism. This diagram illustrates the integration of the Pentose Phosphate Pathway with glycolysis and the entry of exogenous this compound into the metabolic pool.

Key Regulatory Enzymes

The flux through the this compound metabolic pathways is controlled by the activity of several key enzymes, which are regulated by substrate availability, allosteric effectors, and post-translational modifications.

Ribokinase (RK)

Ribokinase (EC 2.7.1.15) catalyzes the ATP-dependent phosphorylation of this compound to this compound-5-phosphate, trapping it within the cell for further metabolism.[6] This is the first and rate-limiting step in the utilization of exogenous this compound.

  • Regulation: Human ribokinase activity is dependent on the presence of magnesium ions and is activated by monovalent cations like potassium.[7] The enzyme can be inhibited by some of its products and other metabolites.

Transketolase (TKT)

Transketolase (EC 2.2.1.1) is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor in the non-oxidative PPP.[4] It plays a crucial role in the interconversion of pentose phosphates and their connection to glycolysis.

  • Regulation: The activity of transketolase is dependent on the availability of its cofactor, thiamine diphosphate. Donor substrates have been shown to enhance the affinity of the enzyme for its coenzyme.[4]

Transaldolase (TAL)

Transaldolase (EC 2.2.1.2) catalyzes the reversible transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor in the non-oxidative PPP.[8]

  • Regulation: Transaldolase, along with transketolase, facilitates the reversible link between the PPP and glycolysis, and its activity is influenced by the concentrations of its substrates and products.

Quantitative Data on Enzyme Kinetics and Metabolite Concentrations

The following tables summarize key quantitative data for the enzymes and metabolites involved in this compound metabolism. This information is crucial for building kinetic models and for understanding the metabolic state of cells and tissues.

Table 1: Kinetic Parameters of Key Human Enzymes in this compound Metabolism

EnzymeSubstrateKm (mM)Vmaxkcat (s⁻¹)Source(s)
Ribokinase (RK) This compound~2-7N/AN/A[7][9]
ATPN/AN/AN/A
Transketolase (TKT) Xylulose-5-phosphateN/AN/AN/A
Ribose-5-phosphateN/AN/AN/A
Transaldolase (TAL) Sedoheptulose-7-phosphateN/AN/AN/A
Glyceraldehyde-3-phosphateN/AN/AN/A
N/A: Data not readily available in the searched literature for human enzymes under standardized conditions.

Table 2: Reported Intracellular Concentrations of this compound and its Metabolites

MetaboliteCell/Tissue TypeConcentration (µM)Source(s)
This compound Human Serum10-100[10]
Cerebrospinal Fluid10-100[10]
This compound-5-Phosphate Various Eukaryotic CellsNot Available[11]
Note: Intracellular concentrations can vary significantly depending on cell type, metabolic state, and experimental conditions.

Experimental Protocols

Accurate measurement of enzyme activity and metabolite levels is fundamental for studying this compound metabolism. The following sections provide detailed methodologies for key experiments.

Protocol 1: Ribokinase Activity Assay

This protocol describes a coupled-enzyme spectrophotometric assay to determine ribokinase activity by measuring the rate of ADP production.

Workflow for Ribokinase Activity Assay

Ribokinase_Assay_Workflow start Start: Reaction Mixture (this compound, ATP, PEP, NADH, PK, LDH) add_rk Add Ribokinase (Initiate Reaction) start->add_rk reaction1 Ribokinase Reaction: This compound + ATP -> R5P + ADP add_rk->reaction1 reaction2 Pyruvate Kinase (PK) Reaction: ADP + PEP -> ATP + Pyruvate reaction1->reaction2 reaction3 Lactate Dehydrogenase (LDH) Reaction: Pyruvate + NADH -> Lactate + NAD+ reaction2->reaction3 measure Measure Decrease in Absorbance at 340 nm (NADH Oxidation) reaction3->measure end End: Calculate Ribokinase Activity measure->end

Figure 2: Experimental workflow for the coupled ribokinase activity assay.

Materials:

  • Tris-HCl buffer (pH 7.5)

  • This compound solution

  • ATP solution

  • Phosphoenolpyruvate (PEP) solution

  • NADH solution

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Magnesium chloride (MgCl₂)

  • Potassium chloride (KCl)

  • Cell or tissue lysate containing ribokinase

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, PEP, NADH, PK, and LDH.

  • Add the cell or tissue lysate to the reaction mixture and incubate for a few minutes to allow for the consumption of any endogenous ADP or pyruvate.

  • Initiate the reaction by adding this compound and ATP.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

  • Calculate the rate of the reaction from the linear portion of the absorbance curve.

  • The activity of ribokinase is proportional to the rate of NADH oxidation, based on a 1:1 stoichiometry between ADP produced by ribokinase and NADH oxidized by LDH.

Protocol 2: Transketolase Activity Assay

This protocol details a method for measuring transketolase activity, which is often used as a functional biomarker for thiamine (vitamin B1) status.[12][13]

Materials:

  • Erythrocyte hemolysate or other tissue/cell lysate

  • Reaction buffer (e.g., glycylglycine (B550881) buffer)

  • Ribose-5-phosphate (R5P) solution

  • Xylulose-5-phosphate (X5P) or a system to generate it in situ (e.g., from ribulose-5-phosphate with an epimerase)

  • Coupling enzymes: triosephosphate isomerase (TPI) and glycerol-3-phosphate dehydrogenase (GDH)

  • NADH solution

  • Thiamine diphosphate (ThDP) solution (for measuring stimulated activity)

Procedure:

  • Prepare erythrocyte hemolysates from whole blood samples.

  • Set up two parallel reactions for each sample: one for basal activity and one for ThDP-stimulated activity.

  • The reaction mixture contains buffer, R5P, X5P, NADH, TPI, and GDH.

  • For the stimulated activity assay, add an excess of ThDP to the reaction mixture.

  • Add the hemolysate to initiate the reaction.

  • Monitor the decrease in absorbance at 340 nm as NADH is consumed. The rate of NADH oxidation is proportional to the rate of glyceraldehyde-3-phosphate production by transketolase.

  • Calculate the basal and stimulated transketolase activities. The difference between these values can be used to determine the thiamine status.

Protocol 3: Quantification of Intracellular this compound and this compound-5-Phosphate by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of this compound and its phosphorylated form from cultured cells.

Workflow for Metabolite Quantification

Metabolite_Quantification_Workflow start Start: Cultured Cells quench Quench Metabolism (e.g., with cold methanol) start->quench scrape Scrape and Collect Cells quench->scrape extract Metabolite Extraction (e.g., with solvent mixture) scrape->extract centrifuge Centrifuge to Pellet Debris extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Metabolite Extract supernatant->dry reconstitute Reconstitute in LC-MS Grade Solvent dry->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze quantify Quantify using Stable Isotope-Labeled Internal Standards analyze->quantify end End: Determine Intracellular Concentrations quantify->end

Figure 3: General workflow for the quantification of intracellular metabolites from cultured cells.

Materials:

  • Cultured cells

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold extraction solvent (e.g., 80% methanol)

  • Stable isotope-labeled internal standards (e.g., ¹³C₅-D-ribose, ¹³C₅-D-ribose-5-phosphate)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • Rapidly wash cultured cells with ice-cold PBS to remove extracellular metabolites.

    • Quench metabolism by adding ice-cold extraction solvent.

    • Scrape the cells and collect the extract.

    • Add internal standards.

    • Centrifuge to pellet cell debris and proteins.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

    • Inject the sample into the LC-MS/MS system.

    • Separate the metabolites using an appropriate chromatography method (e.g., HILIC for polar compounds).

    • Detect and quantify the target metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of the target analytes and their corresponding stable isotope-labeled internal standards.

    • Determine the concentration of this compound and this compound-5-phosphate in the samples by comparing their peak area ratios to the internal standards against the calibration curve.

Pharmacological Modulation of this compound Metabolism

The enzymes of the this compound metabolic pathways represent potential targets for therapeutic intervention in various diseases, including cancer and metabolic disorders.

  • Ribokinase Inhibitors: Compounds that inhibit ribokinase can block the utilization of exogenous this compound.[14] This could be a strategy to limit the proliferation of cancer cells that may rely on salvaged ribose for nucleotide synthesis.

  • Transketolase Inhibitors: Inhibition of transketolase can disrupt the non-oxidative PPP, which may be detrimental to cancer cells that have an increased demand for both NADPH and ribose-5-phosphate.[15][16][17] Several small molecule inhibitors of transketolase have been developed and are being investigated for their therapeutic potential.

Conclusion

The enzymatic regulation of this compound metabolism is a complex and highly integrated process that is central to cellular function. The Pentose Phosphate Pathway and the key enzymes ribokinase, transketolase, and transaldolase play pivotal roles in maintaining the balance between nucleotide synthesis, energy metabolism, and redox homeostasis. A thorough understanding of these pathways, supported by robust quantitative data and precise experimental methodologies, is essential for researchers and drug development professionals seeking to modulate this compound metabolism for therapeutic benefit. This technical guide provides a foundational resource to aid in these endeavors.

References

D-Ribose in Purine and Pyrimidine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-ribose, a naturally occurring pentose (B10789219) sugar, is a cornerstone of cellular metabolism, serving as the fundamental building block for nucleic acids (DNA and RNA) and the primary energy currency of the cell, adenosine (B11128) triphosphate (ATP).[1] The availability of this compound is intrinsically linked to the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the essential components of these vital macromolecules. This technical guide provides an in-depth exploration of the role of this compound in nucleotide biosynthesis, detailing the core biochemical pathways, the impact of exogenous this compound supplementation, and relevant experimental methodologies for research and drug development.

The synthesis of purine and pyrimidine nucleotides occurs through two main routes: the de novo pathway, which builds the nucleotide from simpler precursors, and the salvage pathway, which recycles pre-existing bases and nucleosides.[1][2] this compound enters these pathways in its activated form, 5-phosphoribosyl-1-pyrophosphate (PRPP), the synthesis of which is a critical rate-limiting step.[3][4] The primary endogenous source of ribose for PRPP production is the pentose phosphate (B84403) pathway (PPP), a branch of glucose metabolism.[5] However, under conditions of high energy demand or metabolic stress, the PPP can be rate-limiting.[6] In such scenarios, supplemental this compound can bypass these enzymatic steps, directly entering the metabolic pool for PRPP synthesis and accelerating nucleotide production.[6][7][8]

This guide will elucidate these intricate metabolic relationships, present quantitative data on the effects of this compound, and provide detailed experimental protocols for the analysis of nucleotide metabolism, offering a comprehensive resource for professionals in the field.

Biochemical Pathways

The synthesis of purine and pyrimidine nucleotides is a complex and tightly regulated process. This compound, in the form of PRPP, is a central substrate for both pathways.

The Pentose Phosphate Pathway and PRPP Synthesis

The primary route for endogenous ribose-5-phosphate (B1218738) (R5P) production is the pentose phosphate pathway (PPP).[5] The PPP is a metabolic pathway parallel to glycolysis that generates NADPH and the precursor for nucleotide synthesis, R5P.[5] The oxidative phase of the PPP converts glucose-6-phosphate into ribulose-5-phosphate, which is then isomerized to R5P. The non-oxidative phase allows for the interconversion of various sugar phosphates, providing a mechanism to generate R5P from glycolytic intermediates.[9]

The key enzyme, PRPP synthetase (ribose-phosphate diphosphokinase), then catalyzes the ATP-dependent conversion of R5P to PRPP.[10][11] This reaction is a critical control point in nucleotide synthesis and is subject to allosteric regulation by various nucleotides and inorganic phosphate.[12]

Pentose_Phosphate_Pathway Glucose6P Glucose-6-Phosphate Ru5P Ribulose-5-Phosphate Glucose6P->Ru5P Oxidative PPP (G6PD) Glycolysis Glycolysis Glucose6P->Glycolysis R5P Ribose-5-Phosphate Ru5P->R5P Isomerase PRPP PRPP R5P->PRPP PRPP Synthetase (ATP -> AMP) Purine_Synth Purine Synthesis PRPP->Purine_Synth Pyrimidine_Synth Pyrimidine Synthesis PRPP->Pyrimidine_Synth D_Ribose Supplemental this compound D_Ribose->R5P Ribokinase (ATP -> ADP)

Figure 1: Overview of PRPP synthesis from glucose and supplemental this compound.
Purine Synthesis

The de novo synthesis of purine nucleotides is a multi-step pathway that assembles the purine ring onto the ribose-5-phosphate scaffold provided by PRPP.[13] The first committed step is the conversion of PRPP to 5-phosphoribosylamine, catalyzed by glutamine phosphoribosylpyrophosphate amidotransferase (GPAT).[14] This enzyme is a major site of feedback inhibition by purine nucleotides such as AMP and GMP.[15] The pathway proceeds through a series of reactions to form the first purine nucleotide, inosine (B1671953) monophosphate (IMP), which then serves as a branch point for the synthesis of AMP and GMP.[16]

The purine salvage pathway is an energetically less demanding route that reclaims purine bases (adenine, guanine, hypoxanthine) from nucleic acid turnover.[6] The key enzymes in this pathway are adenine (B156593) phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which catalyze the reaction of the purine base with PRPP to form the corresponding nucleotide.[12]

Purine_Synthesis cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway PRPP_dn PRPP PRA 5-Phosphoribosylamine PRPP_dn->PRA GPAT IMP Inosine Monophosphate (IMP) PRA->IMP Multiple Steps AMP Adenosine Monophosphate (AMP) IMP->AMP Adenylosuccinate Synthetase GMP Guanosine Monophosphate (GMP) IMP->GMP IMP Dehydrogenase PRPP_s PRPP IMP_s IMP GMP_s GMP AMP_s AMP Hypoxanthine Hypoxanthine Hypoxanthine->IMP_s HGPRT Guanine Guanine Guanine->GMP_s HGPRT Adenine Adenine Adenine->AMP_s APRT

Figure 2: De novo and salvage pathways of purine synthesis.
Pyrimidine Synthesis

In contrast to purine synthesis, the pyrimidine ring is synthesized first as orotate (B1227488) and then attached to PRPP.[11] The initial steps involve the synthesis of carbamoyl (B1232498) phosphate and its condensation with aspartate. The enzyme orotate phosphoribosyltransferase (OPRT) then catalyzes the transfer of the ribose phosphate moiety from PRPP to orotate to form orotidine-5'-monophosphate (OMP).[17][18] OMP is subsequently decarboxylated to yield uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides (UTP, CTP, and TTP).[5][19]

The pyrimidine salvage pathway utilizes pre-formed pyrimidine bases (uracil, cytosine, thymine) and nucleosides to regenerate nucleotides, also involving PRPP for the conversion of bases to nucleotides.[20]

Pyrimidine_Synthesis cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway Carbamoyl_P Carbamoyl Phosphate + Aspartate Orotate Orotate Carbamoyl_P->Orotate Multiple Steps OMP Orotidine-5'-Monophosphate (OMP) Orotate->OMP OPRT PRPP_dn PRPP UMP Uridine Monophosphate (UMP) OMP->UMP OMP Decarboxylase UDP UDP UMP->UDP Kinase Uracil Uracil UMP_s UMP Uracil->UMP_s UPRT PRPP_s PRPP UTP UTP UDP->UTP Kinase dUDP dUDP UDP->dUDP Ribonucleotide Reductase CTP CTP UTP->CTP CTP Synthetase dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase

Figure 3: De novo and salvage pathways of pyrimidine synthesis.

The Role of this compound Supplementation

Exogenous this compound is readily absorbed and can be phosphorylated to ribose-5-phosphate by ribokinase, thereby entering the nucleotide synthesis pathway.[21] This provides a direct substrate for PRPP synthetase, bypassing the rate-limiting steps of the pentose phosphate pathway.[6] This mechanism is particularly relevant in tissues with high energy demands, such as cardiac and skeletal muscle, especially under conditions of ischemia or intense exercise where ATP degradation is accelerated and the capacity for de novo synthesis is limited.[3][22][23][24]

Data Presentation

The following tables summarize quantitative data on intracellular nucleotide concentrations and the effects of this compound supplementation from various studies.

Table 1: Basal Intracellular Nucleotide Concentrations in Mammalian Cells and Tissues
NucleotideTissues (µM) ± SDNormal Cells (µM) ± SDTumor Cells (µM) ± SD
ATP3,533 ± 7952,537 ± 1,2173,134 ± 2,135
GTP469 ± 227232 ± 202473 ± 214
UTP367 ± 84227 ± 230686 ± 542
CTP92 ± 3483 ± 133402 ± 252
Data adapted from Traut TW, Mol Cell Biochem, 1994.
Table 2: Effect of this compound Supplementation on Myocardial Adenine Nucleotide Pools Post-Ischemia
ParameterControl (Saline)This compound + AdenineReference
Post-ischemic ATP Recovery Rate (nmol/mg/day)0.34 ± 0.062.8 ± 0.59[4]
Time to Full ATP Recovery (days)9.9 ± 1.41.2 ± 0.2[3][23]
ATP Levels at 24h Post-Ischemia (% of Pre-ischemic)No significant recovery85%[22]
Myocardial ATP (µmol/g dry weight) after 15 min post-ischemic work16.3 ± 0.618.9 ± 0.7[25]
Table 3: Kinetic Parameters of Key Enzymes in Nucleotide Synthesis
EnzymeSubstrateKm (µM)Reference
Purine Synthesis
PRPP Synthetase (Human)Ribose-5-Phosphate33[12]
MgATP14[12]
Amidophosphoribosyltransferase (Human)PRPP0.48
Glutamine1.6
Pyrimidine Synthesis
Orotate Phosphoribosyltransferase (S. typhimurium)Orotate20[17]
PRPP13[17]
CTP Synthetase (Human)UTP~Physiological concentration[26]
ATP~Physiological concentration[26]

Experimental Protocols

Accurate quantification of intracellular nucleotides and the assessment of metabolic flux are critical for studying the effects of this compound. Below are detailed methodologies for key experiments.

Protocol 1: Quantification of Intracellular Adenine Nucleotides by HPLC

This protocol outlines a widely used method for the simultaneous determination of ATP, ADP, and AMP in cell or tissue samples by reversed-phase high-performance liquid chromatography (HPLC).

1. Sample Preparation:

  • Cell Culture:
  • Rapidly wash cultured cells (approximately 1-5 x 10^6) with ice-cold phosphate-buffered saline (PBS).
  • Immediately lyse the cells by adding a specific volume of ice-cold 0.6 M perchloric acid (PCA).
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Neutralize the supernatant by adding a calculated volume of 2 M potassium carbonate (K2CO3).
  • Centrifuge again to pellet the potassium perchlorate (B79767) precipitate.
  • The resulting supernatant contains the nucleotide extract.
  • Tissue Samples:
  • Freeze-clamp the tissue in liquid nitrogen to halt metabolic activity.
  • Grind the frozen tissue to a fine powder under liquid nitrogen.
  • Homogenize the powdered tissue in ice-cold 0.6 M PCA.
  • Proceed with the centrifugation and neutralization steps as described for cell cultures.

2. HPLC Analysis:

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.
  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly employed.
  • Mobile Phase: An ion-pairing reagent is typically included in the mobile phase to retain the negatively charged nucleotides. A common mobile phase consists of:
  • Buffer A: 100 mM potassium phosphate buffer (pH 6.0) with 5 mM tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS).
  • Buffer B: Methanol.
  • Gradient Elution: A linear gradient from 100% Buffer A to a mixture of Buffer A and B is used to separate the nucleotides.
  • Detection: The nucleotides are detected by their UV absorbance at 254 nm.
  • Quantification: The concentration of each nucleotide is determined by comparing the peak area to a standard curve generated with known concentrations of ATP, ADP, and AMP.

start [label="Start: Cell/Tissue Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash [label="Wash with ice-cold PBS"]; lyse [label="Lyse with Perchloric Acid"]; centrifuge1 [label="Centrifuge to pellet debris"]; neutralize [label="Neutralize with K2CO3"]; centrifuge2 [label="Centrifuge to pellet salt"]; extract [label="Collect Supernatant (Nucleotide Extract)"]; hplc [label="Inject into HPLC System"]; separate [label="Separate on C18 column with ion-pairing mobile phase"]; detect [label="Detect by UV at 254 nm"]; quantify [label="Quantify using standard curve"]; end [label="End: Nucleotide Concentrations", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> wash -> lyse -> centrifuge1 -> neutralize -> centrifuge2 -> extract -> hplc -> separate -> detect -> quantify -> end; }

Figure 4: Experimental workflow for HPLC-based nucleotide quantification.
Protocol 2: Stable Isotope Tracing of this compound Metabolism using LC-MS/MS

This advanced technique allows for the direct tracing of this compound incorporation into the nucleotide pool, providing a quantitative measure of metabolic flux.

1. Cell Culture and Labeling:

  • Culture cells in a standard growth medium.
  • Replace the medium with a labeling medium containing a known concentration of a stable isotope-labeled this compound (e.g., [U-13C5]-D-ribose).
  • Incubate the cells for various time points to allow for the incorporation of the labeled ribose into nucleotides.

2. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the medium and washing the cells with an ice-cold quenching solution (e.g., ice-cold saline).
  • Extract the intracellular metabolites using a cold solvent mixture, such as 80:20 methanol:water, chilled to -80°C.
  • Scrape the cells and collect the extract.
  • Centrifuge to pellet cell debris and collect the supernatant.

3. LC-MS/MS Analysis:

  • Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for better retention of polar nucleotides.
  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection of the labeled and unlabeled nucleotides.
  • Data Analysis: The mass isotopologue distribution (MID) of each nucleotide is determined. The MID represents the fractional abundance of each isotopologue (e.g., M+0 for unlabeled, M+5 for fully labeled from [U-13C5]-D-ribose). This data is then used in metabolic flux analysis software to calculate the rate of nucleotide synthesis from the exogenous this compound.

Conclusion

This compound plays a fundamental and indispensable role in the synthesis of purine and pyrimidine nucleotides. Its position as the precursor to the critical metabolite PRPP places it at the crossroads of nucleotide metabolism. While the pentose phosphate pathway is the primary endogenous source of ribose, its rate limitations under certain physiological and pathological conditions highlight the potential therapeutic and research applications of supplemental this compound. By bypassing the initial steps of the PPP, exogenous this compound can directly fuel the synthesis of PRPP, thereby accelerating the production of purine and pyrimidine nucleotides. This is particularly beneficial in tissues with high energy turnover, such as the heart and skeletal muscle, where rapid replenishment of ATP pools is crucial for maintaining cellular function and integrity.

The quantitative data presented in this guide, although still an area of active research, consistently demonstrates the positive impact of this compound supplementation on nucleotide pools, especially in the context of recovery from metabolic stress. The detailed experimental protocols provided offer robust methodologies for researchers and drug development professionals to further investigate the intricate mechanisms of nucleotide metabolism and to evaluate the efficacy of therapeutic interventions targeting these pathways. A deeper understanding of this compound metabolism and its influence on purine and pyrimidine synthesis holds significant promise for the development of novel strategies to address a range of conditions characterized by impaired energy metabolism.

References

The Impact of D-Ribose on Cellular Redox State: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Ribose, a naturally occurring pentose (B10789219) sugar, plays a pivotal role in cellular metabolism, not only as a fundamental building block for ATP, DNA, and RNA, but also as a significant modulator of the cellular redox state. This guide provides a comprehensive technical overview of the mechanisms by which this compound influences the balance of critical redox couples, including NAD+/NADH, NADP+/NADPH, and GSH/GSSG. By entering the pentose phosphate (B84403) pathway (PPP), this compound can bolster the cell's antioxidant capacity, primarily through the production of NADPH. This document synthesizes quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the core biochemical pathways and workflows to facilitate a deeper understanding of this compound's impact on cellular redox homeostasis.

Introduction: this compound and the Cellular Redox Environment

The cellular redox environment is a tightly regulated network of reducing and oxidizing equivalents that governs a vast array of cellular processes, from energy metabolism and signal transduction to proliferation and apoptosis. Key to this regulation are the ratios of major redox couples: NAD+/NADH, NADP+/NADPH, and glutathione (B108866) (GSH)/glutathione disulfide (GSSG). An imbalance in this delicate equilibrium, often termed oxidative stress, is implicated in the pathophysiology of numerous diseases.

This compound, a central component of vital biomolecules, has emerged as a molecule of interest for its potential to modulate this redox state.[1] Its primary mechanism of action in this context is its entry into the pentose phosphate pathway (PPP), a metabolic route that runs parallel to glycolysis. The oxidative phase of the PPP is a major source of cellular NADPH, the primary currency of reducing power for antioxidant defense and reductive biosynthesis.[2]

Impact of this compound on Key Redox Couples: Quantitative Data

Several studies have investigated the quantitative effects of this compound supplementation on cellular redox markers. The following tables summarize key findings, providing a clear comparison of the observed effects.

Study Supplementation Key Findings Reference
Raftery et al. (2022)RiaGev (1520 mg Nicotinamide + this compound, twice daily for 7 days) in healthy middle-aged adults- NADP+ : Increased by 27% compared to placebo (p=0.033).- Glutathione : Showed an increase in the blood.[3][4][5][6][7]
Seifert et al. (2009)7g of this compound before and after hypoxic exercise in healthy volunteers- Urinary Malondialdehyde (MDA) : Lower with this compound (0.04 ± 0.03 nM/mg) vs. placebo (0.2 ± 0.03 nM/mg; P < .05).- Plasma Reduced Glutathione (GSH) : Higher with this compound (0.38 ± 0.29 µM) vs. placebo (0.26 ± 0.29 µM; P < .05).[1][2][8]

Table 1: Quantitative Effects of this compound Supplementation on Redox Markers. This table summarizes the statistically significant changes observed in key redox molecules following this compound administration, both as a standalone supplement and in combination with nicotinamide.

Core Signaling Pathways Modulated by this compound

The primary signaling pathway through which this compound exerts its influence on the cellular redox state is the Pentose Phosphate Pathway (PPP) .

The Pentose Phosphate Pathway (PPP)

Supplemental this compound can be phosphorylated to ribose-5-phosphate, an intermediate of the non-oxidative branch of the PPP. This can then be converted to intermediates of the oxidative branch, such as glucose-6-phosphate, which fuels the production of NADPH. NADPH is crucial for maintaining a reduced glutathione pool and for the activity of various antioxidant enzymes.[2]

PentosePhosphatePathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP_oxidative Oxidative PPP G6P->PPP_oxidative Ribulose5P Ribulose-5-Phosphate PPP_oxidative->Ribulose5P NADPH_pool NADP+ -> NADPH PPP_oxidative->NADPH_pool 2 NADP+ -> 2 NADPH R5P Ribose-5-Phosphate Ribulose5P->R5P DRibose_input This compound (supplemental) DRibose_input->R5P PPP_non_oxidative Non-Oxidative PPP R5P->PPP_non_oxidative PPP_non_oxidative->G6P Glycolysis_intermediates Glycolysis Intermediates PPP_non_oxidative->Glycolysis_intermediates GSH_Recycling GSSG -> 2 GSH NADPH_pool->GSH_Recycling Provides reducing power Antioxidant_Defense Antioxidant Defense GSH_Recycling->Antioxidant_Defense

Diagram 1: this compound and the Pentose Phosphate Pathway.
Glutathione Recycling

NADPH produced via the PPP is essential for the reduction of glutathione disulfide (GSSG) back to its reduced form (GSH) by the enzyme glutathione reductase. GSH is a major cellular antioxidant, directly scavenging reactive oxygen species (ROS) and acting as a cofactor for antioxidant enzymes like glutathione peroxidase.

GlutathioneRecycling GSSG Glutathione Disulfide (GSSG) GR Glutathione Reductase GSSG->GR GSH Reduced Glutathione (2 GSH) ROS Reactive Oxygen Species (ROS) GSH->ROS Direct scavenging GPx Glutathione Peroxidase GSH->GPx GR->GSH NADP NADP+ GR->NADP NADPH NADPH NADPH->GR GPx->GSSG H2O 2 H2O GPx->H2O H2O2 H2O2 H2O2->GPx

Diagram 2: The Glutathione Recycling Pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of investigating the impact of this compound on cellular redox state.

Measurement of NAD+/NADH Ratio by HPLC

This protocol is adapted from established HPLC methods for nucleotide quantification.[8][9]

Objective: To quantify the intracellular concentrations of NAD+ and NADH in cell lysates following treatment with this compound.

Materials:

  • Perchloric acid (HClO4), 0.6 M, ice-cold

  • Potassium carbonate (K2CO3), 3 M

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • NAD+ and NADH standards

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluence and treat with this compound at various concentrations and time points. Include untreated control groups.

  • Extraction of NAD+ (Acid Extraction):

    • Aspirate culture medium and wash cells twice with ice-cold PBS.

    • Add 500 µL of ice-cold 0.6 M HClO4 to the cell plate and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube and incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Neutralize the extract by adding 3 M K2CO3 dropwise until the pH is between 6.5 and 7.0.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the KClO4 precipitate.

    • The resulting supernatant contains the NAD+ fraction.

  • Extraction of NADH (Alkaline Extraction):

    • Follow the same initial steps as for NAD+ extraction, but use an alkaline extraction buffer (e.g., 0.1 M NaOH with 1 mM EDTA).

    • Heat the extract at 60°C for 10 minutes to degrade NAD+.

    • Cool on ice and neutralize with an acidic buffer.

    • Centrifuge to remove cell debris. The supernatant contains the NADH fraction.

  • HPLC Analysis:

    • Inject a known volume of the extracted samples and standards onto the C18 column.

    • Use a mobile phase gradient (e.g., a mixture of phosphate buffer and methanol) to separate NAD+ and NADH.

    • Detect the nucleotides by UV absorbance at 260 nm.

  • Quantification:

    • Generate a standard curve using known concentrations of NAD+ and NADH standards.

    • Calculate the concentrations of NAD+ and NADH in the samples based on the peak areas from the chromatograms and the standard curve.

    • Determine the NAD+/NADH ratio.

Measurement of GSH/GSSG Ratio using a Luminescence-Based Assay

This protocol is based on commercially available kits such as the GSH/GSSG-Glo™ Assay.[10]

Objective: To determine the intracellular levels of reduced glutathione (GSH) and oxidized glutathione (GSSG) and their ratio in cells treated with this compound.

Materials:

  • Luminescence-based GSH/GSSG assay kit (containing lysis reagents, luciferin (B1168401) substrate, glutathione-S-transferase, and luciferase)

  • Luminometer

  • White, opaque 96-well plates suitable for luminescence measurements

Procedure:

  • Cell Plating and Treatment:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with this compound at desired concentrations and for specific durations. Include appropriate controls.

  • Assay for Total Glutathione (GSH + GSSG):

    • Remove the culture medium from the wells.

    • Add the total glutathione lysis reagent (containing a reducing agent) to the wells to lyse the cells and convert all GSSG to GSH.

    • Incubate according to the manufacturer's instructions.

    • Add the luciferin generation reagent (containing luciferin substrate and GST) and incubate to produce luciferin in a GSH-dependent manner.

    • Add the luciferin detection reagent (containing luciferase) and measure the luminescence using a luminometer.

  • Assay for Oxidized Glutathione (GSSG):

    • In a parallel set of wells, remove the culture medium.

    • Add the GSSG lysis reagent (containing a GSH-blocking agent) to the wells. This reagent inactivates GSH but leaves GSSG intact.

    • Add a reducing agent to convert the GSSG to GSH.

    • Follow the same steps for luciferin generation and detection as in the total glutathione assay.

  • Data Analysis:

    • Generate a standard curve using known concentrations of GSH.

    • Calculate the total glutathione and GSSG concentrations in the samples based on the luminescence readings and the standard curve.

    • Calculate the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.

    • Determine the GSH/GSSG ratio.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the impact of this compound on cellular redox state.

ExperimentalWorkflow start Start: Cell Culture treatment Treatment with this compound (and Controls) start->treatment cell_lysis Cell Lysis and Sample Preparation treatment->cell_lysis hplc HPLC Analysis for NAD+/NADH Ratio cell_lysis->hplc luminescence Luminescence Assay for GSH/GSSG Ratio cell_lysis->luminescence data_analysis Data Analysis and Ratio Calculation hplc->data_analysis luminescence->data_analysis conclusion Conclusion on Redox State Modulation data_analysis->conclusion

Diagram 3: Experimental Workflow for Redox State Analysis.

Conclusion

This compound demonstrates a clear potential to modulate the cellular redox state, primarily by influencing the pentose phosphate pathway and bolstering the cellular pool of NADPH. The quantitative data available, although still emerging, suggests a tangible impact on key redox couples and markers of oxidative stress. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate these effects. The provided visualizations of the core biochemical pathways and experimental workflows serve to clarify the complex interplay between this compound metabolism and cellular redox homeostasis. For professionals in drug development, understanding these mechanisms is crucial for evaluating the therapeutic potential of this compound in conditions associated with oxidative stress and impaired energy metabolism. Further research, particularly studies focusing on this compound monotherapy and its direct impact on a wider range of cell types and in various physiological and pathological contexts, will be invaluable in fully elucidating its role as a redox-modulating agent.

References

A Historical Perspective on D-Ribose Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribose, a pentose (B10789219) sugar, is a fundamental biomolecule essential for life. Its discovery and the subsequent elucidation of its multifaceted roles in cellular metabolism have been pivotal in advancing our understanding of biochemistry, genetics, and physiology. This technical guide provides a comprehensive historical perspective on this compound research, detailing the core experimental methodologies that led to key discoveries and presenting the quantitative data that underpinned these breakthroughs. We will explore the initial isolation and structural characterization of this compound, its identification as a critical component of nucleic acids, and the intricate metabolic pathways in which it participates.

The Discovery and Structural Elucidation of this compound

The journey into the world of this compound began in the late 19th century with the pioneering work of German chemist Emil Fischer. His research on carbohydrates laid the foundation for our understanding of their structure and stereochemistry.

Emil Fischer's Synthesis and Isolation (1891)

Emil Fischer and his colleague Oscar Piloty first prepared the unnatural L-Ribose in 1891.[1] The naturally occurring D-enantiomer was later recognized. Fischer's work on sugar synthesis was groundbreaking, and he employed a method that would later be known as the Kiliani-Fischer synthesis to elongate the carbon chain of smaller sugars.

The synthesis of this compound in Fischer's era would have followed a multi-step process, starting from a smaller aldose like D-erythrose. The Kiliani-Fischer synthesis, in its classic form, involves the following key steps:

  • Cyanohydrin Formation: An aqueous solution of the starting aldose (e.g., D-erythrose) is reacted with a cyanide source, typically sodium cyanide (NaCN), to form a mixture of two epimeric cyanohydrins at the newly formed chiral center.[2][3]

  • Hydrolysis to Aldonic Acids: The cyanohydrins are then hydrolyzed, usually by heating with water or a dilute acid, to convert the nitrile group into a carboxylic acid, forming a mixture of two epimeric aldonic acids.

  • Lactone Formation and Separation: The aldonic acids are encouraged to form more stable five-membered lactones (gamma-lactones). The differing solubilities of these diastereomeric lactones allow for their separation through techniques like fractional crystallization.

  • Reduction to Aldoses: The separated lactone is then reduced to the corresponding aldose. In Fischer's time, this was often achieved using a sodium amalgam (Na/Hg) in a mildly acidic solution.[2]

Table 1: Representative Yields in a Modified Kiliani-Fischer Synthesis

StepProductTypical Yield (%)
Cyanohydrin Formation & HydrolysisEpimeric Aldonic Acids~70-80%
Lactonization & SeparationSeparated Lactone~30-40% (of desired epimer)
ReductionFinal Aldose (this compound)~30% (from the lactone)

Note: These yields are estimates based on historical accounts of the classic Kiliani-Fischer synthesis and may vary depending on the specific reaction conditions and separation techniques employed.

In the late 19th and early 20th centuries, the characterization of newly synthesized sugars like this compound relied on a combination of physical and chemical methods:

  • Polarimetry: The measurement of the rotation of plane-polarized light was a crucial technique for characterizing chiral molecules. Each sugar has a specific rotation value that helps in its identification and in assessing its purity.

  • Osazone Formation: The reaction of reducing sugars with phenylhydrazine (B124118) to form crystalline derivatives called osazones was a key identification method developed by Emil Fischer.[4][5] The distinct crystal shapes and melting points of the osazones of different sugars provided a means of differentiation.[4][5]

  • Elemental Analysis: Combustion analysis was used to determine the empirical formula of the compound, confirming its carbohydrate nature.

This compound as a Cornerstone of Nucleic Acids

The recognition of this compound as a fundamental component of life's genetic material was a landmark discovery that paved the way for the field of molecular biology. This breakthrough is credited to the meticulous work of Phoebus Levene and his colleagues at the Rockefeller Institute for Medical Research.

Levene and Jacobs' Identification of this compound in Yeast Nucleic Acid (1909)

In 1909, Phoebus Levene and Walter Jacobs published their findings demonstrating that a pentose sugar, which they identified as this compound, was a component of yeast nucleic acid (now known as ribonucleic acid or RNA).[1][6][7] This discovery challenged the prevailing view that all nucleic acids were of the same type.

Levene and Jacobs employed a systematic approach to break down the complex nucleic acid molecule and identify its constituents. Their methodology involved:

  • Source Material: Yeast was used as the source of nucleic acid.

  • Extraction and Purification of Nucleic Acid: The nucleic acid was extracted from yeast cells using a series of precipitation and washing steps to separate it from proteins and other cellular components.

  • Hydrolysis: The purified nucleic acid was subjected to hydrolysis to break the phosphodiester bonds and glycosidic linkages. Levene developed milder hydrolysis techniques to isolate the components with greater purity.[8] This was a crucial step to avoid degradation of the sugar moiety.

  • Isolation of Nucleosides: Through careful hydrolysis, Levene was able to isolate nucleosides, which are composed of a nitrogenous base linked to the ribose sugar.

  • Cleavage of the Glycosidic Bond: The isolated nucleosides were further treated to cleave the bond between the base and the sugar, liberating the pentose.

  • Characterization of the Sugar: The isolated sugar was then characterized using the available analytical techniques of the time, including:

    • Formation of Osazones: The sugar formed a characteristic osazone upon reaction with phenylhydrazine, which could be compared to the osazone of known sugars.

    • Optical Rotation: The specific rotation of the isolated sugar was measured and compared to known pentoses.

    • Chemical Tests: Various colorimetric tests for pentoses would have been employed to confirm the nature of the sugar.

The Pentose Phosphate (B84403) Pathway: this compound Biosynthesis

The discovery of the metabolic pathway responsible for the endogenous synthesis of this compound was another critical chapter in the history of this compound research. This pathway, now known as the Pentose Phosphate Pathway (PPP), was elucidated through the innovative use of isotopic tracers in the mid-20th century by researchers like Bernard Horecker and his colleagues.[1][9]

Elucidating the Pentose Phosphate Pathway with Isotopic Tracers

The use of radioactively labeled isotopes, particularly Carbon-14 (¹⁴C), allowed researchers to trace the fate of glucose molecules as they were metabolized in cells. This powerful technique was instrumental in mapping the complex series of reactions that constitute the PPP.

A typical experimental workflow to elucidate the PPP using isotopic tracers would involve the following steps:

PPP_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Labeled_Glucose Prepare ¹⁴C-labeled Glucose Substrate Incubate Incubate Cells with Labeled Glucose Labeled_Glucose->Incubate Cell_Culture Prepare Cell or Tissue Homogenate Cell_Culture->Incubate Metabolite_Extraction Extract Metabolites Incubate->Metabolite_Extraction Chromatography Separate Intermediates (e.g., Paper Chromatography) Metabolite_Extraction->Chromatography Radioactivity_Measurement Measure Radioactivity of Each Intermediate Chromatography->Radioactivity_Measurement Structure_Determination Determine Structure and Position of ¹⁴C Label Radioactivity_Measurement->Structure_Determination

Experimental workflow for isotopic tracer studies of the PPP.
  • Preparation of ¹⁴C-Labeled Glucose: Glucose molecules were synthesized with ¹⁴C atoms at specific positions (e.g., [1-¹⁴C]glucose, [6-¹⁴C]glucose).

  • Incubation: A cell or tissue preparation (e.g., liver homogenate, red blood cells) was incubated with the labeled glucose substrate under controlled conditions.

  • Metabolite Extraction: After a specific time, the metabolic reactions were stopped, and the intracellular metabolites were extracted.

  • Separation of Intermediates: The various sugar phosphates and other intermediates of the pathway were separated from each other. Paper chromatography was a widely used and powerful technique for this purpose in the mid-20th century.

  • Detection and Quantification of Radioactivity: The separated spots on the chromatogram were analyzed for radioactivity using techniques like autoradiography or scintillation counting.

  • Degradation and Positional Analysis of the Label: To determine the position of the ¹⁴C atom within the separated intermediates, chemical degradation methods were employed to break down the molecules carbon by carbon, with the radioactivity of each resulting fragment being measured.

Table 2: Illustrative Quantitative Data from an Isotopic Labeling Experiment

Labeled SubstrateIntermediate AnalyzedPosition of ¹⁴C LabelRelative Radioactivity (%)
[1-¹⁴C]GlucoseRibose-5-phosphateC1100
[1-¹⁴C]GlucoseCO₂-High
[6-¹⁴C]GlucoseRibose-5-phosphateC5100
[6-¹⁴C]GlucoseCO₂-Low

Note: This table presents hypothetical but representative data that would have supported the elucidation of the oxidative branch of the pentose phosphate pathway. The high release of ¹⁴CO₂ from [1-¹⁴C]glucose and its retention in the pentose from [6-¹⁴C]glucose were key pieces of evidence.

The Oxidative and Non-Oxidative Branches of the Pentose Phosphate Pathway

The meticulous analysis of the distribution of isotopic labels in various intermediates led to the delineation of the two major branches of the PPP:

  • The Oxidative Branch: This irreversible phase converts glucose-6-phosphate to ribulose-5-phosphate, generating two molecules of NADPH and releasing one molecule of CO₂. The early release of CO₂ from the C1 position of glucose was a key finding from the isotopic tracer studies.

  • The Non-Oxidative Branch: This series of reversible reactions interconverts pentose phosphates (including ribose-5-phosphate) with intermediates of glycolysis (fructose-6-phosphate and glyceraldehyde-3-phosphate). The discovery of novel enzymes like transketolase and transaldolase was crucial to understanding this part of the pathway.

PentosePhosphatePathway cluster_oxidative Oxidative Branch cluster_non_oxidative Non-Oxidative Branch G6P Glucose-6-Phosphate PGL 6-Phosphoglucono- δ-lactone G6P->PGL G6PD (NADPH) PG 6-Phosphogluconate PGL->PG 6PGL Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD (NADPH, CO₂) R5P Ribose-5-Phosphate Ru5P->R5P RPI Ru5P->R5P Xu5P Xylulose-5-Phosphate Ru5P->Xu5P RPE Ru5P->Xu5P S7P Sedoheptulose-7-Phosphate R5P->S7P TKT R5P->S7P Nucleotides Nucleotides R5P->Nucleotides PRPP Synthetase G3P Glyceraldehyde-3-Phosphate Xu5P->G3P TKT Xu5P->G3P F6P Fructose-6-Phosphate Xu5P->F6P TKT Xu5P->F6P E4P Erythrose-4-Phosphate S7P->E4P TAL S7P->E4P G3P->F6P TAL G3P->F6P Glycolysis Glycolysis G3P->Glycolysis E4P->G3P TKT E4P->G3P F6P->Glycolysis

The Pentose Phosphate Pathway.

Conclusion

The historical journey of this compound research, from its initial synthesis to the elucidation of its complex metabolic roles, exemplifies the power of experimental chemistry and biochemistry. The pioneering work of scientists like Emil Fischer, Phoebus Levene, and Bernard Horecker, employing techniques from classical organic synthesis to innovative isotopic tracing, has provided a deep understanding of this vital molecule. This technical guide has aimed to provide a detailed overview of the core experimental methodologies and the quantitative foundations upon which our current knowledge of this compound is built, offering a valuable resource for researchers and professionals in the field.

References

The Pivotal Role of D-Ribose in Defining Nucleic Acid Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fundamental contribution of D-ribose to the architecture of RNA and contrasts it with the 2'-deoxy-D-ribose of DNA. The seemingly minor difference—a single hydroxyl group at the 2' position—profoundly influences sugar pucker, helical geometry, and ultimately, the distinct biological roles of these essential macromolecules.

The Core Distinction: this compound vs. 2'-Deoxy-D-Ribose

The backbones of RNA and DNA are composed of repeating sugar-phosphate units. The identity of this sugar is the primary chemical distinction between the two nucleic acids. RNA contains this compound, a five-carbon aldopentose sugar, while DNA incorporates 2'-deoxy-D-ribose.[1][2][3] The critical difference lies at the second carbon (C2') of the furanose ring: ribose possesses a hydroxyl (-OH) group, whereas deoxyribose has a hydrogen (-H) atom.[2][3][4] This seemingly subtle variation has profound stereochemical consequences that dictate the structure and stability of the resulting nucleic acid polymers.[4][5][6]

Impact on Sugar Pucker Conformation

The five-membered furanose ring of the sugar is not planar. Instead, it adopts a puckered conformation to relieve steric strain. The two most prevalent conformations in nucleic acids are C2'-endo and C3'-endo.[7][8]

  • C2'-endo: The C2' atom is displaced from the plane defined by C1', C4', and the ring oxygen (O4') on the same side as the base. This conformation is predominantly found in B-form DNA.[7][8]

  • C3'-endo: The C3' atom is displaced from the plane on the same side as the base. This pucker is characteristic of A-form helices, which is the standard conformation for double-stranded RNA.[7][8][9]

The presence of the 2'-hydroxyl group in this compound creates steric hindrance that disfavors the C2'-endo conformation, strongly favoring the C3'-endo pucker.[6][9] This preference is a direct consequence of the repulsion between the 2'-OH and the 5'-phosphate group. In deoxyribose, the absence of this hydroxyl group allows for greater conformational flexibility, with the C2'-endo pucker being the more energetically favorable state.[5]

Consequence of Sugar Pucker: Helical Geometry

The difference in sugar pucker directly translates into distinct helical structures for RNA and DNA. The C3'-endo conformation of ribose in RNA results in a shorter distance between adjacent phosphate (B84403) groups in the backbone (approximately 5.9 Å) compared to the C2'-endo conformation in DNA (approximately 7.0 Å).[10] This fundamental difference gives rise to two distinct helical forms:

  • A-form Helix (RNA): Characterized by the C3'-endo sugar pucker, the A-form helix is shorter and wider.[9] It features a deep, narrow major groove and a wide, shallow minor groove.[9][10] Double-stranded RNA and RNA-DNA hybrids predominantly adopt this conformation.[9][11]

  • B-form Helix (DNA): The C2'-endo pucker of deoxyribose leads to the iconic B-form double helix, which is longer and thinner than the A-form.[7] It possesses a wide, accessible major groove and a narrower minor groove, which facilitates protein-DNA interactions.[10]

The structural parameters dictated by the pentose (B10789219) sugar are summarized in the table below.

ParameterA-form Helix (Typical for dsRNA)B-form Helix (Typical for dsDNA)
Sugar Pucker C3'-endoC2'-endo
Glycosidic Bond AntiAnti
Rise per Base Pair ~2.6 Å~3.4 Å
Helical Diameter ~26 Å~20 Å
Base Pairs per Turn ~11~10.5
Base Pair Tilt ~20°~6°
Major Groove Narrow and DeepWide and Deep
Minor Groove Wide and ShallowNarrow and Deep
Intrastrand P-P Distance ~5.9 Å~7.0 Å

Data compiled from multiple sources.[8][10]

Experimental Protocols for Structural Determination

The structural details of RNA and DNA are primarily elucidated through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray crystallography provides high-resolution static snapshots of molecular structures.[12]

Detailed Methodology:

  • Sample Preparation: High-purity RNA or DNA oligonucleotides are synthesized, often via in vitro transcription for RNA.[13][14] The sample is then purified to homogeneity using techniques like denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[14]

  • Crystallization: The purified nucleic acid is subjected to a wide range of conditions (e.g., varying pH, salt concentration, temperature, and precipitating agents) to induce the formation of well-ordered crystals.[14][15] This is often the most challenging step for RNA due to its conformational flexibility.[15]

  • Data Collection: A single crystal is mounted and exposed to a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector.[12]

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the molecule. The phases of the diffracted waves, which are lost during measurement, are determined using methods like molecular replacement or heavy-atom derivatization.[15] An atomic model is then built into the electron density map and refined to best fit the experimental data.[12]

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution, providing information that is complementary to the static picture from crystallography.[16][17][18]

Detailed Methodology:

  • Isotope Labeling: For larger RNA molecules, uniform or specific isotopic labeling (e.g., with ¹³C and ¹⁵N) is often necessary to simplify spectra and resolve signal overlap.[16][19] This is typically achieved by using isotopically labeled nucleotide triphosphates (NTPs) during in vitro transcription.[16][17]

  • NMR Data Acquisition: A variety of NMR experiments are performed on the sample. For structure determination, the most important are Nuclear Overhauser Effect Spectroscopy (NOESY) experiments, which identify protons that are close in space (typically < 5 Å).[20]

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the RNA molecule. This is a complex process that involves tracing through-bond and through-space correlations in multidimensional NMR spectra.[17][20]

  • Structure Calculation: Distance restraints derived from NOESY data, along with dihedral angle restraints from other NMR experiments, are used as input for computational algorithms that calculate a family of structures consistent with the experimental data.[17][20] The resulting ensemble of structures represents the dynamic nature of the molecule in solution.

Biosynthesis of this compound

This compound, in the form of ribose-5-phosphate (B1218738) (R5P), is synthesized via the pentose phosphate pathway (PPP).[21][22][23] This metabolic pathway runs parallel to glycolysis and serves as the primary source of R5P for nucleotide and nucleic acid synthesis.[21][22][24] The PPP consists of an oxidative phase, which generates NADPH and converts glucose-6-phosphate to ribulose-5-phosphate, and a non-oxidative phase, where ribulose-5-phosphate is isomerized to ribose-5-phosphate.[21][23][24][25] Deoxyribonucleotides are subsequently synthesized from the corresponding ribonucleotides by the enzyme ribonucleotide reductase, which reduces the 2'-hydroxyl group.

Visualizations

Ribose_vs_Deoxyribose cluster_RNA RNA Structure cluster_DNA DNA Structure Ribose This compound (2'-OH group) C3_endo C3'-endo Pucker Ribose->C3_endo Favors A_Form A-form Helix (Short & Wide) C3_endo->A_Form Leads to Deoxyribose 2'-Deoxyribose (2'-H atom) C2_endo C2'-endo Pucker Deoxyribose->C2_endo Favors B_Form B-form Helix (Long & Thin) C2_endo->B_Form Leads to

Caption: Logical flow from sugar identity to helical structure in RNA and DNA.

PentosePhosphatePathway G6P Glucose-6-Phosphate Ru5P Ribulose-5-Phosphate G6P->Ru5P Oxidative Phase (generates NADPH) R5P Ribose-5-Phosphate Ru5P->R5P Isomerization Nucleotides Nucleotide Synthesis (RNA & DNA) R5P->Nucleotides

Caption: Simplified workflow of the Pentose Phosphate Pathway for R5P synthesis.

XRay_Crystallography_Workflow A 1. RNA/DNA Synthesis & Purification B 2. Crystallization Screening A->B C 3. X-ray Diffraction Data Collection B->C D 4. Phase Determination C->D E 5. Electron Density Map & Model Building D->E F 6. Structure Refinement & Validation E->F

Caption: Experimental workflow for nucleic acid structure determination by X-ray crystallography.

References

The Physiological Significance of D-Ribose Concentrations in Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the physiological relevance of D-Ribose concentrations in various tissues. This compound, a naturally occurring pentose (B10789219) sugar, is a cornerstone of cellular metabolism, serving as a critical precursor for the synthesis of adenosine (B11128) triphosphate (ATP), nucleic acids (RNA and DNA), and other essential biomolecules.[1][2] Understanding its concentration and metabolic flux in different tissues is paramount for research into cellular bioenergetics, ischemic conditions, and the development of novel therapeutic agents.

Physiological Concentrations of this compound

The quantification of endogenous, free this compound within specific tissues is technically challenging, as it is rapidly phosphorylated to this compound-5-phosphate to enter metabolic pathways. Consequently, literature detailing specific intracellular concentrations in healthy human tissues like the heart, brain, and skeletal muscle is scarce. Most available quantitative data pertains to concentrations in plasma, serum, and urine, which reflect systemic levels but not the specific intracellular environment.

In healthy adults, the plasma concentration of this compound is maintained within a narrow range, significantly lower than that of D-glucose.[3] However, these levels can be altered in pathological states, notably in diabetes mellitus, where elevated serum and urine this compound concentrations are observed.[3][4]

Table 1: this compound Concentrations in Human Biological Fluids

Biological MatrixConditionConcentration (mM)Reference(s)
PlasmaHealthy Adult0.02 - 0.1[3]
SerumType 1 DiabetesSignificantly Higher than Controls[4]
UrineType 1 DiabetesSignificantly Higher than Controls[4]
UrineType 2 DiabetesSubstantially Higher than Controls[5]
Cerebrospinal FluidN/A0.01 - 0.1[4]

Note: "Significantly Higher" indicates a statistically significant increase compared to healthy control groups, though precise mean concentrations vary between studies.

The Central Role of this compound in Cellular Metabolism

This compound is a critical link in the fundamental processes that generate and utilize cellular energy. Its primary role is funneled through the Pentose Phosphate Pathway (PPP), which is essential for generating NADPH and the precursors for nucleotide synthesis.[1]

The Pentose Phosphate Pathway (PPP)

Endogenous this compound is synthesized from glucose via the PPP.[1] This pathway is a slow, rate-limited process, particularly in tissues like the heart and muscle, due to the limited expression of key enzymes such as glucose-6-phosphate dehydrogenase (G-6-PDH).[1] The direct product of the PPP is ribulose-5-phosphate, which is then isomerized to this compound-5-phosphate (R5P).

ATP Synthesis and the Salvage Pathway

This compound-5-phosphate is the direct precursor for the synthesis of 5-phosphoribosyl-1-pyrophosphate (PRPP). PRPP is the rate-limiting substrate for both the de novo and salvage pathways of nucleotide (ATP, GTP) synthesis.[6] Under conditions of high energy demand or metabolic stress, such as myocardial ischemia, the cell's ability to produce this compound through the PPP cannot keep up with the loss of adenine (B156593) nucleotides.[2][5]

Exogenously supplied this compound can bypass the rate-limiting steps of the PPP. It is phosphorylated by the enzyme ribokinase into R5P, directly feeding the PRPP pool and accelerating the resynthesis of ATP.[6] This metabolic route is crucial for energy recovery in tissues with high energy demands that have experienced ischemic or hypoxic stress.[2]

Fig 1: this compound pathways for ATP synthesis.

Physiological and Pathological Relevance

The concentration of this compound and its availability for metabolic processes have profound implications for tissue health and disease.

Ischemia and Reperfusion Injury

In tissues with high energy demands, such as the myocardium and skeletal muscle, ischemia leads to a rapid degradation of the ATP pool.[5] The recovery of these energy stores is slow because the endogenous production of this compound via the PPP is rate-limiting.[7] Supplementation with this compound has been shown to accelerate the replenishment of ATP, improve diastolic heart function, and enhance the recovery of ischemic tissues.[6][8][9] This makes this compound a molecule of significant interest for conditions like coronary artery disease and congestive heart failure.[9]

Glycation and Advanced Glycation End-products (AGEs)

While essential at physiological levels, elevated concentrations of this compound are detrimental. This compound is a highly reactive reducing sugar and can participate in non-enzymatic glycation reactions with proteins at a much faster rate than glucose.[3] This process leads to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in cellular dysfunction, protein aggregation, and the pathogenesis of diabetic complications, neurodegenerative diseases, and aging.[3] Studies have shown that elevated this compound levels, as seen in diabetic patients, correlate with increased levels of glycated proteins.[4]

Logical_Relationship cluster_low Deficiency (e.g., Ischemia) cluster_high Excess (e.g., Hyperglycemic States) Ribose This compound Concentration Low_Ribose Insufficient this compound High_Ribose Excess this compound Slow_ATP Slow ATP Resynthesis Low_Ribose->Slow_ATP Energy_Deficit Cellular Energy Deficit Slow_ATP->Energy_Deficit Tissue_Dysfunction Tissue Dysfunction (e.g., Diastolic Dysfunction) Energy_Deficit->Tissue_Dysfunction Glycation Increased Protein Glycation High_Ribose->Glycation AGEs AGE Formation Glycation->AGEs Cell_Damage Cellular Damage & Inflammation AGEs->Cell_Damage

Fig 2: Dual role of this compound concentration.

Methodologies for this compound Quantification

Accurate quantification of this compound and its phosphorylated metabolites in complex biological matrices is essential for research. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary analytical techniques employed.

Sample Preparation

A generalized workflow for tissue or cell analysis involves several key steps to extract and prepare the metabolites for analysis.

Experimental_Workflow Sample 1. Tissue/Cell Collection (Snap-freeze in liquid N2) Homogenize 2. Homogenization (e.g., in cold methanol (B129727)/water) Sample->Homogenize Extract 3. Metabolite Extraction (e.g., Chloroform phase separation) Homogenize->Extract Derivatize 4. Derivatization (Optional) (For GC-MS or specific HPLC) Extract->Derivatize Analyze 5. Instrumental Analysis (LC-MS/MS or HPLC) Derivatize->Analyze Data 6. Data Processing (Quantification against standards) Analyze->Data

Fig 3: General workflow for this compound analysis.
High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their interaction with a stationary phase (the column) and a mobile phase. For sugars like this compound, methods often use columns designed for polar compounds.

Protocol Summary:

  • Column: A common choice is a column suitable for hydrophilic compounds, such as an amino-based or a specialized sugar column (e.g., Shodex SUGAR series).[7] Hydrophilic Interaction Liquid Chromatography (HILIC) is also a preferred method for separating polar compounds like ribose and its phosphates.

  • Mobile Phase: Typically consists of an acetonitrile (B52724)/water gradient. For example, a gradient might run from 85% acetonitrile to 30% acetonitrile over 10 minutes. Buffers like ammonium (B1175870) formate (B1220265) may be added for MS compatibility.

  • Detection:

    • Refractive Index Detector (RID): A universal detector for sugars, but less sensitive.[7]

    • Evaporative Light Scattering Detector (ELSD): Offers better sensitivity than RID for non-chromophoric compounds like ribose.

    • Mass Spectrometry (MS): Provides the highest sensitivity and specificity (see section 4.3).

  • Sample Preparation: Tissue or cell extracts are deproteinized (e.g., with perchloric acid or methanol precipitation) and filtered prior to injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers superior sensitivity and specificity by coupling the separation power of HPLC with the mass-based detection of a mass spectrometer. It allows for the simultaneous quantification of this compound and its phosphorylated intermediates.

Protocol Summary:

  • Chromatography: HILIC is often used for separation.

  • Ionization: Electrospray ionization (ESI), typically in negative mode, is used to ionize the analytes.

  • Mass Analysis: A tandem mass spectrometer (e.g., a triple quadrupole) is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion for the analyte (e.g., the deprotonated this compound molecule) is selected, fragmented, and a specific product ion is monitored. This precursor-to-product transition is highly specific to the analyte, minimizing interference from the complex biological matrix.

  • Quantification: Absolute quantification is achieved using an isotope dilution strategy. A known amount of a stable isotope-labeled internal standard (e.g., this compound-d5 or ¹³C-labeled this compound) is added to the sample at the beginning of the preparation process. The analyte's concentration is determined by comparing the signal intensity ratio of the native analyte to the labeled internal standard against a calibration curve. This method corrects for variations in sample extraction and matrix effects, ensuring high accuracy.

Conclusion and Future Directions

The physiological concentration of this compound is a critical determinant of cellular health, representing a fine balance between necessary metabolic substrate and potent glycating agent. In tissues with high energy turnover, the availability of this compound is a rate-limiting factor for ATP recovery following metabolic stress, highlighting its therapeutic potential in cardiovascular medicine. Conversely, its role in AGE formation underscores the pathological consequences of its dysregulation, particularly in diabetes.

Future research should focus on developing and applying advanced analytical techniques to accurately quantify the elusive intracellular free this compound and this compound-5-phosphate pools within specific tissues under both physiological and pathological conditions. Elucidating the precise regulation of this compound transport and metabolism within cardiomyocytes, neurons, and skeletal muscle cells will provide deeper insights into cellular bioenergetics and may unveil novel targets for therapeutic intervention in a range of metabolic and degenerative diseases.

References

Methodological & Application

Application Notes and Protocols for Laboratory D-Ribose Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory-scale synthesis and purification of D-ribose. It covers established chemical and enzymatic methods, comprehensive purification strategies, and analytical techniques for purity assessment.

Chemical Synthesis of this compound

Chemical synthesis offers a controlled, albeit often complex, route to this compound. The choice of starting material dictates the synthetic pathway and potential impurities.

Protocol: Synthesis of Racemic Ribose from D-Glucose

This protocol outlines a seven-step synthesis to produce racemic ribose from the readily available D-glucose. The key is the partial reduction of a meso-configurated dialdehyde (B1249045) intermediate.[1]

Experimental Protocol:

  • Step 1: Synthesis of Diacetone Allose (1):

    • Synthesize diacetone glucose from D-glucose.

    • Convert the diacetone glucose to diacetone allose by oxidation with pyridinium (B92312) dichromate, followed by a stereoselective reduction using sodium borohydride (B1222165) (NaBH₄).[1]

  • Step 2: Selective Cleavage of Protecting Group:

    • Perform a selective cleavage of the 5-/6-hydroxyl protecting group of the diacetone allose using 50% aqueous acetic acid to yield 1,2-O-(1-methylethylidene)-α-D-allo-furanose (2).[1]

  • Step 3: Glycol Cleavage to form Aldehyde (3):

    • Treat the product from Step 2 with sodium periodate (B1199274) (NaIO₄) in water. This reaction quantitatively yields 1,2-O-(1-methylethylidene)-α-D-ribo-pentodialdo-1,4-furanose (3).[1]

  • Step 4 & 5: Formation of Meso-Dialdehyde (4):

    • The intermediate (3) is further processed to create the meso-configurated 2,3,4-trihydroxypentandial (4).

  • Step 6 & 7: Partial Reduction to Racemic Ribose:

    • The final key step is the partial reduction of the meso-dialdehyde (4) to produce racemic ribose.[1]

cluster_synthesis Chemical Synthesis Workflow: D-Glucose to Racemic Ribose A D-Glucose B Diacetone Allose A->B Oxidation & Stereoselective Reduction C 1,2-O-isopropylidene- α-D-allo-furanose B->C 50% Acetic Acid (Selective Cleavage) D 1,2-O-isopropylidene- α-D-ribo-pentodialdo-1,4-furanose C->D Sodium Periodate (Glycol Cleavage) E meso-2,3,4-trihydroxy- pentandial D->E Further Processing F Racemic Ribose E->F Partial Reduction

Caption: Workflow for the chemical synthesis of racemic ribose from D-glucose.

The Formose Reaction Pathway

The formose reaction, discovered by Aleksandr Butlerov, produces a mixture of sugars from formaldehyde.[2] While not a practical method for isolating pure this compound due to low yields (<1%) and a complex product mixture, it is of significant prebiotic interest.[3][4] The reaction is autocatalytic, initiated by a trace amount of glycolaldehyde.[2]

The pathway involves a series of aldol (B89426) condensations, isomerizations, and retro-aldol reactions.[2][3]

cluster_formose Conceptual Pathway of the Formose Reaction F Formaldehyde (x2) G Glycolaldehyde F->G Dimerization Gy Glyceraldehyde G->Gy Aldol Condensation DHA Dihydroxyacetone Gy->DHA Aldose-Ketose Isomerization P Pentulose Gy->P + Glycolaldehyde Other Other Sugars (C3-C6 Aldoses & Ketoses) Gy->Other DHA->Other R This compound P->R Isomerization

Caption: Simplified pathway of the formose reaction leading to this compound.

Enzymatic and Fermentation-Based Synthesis

Biological production of this compound is the preferred method for commercial and large-scale synthesis, often utilizing genetically modified microorganisms.[5][6]

Application Note: Principles of this compound Fermentation

High-yield this compound production is typically achieved using strains of bacteria, such as Bacillus subtilis, that have been engineered to be deficient in the enzyme transketolase.[7]

  • Metabolic Pathway: In these strains, glucose is processed through the pentose (B10789219) phosphate (B84403) pathway (PPP).

  • Enzyme Deactivation: Transketolase is a key enzyme that connects the PPP back to glycolysis.[7] When this enzyme is deactivated or deficient, metabolites cannot re-enter the glycolytic pathway.

  • Product Accumulation: This blockage leads to the accumulation of this compound-5-phosphate, an intermediate in the PPP.

  • Final Step: Cellular non-specific phosphatases then dephosphorylate this compound-5-phosphate, releasing this compound into the cell and subsequently into the fermentation broth.[7]

Using genetically modified strains of B. subtilis, it is possible to produce over 90 g/L of this compound from glucose.[5][6]

cluster_fermentation This compound Production via Modified Pentose Phosphate Pathway Glc Glucose G6P Glucose-6-P Glc->G6P PPP Oxidative PPP G6P->PPP R5P This compound-5-P PPP->R5P Rib This compound R5P->Rib Dephosphorylation TKT Transketolase (DEACTIVATED) R5P->TKT Gly Glycolysis Phos Phosphatase TKT->Gly Blocked Path

Caption: Metabolic pathway for this compound production in transketolase-deficient strains.

Purification Protocols

Purification is critical to isolate this compound from complex mixtures, whether from a chemical synthesis reaction or a fermentation broth.

Protocol: Extraction and Purification of this compound from Fermentation Broth

This protocol outlines a multi-step process to obtain high-purity this compound crystals from a fermentation broth.[8][9]

Experimental Protocol:

  • Cell Removal (Microfiltration):

    • Pass the fermentation broth through a microfiltration membrane (pore size 50-1000 nm) to remove bacterial cells, large proteins, and other particulate impurities.[9]

  • Pre-treatment (Flocculation/Adsorption):

    • Treat the cell-free filtrate with a flocculant or adsorbent to precipitate remaining proteins and other impurities.[8]

    • Separate the resulting precipitate by centrifugation or filtration.

  • Ion Exchange Chromatography:

    • Pass the clarified liquid through a cation exchange column (e.g., 732 type) followed by an anion exchange column (e.g., 717 type) to remove multivalent ions and other charged impurities.[8][9]

  • Ultrafiltration:

    • Concentrate the ion-exchanged liquid and remove remaining macromolecules by passing it through an ultrafiltration membrane with a molecular weight cutoff of 500-5000 Da.[9]

  • Concentration and Crystallization:

    • Concentrate the purified filtrate under reduced pressure at 50-60°C until it becomes a syrup.[8][9]

    • Add dehydrated ethanol (B145695) (e.g., 2 times the syrup volume), heat to dissolve, and add a small amount of seed crystal.

    • Allow the solution to cool slowly to facilitate the crystallization of this compound.[8][10]

  • Final Steps:

    • Separate the crystals via centrifugation.

    • Wash the crystals and perform vacuum-drying to obtain the final this compound product.[9]

cluster_purification General Purification Workflow for this compound A Fermentation Broth / Crude Reaction Mixture B Microfiltration / Centrifugation A->B Remove Cells & Particulates C Clarified Liquid B->C D Ion Exchange Chromatography C->D Remove Ions & Charged Impurities E Desalted Solution D->E F Ultrafiltration E->F Remove Macromolecules G Purified this compound Solution F->G H Concentration (Reduced Pressure) G->H I This compound Syrup H->I J Crystallization (Ethanol) I->J K Pure this compound Crystals J->K

Caption: A typical workflow for the purification of this compound from fermentation broth.

Purity Analysis

Accurate determination of purity is essential for research and pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is a standard method.[11]

Application Note: HPLC-Based Purity Assessment

HPLC is used to quantify this compound and detect related sugar impurities. The United States Pharmacopeia (USP) specifies methods for assay and impurity analysis using columns with L22 packing material.[12]

Typical HPLC Method:

  • Column: A ligand exchange chromatography column, such as Shodex SUGAR KS-801 (L22 packing) or SUGAR SC1011, is commonly used.[12][13]

  • Mobile Phase: Pure, deionized water is often sufficient as the mobile phase.[14]

  • Detector: A Refractive Index (RI) detector is standard for sugar analysis.[14]

  • Temperature: Column temperature is typically maintained at elevated levels (e.g., 80-85°C) to improve resolution.[12]

  • Quantification: Purity is determined by comparing the peak area of this compound in the sample to that of a certified reference standard.[11]

Summary of Quantitative Data

The following tables summarize typical yields and purity levels achieved through different synthesis and purification methods.

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodStarting MaterialTypical YieldKey AdvantagesKey DisadvantagesReference(s)
FermentationD-Glucose>90 g/LHigh yield, uses renewable resourcesRequires specific microbial strains, complex purification[5][6]
Chemical (Epimerization)D-Arabinose60-94%High conversion ratioComplex reaction scheme, potential for by-products[15][16]
Chemical (from D-Glucose)D-GlucosePreparative amountsWell-defined pathwayMulti-step, involves hazardous reagents[1]
Formose ReactionFormaldehyde< 1%Prebiotically relevantVery low yield, produces a complex mixture of sugars[3][4]

Table 2: Reported Purity of this compound After Purification

Purification MethodStarting MaterialFinal Purity (by HPLC)Reference(s)
Flocculation, Ion Exchange, CrystallizationFermentation Broth99.27 - 99.80%[8]
Microfiltration, Ion Exchange, Ultrafiltration, CrystallizationFermentation Broth99.50 - 99.80%[9]

References

Application Notes and Protocols for Quantifying D-Ribose in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of D-Ribose in cell cultures and tissues. The methods described herein are essential for researchers investigating cellular metabolism, bioenergetics, and nucleotide synthesis, as well as for professionals in drug development evaluating the metabolic effects of novel therapeutics.

Introduction

This compound, a naturally occurring pentose (B10789219) sugar, is a fundamental component of cellular energy metabolism. It serves as a critical building block for essential biomolecules such as ATP, the primary energy currency of the cell, as well as DNA and RNA.[1][2] this compound is a key intermediate in the pentose phosphate (B84403) pathway (PPP), a vital metabolic route for producing NADPH and precursors for nucleotide biosynthesis.[3] The ability to accurately quantify this compound in biological samples is crucial for understanding its role in various physiological and pathological states, including ischemia, heart failure, and mitochondrial dysfunction.[1]

This guide details several robust methods for this compound quantification, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), enzymatic assays, and the use of genetically encoded fluorescent sensors.

Methods for this compound Quantification

A variety of analytical techniques are available for the quantification of this compound in biological matrices. The choice of method often depends on the required sensitivity, specificity, and throughput, as well as the nature of the sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound and its metabolites in complex biological samples.[3] This technique is particularly well-suited for metabolic tracing studies using stable isotope-labeled this compound, such as this compound-d5.[3][4] Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation method for polar compounds like ribose and its phosphorylated forms.[3]

Key Advantages:

  • High sensitivity and specificity.

  • Ability to quantify multiple analytes simultaneously.

  • Suitable for metabolic flux analysis using stable isotopes.

Considerations:

  • Requires specialized and expensive instrumentation.

  • Matrix effects can interfere with ionization and affect accuracy, though the use of an internal standard can mitigate this.[3][5]

  • Derivatization may be necessary to improve chromatographic separation and ionization efficiency.[5]

Enzymatic Assays

Enzymatic assays offer a more accessible method for this compound quantification and can be performed using standard laboratory equipment like a spectrophotometer. These assays rely on specific enzymes to convert this compound into a product that can be easily measured. For instance, a coupled enzyme assay can be used where the product of one enzymatic reaction is the substrate for another, leading to a detectable change in absorbance.[6]

Key Advantages:

  • Relatively simple and cost-effective.

  • High specificity due to the nature of enzymatic reactions.

Considerations:

  • May be less sensitive than LC-MS/MS.

  • Can be susceptible to interference from other components in the sample that affect enzyme activity.

Genetically Encoded Fluorescent Sensors

A more recent approach for real-time, live-cell measurements of this compound involves the use of genetically encoded fluorescence resonance energy transfer (FRET) sensors.[1] These sensors, such as the "RIBQsensor," can be expressed in cells to monitor intracellular this compound dynamics with high spatial and temporal resolution.[1]

Key Advantages:

  • Enables real-time measurements in living cells.[1]

  • Provides spatial information on this compound distribution within the cell.

  • Can be used for longitudinal studies to track changes over time.[1]

Considerations:

  • Requires genetic modification of the cells.

  • The dynamic range of the sensor may be limited.

  • Calibration for absolute quantification can be challenging.

Quantitative Data Summary

The following tables summarize quantitative data related to this compound quantification from various studies.

Table 1: LC-MS/MS Method Performance

ParameterValueMatrixReference
Linearity Range1.5625–200 µg/mLSerum, Urine[7]
Correlation Coefficient (r²)>0.998Serum, Urine[7]
Intraday Accuracy97.4–102.1%Serum[7]
Interday Accuracy97.0–100.2%Urine[7]
Intraday Precision (CV)1.5–5.4%Serum[7]
Interday Precision (CV)1.2–8.3%Urine[7]

Table 2: Pharmacokinetic Parameters of this compound in Rabbits (Intravenous Administration)

DoseAUCtotal (µg·min/mL)Clearance (mL/min/kg)Half-life (t1/2) (min)Reference
420 mg/kg11,877 ± 2,13536.6 ± 6.619.5 ± 5.6[7]
840 mg/kg36,081 ± 7,51124.9 ± 5.433.5 ± 10.9[7]

Table 3: Pharmacokinetic Parameters of this compound in Rabbits (Oral Administration)

DoseCmax (µg/mL)Tmax (min)AUCtotal (µg·min/mL)Reference
420 mg/kg158.4 ± 40.536.0 ± 8.09,996 ± 2,300[7]
840 mg/kg224.7 ± 53.244.0 ± 10.616,132 ± 3,800[7]

Experimental Protocols

Protocol 1: Quantification of this compound in Cell Cultures by LC-MS/MS

This protocol is adapted for the extraction and analysis of this compound from adherent cell cultures.[3]

Materials and Reagents:

  • Adherent cells grown to desired confluency

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 80% methanol (B129727) (v/v in water)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 14,000 x g at 4°C

  • Vacuum concentrator (e.g., SpeedVac)

  • 50% acetonitrile (B52724) in water

  • LC-MS/MS system with a HILIC column

Procedure:

  • Metabolism Quenching: Rapidly aspirate the culture medium to halt enzymatic activity.[3]

  • Washing: Immediately wash the cells twice with ice-cold PBS.[3]

  • Extraction: Add 1 mL of ice-cold 80% methanol to each culture plate.[3]

  • Cell Lysis: Place the plates on a rocker at 4°C for 15 minutes to ensure complete cell lysis.[3]

  • Harvesting: Scrape the cells and transfer the methanol extract to a microcentrifuge tube.[3]

  • Protein Precipitation: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[3]

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.[3]

  • Drying: Dry the metabolite extract completely using a vacuum concentrator.[3]

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50% acetonitrile in water for LC-MS/MS analysis.[3]

  • LC-MS/MS Analysis: Inject the reconstituted sample onto a HILIC column for separation and subsequent analysis by mass spectrometry. A typical gradient runs from high organic to high aqueous mobile phase.[3] Analysis is often performed in negative ionization mode using Multiple Reaction Monitoring (MRM).[3]

Protocol 2: Quantification of this compound in Tissues by LC-MS/MS

This protocol describes the extraction of this compound from tissue samples for LC-MS/MS analysis.[8]

Materials and Reagents:

  • Tissue sample of interest (e.g., liver, brain)

  • Liquid nitrogen

  • Pre-labeled cryovials

  • Pre-chilled homogenization tubes with ceramic beads

  • Homogenizer

  • Ice-cold 80% methanol

  • Centrifuge capable of 14,000 x g at 4°C

  • Vacuum concentrator

  • LC-MS/MS system

Procedure:

  • Sample Collection and Snap-Freezing: Immediately after dissection, place the tissue in a pre-labeled cryovial and submerge it in liquid nitrogen. Store samples at -80°C until extraction.[8]

  • Homogenization: Weigh approximately 20-50 mg of frozen tissue and place it in a pre-chilled homogenization tube with ceramic beads. Add an appropriate volume of ice-cold 80% methanol. Homogenize the tissue until a uniform lysate is obtained.

  • Protein Precipitation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.

  • Drying: Dry the extract using a vacuum concentrator.[8]

  • Reconstitution and Analysis: Reconstitute the dried extract in a suitable volume of the initial LC mobile phase for LC-MS/MS analysis.[8]

Protocol 3: Spectrophotometric Assay for this compound Quantification

This protocol is a modified colorimetric assay for the quantification of this compound in biological fluids.[7]

Materials and Reagents:

Procedure:

  • Sample Preparation: Prepare standards and samples in the desired biological matrix.

  • Reaction: The assay is based on the formation of furfural (B47365) from this compound in 83% acetic acid with thiourea at 70°C. The furfural then reacts with p-bromoaniline acetate to form a pink-colored product.[7]

  • Measurement: Measure the absorbance of the pink-colored product at 515 nm using a UV-Vis spectrophotometer.[7]

  • Quantification: Determine the concentration of this compound in the samples by comparing their absorbance to a standard curve generated from this compound standards of known concentrations.

Visualizations

This compound Metabolism via the Pentose Phosphate Pathway

Pentose Phosphate Pathway 6-Phosphoglucono-delta-lactone 6-Phosphoglucono-delta-lactone 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-delta-lactone->6-Phosphogluconate Ribulose-5-Phosphate Ribulose-5-Phosphate 6-Phosphogluconate->Ribulose-5-Phosphate Ribose-5-Phosphate Ribose-5-Phosphate Ribulose-5-Phosphate->Ribose-5-Phosphate (Non-oxidative Phase) Nucleotide_Synthesis Nucleotide_Synthesis Ribose-5-Phosphate->Nucleotide_Synthesis PRPP Synthetase

Caption: Simplified diagram of the Pentose Phosphate Pathway.

Experimental Workflow for LC-MS/MS Quantification

LC-MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Cell_Culture Cell Culture/ Tissue Sample Quenching Metabolism Quenching Extraction Metabolite Extraction Quenching->Extraction Protein_Precipitation Protein Precipitation Extraction->Protein_Precipitation Drying Drying Protein_Precipitation->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation HILIC Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometry (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for this compound quantification by LC-MS/MS.

References

Application Notes and Protocols for D-Ribose Stable Isotope Labeling in Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-ribose is a fundamental five-carbon monosaccharide that is a core component of essential biomolecules such as ribonucleic acid (RNA), adenosine (B11128) triphosphate (ATP), and other nucleotides.[1] Its synthesis and metabolism are primarily governed by the pentose (B10789219) phosphate (B84403) pathway (PPP), a critical metabolic route that also produces NADPH for reductive biosynthesis and antioxidant defense.[1] Stable isotope labeling of this compound, using isotopes like ¹³C or Deuterium (²H), is a powerful technique to trace its metabolic fate through various biochemical pathways.[2][3] By introducing an isotopically labeled this compound (e.g., [U-¹³C₅]-D-Ribose) into a biological system, researchers can quantitatively track the incorporation of these heavy atoms into downstream metabolites. This provides a dynamic view of cellular metabolism, allowing for the quantification of metabolic fluxes that is not achievable through static measurements of metabolite levels alone.[4][5] The primary analytical techniques for detecting and quantifying isotope incorporation are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

Key Applications

Nucleotide Biosynthesis Analysis

Stable isotope-labeled this compound is a direct precursor for the synthesis of nucleotides.[2] By monitoring the rate of incorporation of labeled ribose into the ribose moiety of ATP, GTP, UTP, and CTP, researchers can accurately quantify the de novo synthesis rates of these critical molecules. This is particularly relevant in fields like cancer research, where rapidly proliferating cells exhibit high rates of nucleotide synthesis.[4]

Pentose Phosphate Pathway (PPP) Flux Analysis

Exogenously supplied this compound is phosphorylated to ribose-5-phosphate, which can enter the non-oxidative branch of the PPP.[1] Tracing the fate of labeled carbon atoms from this compound through the interconversions of sugars in the non-oxidative PPP provides valuable insights into the pathway's activity and reversibility.[6] This allows for the dissection of carbon flow through the oxidative versus non-oxidative branches, which is crucial for understanding cellular redox balance and biosynthetic capabilities.[4]

Glycosylation and Nucleotide Sugar Metabolism

While not a direct precursor, the carbon backbone of this compound can be metabolized through the PPP and glycolysis to generate precursors for nucleotide sugars like UDP-glucose and UDP-N-acetylglucosamine (UDP-GlcNAc).[7] These nucleotide sugars are the building blocks for glycosylation, a post-translational modification essential for protein function.[7] Tracing this compound can help elucidate the metabolic pathways contributing to the nucleotide sugar pool under various conditions.

Data Presentation

Quantitative data from this compound tracing experiments are typically presented as mass isotopomer distributions (MIDs) or calculated metabolic fluxes.

Table 1: Representative Mass Isotopomer Distribution (MID) for ATP in Cells Labeled with [U-¹³C₅]-D-Ribose. This table shows the percentage of the ATP pool that contains zero (M+0) to five (M+5) ¹³C atoms at different time points after introducing the tracer. The increase in the M+5 fraction over time reflects the rate of de novo ATP synthesis.

Time PointM+0 (Unlabeled)M+1M+2M+3M+4M+5 (Fully Labeled)
0 hr95.5%4.0%0.4%0.1%0.0%0.0%
1 hr75.2%4.1%0.5%0.2%0.0%20.0%
4 hr40.8%4.2%0.6%0.4%0.0%54.0%
8 hr15.5%4.4%0.8%0.3%0.0%79.0%
24 hr5.1%4.5%1.0%0.4%0.0%89.0%

Table 2: Example Metabolic Flux Data Comparing Control vs. Treated Cells. This table illustrates how flux rates (in mmol/gDW/h) through key pathways, calculated from stable isotope tracing data, can be compared between different experimental conditions.

Metabolic FluxControl Cells (mmol/gDW/h)Treated Cells (mmol/gDW/h)
Ribose uptake rate1.21.8
De novo ATP synthesis0.81.5
Non-oxidative PPP flux0.40.9
Glycolysis2.52.3

Diagrams of Pathways and Workflows

Metabolic fate of this compound.

experimental_workflow culture 1. Cell Culture Grow cells to desired confluency. labeling 2. Isotope Labeling Incubate with medium containing labeled this compound for various time points. culture->labeling quench 3. Quenching & Extraction Rapidly halt metabolism (e.g., cold solvent) and extract metabolites. labeling->quench prep 4. Sample Preparation Derivatize for GC-MS or reconstitute for LC-MS. quench->prep analysis 5. MS Analysis Analyze samples using GC-MS or LC-MS to acquire mass isotopomer data. prep->analysis data 6. Data Analysis Correct for natural abundance and calculate metabolic fluxes. analysis->data

General experimental workflow.

Logic of distinguishing PPP branches.

Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol is designed for adherent cells in a 6-well plate format but can be adapted for suspension cells and other formats.

Materials:

  • Cells of interest

  • Standard growth medium

  • Labeling medium: Ribose-free base medium (e.g., DMEM) supplemented with dialyzed fetal bovine serum, and the desired concentration of labeled this compound (e.g., [U-¹³C₅]-D-Ribose or this compound-d5).[1]

  • Phosphate-buffered saline (PBS), ice-cold

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.[1] Allow cells to adhere and grow overnight in their standard growth medium.

  • Preparation: On the day of the experiment, pre-warm the labeling medium to 37°C.

  • Labeling: Remove the standard growth medium from the wells. Wash the cells once with 1 mL of pre-warmed PBS to remove any residual unlabeled ribose.[1]

  • Initiate Tracing: Immediately add 1 mL of the pre-warmed labeling medium to each well.[1]

  • Incubation: Incubate the cells for the desired time points (e.g., 0, 1, 4, 8, 24 hours).[1] The duration should be sufficient to achieve isotopic steady state for the pathways of interest.[6]

Protocol 2: Metabolite Extraction

This is a critical step to halt all enzymatic activity and preserve the metabolic snapshot.[8]

Materials:

  • Labeled cells in 6-well plates

  • Ice-cold PBS

  • Extraction Solvent: 80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C.[1]

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Quenching Metabolism: At each time point, rapidly aspirate the labeling medium.[1]

  • Washing: Immediately wash the cells with 1 mL of ice-cold PBS to remove extracellular metabolites. Aspirate the PBS completely.

  • Extraction: Place the 6-well plate on ice. Add 1 mL of pre-chilled 80% methanol to each well.[1]

  • Cell Lysis: Incubate the plate at -20°C for 15 minutes to ensure protein precipitation and complete cell lysis.

  • Collection: Scrape the cells from the bottom of the well using a cell scraper.[1] Transfer the entire cell lysate (methanol and cell debris) to a pre-chilled 1.5 mL microcentrifuge tube.[9]

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.[1][8]

  • Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new labeled microcentrifuge tube.[1]

  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Store the dried pellets at -80°C until analysis.[8]

Protocol 3: Sample Preparation for MS Analysis

A. For Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS requires chemical derivatization to make polar metabolites volatile.[4]

Materials:

  • Dried metabolite extract

  • Methoxamine hydrochloride (MeOx) solution (20 mg/mL in pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

Procedure:

  • Methoximation: Add 20 µL of MeOx solution to the dried metabolite extract. This step protects aldehyde and ketone groups.[8]

  • Incubate at 37°C for 90 minutes with shaking.[8]

  • Silylation: Add 80 µL of MSTFA to the sample. This step replaces active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group.[8]

  • Incubate at 37°C for 30 minutes with shaking.[8]

  • The sample is now derivatized and ready for injection into the GC-MS system.

B. For Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS preparation is generally simpler as it does not require derivatization for many polar metabolites.[10]

Materials:

  • Dried metabolite extract

  • Reconstitution solvent (e.g., 50:50 Methanol:Water or a suitable buffer for the chromatography method)

  • LC autosampler vials

Procedure:

  • Reconstitution: Add a suitable volume (e.g., 50-100 µL) of reconstitution solvent to the dried extract.[10]

  • Dissolution: Vortex thoroughly to ensure all metabolites are dissolved.

  • Clarification: Centrifuge at high speed for 5 minutes at 4°C to pellet any insoluble material.[10]

  • Transfer: Transfer the supernatant to an LC autosampler vial for analysis.[10]

Protocol 4: Data Analysis

Procedure:

  • Metabolite Identification: Identify peaks corresponding to metabolites of interest based on their retention times and mass fragmentation patterns, compared against known standards.[4]

  • Mass Isotopomer Distribution (MID) Determination: Integrate the peak areas for each mass isotopomer (M+0, M+1, M+2, etc.) for each identified metabolite.[4]

  • Data Correction: Correct the raw MID data for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, etc.) in both the metabolite and any derivatization agents.[11]

  • Metabolic Flux Calculation: Use the corrected MIDs as input for metabolic flux analysis (MFA) software (e.g., INCA, VANTED) along with a stoichiometric model of the relevant metabolic network to calculate intracellular fluxes.[11]

References

Application Notes & Protocols: Utilizing D-Ribose in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-ribose is a naturally occurring pentose (B10789219) sugar that is a central building block for essential biomolecules, including ribonucleic acid (RNA) and adenosine (B11128) triphosphate (ATP), the cell's primary energy currency.[1] The synthesis and interconversion of this compound are primarily managed by the Pentose Phosphate (B84403) Pathway (PPP), a critical metabolic route that runs parallel to glycolysis.[2][3] The PPP has two main functions: producing NADPH for antioxidant defense and reductive biosynthesis, and generating ribose-5-phosphate (B1218738) (R5P) for nucleotide synthesis.[2][4]

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[4][5] By introducing stable isotope-labeled molecules, or tracers, researchers can track the transformation of atoms through metabolic networks. Isotopically labeled this compound, such as this compound-d5 (containing five deuterium (B1214612) atoms) or ¹³C-labeled this compound, serves as an effective tracer for investigating the dynamics of the PPP and nucleotide biosynthesis.[2][6] When cells are supplied with labeled this compound, it is phosphorylated to ribose-5-phosphate, which then enters these pathways. By using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to measure the incorporation of the isotopic label into downstream metabolites, scientists can gain a quantitative understanding of metabolic fluxes under various physiological and pathological conditions.[6] This approach is particularly valuable for studying metabolic reprogramming in diseases like cancer and in drug development.[2]

Application Notes

Principle of this compound Tracing

Exogenously supplied this compound is readily taken up by cells and phosphorylated by the enzyme ribokinase to form this compound-5-phosphate (R5P).[7][8] This positions R5P at a critical metabolic juncture. From here, it can be utilized in two primary ways:

  • Nucleotide Synthesis: R5P is a direct precursor for 5-phosphoribosyl-1-pyrophosphate (PRPP), a molecule essential for the de novo and salvage pathways of nucleotide synthesis.[9][10] Tracing labeled this compound into ATP, GTP, and other nucleotides allows for the direct quantification of ribose contribution to these vital pools.

  • Pentose Phosphate Pathway (PPP): R5P can enter the non-oxidative branch of the PPP, where it is interconverted with other sugar phosphates, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, by the enzymes transketolase and transaldolase.[1][2] These intermediates can then re-enter glycolysis.

Advantages of this compound as a Metabolic Tracer

While uniformly labeled ¹³C-glucose is widely used for interrogating central carbon metabolism, this compound tracers offer specific advantages:[11]

  • Direct Entry to the Non-Oxidative PPP: this compound bypasses the oxidative branch of the PPP, providing a more direct probe for the non-oxidative reactions and its contribution to nucleotide synthesis.[8][11] This is useful for isolating and studying this segment of the pathway.

  • Specific Insights into Ribose Metabolism: It is an excellent tool for specifically studying the fate of ribose and its incorporation into nucleic acids and nucleotide cofactors.[11]

  • Complementary to Glucose Tracers: Using this compound in parallel with glucose tracers, such as [1,2-¹³C₂]glucose which is effective for quantifying oxidative PPP flux, can provide a more comprehensive picture of pentose phosphate metabolism.[11]

Data Presentation

Quantitative data from this compound tracing experiments should be organized to facilitate clear comparisons between different conditions.

Table 1: Typical Experimental Parameters for this compound Isotope Tracing

Parameter In Vitro (Cultured Cells) In Vivo (Mouse Model) Reference
Tracer This compound-d5, U-¹³C₅-D-Ribose This compound-d5 [2][6]
Cell/Animal Model Adherent or suspension cancer cell lines C57BL/6 mice or specific disease models [7]
Tracer Concentration/Dose 5-10 mM in labeling medium 0.2 - 3.2 g/kg (bolus) or 3.6 g/kg/day (in water) [2][3]
Labeling Duration 4 - 24 hours (steady-state labeling) 1 - 6 hours post-administration [12]
Administration Route N/A Intraperitoneal (IP) injection, oral gavage, drinking water [2]

| Sample Type | Cell pellets, culture medium | Tissues (liver, tumor, brain), plasma |[2][7] |

Table 2: Example Mass Isotopologue Distribution (MID) Data for Key Metabolites This table shows hypothetical MID data for ATP in cells labeled with U-¹³C₅-D-Ribose, illustrating how flux changes can be detected. An increased M+5 fraction indicates a greater contribution from the exogenous this compound tracer.

Mass IsotopologueControl Condition (Molar Fraction %)Treated Condition (Molar Fraction %)Interpretation
M+0 (Unlabeled) 85 ± 2.170 ± 1.8Represents ATP synthesized from unlabeled endogenous sources.
M+1 5.5 ± 0.54.5 ± 0.4Represents contribution from natural ¹³C abundance and other minor pathways.
M+2 3.5 ± 0.43.0 ± 0.3Represents contribution from natural ¹³C abundance and other minor pathways.
M+3 2.5 ± 0.32.5 ± 0.2Represents contribution from natural ¹³C abundance and other minor pathways.
M+4 2.0 ± 0.25.0 ± 0.5Represents contribution from natural ¹³C abundance and other minor pathways.
M+5 (Fully Labeled) 1.5 ± 0.115 ± 1.2Represents direct incorporation of the U-¹³C₅-Ribose moiety into the ATP pool. A significant increase suggests higher reliance on exogenous ribose.

Experimental Protocols

Protocol 1: In Vitro Labeling of Adherent Cells with this compound-d5

This protocol details the steps for tracing the metabolism of deuterium-labeled this compound in cultured adherent cells.

Materials and Reagents:

  • Adherent cells of interest

  • Complete cell culture medium

  • This compound-free base medium (e.g., glucose-free DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound-d5 (or other labeled this compound)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 80% Methanol (B129727) (v/v in water), ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of 14,000 x g at 4°C

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Cell Culture: Seed cells in 6-well plates at a density that ensures they reach ~80-90% confluency on the day of the experiment. Culture under standard conditions (e.g., 37°C, 5% CO₂).[3]

  • Prepare Labeling Medium: Create the labeling medium by supplementing the this compound-free base medium with dFBS, antibiotics, and the desired final concentration of this compound-d5 (e.g., 10 mM).

  • Labeling: When cells reach the target confluency, aspirate the standard culture medium. Wash the cells once with warm PBS. Add the prepared labeling medium to the cells and return them to the incubator for the desired labeling period (e.g., 8 hours for steady-state).

  • Metabolism Quenching: To halt all enzymatic activity, remove the plates from the incubator and place them on ice. Rapidly aspirate the labeling medium.[7]

  • Washing: Immediately wash the cell monolayer twice with ice-cold PBS to remove any remaining extracellular tracer.[7]

  • Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well. Place the plates on a rocker at 4°C for 15 minutes to lyse the cells and solubilize polar metabolites.[7]

  • Harvesting: Scrape the cells in the methanol extract and transfer the entire mixture to a pre-chilled microcentrifuge tube.[7]

  • Protein Precipitation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[7]

  • Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new labeled microcentrifuge tube.

  • Drying and Storage: Dry the metabolite extract completely using a vacuum concentrator. The dried pellets can be stored at -80°C until analysis.[7]

Protocol 2: In Vivo this compound-d5 Labeling via Intraperitoneal Injection in Mice

This protocol describes a procedure for administering labeled this compound to mice to study metabolic flux in various tissues.

Materials and Reagents:

  • Experimental mice (e.g., C57BL/6)

  • This compound-d5

  • Sterile 0.9% saline

  • Syringes and needles for IP injection

  • Surgical tools for tissue dissection

  • Liquid nitrogen

  • Homogenization buffer (e.g., methanol/chloroform/water)

  • Tissue homogenizer

Procedure:

  • Animal Acclimation: House animals in standard conditions with free access to food and water for at least one week before the experiment.

  • Prepare Dosing Solution: Dissolve this compound-d5 in sterile 0.9% saline to the desired concentration. A typical dose ranges from 0.2 to 3.2 g/kg.[2] Ensure the solution is sterile-filtered.

  • Tracer Administration: Weigh each mouse immediately before injection to calculate the precise volume required. Restrain the mouse and administer the this compound-d5 solution via intraperitoneal (IP) injection into the lower right abdominal quadrant.[2]

  • Labeling Period: Return the mouse to its cage and allow the tracer to circulate and be metabolized. The optimal time point for tissue collection (e.g., 1-4 hours) should be determined empirically.

  • Tissue Collection: At the designated time point, euthanize the mouse using an approved method. Quickly dissect the tissues of interest (e.g., liver, tumor, brain).

  • Metabolic Quenching: Immediately snap-freeze the collected tissues in liquid nitrogen to halt all metabolic activity. This step is critical to prevent post-mortem metabolite degradation.[2] Store samples at -80°C.

  • Metabolite Extraction: For extraction, weigh the frozen tissue and homogenize it in an appropriate ice-cold solvent system (e.g., methanol/chloroform/water) to extract polar metabolites.[6]

  • Sample Preparation: Centrifuge the homogenate to pellet debris. Collect the supernatant containing the metabolites and dry it using a vacuum concentrator. Store the dried extract at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of Labeled Metabolites

This protocol provides a general framework for analyzing polar metabolite extracts using LC-MS/MS.

Materials and Reagents:

  • Dried metabolite extracts

  • LC-MS grade solvents (e.g., water, acetonitrile (B52724), methanol)

  • LC-MS grade additives (e.g., ammonium (B1175870) acetate, formic acid)

  • Reconstitution solvent (e.g., 50% acetonitrile in water)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a small volume (e.g., 100 µL) of reconstitution solvent appropriate for the chromatography method.[7]

  • Chromatography:

    • For the separation of highly polar compounds like sugar phosphates, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice.[7]

    • Inject the reconstituted sample onto the LC system.

    • Perform a gradient elution designed to separate the metabolites of interest. A typical HILIC gradient starts with a high percentage of organic solvent and gradually increases the aqueous component.[2]

  • Mass Spectrometry:

    • Operate the mass spectrometer in negative ion mode, as phosphorylated intermediates are readily detected as negative ions.[3]

    • Acquire data in full scan mode (e.g., m/z 75-1000) to detect all labeled and unlabeled metabolites.[3]

    • Alternatively, for targeted analysis, use Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) to increase sensitivity for expected metabolites and their isotopologues.[3]

  • Data Analysis:

    • Identify metabolite peaks based on their retention time and accurate mass.

    • Integrate the peak areas for each mass isotopologue (e.g., M+0, M+1, M+2, etc.) of a given metabolite.

    • Correct the raw isotopologue distribution data for the natural abundance of stable isotopes (e.g., ¹³C, ²H).[13]

    • Calculate the fractional contribution of the tracer to each metabolite pool. This data can then be used in metabolic flux modeling software to calculate pathway fluxes.

Mandatory Visualizations

metabolic_pathways D_Ribose Exogenous this compound-d5 R5P Ribose-5-Phosphate-d5 D_Ribose->R5P Ribokinase PPP Non-Oxidative Pentose Phosphate Pathway R5P->PPP PRPP PRPP-d5 R5P->PRPP Glycolysis Glycolytic Intermediates (F6P, GA3P) PPP->Glycolysis Transketolase, Transaldolase Nucleotide_Synth Nucleotide Synthesis ATP_GTP Labeled Nucleotides (ATP-d5, GTP-d5) Nucleotide_Synth->ATP_GTP PRPP->Nucleotide_Synth

Caption: Central metabolic pathways involving exogenous this compound.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture 1. Cell Culture (~80% Confluency) Labeling 2. Isotope Labeling (this compound-d5 Medium) Cell_Culture->Labeling Quenching 3. Metabolism Quenching (Rapid cooling) Labeling->Quenching Extraction 4. Metabolite Extraction (Cold 80% Methanol) Quenching->Extraction LCMS 5. LC-MS/MS Analysis (HILIC Separation) Extraction->LCMS Data_Processing 6. Data Processing (Peak Integration, Isotopologue Distribution) LCMS->Data_Processing MFA 7. Metabolic Flux Analysis (Flux Calculation) Data_Processing->MFA

Caption: Workflow for an in vitro this compound metabolic flux experiment.

data_analysis_flow Raw_Data Raw LC-MS/MS Data (Chromatograms, Spectra) Peak_Integration Peak Integration (Identify and quantify isotopologues) Raw_Data->Peak_Integration Correction Natural Abundance Correction Peak_Integration->Correction MID_Calculation Calculate Mass Isotopologue Distribution (MID) Correction->MID_Calculation Flux_Modeling Metabolic Flux Modeling (e.g., INCA, VANTED) MID_Calculation->Flux_Modeling Flux_Map Quantitative Flux Map Flux_Modeling->Flux_Map

Caption: Logical flow of data analysis for metabolic flux quantification.

References

Application Notes and Protocols for the Analytical Detection and Measurement of D-Ribose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribose, a naturally occurring pentose (B10789219) sugar, is a fundamental building block for essential biomolecules, including ribonucleic acid (RNA) and adenosine (B11128) triphosphate (ATP).[1][] Its central role in cellular metabolism, particularly the pentose phosphate (B84403) pathway (PPP), makes its accurate detection and quantification crucial for research in bioenergetics, drug development, and the study of metabolic disorders.[1][3][4][5] This document provides detailed application notes and experimental protocols for the primary analytical techniques used to measure this compound in various biological and chemical samples.

Chromatographic Techniques

Chromatographic methods are powerful tools for the separation, identification, and quantification of this compound, even in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for this compound analysis, offering high sensitivity and reproducibility.[6][7] It is suitable for quantifying this compound in biological samples and fermentation broths.[6][7]

ParameterHPLC with Refractive Index Detector (RID)HPLC with Evaporative Light-Scattering Detection (ELSD)
Column Sugar Pak I[6][7]β-cyclobond 2000 analytical column with a C18 guard column[8][9]
Mobile Phase Pure Water[6][7]Gradient of water and acetonitrile[8][9]
Detection Limit 50 ng[6][7]Not explicitly stated, but high-throughput screening capable[8][9]
Recovery 95.5% - 104%[6][7]Not explicitly stated
RSD < 1.5%[6][7]Not explicitly stated
Analysis Time Not specifiedApproximately 4 minutes per sample[8][9]

This protocol is adapted from a method for analyzing this compound in glucose zymotic fluid.[6][7]

1. Materials and Reagents:

  • This compound standard (≥98% purity)

  • Ultrapure water (mobile phase)

  • Samples containing this compound

  • 0.22 µm syringe filters

2. Instrumentation:

  • HPLC system equipped with a Sugar Pak I column

  • Refractive Index Detector (RID)

3. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in ultrapure water.

  • Generate a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

4. Sample Preparation:

  • For liquid samples like fermentation broth, clarify by centrifugation (e.g., 10,000 x g for 10 minutes).

  • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • For biological tissues or cells, perform an appropriate extraction (e.g., perchloric acid extraction followed by neutralization) to isolate the sugar fraction.

5. Chromatographic Conditions:

  • Column: Sugar Pak I

  • Mobile Phase: 100% Ultrapure Water

  • Flow Rate: 0.5 mL/min (can be optimized)

  • Column Temperature: 80°C (can be optimized)

  • Detector: Refractive Index Detector (RID)

  • Injection Volume: 10-20 µL

6. Data Analysis:

  • Integrate the peak area corresponding to the retention time of the this compound standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Standard This compound Standard Preparation Injector Autosampler/ Manual Injector Standard->Injector Sample Sample Preparation (e.g., Extraction, Filtration) Sample->Injector MobilePhase Mobile Phase (Pure Water) Pump HPLC Pump MobilePhase->Pump Pump->Injector Column Sugar Pak I Column Injector->Column Detector Refractive Index Detector (RID) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Calibration Calibration Curve Generation Chromatogram->Calibration Quantification Quantification of This compound in Sample Chromatogram->Quantification Calibration->Quantification

Caption: Workflow for this compound quantification using HPLC with Refractive Index Detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for this compound analysis, particularly valuable for complex biological matrices.[1] It often requires derivatization to make the sugar volatile.[3]

ParameterGC-MS with Derivatization
Derivatization Methoxyamine and MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide)[10] or acetylation[11]
Column Capillary columns (e.g., DB-5ms)
Detection Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) or full scan mode
Application Metabolite profiling in biological samples[1][10]
Internal Standard Stable isotope-labeled this compound (e.g., this compound-d5) for isotope dilution mass spectrometry[1]

This protocol describes a common method involving extraction and derivatization for GC-MS analysis.[1]

1. Materials and Reagents:

  • Biological samples (e.g., plasma, serum, tissue homogenate)

  • Methanol (HPLC grade), pre-chilled to -20°C

  • Ultrapure water

  • Internal standard solution (e.g., U-¹³C₅-Ribose in water)

  • Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Microcentrifuge tubes (1.5 mL)

2. Sample Preparation (Extraction):

  • Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add a known amount of the internal standard solution.

  • Add 800 µL of cold (-20°C) methanol.

  • Vortex thoroughly to precipitate proteins.

  • Incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to complete dryness using a vacuum concentrator (e.g., SpeedVac).

3. Derivatization:

  • To the dried extract, add 40 µL of methoxyamine hydrochloride in pyridine.

  • Vortex briefly and incubate at 37°C for 90 minutes with gentle shaking.

  • Add 70 µL of MSTFA (with 1% TMCS) to the mixture.

  • Vortex briefly and incubate at 60°C for 60 minutes.

  • After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.

4. GC-MS Conditions:

  • GC System: Agilent or similar, equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 70°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • MS System: Quadrupole or Time-of-Flight (TOF) mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (e.g., m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.

5. Data Analysis:

  • Identify the this compound derivative peak based on its retention time and mass spectrum.

  • Quantify using the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Construct a calibration curve using standards prepared and derivatized in the same manner as the samples.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis Extraction Extraction from Biological Matrix Drying Evaporation to Dryness Extraction->Drying Derivatization Two-Stage Derivatization (Oximation & Silylation) Drying->Derivatization GC Gas Chromatograph (Separation) Derivatization->GC MS Mass Spectrometer (Detection & Identification) GC->MS DataAcquisition Data Acquisition (Chromatogram & Spectra) MS->DataAcquisition Quantification Quantification using Internal Standard DataAcquisition->Quantification Colorimetric_Principle DRibose This compound Furfural Furfural DRibose->Furfural  Dehydration (Conc. HCl, Heat) ColoredComplex Colored Complex (Absorbance at 670 nm) Furfural->ColoredComplex  Condensation (Orcinol, Fe³⁺)

References

Application Notes and Protocols for D-Ribose-Based Assays in Cellular Energetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribose, a naturally occurring pentose (B10789219) sugar, is a central component of fundamental biological molecules such as RNA, DNA, and the primary energy currency of the cell, adenosine (B11128) triphosphate (ATP).[1] Its pivotal role in cellular metabolism, particularly in the synthesis of nucleotides and the operation of the pentose phosphate (B84403) pathway (PPP), makes it a critical molecule for maintaining cellular energy levels.[2][3] The availability of this compound can be a rate-limiting factor in the regeneration of ATP, especially under conditions of metabolic stress like intense exercise or cardiac insults.[4] Consequently, assays based on this compound are invaluable tools for investigating cellular energetics, metabolic pathways, and for the development of therapeutic agents targeting metabolic disorders.

These application notes provide detailed protocols for utilizing this compound and its labeled isotopes to probe cellular energy metabolism. The assays described herein are designed to be adaptable for various research and drug development applications, from basic metabolic studies to preclinical drug efficacy assessments.

Key Metabolic Pathways Involving this compound

This compound enters cellular metabolism primarily through the pentose phosphate pathway (PPP). It can be converted to Ribose-5-Phosphate (R5P), a key intermediate in both the oxidative and non-oxidative branches of the PPP.[5] R5P is a precursor for the synthesis of phosphoribosyl pyrophosphate (PRPP), which is essential for the de novo synthesis of nucleotides, including ATP.[6][7] Exogenous this compound can bypass the rate-limiting steps of the PPP, directly contributing to the nucleotide pool and enhancing ATP production.[1][8]

D_Ribose_Metabolism D_Ribose This compound R5P Ribose-5-Phosphate (R5P) D_Ribose->R5P Ribokinase PPP_non_oxidative Non-Oxidative PPP R5P->PPP_non_oxidative PRPP Phosphoribosyl Pyrophosphate (PRPP) R5P->PRPP PRPP Synthetase PPP_oxidative Oxidative PPP PPP_oxidative->R5P Glycolysis_Intermediates Glycolysis Intermediates (F-6-P, G-3-P) PPP_non_oxidative->Glycolysis_Intermediates ATP ATP Glycolysis_Intermediates->ATP Glycolysis & Oxidative Phosphorylation Nucleotide_Synthesis Nucleotide Synthesis (ATP, GTP, etc.) PRPP->Nucleotide_Synthesis Nucleotide_Synthesis->ATP Glucose Glucose Glucose->PPP_oxidative Metabolic_Flux_Workflow Cell_Culture 1. Cell Culture (70-80% confluency) Labeling 2. Metabolic Labeling with this compound-d5 (1-10 mM, 24-72h) Cell_Culture->Labeling Harvesting 3. Cell Harvesting (Wash with ice-cold PBS) Labeling->Harvesting Extraction 4. Metabolite Extraction (e.g., Methanol/Chloroform/Water) Harvesting->Extraction Analysis 5. MS or NMR Analysis Extraction->Analysis Data_Analysis 6. Data Analysis (Mass Isotopomer Distribution) Analysis->Data_Analysis

References

Application Notes: D-Ribose as a Substrate in Key Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribose, a naturally occurring five-carbon monosaccharide, is a central building block for life, forming the backbone of RNA and essential bio-molecules like adenosine (B11128) triphosphate (ATP).[1] While cells can synthesize this compound endogenously through the pentose (B10789219) phosphate (B84403) pathway (PPP), this process can be slow.[2] Exogenous this compound serves as a direct substrate for key enzymes, bypassing rate-limiting steps to rapidly replenish cellular energy pools and provide precursors for nucleotide synthesis.[3][4] Understanding the enzymatic reactions involving this compound is critical for research in metabolic disorders, mitochondrial dysfunction, cardiovascular health, and oncology.[2][5][6] These application notes provide an overview of the primary metabolic pathways involving this compound, detailed protocols for assaying key enzymes that utilize this compound or its derivatives as a substrate, and relevant quantitative data.

Metabolic Pathways and Signaling

This compound is a critical junction point in cellular metabolism, primarily feeding into the Pentose Phosphate Pathway (PPP) and nucleotide synthesis pathways. Upon entering the cell, this compound is rapidly phosphorylated by the enzyme Ribokinase (RK) to form this compound-5-phosphate (R5P).[7]

R5P is a crucial intermediate with several metabolic fates:

  • Nucleotide Synthesis: R5P is the precursor for 5-phospho-D-ribose 1-pyrophosphate (PRPP), synthesized by PRPP Synthetase (PRS) . PRPP is an essential molecule for the de novo and salvage pathways of purine (B94841) and pyrimidine (B1678525) synthesis, which are required to produce DNA, RNA, and nucleotide cofactors like NAD and FAD.[2]

  • Pentose Phosphate Pathway (PPP): R5P can be interconverted with other sugar phosphates, such as xylulose-5-phosphate and sedoheptulose-7-phosphate, by enzymes like Transketolase (TKT) in the non-oxidative branch of the PPP.[8][9] This pathway is vital for generating NADPH for reductive biosynthesis and antioxidant defense.[7]

  • Metabolic Checkpoint: Recent studies have identified this compound-5-phosphate as a metabolic checkpoint that can inactivate the YAP signaling pathway, linking glucose metabolism to cancer cell survival.[10]

D_Ribose_Metabolic_Pathways D_Ribose This compound (Exogenous) R5P This compound-5-Phosphate (R5P) D_Ribose->R5P Ribokinase (RK) + ATP PRPP PRPP R5P->PRPP PRPP Synthetase (PRS) + ATP PPP Non-oxidative Pentose Phosphate Pathway R5P->PPP Transketolase (TKT) & other PPP enzymes Nucleotides Nucleotide Synthesis (ATP, GTP, RNA, DNA) PRPP->Nucleotides de novo & salvage pathways Glycolysis Glycolysis Intermediates PPP->Glycolysis e.g., Fructose-6-P, Glyceraldehyde-3-P Glycolysis->PPP

Metabolic fate of exogenous this compound.

Key Enzymatic Reactions and Quantitative Data

Ribokinase (RK)

Ribokinase (EC 2.7.1.15) catalyzes the first step in this compound metabolism: the ATP-dependent phosphorylation of this compound to this compound-5-phosphate (R5P).[11] This reaction traps ribose inside the cell and prepares it for entry into downstream metabolic pathways.[7]

Ribokinase_Reaction sub1 This compound enzyme Ribokinase (RK) sub1->enzyme sub2 ATP sub2->enzyme prod1 This compound-5-Phosphate prod2 ADP enzyme->prod1 enzyme->prod2

The Ribokinase (RK) catalyzed reaction.

Table 1: Kinetic Parameters for Ribokinase

Enzyme Source Substrate KM Conditions Reference
Human This compound 2.17 mM In the presence of 10 mM inorganic phosphate [12]
Human This compound 3.39 mM In the presence of 5 mM inorganic phosphate [12]

| Human | this compound | 6.62 mM | In the presence of 2 mM inorganic phosphate |[12] |

PRPP Synthetase (PRS)

Phosphoribosylpyrophosphate Synthetase (EC 2.7.6.1) catalyzes the pyrophosphorylation of this compound-5-phosphate (R5P) to produce 5-phospho-α-D-ribose 1-pyrophosphate (PRPP), a key precursor for nucleotide biosynthesis.[13]

PRS_Reaction sub1 This compound-5-Phosphate enzyme PRPP Synthetase (PRS) sub1->enzyme sub2 ATP sub2->enzyme prod1 PRPP prod2 AMP enzyme->prod1 enzyme->prod2

The PRPP Synthetase (PRS) catalyzed reaction.

Table 2: Kinetic Parameters for PRPP Synthetase

Enzyme Source Substrate KM Conditions Reference
Human Erythrocytes Ribose-5-P 33 µM pH 7.5, 37°C

| Human Erythrocytes | MgATP | 14 µM | pH 7.5, 37°C | |

Transketolase (TKT)

Transketolase (EC 2.2.1.1) is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme in the non-oxidative PPP. It catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor (e.g., Xylulose-5-P) to an aldose acceptor (e.g., Ribose-5-P).[8][9]

TKT_Reaction sub1 Xylulose-5-Phosphate enzyme Transketolase (TKT) sub1->enzyme sub2 Ribose-5-Phosphate sub2->enzyme prod1 Sedoheptulose-7-Phosphate prod2 Glyceraldehyde-3-Phosphate enzyme->prod1 enzyme->prod2

A key Transketolase (TKT) catalyzed reaction.

Table 3: Kinetic Parameters for Transketolase

Enzyme Source Substrate KM Conditions Reference
Rat (Wild-Type) Ribose-5-Phosphate 0.27 ± 0.05 mM pH 7.6, 30°C [14]

| Rat (Wild-Type) | Xylulose-5-Phosphate | 0.04 ± 0.01 mM | pH 7.6, 30°C |[14] |

Experimental Protocols

Protocol 1: Ribokinase (RK) Activity Assay

This protocol describes a continuous, indirect spectrophotometric assay for measuring Ribokinase activity. The production of ADP by RK is coupled to the oxidation of NADH by pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.[7][15]

A. Workflow

Ribokinase_Assay_Workflow step1 Prepare Assay Mixture (Buffer, MgCl2, KCl, PEP, NADH, PK, LDH) step2 Add ATP and this compound step1->step2 step3 Equilibrate at 37°C Establish baseline reading at 340 nm step2->step3 step4 Initiate Reaction Add Ribokinase (RK) enzyme sample step3->step4 step5 Monitor Absorbance Record A340 decrease over time step4->step5 step6 Calculate Activity Determine rate from linear slope step5->step6

Workflow for the coupled Ribokinase assay.

B. Reagents

  • Assay Buffer: 20 mM HEPES, pH 7.5, containing 2 mM MgCl₂, 150 mM KCl.

  • Substrate Solution: 3 mM ATP and 5 mM this compound in Assay Buffer.

  • Coupling System: 0.2 mM NADH, 0.3 mM phosphoenolpyruvic acid (PEP), 0.4 U/µL pyruvate kinase (PK), and 1.2 U/µL lactate dehydrogenase (LDH) in Assay Buffer.[7]

  • Enzyme: Purified Ribokinase or cell lysate containing RK, diluted in cold Assay Buffer.

C. Procedure

  • Prepare a reaction mixture in a 1 mL cuvette or 96-well plate by combining the Assay Buffer and the Coupling System.

  • Add the Substrate Solution (ATP and this compound).

  • Incubate the mixture for 5 minutes at 37°C to reach thermal equilibrium and obtain a stable baseline reading at 340 nm.

  • Initiate the reaction by adding a small volume (e.g., 2-10 µL) of the Ribokinase enzyme sample. Mix quickly but gently.

  • Immediately begin monitoring the decrease in absorbance at 340 nm continuously for 5-10 minutes.

  • Calculate the reaction rate (ΔA₃₄₀/min) from the initial, linear portion of the curve.

  • Enzyme activity (U/mL) can be calculated using the Beer-Lambert law, where 1 U = 1 µmol of NADH oxidized per minute. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.[15]

Protocol 2: PRPP Synthetase (PRS) Activity Assay

This protocol details a continuous spectrophotometric assay for PRS activity. The AMP produced is converted to ADP by myokinase (MK), which then enters the same PK/LDH coupled system as the Ribokinase assay, leading to NADH oxidation.

A. Reagents

  • Assay Buffer: 125 mM Sodium Phosphate buffer, pH 7.6, with 7 mM MgCl₂.

  • Substrates: 60 mM this compound-5-Phosphate (R5P) and 120 mM ATP.

  • Coupling System: 70 mM PEP, ~10 mg/vial NADH, 7 U/mL PK, 10 U/mL LDH, and 10 U/mL Myokinase (MK).

  • Enzyme: Purified PRS or cell lysate containing PRS, diluted in cold Assay Buffer.

B. Procedure

  • Set a spectrophotometer to 340 nm and 37°C.

  • In a 1 mL cuvette, prepare a reaction mix containing Assay Buffer, R5P, ATP, PEP, NADH, PK, LDH, and MK.

  • Equilibrate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the PRS enzyme sample.

  • Immediately mix and record the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Run a blank control without the PRS enzyme or without R5P to account for any background ATPase activity.

  • Calculate the rate (ΔA₃₄₀/min) from the linear portion of the curve. One unit of PRS activity is defined as the formation of 1.0 µmole of AMP per minute. Note that two molecules of NADH are oxidized for each molecule of AMP produced in this coupled system.

Protocol 3: Transketolase (TKT) Activity Assay

This protocol describes a coupled enzymatic assay to measure TKT activity. The TKT reaction produces glyceraldehyde-3-phosphate (G3P), which is then converted by triosephosphate isomerase (TIM) and glycerol-3-phosphate dehydrogenase (GDH), leading to the oxidation of NADH.

A. Reagents

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8.

  • Cofactor: 10 mM Thiamine Pyrophosphate (TPP).

  • Substrates: 50 mM D-Xylulose 5-phosphate and 50 mM this compound 5-phosphate.

  • Coupling System: 10 U/mL Triosephosphate Isomerase, 10 U/mL Glycerol-3-Phosphate Dehydrogenase, and 5 mM NADH in Assay Buffer.

  • Enzyme: Purified TKT or erythrocyte hemolysate containing TKT.

B. Procedure

  • Prepare the reaction mixture in a cuvette or 96-well plate containing Assay Buffer, TPP, and the Coupling System.

  • Add the TKT enzyme source (e.g., hemolysate) and incubate for 5-10 minutes at 37°C.

  • Initiate the reaction by adding the substrate mixture (Xylulose-5-P and Ribose-5-P).

  • Immediately monitor the decrease in absorbance at 340 nm for 15-20 minutes.

  • Calculate the rate of NADH oxidation from the linear slope of the absorbance vs. time curve.[16]

  • This assay is frequently used to assess thiamine (Vitamin B1) status, as TKT activity is dependent on the cofactor TPP, which is derived from thiamine.[17][18]

Applications in Research and Drug Development

  • Metabolic Disease and Oncology: TKT is a potential therapeutic target in oncology due to its central role in providing precursors for nucleotide synthesis in proliferating cancer cells.[16] Assaying TKT activity is crucial for screening potential inhibitors.

  • Cardiovascular Health: this compound supplementation has been studied for its potential to improve cardiac energy metabolism and function, particularly after ischemia, by accelerating the replenishment of ATP pools.[6] Assaying the enzymes in this pathway helps elucidate the underlying mechanisms.

  • Nutritional Science: The TKT activity assay is a well-established functional biomarker for assessing thiamine (vitamin B1) deficiency.[1]

  • Inborn Errors of Metabolism: Mutations in the PRPS1 gene can lead to PRS superactivity, causing overproduction of purines and resulting in conditions like gout.[19] PRS enzyme assays are essential for diagnosis.

References

Application Notes and Protocols for Inducing and Studying D-Ribose Glycation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing and studying D-Ribose glycation, a critical non-enzymatic post-translational modification implicated in aging and various pathologies. This compound, a naturally occurring pentose (B10789219) sugar, is a potent precursor for the formation of Advanced Glycation End-products (AGEs).[1] The process of glycation initiated by this compound, known as ribosylation, is significantly more rapid and aggressive than that induced by D-glucose.[1][2] These protocols are designed for in vitro, cell-based, and in vivo studies to facilitate research into the mechanisms of this compound glycation and the development of potential inhibitors.

I. In Vitro this compound Glycation of Proteins

This protocol describes the in vitro glycation of a model protein, Bovine Serum Albumin (BSA), with this compound. This method is widely used to generate glycated proteins for subsequent analysis and to screen for potential anti-glycation compounds.

Experimental Protocol: In Vitro Glycation of BSA

  • Preparation of Solutions:

    • Prepare a 10 mg/mL solution of Bovine Serum Albumin (BSA) in 0.1 M phosphate (B84403) buffer (pH 7.4).[3]

    • To prevent microbial growth, add sodium azide (B81097) to a final concentration of 0.02%.[3]

    • Prepare a 10 mg/mL stock solution of this compound in the same phosphate buffer.[3]

    • For a positive control, prepare a 1 mM solution of Aminoguanidine (AG) in the phosphate buffer.[3]

  • Incubation:

    • In a sterile container, mix the BSA solution with the this compound solution.

    • For inhibitor studies, add the test compound or Aminoguanidine to the reaction mixture.

    • Incubate the mixture at 37°C for a period ranging from several days to four weeks.[3] The incubation time can be varied to study the kinetics of glycation.

  • Analysis of Glycation:

    • At various time points, aliquots of the reaction mixture can be taken for analysis using the methods described in the "Analytical Techniques for Studying this compound Glycation" section below.

Quantitative Data for In Vitro this compound Glycation

ParameterValueReference
Protein Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA)[3][4]
Protein Concentration 10 mg/mL[3]
This compound Concentration 10 mg/mL[3]
Buffer 0.1 M Phosphate Buffer[3]
pH 7.4[3]
Temperature 37°C[3]
Incubation Time Up to 4 weeks[3]
Positive Control (Inhibitor) Aminoguanidine (1 mM)[3]

II. Cell-Based Assays for Studying this compound Glycation

This protocol outlines a cell-based assay to investigate the cytotoxic effects of this compound and the formation of intracellular AGEs.

Experimental Protocol: Cell-Based Glycation Assay

  • Cell Culture:

    • Culture human cell lines, such as SH-SY5Y neuroblastoma or HEK293T cells, in appropriate media and conditions.[5][6]

  • Treatment:

    • Treat the cells with varying concentrations of this compound (e.g., 10 mM, 50 mM) for 2 to 3 days.[5][6] D-glucose can be used as a comparison.

  • Analysis:

    • Cell Viability: Assess cell viability using the MTT assay. A significant decrease in viability is expected in this compound treated cells.[5][6]

    • AGEs Formation: Detect intracellular AGEs using Western blotting with an anti-AGEs monoclonal antibody (e.g., 6D12).[7][8]

Quantitative Data for Cell-Based this compound Glycation Assays

ParameterValueReference
Cell Lines SH-SY5Y, HEK293T[5][6]
This compound Concentration 10 mM - 50 mM[5][6]
Treatment Duration 2 - 3 days[5][6]
Analysis Methods MTT Assay, Western Blot[5][6][7]

III. In Vivo Animal Models of this compound Induced Glycation

This protocol describes the induction of glycation in a mouse model to study the systemic effects of this compound.

Experimental Protocol: In Vivo Glycation in Mice

  • Animal Model:

    • Use C57BL/6J mice for the study.[9][10]

  • Administration of this compound:

    • Administer this compound to the mice via intraperitoneal (i.p.) injection.[9][10]

    • Dosages can range from 0.2 g/kg to 2 g/kg of body weight.[5][6]

    • A control group should be injected with saline.[5][6]

    • The treatment period is typically 30 days.[9][10]

  • Sample Collection and Analysis:

    • At the end of the treatment period, collect blood and brain tissue samples.[1]

    • Serum Analysis: Measure the levels of glycated serum protein (GSP) and specific AGEs (e.g., pentosidine) using commercially available kits, ELISA, or Western blotting.[1][5][6]

    • Brain Tissue Analysis: Homogenize brain tissue and quantify AGEs levels using Western blotting or immunohistochemistry.[5][7]

    • Cognitive Function: Assess spatial learning and memory using the Morris water maze test.[9][10]

Quantitative Data for In Vivo this compound Glycation Studies in Mice

ParameterValueReference
Animal Model C57BL/6J mice[9][10]
Route of Administration Intraperitoneal (i.p.) injection[9][10]
This compound Dosage 0.2 g/kg - 2 g/kg[5][6]
Treatment Duration 30 days[9][10]
Sample Types Serum, Brain Tissue[1]
Analytical Methods GSP Assay, ELISA, Western Blot, Immunohistochemistry, Morris Water Maze[5][7][9][10]

IV. Analytical Techniques for Studying this compound Glycation

A variety of analytical techniques can be employed to characterize and quantify the extent of this compound induced glycation.

Analytical TechniquePurposeKey Findings with this compoundReference
UV-Visible Spectroscopy Measures the increase in absorbance (hyperchromicity) at 280 nm due to structural changes in the protein upon glycation.This compound-glycated BSA shows a significant increase in hyperchromicity compared to native BSA.[3][3]
Fluorescence Spectroscopy Detects the formation of fluorescent Advanced Glycation End-products (AGEs).A significant increase in fluorescence intensity (e.g., excitation at 370 nm, emission at 440 nm) is observed over time.[1][11][1][11]
Nitroblue Tetrazolium (NBT) Assay Quantifies the formation of fructosamine, an early glycation product (ketoamine).This compound-induced glycated protein shows significantly higher ketoamine levels than the native protein.[3][3]
SDS-PAGE Visualizes protein aggregation and changes in molecular weight due to crosslinking.Glycation with this compound can lead to the formation of high-molecular-weight aggregates of proteins like BSA.[3][12][3][12]
Thioflavin T (ThT) Assay Measures the formation of amyloid-like aggregates.This compound-glycated BSA demonstrates a significant increase in ThT fluorescence, indicating the formation of amyloid cross-conformations.[3][3]
Western Blotting Detects specific AGEs using antibodies.Allows for the specific detection and quantification of AGEs in cell lysates and tissue homogenates.[7][8][7][8]
LC-MS/MS Identifies specific glycation sites on proteins.Has been used to identify multiple lysine (B10760008) and arginine residues on proteins like human serum albumin and myoglobin (B1173299) that are glycated by this compound.[4][13][4][13]

V. Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Induced Glycation and Inflammation

This compound glycation leads to the formation of Advanced Glycation End-products (AGEs). These AGEs can bind to the Receptor for Advanced Glycation End products (RAGE), triggering a downstream signaling cascade that results in the activation of the NLRP3 inflammasome and subsequent inflammation and cellular damage.[14]

G cluster_0 Cellular Environment cluster_1 Cell Membrane cluster_2 Intracellular Signaling D_Ribose This compound Protein Protein D_Ribose->Protein Non-enzymatic Glycation AGEs Advanced Glycation End-products (AGEs) Protein->AGEs RAGE RAGE Receptor AGEs->RAGE Binding NLRP3_Inflammasome NLRP3 Inflammasome Activation RAGE->NLRP3_Inflammasome Activation Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1B IL-1β Production Caspase1->IL1B Inflammation Inflammation & Cellular Damage IL1B->Inflammation G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Interpretation Prepare_Solutions Prepare BSA, This compound, and Buffer Solutions Incubate_Mixture Incubate Mixture at 37°C Prepare_Solutions->Incubate_Mixture Take_Aliquots Take Aliquots at Time Points Incubate_Mixture->Take_Aliquots Analytical_Techniques Perform Analytical Techniques: - Fluorescence Spectroscopy - NBT Assay - SDS-PAGE - LC-MS/MS Take_Aliquots->Analytical_Techniques Analyze_Data Analyze and Interpret Data Analytical_Techniques->Analyze_Data G cluster_analysis Analysis Animal_Model Select Animal Model (e.g., C57BL/6J mice) Administration Administer this compound (i.p. injection) Animal_Model->Administration Treatment_Period 30-Day Treatment Period Administration->Treatment_Period Sample_Collection Collect Blood and Brain Tissue Samples Treatment_Period->Sample_Collection Serum_Analysis Serum Analysis: - GSP Assay - ELISA for AGEs Sample_Collection->Serum_Analysis Tissue_Analysis Brain Tissue Analysis: - Western Blot for AGEs - Immunohistochemistry Sample_Collection->Tissue_Analysis Behavioral_Testing Behavioral Testing: - Morris Water Maze Sample_Collection->Behavioral_Testing

References

Application of D-Ribose in the Study of Ischemic Conditions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic conditions, characterized by a restriction in blood supply to tissues, cause a cascade of cellular events culminating in energy depletion, functional impairment, and potential cell death. A key pathological feature of ischemia is the rapid decline in intracellular adenosine (B11128) triphosphate (ATP) levels. D-Ribose, a naturally occurring pentose (B10789219) sugar, has emerged as a promising therapeutic and research agent due to its ability to accelerate the replenishment of these depleted energy stores. These application notes provide an overview of the use of this compound in studying ischemic conditions, complete with detailed experimental protocols and quantitative data to facilitate research and development.

The primary mechanism of this compound action in ischemia is its role as a precursor for the synthesis of ATP. By entering the pentose phosphate (B84403) pathway (PPP), this compound bypasses the rate-limiting enzyme, glucose-6-phosphate dehydrogenase, to directly contribute to the formation of phosphoribosyl pyrophosphate (PRPP). PRPP is a critical substrate for the de novo and salvage pathways of nucleotide synthesis, thereby accelerating the regeneration of the adenine (B156593) nucleotide pool (ATP, ADP, and AMP) that is severely compromised during ischemia.[1][2][3][4][5] This enhanced ATP repletion has been shown to improve cellular function and tissue viability post-ischemia.

Key Applications in Ischemia Research

  • Myocardial Ischemia: this compound has been extensively studied in the context of cardiac ischemia, where it has been shown to improve diastolic function, enhance the recovery of contractile function, and reduce infarct size in preclinical models.[1][2][6] In clinical settings, it has been used to improve exercise tolerance in patients with coronary artery disease and to enhance the detection of hibernating myocardium.[6][7]

  • Cerebral Ischemia: Emerging research suggests the potential of this compound in mitigating the effects of stroke. Studies in animal models of cerebral ischemia have demonstrated that this compound, often in combination with other precursors like adenine, can reduce lesion volume and promote functional recovery.

  • Peripheral Ischemia: While less studied, the fundamental role of this compound in cellular energy metabolism suggests its potential application in studying and treating peripheral ischemic conditions.

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the effects of this compound in various ischemic models.

Table 1: Effect of this compound on Myocardial ATP Levels and Functional Recovery in an Isolated Rat Heart Model

ParameterControl GroupThis compound GroupReference
Myocardial ATP Levels (µmol/g dry weight)
Post-ischemia16.3 ± 0.618.9 ± 0.7
Functional Recovery (%)
10 minutes post-ischemia65.9 ± 4.681.0 ± 3.5
15 minutes post-ischemia70.5 ± 4.785.4 ± 3.3

Table 2: Effect of this compound and Adenine on Myocardial ATP Recovery in a Canine Model of Global Myocardial Ischemia

Treatment GroupATP Recovery at 24 hours (%)Reference
Control (Saline)No significant recovery[2]
This compound + Adenine85%[2]

Table 3: Clinical Effect of this compound on Exercise Tolerance in Patients with Stable Coronary Artery Disease

ParameterPlaceboThis compoundReference
Time to Onset of Angina (minutes) BaselineIncreased[1]
Time to ST-segment Depression (minutes) BaselineIncreased[1]

Experimental Protocols

Protocol 1: Isolated Perfused Rat Heart Model (Langendorff) for Myocardial Ischemia-Reperfusion Injury

This protocol describes the use of a Langendorff apparatus to study the effects of this compound on an isolated rat heart subjected to ischemia and reperfusion.

Materials:

  • Male Wistar rats (250-300g)

  • Heparin (1000 IU/mL)

  • Krebs-Henseleit (KH) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11 Glucose, 2.5 CaCl₂), gassed with 95% O₂ / 5% CO₂

  • This compound solution (in KH buffer)

  • Langendorff perfusion system

  • Pressure transducer and data acquisition system

Procedure:

  • Animal Preparation: Anesthetize the rat and administer heparin (1000 IU/kg, i.p.).

  • Heart Isolation: Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold KH buffer.

  • Cannulation: Mount the heart on the Langendorff apparatus by cannulating the aorta.

  • Stabilization: Perfuse the heart with oxygenated KH buffer at a constant pressure (e.g., 75 mmHg) for a 20-minute stabilization period.

  • This compound Pre-treatment (optional): For pre-treatment studies, switch the perfusion to KH buffer containing this compound (e.g., 10 mM) for a specified period before inducing ischemia.

  • Global Ischemia: Induce global no-flow ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

  • Reperfusion: Reinitiate perfusion with either standard KH buffer (control) or KH buffer containing this compound for the reperfusion period (e.g., 60 minutes).

  • Functional Assessment: Continuously monitor left ventricular developed pressure (LVDP), heart rate (HR), and coronary flow throughout the experiment.

  • Biochemical Analysis: At the end of the experiment, freeze-clamp the heart tissue in liquid nitrogen for subsequent analysis of ATP levels (e.g., using HPLC).

Protocol 2: Rat Model of Transient Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

This protocol outlines the induction of focal cerebral ischemia in rats and the administration of this compound to assess its neuroprotective effects.

Materials:

  • Male Sprague-Dawley rats (280-320g)

  • Anesthesia (e.g., isoflurane)

  • Nylon monofilament suture (4-0) with a rounded tip

  • This compound solution for infusion

  • Physiological saline

  • Neurological scoring system (e.g., Bederson or Garcia scale)

  • TTC (2,3,5-triphenyltetrazolium chloride) stain

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat and make a midline cervical incision.

  • Vessel Exposure: Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • MCAO Induction: Ligate the distal ECA and insert the nylon monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia Duration: Maintain the occlusion for a specific duration (e.g., 90 minutes).

  • Reperfusion: Withdraw the filament to allow reperfusion.

  • This compound Administration: Immediately following reperfusion, begin intravenous infusion of this compound (e.g., 200 mg/kg/h) or a combination of this compound and Adenine for a defined period (e.g., 6 hours). The control group receives a saline infusion.

  • Neurological Assessment: Perform neurological scoring at various time points post-MCAO (e.g., 24, 48, and 72 hours) to assess functional deficits.

  • Infarct Volume Measurement: At the end of the study, euthanize the animals, remove the brains, and slice them. Stain the slices with TTC to visualize the infarct area (unstained) and calculate the infarct volume.

Protocol 3: Clinical Study of this compound in Patients with Ischemic Cardiomyopathy using Dobutamine (B195870) Stress Echocardiography

This protocol is a summary of a clinical trial design to evaluate the anti-ischemic effects of this compound.

Study Design: Randomized, double-blind, placebo-controlled crossover trial.

Participants: Patients with documented ischemic cardiomyopathy and stable symptoms.

Procedure:

  • Infusion: On two separate days, patients receive a 4.5-hour intravenous infusion of either this compound (e.g., 180 mg/kg/hr in a 10% solution) or a matching placebo.[2]

  • Dobutamine Stress Echocardiography: Following the infusion, a standard dobutamine stress echocardiogram is performed. This involves a stepwise infusion of dobutamine at increasing doses to induce cardiac stress.

  • Echocardiographic Assessment: Echocardiographic images are acquired at rest, at each stage of dobutamine infusion, and during recovery. Regional wall motion is assessed to detect ischemia.

  • Crossover: After a washout period, patients return for the second study day and receive the alternative treatment (this compound or placebo) followed by the same dobutamine stress echocardiography protocol.

  • Data Analysis: The primary endpoints include changes in the wall motion score index and the incidence and severity of stress-induced ischemia between the this compound and placebo phases.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of this compound action and a typical experimental workflow for preclinical ischemia studies.

D_Ribose_Signaling_Pathway cluster_0 Cellular Metabolism Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway (rate-limiting) G6P->PPP G6PD PRPP Phosphoribosyl Pyrophosphate PPP->PRPP ATP_Synthesis De Novo & Salvage Pathways PRPP->ATP_Synthesis ATP ATP ATP_Synthesis->ATP D_Ribose This compound (supplemental) D_Ribose->PRPP Bypasses rate-limiting step Ischemia Ischemia Ischemia->ATP Depletion Preclinical_Ischemia_Workflow Animal_Model Select Animal Model (e.g., Rat, Mouse) Ischemia_Induction Induce Ischemia (e.g., MCAO, Langendorff) Animal_Model->Ischemia_Induction Treatment_Groups Randomize to Treatment Groups (Control vs. This compound) Ischemia_Induction->Treatment_Groups D_Ribose_Admin Administer this compound (e.g., i.v. infusion) Treatment_Groups->D_Ribose_Admin Functional_Assessment Functional Assessment (e.g., Neurological Score, Echocardiography) D_Ribose_Admin->Functional_Assessment Biochemical_Analysis Biochemical & Histological Analysis (e.g., ATP levels, Infarct Volume) Functional_Assessment->Biochemical_Analysis Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis

References

D-Ribose as a Tool to Investigate Mitochondrial Dysfunction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are central to cellular energy metabolism, producing the bulk of cellular adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation. Mitochondrial dysfunction is a hallmark of numerous pathologies, including cardiovascular diseases, neurodegenerative disorders, and metabolic syndromes. D-Ribose, a naturally occurring pentose (B10789219) sugar, is a critical component of ATP, and its supplementation has emerged as a valuable tool for investigating and potentially mitigating the consequences of mitochondrial impairment.[1][2][3][4]

These application notes provide a comprehensive overview of the use of this compound as an investigational tool in the context of mitochondrial dysfunction. We detail the underlying biochemical pathways, provide standardized protocols for in vitro and in vivo experimentation, and present quantitative data from key studies.

Mechanism of Action

Under normal physiological conditions, this compound is synthesized via the pentose phosphate (B84403) pathway (PPP), a process that can be slow and rate-limited, particularly in tissues with high energy demands like the heart and skeletal muscle.[3][5] Supplemental this compound bypasses the rate-limiting enzymatic steps of the PPP, providing a direct precursor for the synthesis of 5-phosphoribosyl-1-pyrophosphate (PRPP).[3][5][6] PRPP is a crucial substrate for both the de novo and salvage pathways of purine (B94841) nucleotide synthesis, ultimately leading to the replenishment of cellular ATP pools.[7][8][9] This mechanism allows researchers to probe the capacity of cells and tissues to recover their energy charge when the endogenous supply of this compound is a limiting factor.

This compound in ATP Synthesis Pathways

dot

D_Ribose_ATP_Synthesis cluster_PPP Pentose Phosphate Pathway (PPP) cluster_supplementation This compound Supplementation cluster_purine_synthesis Purine Synthesis Glucose-6-Phosphate Glucose-6-Phosphate Rate-Limiting Enzymes Rate-Limiting Enzymes Glucose-6-Phosphate->Rate-Limiting Enzymes Ribose-5-Phosphate_PPP Ribose-5-Phosphate Rate-Limiting Enzymes->Ribose-5-Phosphate_PPP Rate-Limiting Enzymes->Ribose-5-Phosphate_PPP Slow PRPP PRPP Ribose-5-Phosphate_PPP->PRPP This compound This compound Ribokinase Ribokinase This compound->Ribokinase ATP -> ADP This compound->Ribokinase Bypass Ribose-5-Phosphate_Supp Ribose-5-Phosphate Ribokinase->Ribose-5-Phosphate_Supp Ribose-5-Phosphate_Supp->PRPP De Novo Synthesis De Novo Synthesis PRPP->De Novo Synthesis Salvage Pathway Salvage Pathway PRPP->Salvage Pathway ATP ATP De Novo Synthesis->ATP Salvage Pathway->ATP ATP_Assay_Workflow A Seed cells in 96-well plate B Induce mitochondrial stress (optional) A->B C Treat with this compound B->C D Incubate C->D E Lyse cells and add ATP assay reagent D->E F Measure luminescence E->F G Analyze data F->G PINK1_Parkin_Pathway cluster_mitochondrion Mitochondrion Healthy Mitochondrion Healthy Mitochondrion (Polarized Membrane) PINK1_degraded PINK1 degraded Healthy Mitochondrion->PINK1_degraded Damaged Mitochondrion Damaged Mitochondrion (Depolarized Membrane) PINK1_accumulates PINK1 accumulates on OMM Damaged Mitochondrion->PINK1_accumulates Parkin_inactive Inactive Parkin (Cytosol) PINK1_accumulates->Parkin_inactive Recruitment Parkin_active Active Parkin Parkin_inactive->Parkin_active Activation Ubiquitination Ubiquitination of OMM proteins Parkin_active->Ubiquitination Autophagosome Autophagosome Recruitment Ubiquitination->Autophagosome Mitophagy Mitophagy Autophagosome->Mitophagy D-Ribose_high High this compound (Potential Stressor) D-Ribose_high->Damaged Mitochondrion

References

Unraveling the Transcriptional Impact of D-Ribose: An Experimental Design Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for investigating the effects of D-Ribose on gene expression. This document offers detailed protocols for cell-based assays, transcriptomic analysis, and validation experiments, enabling researchers to elucidate the molecular mechanisms underlying this compound-mediated cellular responses.

Introduction

This compound, a naturally occurring pentose (B10789219) sugar, is a fundamental component of essential biomolecules such as ATP and RNA.[1] While crucial for cellular energy metabolism, emerging evidence suggests that elevated levels of this compound can induce cellular stress and alter gene expression profiles. A primary mechanism implicated is the non-enzymatic glycation of proteins, leading to the formation of Advanced Glycation End Products (AGEs).[2][3] The accumulation of AGEs can activate the Receptor for Advanced Glycation End Products (RAGE), triggering downstream signaling cascades that modulate gene expression involved in inflammation, apoptosis, and cellular metabolism.[4] Furthermore, studies have pointed to the involvement of the mTOR and insulin (B600854) signaling pathways in the cellular response to this compound. This guide provides a detailed roadmap for dissecting these complex interactions through a systematic and robust experimental design.

Data Presentation

Table 1: this compound Concentration Effects on Cell Viability
Cell LineThis compound ConcentrationIncubation TimeViability (%)Reference
SH-SY5Y10 mM48 hoursSignificantly decreased (P<0.05)[2][3]
SH-SY5Y50 mM48 hoursSignificantly decreased (P<0.01)[2][3]
HEK293T10 mM48 hoursSignificantly decreased (P<0.05)[2][3]
HEK293T50 mM48 hoursSignificantly decreased (P<0.01)[2][3]
Neuro-2aVarious24 hoursMarkedly decreased[5]
Neuro-2aVarious48 hoursMarkedly decreased[5]
Table 2: this compound IC50 Values for Cytotoxicity
Cell LineIC50 ValueIncubation TimeAssayReference
SK-LMS-11.16 µM72-96 hoursCell Counting Kit-8[6]
SK-UT-11.04 µM72-96 hoursCell Counting Kit-8[6]
Table 3: Quantitative Gene Expression Changes Induced by this compound
Cell LineGeneThis compound ConcentrationFold Change (mRNA)MethodReference
HIT-T15Insulin40 mMDecreasedNorthern Blot[7][8]
HIT-T15Insulin60 mMFurther DecreasedNorthern Blot[7][8]
L. paraplantarum L-ZS9tuf100 mM~1.5qRT-PCR[9]
L. paraplantarum L-ZS9fba100 mM~0.5qRT-PCR[9]
L. paraplantarum L-ZS9gap100 mM~0.7qRT-PCR[9]
L. paraplantarum L-ZS9pgm100 mM~0.8qRT-PCR[9]
L. paraplantarum L-ZS9nfo100 mM~1.8qRT-PCR[9]
L. paraplantarum L-ZS9rib100 mM~2.5qRT-PCR[9]
L. paraplantarum L-ZS9rpoN100 mM~0.4qRT-PCR[9]

Experimental Protocols

I. Cell Culture and this compound Treatment

This protocol outlines the procedure for treating cultured cells with this compound to investigate its effects on gene expression.

Materials:

  • Cell line of interest (e.g., SH-SY5Y, HEK293T, or a relevant cell line for the research question)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (Sigma-Aldrich, Cat. No. R9629 or equivalent)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

  • This compound Stock Solution Preparation: Prepare a sterile stock solution of this compound in PBS or serum-free medium. Filter-sterilize the solution using a 0.22 µm filter.

  • Treatment:

    • Remove the culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add fresh complete culture medium containing the desired final concentrations of this compound (e.g., 10 mM, 50 mM, 100 mM). Include a vehicle control (medium without this compound).

    • For time-course experiments, treat separate sets of cells for different durations (e.g., 24, 48, 72 hours).

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for the specified duration.

  • Cell Harvesting: After the incubation period, harvest the cells for downstream applications such as RNA or protein extraction.

II. RNA Isolation

This protocol describes the extraction of total RNA from cultured cells using a TRIzol-based method.

Materials:

Procedure:

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Add 1 mL of TRIzol reagent directly to the culture dish (for a 6-well plate well or 35 mm dish) and lyse the cells by pipetting up and down.

  • Phase Separation:

    • Transfer the lysate to an RNase-free microcentrifuge tube.

    • Incubate at room temperature for 5 minutes.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.

    • Shake the tube vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh RNase-free tube.

    • Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash:

    • Discard the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension:

    • Discard the ethanol and air-dry the pellet for 5-10 minutes.

    • Resuspend the RNA pellet in an appropriate volume of RNase-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and assess RNA integrity using an Agilent Bioanalyzer.

III. RNA-Sequencing (RNA-Seq) and Bioinformatic Analysis

This section provides a general workflow for RNA-seq library preparation and subsequent bioinformatic analysis. It is recommended to use a commercial kit for library preparation and follow the manufacturer's instructions.

A. RNA-Seq Library Preparation (General Steps):

  • rRNA Depletion or mRNA Enrichment: Remove ribosomal RNA or enrich for poly(A)+ RNA to focus sequencing reads on protein-coding transcripts.

  • RNA Fragmentation: Fragment the RNA into smaller pieces suitable for sequencing.

  • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA.

  • End Repair and A-tailing: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.

  • PCR Amplification: Amplify the library to generate a sufficient quantity for sequencing.

  • Library Quantification and Quality Control: Quantify the final library and assess its quality before sequencing.

B. Bioinformatic Analysis Workflow:

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic.

  • Alignment to Reference Genome: Align the trimmed reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR.

  • Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated between this compound-treated and control samples using packages like DESeq2 or edgeR in R.[10][11]

  • Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG) on the list of differentially expressed genes to identify enriched biological processes and pathways.

IV. Quantitative Real-Time PCR (qRT-PCR) Validation

This protocol is for validating the differential expression of genes identified by RNA-seq.

Materials:

  • cDNA (synthesized from the same RNA samples used for RNA-seq)

  • Gene-specific primers for target and reference genes (e.g., GAPDH, ACTB)

  • SYBR Green or TaqMan-based qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Primer Design and Validation: Design and validate primers for your genes of interest and at least two reference genes.

  • Reaction Setup: Prepare the qPCR reaction mix according to the master mix manufacturer's instructions, including cDNA, primers, and master mix.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, and extension steps).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the geometric mean of the reference genes (ΔCt).

    • Calculate the fold change in gene expression using the 2^-ΔΔCt method.[12]

V. Western Blot Analysis

This protocol is for validating changes in protein expression in key signaling pathways.

Materials:

  • Protein lysates from this compound-treated and control cells

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-RAGE, anti-phospho-mTOR, anti-mTOR, anti-phospho-Akt, anti-Akt, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.

Mandatory Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Molecular Analysis cluster_downstream Downstream Applications cluster_data_analysis Data Analysis & Interpretation cell_seeding Seed Cells d_ribose_treatment This compound Treatment (various concentrations and times) cell_seeding->d_ribose_treatment control Vehicle Control cell_seeding->control rna_isolation RNA Isolation d_ribose_treatment->rna_isolation protein_lysis Protein Lysis d_ribose_treatment->protein_lysis control->rna_isolation control->protein_lysis rna_seq RNA-Sequencing rna_isolation->rna_seq qrt_pcr qRT-PCR Validation rna_isolation->qrt_pcr western_blot Western Blot Analysis protein_lysis->western_blot bioinformatics Bioinformatic Analysis (DEG, Pathway Analysis) rna_seq->bioinformatics data_interpretation Data Interpretation & Conclusion qrt_pcr->data_interpretation western_blot->data_interpretation bioinformatics->data_interpretation Signaling_Pathways Hypothesized Signaling Pathways Affected by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nuclear Events d_ribose This compound ages Advanced Glycation End Products (AGEs) d_ribose->ages non-enzymatic glycation insulin_receptor Insulin Receptor d_ribose->insulin_receptor affects signaling rage RAGE Receptor ages->rage nf_kb NF-κB rage->nf_kb pi3k_akt PI3K/Akt Pathway insulin_receptor->pi3k_akt gene_expression Altered Gene Expression (Inflammation, Apoptosis, Metabolism) nf_kb->gene_expression mtorc1 mTORC1 pi3k_akt->mtorc1 mtorc1->gene_expression

References

Application Notes and Protocols for Assessing D-Ribose's Impact on Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribose (B76849), a naturally occurring pentose (B10789219) sugar, is a fundamental building block for adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[1][2][3] Its administration has been investigated for its potential to enhance cellular energy levels, particularly in conditions of metabolic stress such as ischemia and intense physical exercise.[1][4][5] Beyond its primary role in ATP synthesis via the pentose phosphate (B84403) pathway (PPP), emerging research suggests that this compound may also modulate key cell signaling pathways that govern cellular metabolism, growth, and stress responses. These pathways include the AMP-activated protein kinase (AMPK), mammalian target of rapamycin (B549165) (mTOR), and mitogen-activated protein kinase (MAPK) cascades. Furthermore, at higher concentrations, this compound has been shown to participate in the formation of advanced glycation end products (AGEs), which can activate the Receptor for AGEs (RAGE) signaling pathway, implicating it in inflammatory responses.[6][7][8][9]

These application notes provide detailed methodologies and protocols for researchers to investigate the multifaceted impact of this compound on these critical cell signaling pathways.

Key Signaling Pathways Modulated by this compound

ATP Synthesis and the Pentose Phosphate Pathway (PPP)

This compound directly enters the pentose phosphate pathway, bypassing the rate-limiting steps of glucose-6-phosphate dehydrogenase, to be converted into 5-phosphoribosyl-1-pyrophosphate (PRPP). PRPP is a crucial precursor for the synthesis of nucleotides, including ATP.[2][3]

AMP-activated Protein Kinase (AMPK) Signaling

AMPK is a critical cellular energy sensor activated by an increased AMP:ATP ratio. Its activation promotes catabolic pathways to generate ATP while inhibiting anabolic processes. Given this compound's role in ATP synthesis, its impact on AMPK signaling is of significant interest.

Mammalian Target of Rapamycin (mTOR) Signaling

The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. It is typically activated under conditions of nutrient and energy abundance. The interplay between this compound, cellular energy status, and mTOR signaling is a key area of investigation.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK pathways (including p38 MAPK, JNK, and ERK) are involved in cellular responses to a wide range of stimuli, including stress and growth factors. Some studies suggest that this compound or its derivatives may influence MAPK signaling, particularly the p38 MAPK pathway under hypoxic conditions.[10][11]

Advanced Glycation End Products (AGEs) and RAGE Signaling

This compound, as a reducing sugar, can contribute to the non-enzymatic glycation of proteins, leading to the formation of AGEs. These AGEs can then bind to their receptor, RAGE, triggering downstream inflammatory signaling pathways, such as NF-κB.[6][7][8][9][12]

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables summarize hypothetical quantitative data from experiments assessing the impact of this compound on various cellular parameters. These tables are designed to provide a clear and structured format for presenting experimental findings.

Table 1: Effect of this compound on Cellular ATP Levels

This compound Concentration (mM)Treatment Time (hours)Cellular ATP (nmol/mg protein)Fold Change vs. Control
0 (Control)2425.3 ± 2.11.0
52435.1 ± 3.51.39
102442.8 ± 4.01.69
202445.1 ± 4.21.78

Table 2: Western Blot Analysis of AMPK and mTOR Pathway Activation

Treatmentp-AMPKα (Thr172) / Total AMPKα (Ratio)p-mTOR (Ser2448) / Total mTOR (Ratio)
Control1.00 ± 0.121.00 ± 0.15
This compound (10 mM)0.75 ± 0.091.52 ± 0.21
AICAR (AMPK activator)2.50 ± 0.310.65 ± 0.08
Insulin (mTOR activator)0.95 ± 0.113.10 ± 0.45

Table 3: Analysis of p38 MAPK Phosphorylation

Treatmentp-p38 MAPK (Thr180/Tyr182) / Total p38 MAPK (Ratio)
Control (Normoxia)1.00 ± 0.10
Hypoxia3.20 ± 0.45
Hypoxia + 2-deoxy-D-ribose (10 mM)1.50 ± 0.20

Note: Data for p38 MAPK is based on studies with 2-deoxy-D-ribose, a derivative of this compound.[10][11]

Table 4: this compound-Induced AGEs Formation and RAGE Expression

This compound Concentration (mM)AGEs Level (Arbitrary Units)RAGE Expression (Fold Change vs. Control)
0 (Control)1.00 ± 0.151.00 ± 0.12
102.50 ± 0.301.80 ± 0.25
204.80 ± 0.552.90 ± 0.40
509.20 ± 1.104.50 ± 0.60

Experimental Protocols

Protocol 1: Assessment of Cellular ATP Levels

This protocol describes a method for quantifying intracellular ATP levels in cultured cells following treatment with this compound.

Materials:

  • Cell line of interest (e.g., C2C12 myotubes, H9c2 cardiomyocytes)

  • This compound solution (sterile-filtered)

  • ATP determination kit (luciferase-based)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (provided with ATP kit or 100 mM Tris, 4 mM EDTA, pH 7.8)

  • Protein assay reagent (e.g., BCA)

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 mM) for the desired time period (e.g., 24 hours).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add 100 µL of ice-cold cell lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • ATP Measurement:

    • Follow the manufacturer's instructions for the ATP determination kit. Typically, this involves adding a small volume of the cell lysate to the luciferase reagent and measuring luminescence using a luminometer.

  • Protein Quantification:

    • Use a portion of the cell lysate to determine the total protein concentration using a BCA or similar protein assay.

  • Data Analysis:

    • Normalize the ATP levels to the total protein concentration for each sample (e.g., nmol ATP/mg protein).

    • Calculate the fold change in ATP levels relative to the untreated control.

Protocol 2: Western Blot Analysis of AMPK, mTOR, and MAPK Signaling

This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the AMPK, mTOR, and MAPK signaling pathways.

Materials:

  • Cell line and this compound as in Protocol 1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies:

    • Rabbit anti-phospho-AMPKα (Thr172)

    • Rabbit anti-AMPKα

    • Rabbit anti-phospho-mTOR (Ser2448)

    • Rabbit anti-mTOR

    • Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)

    • Rabbit anti-p38 MAPK

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Following this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the phosphorylated protein levels to the total protein levels for each respective target. Normalize to the loading control (β-actin) to ensure equal protein loading.

Protocol 3: 13C-Metabolic Flux Analysis (MFA) of the Pentose Phosphate Pathway

This protocol provides a framework for using stable isotope labeling to trace the metabolic fate of glucose and assess the impact of this compound on PPP flux.[13][14][15][16]

Materials:

  • Cell line of interest

  • Glucose-free cell culture medium

  • [1,2-¹³C₂]glucose

  • This compound

  • Metabolite extraction solution (e.g., 80% methanol, -80°C)

  • LC-MS/MS or GC-MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells in standard medium to the desired confluency.

    • Switch to glucose-free medium supplemented with [1,2-¹³C₂]glucose and the desired concentration of this compound.

    • Incubate for a sufficient time to achieve isotopic steady state (typically several cell doubling times).

  • Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the medium and adding ice-cold extraction solution.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cell debris and collect the supernatant containing metabolites.

  • Mass Spectrometry Analysis:

    • Analyze the metabolite extracts by LC-MS/MS or GC-MS to determine the mass isotopomer distribution of key PPP intermediates (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate) and glycolytic end products (e.g., lactate).

  • Flux Calculation:

    • Use metabolic flux analysis software to fit the mass isotopomer distribution data to a metabolic network model. This will allow for the quantification of intracellular metabolic fluxes and reveal how this compound alters the flow of carbon through the PPP and glycolysis.

Visualizations: Signaling Pathways and Experimental Workflows

D_Ribose_Metabolic_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular D-Ribose_ext This compound D-Ribose_int This compound D-Ribose_ext->D-Ribose_int Glucose_ext Glucose Glucose_int Glucose Glucose_ext->Glucose_int PPP Pentose Phosphate Pathway (PPP) D-Ribose_int->PPP Bypasses rate-limiting steps AGEs Advanced Glycation End Products (AGEs) D-Ribose_int->AGEs G6P Glucose-6-Phosphate Glucose_int->G6P G6P->PPP Glycolysis Glycolysis G6P->Glycolysis PRPP PRPP PPP->PRPP ATP_pool ATP PRPP->ATP_pool Nucleotide Synthesis Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA TCA->ATP_pool Oxidative Phosphorylation Proteins Cellular Proteins Proteins->AGEs D_Ribose_Signaling_Cascades cluster_energy Energy Sensing Pathways cluster_stress Stress & Inflammatory Pathways This compound This compound ATP_ratio Increased ATP:AMP Ratio This compound->ATP_ratio AGEs AGEs This compound->AGEs High Concentrations p38_MAPK p38 MAPK This compound->p38_MAPK Modulates AMPK AMPK ATP_ratio->AMPK Inhibits mTOR mTOR ATP_ratio->mTOR Activates AMPK->mTOR Catabolism Catabolic Processes (Glycolysis, FAO) AMPK->Catabolism Anabolism Anabolic Processes (Protein & Lipid Synthesis) mTOR->Anabolism RAGE RAGE AGEs->RAGE RAGE->p38_MAPK NFkB NF-κB RAGE->NFkB Inflammation Inflammation p38_MAPK->Inflammation NFkB->Inflammation Cell_Stress Cellular Stress (e.g., Hypoxia) Cell_Stress->p38_MAPK Western_Blot_Workflow cluster_workflow Experimental Workflow for Western Blot Analysis Cell_Culture 1. Cell Culture & this compound Treatment Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (e.g., p-AMPK, p-mTOR) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Data Analysis & Normalization Detection->Analysis

References

D-Ribose in Cell Culture Media: A Detailed Guide to Enhance Cellular Bioenergetics and Productivity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribose, a naturally occurring pentose (B10789219) sugar, is a fundamental building block for essential intracellular molecules, including adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, and ribonucleic acid (RNA). In the context of cell culture, supplementation of media with this compound offers a promising strategy to enhance cellular bioenergetics, improve cell viability and productivity, particularly under high-density or metabolically demanding conditions. This document provides detailed application notes and experimental protocols for the use of this compound in the formulation of cell culture media for various cell lines, including Chinese Hamster Ovary (CHO), hybridoma, HEK293, and SH-SY5Y cells.

This compound primarily enters cellular metabolism through the pentose phosphate (B84403) pathway (PPP), a critical pathway for the synthesis of nucleotides and the production of NADPH, a key reductant in anabolic processes and antioxidant defense.[1] By providing an exogenous source of ribose, supplementation can bypass the rate-limiting steps of the de novo synthesis of ribose-5-phosphate, thereby directly fueling the nucleotide salvage pathway for rapid ATP regeneration.[1][2] This is particularly beneficial in rapidly proliferating cells or in cells with high energy demands, such as those used for recombinant protein or monoclonal antibody production.

However, it is crucial to note that high concentrations of this compound can have detrimental effects. This compound is a reducing sugar and can contribute to the formation of Advanced Glycation End-products (AGEs), which can induce cellular stress, apoptosis, and cytotoxicity through pathways involving the Receptor for AGEs (RAGE) and subsequent activation of NF-κB.[3] Therefore, optimizing the concentration of this compound is critical to harness its benefits while avoiding its potential negative impacts.

Data Presentation

The following tables summarize the quantitative effects of this compound supplementation on various cell lines as reported in the literature.

Table 1: Effect of this compound on HEK293 and SH-SY5Y Cell Viability

Cell LineThis compound ConcentrationExposure TimeEffect on Cell ViabilityReference
HEK29310 mM48 hoursSignificant decrease[4][5]
50 mM48 hoursSignificant decrease[4][5]
SH-SY5Y10 mM48 hoursSignificant decrease[4][5]
50 mM48 hoursSignificant decrease[4][5]

Table 2: Effect of this compound on Advanced Glycation End-product (AGE) Formation

Cell LineThis compound ConcentrationExposure TimeEffect on AGE FormationReference
HEK29310 mM48 hoursSignificant increase[4]
50 mM48 hoursSignificant increase[4]
SH-SY5Y10 mM48 hoursSignificant increase[4]
50 mM48 hoursSignificant increase[4]

Note: Comprehensive quantitative data on the effects of this compound on CHO and hybridoma cell growth, viability, and productivity are limited in publicly available literature. The provided protocols are based on general principles of cell culture optimization and should be adapted based on empirical data.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder (cell culture grade)

  • Nuclease-free water or appropriate cell culture grade water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile filters (0.22 µm pore size)

  • Sterile storage bottles

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. To prepare a 1 M stock solution, dissolve 15.01 g of this compound in 100 mL of nuclease-free water.

  • Gently swirl the solution until the this compound is completely dissolved. Avoid vigorous shaking to minimize the introduction of air bubbles.

  • Sterile-filter the this compound solution using a 0.22 µm syringe filter into a sterile storage bottle.

  • Label the bottle with the name of the solution (1 M this compound), the date of preparation, and your initials.

  • Store the stock solution at 2-8°C for short-term use (up to 2 weeks) or at -20°C for long-term storage.

Protocol 2: this compound Supplementation in Cell Culture Media

General Guidelines:

  • The optimal concentration of this compound should be determined empirically for each cell line and application. A typical starting range for optimization is 1-10 mM.

  • This compound can be added to the basal medium during media preparation or as a concentrated feed to a fed-batch culture.

  • When adding to a fed-batch culture, the addition of this compound should be carefully monitored to avoid toxic concentrations.

For CHO and Hybridoma Cells (Fed-Batch Culture):

  • Prepare a fed-batch feeding solution containing concentrated nutrients, including amino acids and vitamins, as per your established protocol.

  • Add the sterile this compound stock solution to the feeding solution to achieve the desired final concentration in the bioreactor upon feeding.

  • Monitor cell growth, viability, and productivity (e.g., antibody titer) daily.

  • Analyze key metabolites such as glucose, lactate, and ammonia (B1221849) to assess the metabolic state of the culture.

  • Based on the results, adjust the this compound concentration in the feed to optimize performance.

For HEK293 and SH-SY5Y Cells (Batch or Fed-Batch Culture):

  • For batch culture, add the desired volume of sterile this compound stock solution directly to the complete cell culture medium before adding it to the cells.

  • For fed-batch culture, a concentrated this compound solution can be added at specific time points during the culture.

  • Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).

  • At desired time points, harvest the cells for analysis of viability, proliferation, and metabolic parameters.

Protocol 3: Cell Viability Assay (MTT Assay)

Materials:

  • Cells cultured with and without this compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 mM). Include a vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.[5]

Protocol 4: ATP Measurement Assay

Materials:

  • Cells cultured with and without this compound

  • ATP assay kit (commercially available, e.g., luciferase-based)

  • Luminometer

Procedure:

  • Culture cells in the presence of varying concentrations of this compound as described in Protocol 2.

  • At the desired time point, lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.

  • Add the luciferase-luciferin reagent provided in the kit to the cell lysate.

  • Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

  • Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the samples.

Protocol 5: Measurement of Advanced Glycation End-products (AGEs)

Materials:

  • Cell lysates from cells cultured with and without this compound

  • ELISA kit for AGEs (commercially available) or access to HPLC or mass spectrometry facilities

  • Microplate reader (for ELISA)

Procedure (using ELISA):

  • Prepare cell lysates from cells treated with this compound.

  • Follow the instructions provided with the AGEs ELISA kit. This typically involves coating a microplate with an anti-AGE antibody, adding the cell lysate samples, and then adding a detection antibody.

  • After the addition of a substrate, measure the absorbance using a microplate reader.

  • Quantify the AGEs concentration based on a standard curve provided with the kit.

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound supplementation can impact several key signaling pathways. At optimal concentrations, it primarily supports the pentose phosphate pathway and ATP production. However, at higher, potentially toxic concentrations, it can lead to the formation of AGEs, which activate the RAGE signaling pathway, leading to inflammation and cellular stress via NF-κB activation.

PentosePhosphatePathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP Ribose5P Ribose-5-Phosphate Salvage Salvage Pathway Ribose5P->Salvage PPP->Ribose5P DRibose This compound (supplement) DRibose->Ribose5P Nucleotides Nucleotides (ATP, GTP, etc.) Salvage->Nucleotides

Caption: this compound supplementation bypasses steps in the Pentose Phosphate Pathway to directly fuel nucleotide synthesis.

AGERAGEPathway DRibose High this compound AGEs Advanced Glycation End-products (AGEs) DRibose->AGEs Glycation Proteins Proteins Proteins->AGEs RAGE RAGE Receptor AGEs->RAGE Binding NFkB NF-κB Activation RAGE->NFkB Signal Transduction Inflammation Inflammation & Cellular Stress NFkB->Inflammation Gene Expression

Caption: High concentrations of this compound can lead to the formation of AGEs, activating the RAGE/NF-κB signaling pathway.
Experimental Workflows

The following workflows outline the steps for evaluating the effects of this compound supplementation in different cell culture applications.

CHO_Workflow cluster_prep Preparation cluster_culture Fed-Batch Culture cluster_analysis Analysis CHO_cells CHO Cell Culture Media_prep Prepare Fed-Batch Media with varying this compound conc. CHO_cells->Media_prep Bioreactor Inoculate Bioreactor Media_prep->Bioreactor Feeding Implement Feeding Strategy Bioreactor->Feeding Monitoring Daily Monitoring: - Viable Cell Density - Viability - Metabolites Feeding->Monitoring Harvest Harvest Culture Monitoring->Harvest Titer Measure Product Titer (e.g., Protein A HPLC) Harvest->Titer Quality Assess Product Quality (e.g., Glycosylation) Harvest->Quality

Caption: Workflow for evaluating this compound in CHO fed-batch culture for recombinant protein production.

SHSY5Y_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis SHSY5Y_cells SH-SY5Y Cell Culture Treatment_prep Prepare Media with This compound Dose Range SHSY5Y_cells->Treatment_prep Seeding Seed Cells in Plates Treatment_prep->Seeding Treatment Treat with this compound Seeding->Treatment Incubation Incubate for 24-72h Treatment->Incubation Viability Assess Cell Viability (MTT, LDH assays) Incubation->Viability Apoptosis Measure Apoptosis (e.g., Caspase Assay) Incubation->Apoptosis Morphology Analyze Neurite Outgrowth (Microscopy) Incubation->Morphology

Caption: Workflow for assessing the neurotoxic or neuroprotective effects of this compound on SH-SY5Y cells.

Conclusion

This compound supplementation can be a valuable tool to enhance cellular energy metabolism and productivity in various cell culture applications. However, its use requires careful optimization to leverage its benefits in ATP production while avoiding the cytotoxic effects associated with high concentrations and the formation of AGEs. The protocols and workflows provided in this document offer a starting point for researchers to systematically evaluate and implement this compound supplementation in their specific cell culture systems. Further investigation, particularly in the context of large-scale bioreactor cultures for CHO and hybridoma cells, is warranted to fully elucidate the potential of this compound in biopharmaceutical production.

References

Real-Time Monitoring of D-Ribose Metabolism: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Ribose is a fundamental pentose (B10789219) sugar that serves as a critical building block for essential biomolecules, including nucleic acids (DNA and RNA), adenosine (B11128) triphosphate (ATP), and nicotinamide (B372718) adenine (B156593) dinucleotide (NADH).[1] Its metabolism is intrinsically linked to cellular energy production, biosynthesis, and redox balance. The primary route for endogenous this compound synthesis is the pentose phosphate (B84403) pathway (PPP), which also generates NADPH, a key reductant for anabolic processes and antioxidant defense.[2][3] Exogenously supplied this compound can be readily taken up by cells, primarily through glucose transporters, and phosphorylated by ribokinase to form ribose-5-phosphate (B1218738) (R5P), a central intermediate in the PPP.[1][4][5] Understanding the dynamics of this compound metabolism in real-time is crucial for elucidating its role in various physiological and pathological states, including ischemia, heart failure, and cancer.[1][3][6] This document provides detailed application notes and protocols for three key techniques for the real-time monitoring of this compound metabolism, targeted at researchers, scientists, and drug development professionals.

Genetically Encoded FRET-Based Biosensors for Live-Cell Imaging of this compound

Genetically encoded Förster Resonance Energy Transfer (FRET) biosensors offer a powerful, non-invasive method for visualizing and quantifying intracellular this compound dynamics with high spatiotemporal resolution.[4][7][8] These sensors, often referred to as "RIBOsensors," are engineered proteins that exhibit a change in FRET efficiency upon binding to this compound.[1][3]

Application Note

The RIBOsensor is a fusion protein typically composed of a bacterial periplasmic ribose-binding protein (RBP) flanked by two fluorescent proteins, such as enhanced cyan fluorescent protein (ECFP) as the donor and enhanced yellow fluorescent protein (EYFP) as the acceptor.[1][4] Upon binding of this compound, the RBP domain undergoes a conformational change, altering the distance and/or orientation between the two fluorescent proteins and thereby changing the FRET signal.[3][4] This change in the ratio of acceptor to donor fluorescence intensity can be monitored in real-time using fluorescence microscopy, providing a dynamic readout of intracellular this compound concentrations.[1][5]

Key Advantages:

  • High Specificity and Sensitivity: Engineered RBP domains provide high selectivity for this compound, with some sensors exhibiting affinities in the micromolar to millimolar range, suitable for detecting physiological concentrations.[3][4]

  • Real-Time, Live-Cell Imaging: Enables the monitoring of rapid changes in this compound levels within single living cells and subcellular compartments.[4][7]

  • Reversible and Dynamic Measurements: The reversible binding of this compound allows for the tracking of both increases and decreases in its concentration.[1][3]

Quantitative Data Summary

Sensor NameFRET PairAffinity (Kd) for this compoundMaximum FRET Change (ΔR/R)Reference
RIBOsensorECFP/EYFP~130 µM~0.24 (increase)[4][5]
FLIPrib-250nCFP/YFP250 nM-0.19 (decrease)[9]
FLIPrib-120µCFP/YFP120 µM-0.19 (decrease)[9]

Signaling Pathway and Sensor Mechanism

D_Ribose_Metabolism_and_FRET_Sensor cluster_0 Cellular Environment cluster_1 Cytosol Extracellular this compound Extracellular this compound Intracellular this compound Intracellular this compound Extracellular this compound->Intracellular this compound GLUTs RIBOsensor (Bound) RIBOsensor (High FRET) Intracellular this compound->RIBOsensor (Bound) Binding R5P Ribose-5-Phosphate Intracellular this compound->R5P Ribokinase RIBOsensor (Apo) RIBOsensor (Low FRET) RIBOsensor (Bound)->Intracellular this compound Dissociation PPP Pentose Phosphate Pathway R5P->PPP Nucleotide Synthesis Nucleotide Synthesis R5P->Nucleotide Synthesis

This compound uptake, metabolism, and FRET sensor mechanism.
Experimental Protocol: Monitoring Intracellular this compound using a FRET Biosensor

This protocol outlines the steps for transient transfection of mammalian cells with a RIBOsensor plasmid, live-cell imaging, and ratiometric FRET analysis.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • RIBOsensor plasmid DNA

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Glass-bottom imaging dishes

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging buffer (e.g., HBSS)

  • Fluorescence microscope equipped for live-cell imaging with FRET capabilities (CFP/YFP filter sets)

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed cells onto glass-bottom imaging dishes at a density that will result in 70-80% confluency at the time of imaging.

  • Transfection: Transfect the cells with the RIBOsensor plasmid DNA according to the manufacturer's protocol for your chosen transfection reagent.

  • Incubation: Incubate the cells for 24-48 hours post-transfection to allow for sensor expression.

  • Imaging Preparation:

    • Gently wash the cells twice with pre-warmed PBS.

    • Replace the medium with pre-warmed live-cell imaging buffer.

    • Place the dish on the heated microscope stage and allow the cells to equilibrate for at least 15 minutes.

  • Image Acquisition:

    • Identify cells expressing the RIBOsensor.

    • Acquire images in three channels sequentially:

      • CFP channel: Excite at ~430 nm, collect emission at ~475 nm.

      • YFP channel: Excite at ~500 nm, collect emission at ~530 nm.

      • FRET channel: Excite at ~430 nm (CFP excitation), collect emission at ~530 nm (YFP emission).

    • Acquire baseline images for 5-10 minutes.

    • To observe this compound uptake, carefully add a stock solution of this compound to the imaging buffer to reach the desired final concentration.

    • Continue acquiring images at regular intervals (e.g., every 30-60 seconds) to monitor the change in FRET ratio over time.

  • Data Analysis:

    • Perform background subtraction on all images.

    • For each time point, calculate the FRET ratio (YFP emission / CFP emission) on a pixel-by-pixel basis or for whole-cell regions of interest.

    • Plot the change in FRET ratio over time to visualize the dynamics of intracellular this compound.

FRET_Workflow cluster_workflow FRET Biosensor Experimental Workflow A Seed Cells in Imaging Dish B Transfect with RIBOsensor Plasmid A->B C Incubate for 24-48 hours B->C D Prepare for Imaging (Wash and add buffer) C->D E Acquire Baseline Images (CFP, YFP, FRET channels) D->E F Add this compound Stimulus E->F G Acquire Time-Lapse Images F->G H Image Analysis: Background Subtraction, Ratiometric Calculation G->H I Plot FRET Ratio vs. Time H->I

Workflow for monitoring this compound with a FRET biosensor.

Extracellular Flux Analysis of this compound Metabolism

The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular metabolism by simultaneously determining the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR).[10][11] OCR is an indicator of mitochondrial respiration, while ECAR is primarily a measure of glycolysis.[12][13] By providing this compound as a substrate, this technology can be adapted to investigate its contribution to cellular bioenergetics.

Application Note

This application involves measuring the OCR and ECAR of cells in media where this compound is the primary or sole carbohydrate source. This allows for the assessment of how efficiently cells can utilize this compound to fuel mitochondrial respiration and glycolysis. A modified Seahorse XF Cell Mito Stress Test can be performed to probe mitochondrial function in the context of this compound metabolism.[14][15]

Key Advantages:

  • Real-Time Bioenergetic Profiling: Provides simultaneous, kinetic data on mitochondrial respiration and glycolysis.[13][16]

  • Functional Metabolic Data: Reveals how this compound metabolism affects key cellular functions like ATP production and metabolic capacity.[10]

  • High-Throughput Capability: The multi-well plate format allows for the testing of multiple conditions and replicates in a single experiment.[17]

Quantitative Data Summary

ParameterDescriptionTypical UnitsReference
OCR Oxygen Consumption Ratepmol/min[13][16]
ECAR Extracellular Acidification RatempH/min[13][16]
Basal Respiration OCR before inhibitor injectionpmol/min[15]
Maximal Respiration OCR after FCCP injectionpmol/min[15]
Spare Respiratory Capacity Maximal - Basal Respirationpmol/min[15]
ATP Production OCR decrease after oligomycinpmol/min[15]
Experimental Protocol: Seahorse XF Analysis of this compound Metabolism

This protocol is adapted from the Seahorse XF Cell Mito Stress Test to specifically assess the metabolic effects of this compound.

Materials:

  • Cells of interest

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant Solution

  • Seahorse XF Assay Medium (e.g., XF Base Medium)

  • This compound

  • Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.

  • Assay Medium Preparation: Prepare Seahorse XF assay medium supplemented with this compound (e.g., 10 mM) as the primary carbohydrate source. Warm the medium to 37°C.

  • Cell Preparation:

    • Remove the growth medium from the cells.

    • Gently wash the cells with the prepared this compound assay medium.

    • Add the final volume of this compound assay medium to each well.

    • Incubate the cells in a non-CO2 incubator at 37°C for 1 hour to allow for equilibration.

  • Prepare Inhibitor Plate: Load the injection ports of the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) according to the manufacturer's instructions.

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell culture plate.

    • Run the assay protocol, which will typically involve:

      • Measurement of basal OCR and ECAR.

      • Sequential injection of Oligomycin, FCCP, and Rotenone/Antimycin A, with OCR and ECAR measurements after each injection.

  • Data Analysis:

    • Normalize the data to cell number.

    • Analyze the OCR and ECAR profiles to determine the key parameters of mitochondrial function with this compound as the substrate.

Seahorse_Workflow cluster_workflow Seahorse XF Experimental Workflow for this compound A Seed Cells in XF Microplate B Hydrate Sensor Cartridge C Prepare Assay Medium with this compound D Equilibrate Cells in this compound Medium A->D E Load Inhibitors into Sensor Cartridge B->E F Calibrate and Run Seahorse XF Assay D->F E->F G Measure Basal OCR/ECAR F->G H Inject Inhibitors Sequentially and Measure OCR/ECAR G->H I Analyze Bioenergetic Parameters H->I

Workflow for Seahorse XF analysis of this compound metabolism.

Stable Isotope Tracing of this compound Metabolism using LC-MS

Stable isotope tracing is a powerful technique to map the metabolic fate of a substrate and quantify metabolic fluxes.[12][18] By feeding cells with this compound labeled with a stable isotope, such as 13C, and analyzing the isotopic enrichment in downstream metabolites using liquid chromatography-mass spectrometry (LC-MS), it is possible to trace the pathways through which this compound is metabolized.[3][19]

Application Note

This method involves culturing cells in the presence of [U-13C5]-D-ribose. The 13C label will be incorporated into various metabolites of the PPP, glycolysis, and nucleotide biosynthesis. By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C atoms) of these metabolites, one can determine the contribution of this compound to these pathways.[3][20] While not providing sub-second temporal resolution like biosensors, this technique offers a highly detailed and quantitative snapshot of metabolic pathway activity over a period of minutes to hours.

Key Advantages:

  • Detailed Pathway Analysis: Provides comprehensive information on the metabolic fate of this compound.[19]

  • Quantitative Flux Analysis: Allows for the calculation of metabolic fluxes through various pathways.[12]

  • High Sensitivity and Specificity: LC-MS/MS provides sensitive and specific detection of labeled metabolites.[10][21]

Quantitative Data Summary

ParameterDescriptionMethodReference
Mass Isotopomer Distribution (MID) Relative abundance of labeled and unlabeled isotopologues of a metaboliteLC-MS[3]
13C Enrichment Percentage of a metabolite pool that is labeled with 13CLC-MS[20]
Metabolic Flux Rate of turnover of metabolites through a pathway13C-MFA[12][18]
Experimental Protocol: 13C-D-Ribose Tracing and LC-MS Analysis

This protocol describes the basic steps for a 13C-D-ribose tracing experiment in cultured cells.

Materials:

  • Cultured cells

  • Growth medium (ribose-free)

  • [U-13C5]-D-Ribose

  • Ice-cold PBS

  • Ice-cold 80% methanol (B129727) (for metabolite extraction)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard medium with ribose-free medium containing a known concentration of [U-13C5]-D-ribose.

    • Incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes) to capture the dynamics of label incorporation.

  • Quenching and Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to remove extracellular label.

    • Add ice-cold 80% methanol to the cells to quench metabolic activity and extract metabolites.[22][23]

    • Scrape the cells in the methanol and transfer the lysate to a microcentrifuge tube.

  • Sample Processing:

    • Vortex the cell lysate thoroughly.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.

    • Transfer the supernatant (containing the metabolites) to a new tube.

    • Dry the metabolite extract, for example, using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.

    • Analyze the samples using an LC-MS/MS method optimized for the separation and detection of polar metabolites like sugar phosphates and nucleotides.[10][21]

    • Acquire data in a manner that allows for the quantification of different mass isotopologues for each metabolite of interest.

  • Data Analysis:

    • Identify and quantify the peak areas for each isotopologue of the metabolites of interest.

    • Correct for the natural abundance of 13C.

    • Calculate the 13C enrichment and mass isotopomer distributions for each metabolite at each time point.

    • Use this data to infer pathway activity and, if desired, perform metabolic flux analysis using specialized software.

Isotope_Tracing_Workflow cluster_workflow Stable Isotope Tracing Experimental Workflow A Culture Cells B Incubate with [U-13C5]-D-Ribose A->B C Quench Metabolism and Extract Metabolites B->C D Process Samples (Centrifuge and Dry) C->D E LC-MS/MS Analysis D->E F Data Processing: Peak Integration, Natural Abundance Correction E->F G Calculate Mass Isotopomer Distributions F->G H Metabolic Pathway and Flux Analysis G->H

Workflow for stable isotope tracing of this compound metabolism.

Conclusion

The real-time monitoring of this compound metabolism provides invaluable insights into the dynamic regulation of cellular bioenergetics and biosynthesis. The techniques outlined in this document—genetically encoded FRET biosensors, extracellular flux analysis, and stable isotope tracing—offer a complementary suite of tools for researchers. FRET biosensors provide unparalleled spatiotemporal resolution for live-cell imaging of this compound dynamics. Seahorse XF analysis offers a functional readout of how this compound fuels cellular respiration and glycolysis. Stable isotope tracing with LC-MS delivers a detailed, quantitative map of the metabolic fate of this compound. The selection of the most appropriate technique will depend on the specific research question, the desired temporal resolution, and the experimental model system. By leveraging these advanced methodologies, scientists can further unravel the intricate roles of this compound in health and disease, paving the way for novel therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting D-Ribose Degradation in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing D-Ribose (B76849), maintaining its stability in experimental solutions is critical for reproducible and accurate results. This compound, a crucial pentose (B10789219) sugar, is susceptible to degradation, which can compromise experimental outcomes. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in experimental solutions?

A1: this compound degradation is primarily caused by two key factors: the Maillard reaction and inherent instability at certain pH values and temperatures. The Maillard reaction is a non-enzymatic browning reaction between the carbonyl group of this compound and primary amino groups of amino acids, peptides, or proteins.[1][2][3] Additionally, this compound is known to be unstable in neutral and alkaline solutions, with the rate of degradation increasing significantly with temperature.[4][5]

Q2: How does pH affect the stability of this compound?

A2: this compound is most stable in acidic conditions and becomes increasingly unstable as the pH moves towards neutral and alkaline conditions.[5][6] In alkaline solutions, the open-chain form of this compound is more prevalent, making it more susceptible to degradation reactions. One study noted that the half-life of ribose is very short at pH 7.0 at elevated temperatures.[4]

Q3: What is the Maillard reaction and why is it a concern for this compound solutions?

A3: The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars, like this compound.[1][2] It is a major pathway for this compound degradation, leading to the formation of a heterogeneous group of molecules known as Advanced Glycation End-products (AGEs).[1] These products can interfere with experimental assays, alter the properties of proteins and other molecules in the solution, and lead to a decrease in the effective concentration of this compound.

Q4: Can the type of buffer used in my solution affect this compound stability?

A4: Yes, the choice of buffer can influence this compound stability. Phosphate buffers, for instance, have been reported to potentially accelerate the Maillard reaction.[7] Tris buffers are a common alternative, and their effect on this compound stability should be considered in the context of the specific experimental conditions.[8][9] It is advisable to consult literature or perform preliminary stability studies when selecting a buffer for this compound-containing solutions.

Q5: How can I prevent or minimize this compound degradation in my experiments?

A5: To minimize this compound degradation, consider the following strategies:

  • pH Control: Maintain the pH of the solution in the acidic range (pH 4-6) where this compound is more stable.[4]

  • Temperature Control: Prepare and store this compound solutions at low temperatures (2-8°C or frozen at -20°C to -80°C for long-term storage).[10][11] Avoid repeated freeze-thaw cycles.

  • Use Fresh Solutions: Prepare this compound solutions fresh whenever possible, especially for sensitive applications.

  • Minimize Contaminants: Use high-purity water and reagents to avoid catalytic contaminants that can accelerate degradation.

  • Consider Antioxidants: In some cases, the addition of antioxidants may help to mitigate oxidative degradation pathways.

  • Avoid Primary Amines: If possible, avoid the presence of high concentrations of primary amines (e.g., in certain buffers or media components) to reduce the rate of the Maillard reaction.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to this compound degradation.

Problem 1: Browning or Yellowing of this compound Solution
  • Potential Cause: This is a classic indicator of the Maillard reaction, where this compound is reacting with amino acids or other primary amines in your solution.[1]

  • Troubleshooting Steps:

    • Verify Solution Components: Check the composition of your solution for the presence of amino acids, peptides, or proteins. Common sources include cell culture media and protein-based buffers.

    • Lower the pH: If your experimental conditions allow, adjust the pH of the solution to a more acidic range (pH 4-6).

    • Reduce Temperature: Store the solution at a lower temperature (2-8°C) and protect it from light.

    • Prepare Fresh: Prepare the this compound solution immediately before use to minimize the reaction time.

Problem 2: Inconsistent or Lower-than-Expected Experimental Results
  • Potential Cause: The concentration of active this compound in your solution may be decreasing over time due to degradation.

  • Troubleshooting Steps:

    • Perform a Stability Study: Analyze the concentration of this compound in your solution over a time course that mimics your experimental conditions. Use an appropriate analytical method such as HPLC-RID (see Experimental Protocols section).

    • Optimize Storage Conditions: Based on the stability study, adjust your storage conditions (temperature, pH, light exposure) to maximize the stability of this compound.

    • Prepare a More Concentrated Stock: Consider preparing a more concentrated stock solution of this compound in a stabilizing buffer (e.g., acidic buffer) and dilute it into your experimental solution immediately before use.

Problem 3: Unexpected Peaks in Analytical Chromatograms (e.g., HPLC)
  • Potential Cause: These unexpected peaks are likely degradation products of this compound, such as furfural (B47365) or other intermediates of the Maillard reaction.

  • Troubleshooting Steps:

    • Identify Degradation Products: If possible, use mass spectrometry (MS) coupled with your chromatography system to identify the unexpected peaks.

    • Review and Optimize Solution Preparation: Re-evaluate your solution preparation procedure. Ensure that the pH and temperature are controlled and that there are no sources of contamination.

    • Modify Chromatographic Method: Adjust your HPLC method to achieve better separation between this compound and its degradation products for accurate quantification.

Data Presentation

The stability of this compound is highly dependent on temperature and pH. The following table summarizes the reported half-life of this compound under different conditions.

pHTemperature (°C)Half-lifeCitation(s)
7.010073 minutes[4]
7.0044 years[4]
4-840-120Varies[4]

Experimental Protocols

Protocol: Assessing this compound Stability using HPLC with Refractive Index Detection (HPLC-RID)

This protocol provides a general framework for quantifying this compound and monitoring its degradation in solution.

1. Materials and Reagents:

  • This compound standard (high purity)

  • High-performance liquid chromatography (HPLC) system equipped with a refractive index detector (RID)

  • Amino-based or ligand-exchange chromatography column suitable for sugar analysis (e.g., Shodex SUGAR SP0810 or similar)[12]

  • HPLC-grade water

  • Your experimental buffer/solution

2. Preparation of Standards and Samples:

  • Stock Standard Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in HPLC-grade water.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations that bracket the expected concentration in your samples (e.g., 0.1, 0.5, 1, 2, 5 mg/mL).

  • Sample Preparation: Prepare your experimental solution containing this compound. At specified time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions (temperature, pH), take an aliquot of the solution and, if necessary, dilute it with HPLC-grade water to fall within the calibration range. Filter the samples through a 0.22 µm syringe filter before injection.

3. HPLC-RID Analysis:

  • Column: Shodex SUGAR SP0810 (or equivalent)

  • Mobile Phase: HPLC-grade water

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 80°C

  • Detector: Refractive Index Detector (RID)

  • Injection Volume: 20 µL

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in your samples at each time point using the calibration curve.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound versus time to visualize the degradation kinetics.

Mandatory Visualization

Troubleshooting Workflow for this compound Degradation

TroubleshootingWorkflow start This compound Degradation Suspected visual_check Visual Inspection of Solution start->visual_check browning Browning/Yellowing Observed? visual_check->browning maillard High Probability of Maillard Reaction browning->maillard Yes no_visual_change No Visual Change browning->no_visual_change No troubleshoot_maillard Troubleshoot Maillard Reaction: - Lower pH - Reduce Temperature - Use Fresh Solutions - Avoid Primary Amines maillard->troubleshoot_maillard analytical_check Analytical Confirmation (e.g., HPLC) inconsistent_results Inconsistent/Low Results? analytical_check->inconsistent_results degradation_confirmed Degradation Confirmed inconsistent_results->degradation_confirmed Yes no_inconsistency Results Consistent inconsistent_results->no_inconsistency No troubleshoot_general General Troubleshooting: - Perform Stability Study - Optimize Storage (Temp, pH) - Prepare Concentrated Stock degradation_confirmed->troubleshoot_general no_visual_change->analytical_check end Problem Resolved no_inconsistency->end troubleshoot_maillard->end troubleshoot_general->end

Caption: A logical workflow for troubleshooting this compound degradation.

Maillard Reaction Pathway

MaillardReaction cluster_stage1 Stage 1: Initial Reactions cluster_stage2 Stage 2: Intermediate Reactions cluster_stage3 Stage 3: Final Reactions ribose This compound (Reducing Sugar) schiff_base Schiff Base (Unstable) ribose->schiff_base + Amino Group amine Amino Acid (Primary Amine) amine->schiff_base amadori Amadori Product (Ketosamine) schiff_base->amadori Amadori Rearrangement deoxyosones Deoxyosones amadori->deoxyosones Enolization furfural Furfural amadori->furfural Dehydration strecker Strecker Degradation deoxyosones->strecker melanoidins Melanoidins (Brown Pigments) deoxyosones->melanoidins Polymerization, Condensation aldehydes Strecker Aldehydes (Flavor/Aroma) strecker->aldehydes aldehydes->melanoidins furfural->melanoidins

Caption: The three main stages of the Maillard reaction involving this compound.

References

optimizing D-Ribose concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing D-Ribose in cell culture experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in cell culture?

This compound is a naturally occurring pentose (B10789219) sugar that serves as a critical building block for adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[1] Supplementing cell culture media with this compound can enhance cellular energy metabolism, particularly in cells with high energy demands or those under metabolic stress.[2] It is a key component in the synthesis of nucleic acids (RNA and DNA) and various essential coenzymes.[1]

Q2: What is the recommended concentration range for this compound in cell culture?

The optimal concentration of this compound is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line. However, based on published studies, a general starting range can be considered.

Q3: At what concentrations can this compound become cytotoxic?

High concentrations of this compound can be detrimental to cells. This cytotoxicity is often linked to the non-enzymatic glycation of proteins, leading to the formation of Advanced Glycation End-products (AGEs).[3][4] AGEs can induce cellular stress, apoptosis, and inflammation.[5][6] For instance, studies have shown that this compound concentrations of 10 mM and 50 mM can significantly decrease the viability of SH-SY5Y and HEK293T cells.[7]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Unexpected Cell Death or Low Viability This compound concentration is too high, leading to the formation of cytotoxic Advanced Glycation End-products (AGEs).[7]Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Start with a low concentration (e.g., 1-5 mM) and titrate upwards.
Certain cell types are more sensitive to this compound.Review the literature for protocols using this compound with your specific or similar cell lines. If limited information is available, perform thorough preliminary testing.
Contamination of this compound stock solution.Ensure the this compound stock solution is sterile. Filter-sterilize the solution before adding it to the cell culture medium.
No Observable Increase in ATP Levels Insufficient this compound concentration.Gradually increase the this compound concentration in your experiments, monitoring for both ATP levels and any signs of cytotoxicity.
The cell line may have a low metabolic rate or is not under significant metabolic stress.This compound supplementation is most effective in cells with high energy demands or those experiencing metabolic stress. Consider inducing metabolic stress (e.g., hypoxia, nutrient deprivation) as part of your experimental design if appropriate.
Incorrect timing of ATP measurement.The kinetics of ATP production can vary. Perform a time-course experiment to identify the optimal incubation time for observing a significant increase in ATP levels after this compound supplementation.
Issues with the ATP assay.Ensure your ATP assay is validated and performing correctly. Run appropriate positive and negative controls.
Inconsistent or Non-Reproducible Results Variability in this compound stock solution.Prepare a large batch of sterile this compound stock solution to be used across all related experiments to minimize variability. Store aliquots at -20°C.
Fluctuations in cell culture conditions.Maintain consistent cell culture conditions (e.g., cell density, passage number, media composition, incubator parameters) throughout your experiments.
Cell line instability.Ensure you are using a stable cell line and regularly check for mycoplasma contamination.

Data Summary

This compound Concentration Effects on Cell Viability
Cell LineThis compound ConcentrationObserved EffectReference
SH-SY5Y (Human Neuroblastoma)10 mMSignificant decrease in cell viability[7]
50 mMSignificant decrease in cell viability[7]
HEK293T (Human Embryonic Kidney)10 mMSignificant decrease in cell viability[7]
50 mMSignificant decrease in cell viability[7]
Human Lymphocytes25-50 mMCytotoxic[8]
Mouse Podocytes25 mMNLRP3 inflammasome activation[9]

Key Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using MTT Assay

This protocol outlines the steps to assess cell viability across a range of this compound concentrations to identify the optimal working concentration.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound powder

  • Sterile PBS or serum-free medium for this compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound powder in sterile PBS or serum-free medium to create a concentrated stock solution (e.g., 1 M). Filter-sterilize the stock solution using a 0.22 µm filter.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment with this compound: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 mM). Remove the old medium from the cells and replace it with the medium containing the different this compound concentrations.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control (0 mM this compound).

Protocol 2: Measuring Cellular ATP Levels using a Luciferase-Based Assay

This protocol provides a method to quantify changes in intracellular ATP levels following this compound supplementation.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • White, opaque 96-well plates suitable for luminescence assays

  • Luciferase-based ATP assay kit (follow the manufacturer's instructions)

Procedure:

  • Cell Seeding and Treatment: Seed your cells in a white, opaque 96-well plate and treat them with the predetermined optimal concentration of this compound as described in Protocol 1. Include an untreated control group.

  • Incubation: Incubate the plate for the desired duration.

  • Cell Lysis and ATP Measurement: Following the manufacturer's protocol for your specific ATP assay kit, lyse the cells to release the intracellular ATP. Add the luciferase reagent, which will produce a luminescent signal in the presence of ATP.

  • Luminescence Reading: Immediately measure the luminescence using a microplate luminometer.

  • Data Analysis: Quantify the ATP concentration based on a standard curve generated with known ATP concentrations. Compare the ATP levels in this compound-treated cells to the untreated control.

Visualizing Cellular Pathways and Workflows

This compound and the Pentose Phosphate Pathway

// Nodes Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; G6P [label="Glucose-6-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; PPP [label="Pentose Phosphate\nPathway (PPP)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; DRibose_input [label="Supplemental\nthis compound", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#34A853"]; R5P [label="Ribose-5-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleotides [label="Nucleotide\nSynthesis (ATP, RNA, DNA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Glycolysis [label="Glycolysis", fillcolor="#F1F3F4", fontcolor="#202124"]; NADPH [label="NADPH", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Glucose -> G6P [color="#5F6368"]; G6P -> PPP [color="#5F6368"]; G6P -> Glycolysis [color="#5F6368"]; PPP -> R5P [color="#5F6368"]; PPP -> NADPH [color="#5F6368"]; DRibose_input -> R5P [style=dashed, color="#34A853", label="Bypasses rate-limiting steps"]; R5P -> Nucleotides [color="#5F6364"]; } this compound supplementation bypasses rate-limiting steps in the PPP.

Experimental Workflow for Optimizing this compound Concentration

// Nodes start [label="Start: Select Cell Line", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dose_response [label="1. Dose-Response Experiment\n(e.g., 0-100 mM this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; viability_assay [label="2. Assess Cell Viability\n(MTT Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; determine_optimal [label="3. Determine Optimal Non-Toxic\nConcentration Range", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; atp_assay [label="4. Measure Cellular ATP Levels\n(Luciferase Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; time_course [label="5. Time-Course Experiment\n(e.g., 6, 12, 24, 48h)", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze_data [label="6. Analyze and Compare Data", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End: Optimized Protocol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> dose_response; dose_response -> viability_assay; viability_assay -> determine_optimal; determine_optimal -> atp_assay [label="Use optimal range"]; atp_assay -> time_course; time_course -> analyze_data; analyze_data -> end; } A logical workflow for optimizing this compound in cell culture.

This compound, AGEs, and NLRP3 Inflammasome Activation

// Nodes D_Ribose [label="High this compound\nConcentration", fillcolor="#F1F3F4", fontcolor="#202124"]; AGEs [label="Advanced Glycation\nEnd-products (AGEs) Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAGE [label="Receptor for AGEs (RAGE)\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; Signaling [label="Downstream Signaling\n(e.g., NF-κB)", fillcolor="#F1F3F4", fontcolor="#202124"]; NLRP3 [label="NLRP3 Inflammasome\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase1 [label="Caspase-1 Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; IL1B [label="IL-1β Production\n(Inflammation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Stress [label="Cellular Stress &\nPotential Cytotoxicity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges D_Ribose -> AGEs [color="#5F6368"]; AGEs -> RAGE [color="#5F6368"]; RAGE -> Signaling [color="#5F6368"]; Signaling -> NLRP3 [color="#5F6368"]; NLRP3 -> Caspase1 [color="#5F6368"]; Caspase1 -> IL1B [color="#5F6368"]; NLRP3 -> Cell_Stress [color="#5F6368"]; IL1B -> Cell_Stress [color="#5F6368"]; } High this compound can lead to inflammation via the AGEs/RAGE pathway.

References

Technical Support Center: D-Ribose Metabolic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Ribose-based metabolic assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of This compound (B76849) quantification and analysis. Find answers to frequently asked questions and detailed troubleshooting guides to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for quantifying this compound and what are their comparative strengths?

A1: The main techniques for this compound quantification are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and biochemical/enzymatic assays.[1][2] Each method offers distinct advantages. MS, particularly LC-MS, provides high sensitivity and selectivity for detecting low-abundance metabolites.[1] NMR is highly reproducible and excellent for resolving positional isotopomers, which is crucial for metabolic flux analysis.[1][2] HPLC is a robust method for separating sugars, though it can be time-consuming.[2][3] Biochemical assays offer a functional readout of pathway activity but can be influenced by factors like enzyme stability.[1]

Q2: Why is the sample preparation process so critical for accurate this compound measurements?

A2: Sample preparation is a critical step that can introduce significant systematic errors if not performed correctly.[4] Key metabolites like ATP can turn over in seconds, necessitating rapid quenching of metabolic activity, often by snap-freezing samples in liquid nitrogen.[1][4] The extraction process must be efficient to ensure complete recovery of metabolites; for instance, a cold solvent mixture like 80:20 methanol:water is often used.[1] Improper quenching or extraction can lead to the degradation of high-energy compounds and artifactual changes in metabolite levels, leading to false discoveries.[4] Furthermore, some modifications, like ADP-ribosylation, are heat-labile, requiring optimized, gentle lysis conditions to prevent degradation during sample prep.[5]

Q3: What are Advanced Glycation End Products (AGEs) and how do they relate to this compound?

A3: Advanced Glycation End Products (AGEs) are harmful compounds formed when sugars react with proteins or lipids in a non-enzymatic process called glycation.[6][7] this compound is a highly reactive reducing sugar that can rapidly glycate proteins, leading to the quick formation of AGEs.[6][7] This process is faster with this compound than with other sugars like glucose.[8] The accumulation of AGEs is linked to various cellular and physiological issues, including decreased cell viability and impairment of cognitive functions, and is a factor in the complications of diabetes.[6][9][10] In experimental settings, this compound administration has been shown to increase AGE levels in both cell cultures and in vivo models.[6]

Troubleshooting Guides

Problem 1: High variability or poor reproducibility in my results.

Possible Cause: Inconsistent sample handling and preparation.

Solution:

  • Standardize Quenching: Ensure that the time between sample collection and quenching is minimized and consistent across all samples. Biological perturbations during handling can lead to reproducible but false results.[4] For cell cultures, avoid slow processes like pelleting before quenching.[4]

  • Optimize Extraction: Use a validated extraction solvent suitable for your target metabolites. For phosphorylated compounds like ATP, an acidic acetonitrile (B52724):methanol:water mixture has been shown to be effective.[4]

  • Normalize Data: For cell-based assays, normalize your results to total protein concentration or cell number to account for variations in sample size.[1]

Problem 2: I suspect interference from other sugars in my colorimetric/spectrophotometric assay.

Possible Cause: Lack of specificity in the chosen assay method.

Solution:

  • Method Validation: Run controls with other sugars expected to be in your sample (e.g., glucose, fructose) to quantify their level of interference.[11][12] Glucose, in particular, is known to significantly influence the measurement of this compound in some spectrophotometric methods.[12]

  • Chromatographic Separation: If interference is significant, switch to a method with higher specificity, such as HPLC or LC-MS, which separates the sugars before detection.[2][13]

  • Enzymatic Assays: Consider using a specific enzyme-based assay that targets this compound. However, be aware that the specificity of enzymes can vary, and validation is still required.[14]

Troubleshooting Decision Tree for Assay Interference

A High background or suspected interference B Run controls with potentially interfering sugars (e.g., glucose) A->B C Is interference confirmed? B->C D Quantify interference and correct mathematically C->D Yes G Problem Resolved C->G No F Is mathematical correction feasible/accurate? D->F E Use a more specific method (HPLC, LC-MS) E->G H Consider enzymatic assay with validated specificity E->H If MS not available F->E No F->G Yes H->G

Caption: A decision tree for troubleshooting interference in this compound assays.

Problem 3: My enzymatic assay results don't correlate with my mass spectrometry data.

Possible Cause: Discrepancy between functional activity and metabolite concentration, or issues with one of the assays.

Solution:

  • Orthogonal Validation: This is a scenario where orthogonal validation is key. MS measures the concentration of a metabolite, while an enzymatic assay measures the activity of a pathway.[1] These do not always correlate directly. Use multiple, independent methods to build a more complete picture. For example, complement this compound tracing data from MS with NMR for isotopomer distribution and biochemical assays for a functional readout.[1]

  • Check Enzyme Stability: The precision of biochemical assays can be affected by enzyme stability.[1] Ensure that your enzyme preparations are active and that assay conditions (pH, temperature) are optimal.

  • Review Sample Prep: As discussed, sample preparation artifacts can drastically alter metabolite concentrations measured by MS.[4] Re-evaluate your quenching and extraction protocol to ensure it is not the source of the discrepancy.

Orthogonal Validation Strategy

cluster_0 Metabolic Flux Hypothesis A This compound-d5 Tracing B Mass Spectrometry (MS) Quantification of Isotopologues A->B Primary Method C NMR Spectroscopy Positional Isotopomer Analysis A->C Validation 1 D Biochemical Assays Functional Pathway Activity A->D Validation 2 E Validated Conclusion B->E C->E D->E

Caption: Diagram illustrating the principle of orthogonal validation.

Problem 4: I'm observing unexpected toxicity or side effects in my experiments after this compound administration.

Possible Cause: this compound can have significant biological effects beyond its role in core metabolism.

Solution:

  • Monitor Cell Viability: High concentrations of this compound (e.g., 10-50 mM) can decrease cell viability.[6][7] Perform dose-response curves to determine a non-toxic concentration for your specific cell line.

  • Check for Hypoglycemia: In vivo, this compound supplementation can cause a drop in plasma glucose levels.[15][16] This is important to monitor, especially in animal studies, as it can be a confounding factor.

  • Measure Uric Acid: this compound consumption can lead to a temporary increase in uric acid levels, which could be relevant in studies related to purine (B94841) metabolism or kidney function.[15]

  • Consider Gut Microbiome: Recent studies suggest that oral this compound can alter the gut microbiome, which may contribute to systemic effects.[17]

Quantitative Data Summary

Table 1: Comparison of Quantitative Performance for this compound Analysis Methods

ParameterMass Spectrometry (MS)NMR SpectroscopyBiochemical Assays
Sensitivity High (picomole to femtomole)Lower than MS (micromole to millimole)Varies widely (nanomole to micromole)[1]
Precision (RSD) 2-10%1-5%[1]5-15%[1]
Dynamic Range 3-5 orders of magnitude2-3 orders of magnitude[1]1-2 orders of magnitude[1]
Notes High resolution can distinguish isotopologues with small mass differences.[1]Excellent for resolving positional isotopomers.[1]Can be influenced by enzyme stability and pipetting accuracy.[1]

Experimental Protocols

Protocol 1: Metabolite Extraction for LC-MS Analysis

This protocol is adapted for adherent cell cultures and focuses on preserving labile metabolites.

  • Preparation: Prepare a cold extraction solvent of 80:20 methanol:water. Place it on dry ice. Also prepare a quenching solution of cold PBS.

  • Cell Culture: Grow cells to the desired confluency.

  • Quenching: Aspirate the culture medium. Immediately wash the cells with ice-cold PBS to remove extracellular metabolites. Aspirate the PBS.

  • Metabolite Extraction: Immediately add the pre-chilled 80:20 methanol:water extraction solvent to the culture dish. Scrape the cells in the cold solvent.

  • Collection: Transfer the cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.

  • Pellet Debris: Centrifuge the extract at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.[1]

  • Supernatant Transfer: Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube.

  • Drying: Dry the supernatant under a stream of nitrogen or using a lyophilizer.[1]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your LC-MS analysis.[1]

Protocol 2: Glucose-6-Phosphate Dehydrogenase (G6PD) Activity Assay

This assay provides a functional validation of the oxidative Pentose Phosphate Pathway (PPP) activity.

  • Sample Preparation: Prepare cell or tissue lysates using a buffer that preserves enzyme activity (e.g., a buffer containing protease inhibitors). Keep samples on ice.

  • Protein Quantification: Determine the total protein concentration of the lysate (e.g., using a BCA or Bradford assay) for normalization.[1]

  • Assay Setup: In a 96-well microplate, prepare the reaction mixture. For each well, combine:

    • Cell lysate (containing a standardized amount of protein)

    • Reaction buffer

    • Glucose-6-phosphate (substrate)

    • NADP+ (cofactor)

  • Measurement: Place the microplate in a plate reader capable of kinetic measurements. Monitor the increase in absorbance at 340 nm over time. This corresponds to the production of NADPH.[1]

  • Data Analysis:

    • Plot absorbance vs. time.

    • Calculate the rate of reaction (Vmax) from the linear portion of the curve.

    • Normalize the enzyme activity to the total protein concentration to allow for comparison between samples (e.g., activity per mg of protein).[1]

Experimental Workflow for this compound-d5 Tracing and Validation

A 1. Cell Culture & Treatment B 2. This compound-d5 Tracer Incubation A->B C 3. Rapid Quenching (Liquid Nitrogen) B->C D 4. Metabolite Extraction (Cold Solvent) C->D E 5. LC-MS Analysis (Quantify Isotopologues) D->E F 6. Orthogonal Validation (e.g., G6PD Assay) D->F G 7. Data Integration & Analysis E->G F->G

Caption: A typical workflow for a stable isotope tracing experiment using this compound-d5.

Protocol 3: HPLC Analysis of this compound

This protocol provides a general framework. Column, mobile phase, and detector settings should be optimized for your specific instrument and sample matrix.

  • Instrumentation: An HPLC system equipped with a refractive index (RI) detector is commonly used for sugar analysis.[2][18]

  • Column: Use a column suitable for carbohydrate analysis, such as a ligand-exchange column (e.g., SUGAR KS-801) or an amino-based column.[2][13] Note: Amide-based columns can offer better robustness than amine columns, which can be deactivated by forming Schiff bases with aldehydes.[13]

  • Chromatographic Conditions (Example): [13][19]

    • Mobile Phase: Degassed water or a mixture of acetonitrile and water (e.g., 95:5 v/v).[13][18]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: Maintained at a constant, elevated temperature (e.g., 40-80°C) to ensure reproducible retention times and peak shapes.[19]

    • Detector Temperature: Maintained at a constant temperature (e.g., 40°C).[19]

    • Injection Volume: 10-20 µL.

  • Sample and Standard Preparation:

    • Prepare a stock solution of your sample, filtered through a 0.22 µm filter.

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.[2]

  • Data Analysis:

    • Identify the this compound peak in your sample chromatogram by comparing its retention time to that of the standards.

    • Quantify the amount of this compound in your sample by comparing its peak area to the calibration curve.[2]

References

addressing D-Ribose stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the stability issues of D-Ribose (B76849) in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound in aqueous solutions?

A1: this compound, a pentose (B10789219) sugar, is known to be unstable in aqueous solutions, particularly under neutral to alkaline conditions and at elevated temperatures. The primary stability issues include:

  • Degradation: this compound can degrade over time, with its half-life being significantly affected by pH and temperature. For instance, at a neutral pH of 7.0, the half-life of this compound is approximately 73 minutes at 100°C, but this extends to 44 years at 0°C.[1][2][3]

  • Glycation: As a reducing sugar, this compound can react non-enzymatically with amino groups of proteins, lipids, and nucleic acids in a process called glycation. This reaction can lead to the formation of Advanced Glycation End Products (AGEs), which can be cytotoxic and interfere with experimental results, especially in long-term cell culture studies.[4][5][6]

  • Anomerization: In solution, this compound exists as an equilibrium mixture of different isomers (pyranose and furanose forms).[7] The relative abundance of these anomers can be influenced by environmental factors, potentially affecting its biological activity and interaction with other molecules.

Q2: How can I prepare a stable this compound solution for my experiments?

A2: To maximize the stability of your this compound solution, consider the following recommendations:

  • Prepare Freshly: It is highly recommended to prepare this compound solutions fresh before each experiment and use them promptly.[8] Some sources suggest not storing aqueous solutions for more than one day.

  • Sterile Filtration: For cell culture and in vivo studies, sterile filter the this compound solution using a 0.22 µm filter to prevent microbial contamination.

  • pH and Buffering: While this compound is unstable in neutral solutions, strong acids or bases also accelerate its degradation.[1][2][3] If your experimental conditions allow, preparing the solution in a slightly acidic buffer might offer some protection against degradation.

  • Storage Conditions: If short-term storage is unavoidable, store the solution at 2-8°C to slow down the degradation process. For longer-term storage, consider preparing aliquots and storing them at -20°C or below.

  • Use of Stabilizers: Research has shown that borate (B1201080) can form complexes with this compound, which increases its stability in aqueous solutions, even at relatively high temperatures (up to 60°C) and a pH of 6.6.[9] However, the compatibility of borate with your specific experimental system must be evaluated.

Q3: What are the potential consequences of this compound degradation in my experiments?

A3: The degradation of this compound can have several adverse effects on your experiments:

  • Inaccurate Concentration: Degradation leads to a decrease in the effective concentration of this compound, which can result in variability and inaccurate interpretation of dose-response relationships.

  • Formation of Artifacts: Degradation products may have their own biological activities, potentially leading to off-target effects or confounding your experimental results. For instance, the formation of AGEs can induce inflammatory responses and cytotoxicity through the RAGE signaling pathway.[4][10]

  • Reduced Efficacy: In studies where this compound is used as a therapeutic or nutritional supplement, its degradation will lead to a loss of its intended biological effect, such as ATP production.[11][12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in cell viability or metabolic assays. This compound degradation leading to variable effective concentrations.Prepare fresh this compound solutions for each experiment. If using a stock solution, ensure it is properly aliquoted and stored at -20°C or below. Thaw aliquots immediately before use and do not refreeze.
Unexpected cytotoxicity or inflammatory response in cell cultures. Formation of Advanced Glycation End Products (AGEs) due to the reaction of this compound with components in the culture medium.Minimize the incubation time of this compound with cells. Consider using a serum-free medium for the duration of the this compound treatment if compatible with your cell line. Monitor for AGEs formation using analytical techniques like ELISA or Western blotting.
Precipitation or color change in the this compound solution. Degradation of this compound or reaction with other components in the solution.Discard the solution. Prepare a fresh solution using high-purity water or a suitable buffer. Ensure the glassware is thoroughly cleaned.
Difficulty in replicating in vivo findings. Differences in this compound administration protocols and subsequent metabolism.Standardize the this compound solution preparation and administration route (e.g., intraperitoneal injection, oral gavage).[5][13] Monitor this compound levels and its metabolites in biological samples if possible.

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on temperature and pH. The following table summarizes the half-life of this compound under different conditions.

Temperature (°C)pHHalf-lifeReference
1007.073 minutes[1][2][3]
07.044 years[1][2][3]

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Solution for Cell Culture

Materials:

  • This compound powder (high purity)

  • Sterile, nuclease-free water or appropriate cell culture medium

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes or vials

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Dissolve the this compound powder in the appropriate volume of sterile water or cell culture medium to achieve the desired stock concentration.

  • Gently vortex the solution until the this compound is completely dissolved.

  • Draw the solution into a sterile syringe.

  • Attach the sterile 0.22 µm syringe filter to the syringe.

  • Filter the solution into a sterile conical tube or vials.

  • For immediate use, the solution can be stored at 2-8°C. For longer-term storage, aliquot the solution into sterile, single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Quantification of this compound Concentration using HPLC

Objective: To determine the accurate concentration of this compound in a solution.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID).

  • A suitable column for sugar analysis, such as a Sugar Pak I column or a column with a β-cyclodextrin bonded phase.[14][15]

Mobile Phase:

  • Degassed, HPLC-grade pure water.

Procedure:

  • Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the experimental sample to a concentration that falls within the range of the prepared standards.

  • HPLC Analysis:

    • Set the column temperature and flow rate according to the column manufacturer's recommendations.

    • Inject the standards and the sample onto the HPLC system.

    • Record the chromatograms and the retention times.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of this compound in the experimental sample by interpolating its peak area on the standard curve.

Visualizations

Signaling Pathways

PentosePhosphatePathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway (Slow, Rate-Limited) G6P->PPP R5P Ribose-5-Phosphate PPP->R5P PRPP PRPP R5P->PRPP ATP_Synthesis ATP Synthesis PRPP->ATP_Synthesis Supplemental_DRibose Supplemental this compound Supplemental_DRibose->R5P Bypass

Caption: this compound in the Pentose Phosphate Pathway for ATP Synthesis.

AGERAGEPathway DRibose This compound Glycation Non-enzymatic Glycation DRibose->Glycation Proteins Proteins / Lipids Proteins->Glycation AGEs Advanced Glycation End Products (AGEs) Glycation->AGEs RAGE RAGE Receptor AGEs->RAGE NFkB NF-κB Activation RAGE->NFkB Inflammation Inflammation & Cellular Damage NFkB->Inflammation

Caption: The AGEs/RAGE signaling pathway initiated by this compound.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis DRibose_Prep Prepare Fresh this compound Solution Sterilize Sterile Filter (0.22 µm) DRibose_Prep->Sterilize Quantify Quantify Concentration (e.g., HPLC) Sterilize->Quantify Treatment Treat Cells or Administer In Vivo Quantify->Treatment Incubation Incubate for Defined Period Treatment->Incubation Data_Collection Collect Samples / Data Incubation->Data_Collection Metabolic_Assay Metabolic Assays (e.g., ATP levels) Data_Collection->Metabolic_Assay Viability_Assay Cell Viability Assays (e.g., MTT) Data_Collection->Viability_Assay AGEs_Assay AGEs Quantification (e.g., ELISA) Data_Collection->AGEs_Assay

Caption: A general experimental workflow for studying the effects of this compound.

References

D-Ribose interference with common biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating D-Ribose interference in common biochemical assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate potential artifacts in their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in biochemical assays?

A1: this compound is a naturally occurring five-carbon sugar (a pentose) that is a fundamental component of essential biomolecules like ATP and RNA. However, its chemical properties can interfere with various biochemical assays. As a reducing sugar, it can react with assay reagents, leading to inaccurate measurements. Furthermore, this compound can undergo a process called glycation, where it non-enzymatically attaches to proteins, forming Advanced Glycation End Products (AGEs).[1] This can alter protein function and induce cytotoxicity, confounding the results of cell-based assays.[2][3][4]

Q2: Which common biochemical assays are most susceptible to this compound interference?

A2: Several common assays can be affected by the presence of this compound. These include:

  • Glucose Assays: Particularly those employing glucose oxidase, which can react with other reducing sugars.

  • Cytotoxicity Assays (e.g., MTT, XTT): this compound can induce cell death through the formation of cytotoxic AGEs, which can be mistaken for the effect of a test compound.[1][2]

  • Lactate (B86563) Assays: Some assay formats may be susceptible to interference from reducing compounds.

  • ATP Assays: High concentrations of exogenous this compound may influence cellular energy metabolism and potentially interfere with assay components.

  • Protein Assays: Glycation of proteins by this compound can potentially interfere with certain protein quantification methods.

  • Uric Acid Assays: this compound administration has been observed to cause a transient increase in uric acid levels.[5]

Troubleshooting Guides

Glucose Assays

Issue: Inaccurate glucose readings in samples containing this compound.

Cause: Glucose oxidase-based assays are not entirely specific to glucose and can react with other reducing sugars like this compound, leading to falsely elevated glucose measurements.

Troubleshooting Workflow:

start Inaccurate Glucose Results with this compound Present check_assay Identify Glucose Assay Method start->check_assay is_gox Is it a Glucose Oxidase (GOx) based assay? check_assay->is_gox yes_gox Yes is_gox->yes_gox Yes no_gox No is_gox->no_gox No switch_assay Switch to a Hexokinase-based Glucose Assay yes_gox->switch_assay run_controls Run this compound Controls no_gox->run_controls switch_assay->run_controls analyze Analyze Results run_controls->analyze end_good Accurate Glucose Measurement analyze->end_good Interference Mitigated end_bad Re-evaluate Experiment analyze->end_bad Interference Persists

Caption: Troubleshooting workflow for glucose assay interference.

Solutions and Protocols:

  • Recommended Action: Switch to a hexokinase-based glucose assay. The hexokinase method is more specific for glucose and is less susceptible to interference from other sugars.[3]

  • Control Implementation:

    • This compound Only Control: Prepare a sample containing this compound at the same concentration as in your experimental samples, but without glucose. This will help quantify any background signal generated by this compound.

    • Spiked Sample Control: Add a known concentration of glucose to a sample already containing this compound. The recovery of the spiked glucose will indicate the extent of interference.

  • Detailed Protocol: Hexokinase-Based Glucose Assay [2][3][6]

    • Reagent Preparation:

      • Assay Buffer: 50 mM Tris-HCl, 1 mM MgCl₂, pH 8.1.

      • Reaction Mix: To the assay buffer, add ATP (final concentration 0.5 mM), NADP⁺ (final concentration 0.5 mM), Hexokinase (final concentration 0.2 U/mL), and Glucose-6-Phosphate Dehydrogenase (G6PDH) (final concentration 0.08 U/mL).

    • Standard Curve Preparation:

      • Prepare a series of D-glucose standards (e.g., 0-10 mM) in the same buffer as your samples.

    • Assay Procedure:

      • Add 10 µL of each standard and sample to separate wells of a 96-well plate.

      • Add 190 µL of the Reaction Mix to each well.

      • Incubate the plate at 37°C for 15-30 minutes. If a plate warmer is not available, incubation at room temperature for a longer period may be sufficient, but the reaction will proceed more slowly.

      • Measure the absorbance at 340 nm. The increase in absorbance is due to the formation of NADPH, which is proportional to the glucose concentration.

    • Data Analysis:

      • Subtract the absorbance of the blank (0 mM glucose) from all readings.

      • Plot the standard curve and determine the glucose concentration in your samples.

Quantitative Data Summary: this compound Effect on In Vivo Glucose Levels

This compound DoseTime Point (post-ingestion)Change in Serum GlucoseCitation
10 grams45 and 60 minutesSignificant decrease
5 and 10 grams~2 hoursAcute hypoglycemia[5]
Cytotoxicity Assays (e.g., MTT, XTT)

Issue: Decreased cell viability in the presence of this compound, confounding the assessment of a test compound's cytotoxicity.

Cause: this compound can react with proteins to form Advanced Glycation End Products (AGEs), which are known to be cytotoxic.[1][2] This this compound-induced cell death can be misinterpreted as a direct effect of the compound being tested.

Troubleshooting Workflow:

start Unexpected Cytotoxicity with this compound setup_controls Set Up Appropriate Controls start->setup_controls control1 Vehicle Control setup_controls->control1 control2 This compound Only Control setup_controls->control2 control3 Test Compound Only Control setup_controls->control3 control4 Test Compound + this compound setup_controls->control4 run_assay Perform Cytotoxicity Assay (e.g., MTT) control1->run_assay control2->run_assay control3->run_assay control4->run_assay analyze Compare Viability Across Controls run_assay->analyze interpret Interpret Results analyze->interpret synergy Synergistic/Additive Effect interpret->synergy Viability(4) < Viability(2) & Viability(3) no_effect This compound is the Cytotoxic Agent interpret->no_effect Viability(2) & Viability(4) are low, Viability(3) is high compound_effect Compound is Cytotoxic interpret->compound_effect Viability(3) & Viability(4) are low, Viability(2) is high

Caption: Workflow for deconvoluting this compound effects in cytotoxicity assays.

Solutions and Protocols:

  • Recommended Action: Implement a comprehensive set of controls to isolate the effects of this compound from your test compound.

  • Control Group Setup:

    • Vehicle Control: Cells treated with the vehicle used to dissolve the test compound and this compound.

    • This compound Control: Cells treated with this compound at the same concentration used in the experiment.

    • Test Compound Control: Cells treated with the test compound alone.

    • Experimental Group: Cells treated with both the test compound and this compound.

  • Detailed Protocol: Modified MTT Assay for Use with this compound [7]

    • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.

    • Treatment: After cells have adhered, replace the medium with fresh medium containing the treatments for your four groups (Vehicle, this compound, Test Compound, this compound + Test Compound). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Absorbance Measurement: Gently mix to ensure complete dissolution of the formazan (B1609692) crystals. Measure the absorbance at a wavelength between 550 and 600 nm.

    • Data Analysis:

      • Calculate the percentage of cell viability for each group relative to the vehicle control.

      • By comparing the viability in the "this compound Control" and "Test Compound Control" to the "Experimental Group," you can determine if the observed cytotoxicity is due to the compound, this compound, or a synergistic effect.

Lactate, ATP, Protein, and Uric Acid Assays

General Troubleshooting Principle: The primary mode of interference for this compound in these assays is through its properties as a reducing sugar or its metabolic effects. Therefore, the key to accurate measurement is to include proper controls.

Lactate Assays

  • Potential Issue: this compound, as a reducing sugar, might interfere with colorimetric or fluorometric assays that involve redox reactions.

  • Troubleshooting:

    • This compound Control: Run a control with this compound alone to check for any direct reaction with the assay reagents.

    • Alternative Assay: Consider using a lactate assay based on a specific lactate dehydrogenase that is not affected by other sugars. Bioluminescent assays for lactate are also available and may offer higher specificity.

ATP Assays (Luciferase-based)

  • Potential Issue: While direct interference is less likely, high concentrations of this compound can influence cellular ATP levels as it is a precursor for ATP synthesis. This could mask the true effect of a test compound on cellular energy metabolism.

  • Troubleshooting:

    • Control Groups: As with cytotoxicity assays, use control groups with and without this compound to understand its baseline effect on ATP levels in your specific cell model.

    • Time-Course Experiment: Perform a time-course experiment to see how this compound affects ATP levels over time. This will help in choosing an appropriate endpoint for your experiment where the effect of this compound is stable.

Protein Assays (BCA, Bradford)

  • Potential Issue: this compound can glycate proteins. While this may not directly interfere with the dye-binding mechanisms of Bradford or the copper reduction in the BCA assay, significant glycation could potentially alter the protein structure and affect the accuracy of the measurement.

  • Troubleshooting:

    • Spiked Protein Standard: Prepare your protein standards in a buffer containing the same concentration of this compound as your samples. This will help to account for any matrix effects.

    • Comparison of Methods: If you suspect significant interference, you can compare the results from two different protein assay methods (e.g., Bradford and BCA) to see if there is a discrepancy.

Uric Acid Assays

  • Potential Issue: In vivo and in some cellular models, this compound administration can lead to a transient increase in uric acid levels.[5] This is a biological effect rather than a direct assay interference.

  • Troubleshooting:

    • Baseline and Time-Course Measurements: When assessing the effect of a treatment on uric acid in the presence of this compound, it is crucial to establish a baseline level of uric acid in the presence of this compound alone. A time-course experiment can also reveal the dynamics of this compound-induced changes in uric acid.

    • Control for this compound Metabolism: In cell culture experiments, ensure that the control group is treated with this compound for the same duration as the experimental group to account for its metabolic effects.

Quantitative Data Summary: this compound Effect on In Vivo Uric Acid Levels

This compound DoseTime Point (post-ingestion)Change in Uric AcidCitation
5 and 10 grams-Increased concentration
20 grams/dayDay 7Increased levels[5]

By implementing these troubleshooting guides and detailed protocols, researchers can more accurately interpret their data and avoid the confounding effects of this compound in their biochemical assays.

References

Technical Support Center: D-Ribose Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and standardized protocols to help researchers, scientists, and drug development professionals minimize variability in D-Ribose uptake experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cellular uptake important?

A1: this compound is a naturally occurring five-carbon monosaccharide that is a fundamental component of essential biomolecules like ATP, the primary energy currency of the cell, and nucleic acids (RNA and DNA)[1][2][3][4]. Studying its uptake is crucial for understanding cellular energy metabolism, nucleotide synthesis, and the potential therapeutic effects of supplemental this compound in conditions related to mitochondrial dysfunction or energy depletion, such as in certain cardiovascular diseases[1][3][4][5].

Q2: Which transporters are responsible for this compound uptake?

A2: this compound transport into mammalian cells can be mediated by glucose transporters (GLUTs), a family of membrane proteins that facilitate the transport of sugars across the plasma membrane[6][7][8]. While glucose is the primary substrate for many GLUTs, some isoforms can also transport this compound[6]. For example, studies in Leishmania parasites, which have GLUTs homologous to mammalian ones, show that specific isoforms are effective this compound carriers[6][7]. In bacteria like E. coli, this compound is transported by a high-affinity ABC transporter system (RbsABC) and potentially by other low-affinity transporters like the D-xylose transporter[9][10][11][12][13].

Q3: What are the most significant sources of variability in this compound uptake assays?

A3: Variability in cell-based assays is a common challenge and can arise from multiple sources[14][15][16]. For this compound uptake studies, key factors include:

  • Cell Health and Culture Conditions: Inconsistent cell numbers, viability, passage number, and morphology can lead to significant variations[17][18]. Factors like growth media, pH, and temperature must be carefully controlled[19].

  • Experimental Procedure: Variations in incubation times, washing steps, and reagent concentrations can introduce errors[16][17][18].

  • Biological Heterogeneity: Natural cell-to-cell variation within a population, including differences in cell size and expression of transporters, contributes to variability[20][21].

  • Assay-Specific Factors: In radiolabeling studies, inconsistent quenching or extraction timing can alter results[18].

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Variability Between Replicates 1. Inconsistent Cell Plating: Uneven cell distribution in wells leads to varied nutrient and substrate access[17]. 2. Cell Health Issues: Inconsistent cell viability or passage number across wells[18]. 3. Procedural Timing: Variations in the timing of substrate addition, washing, or cell lysis[18].1. Improve Plating Technique: After plating, let the plate sit at room temperature for 10-15 minutes before moving to the incubator to ensure even settling. Avoid swirling motions that push cells to the edge[17]. 2. Standardize Cell Culture: Use cells from the same passage number for all replicates. Perform a viability check (e.g., trypan blue) before plating[18]. 3. Use Multichannel Pipettes & Standardize Workflow: Use calibrated multichannel pipettes for simultaneous additions/removals. Standardize all incubation and washing step durations precisely[18].
Low Uptake Signal 1. Inefficient Cellular Uptake: The chosen cell line may have low expression of the necessary sugar transporters[18]. 2. Sub-optimal Assay Conditions: Insufficient incubation time or substrate concentration. 3. Cell Stress: Cells may be stressed or unhealthy, leading to reduced metabolic activity.1. Verify Transporter Expression: Confirm that your cell line expresses relevant GLUT transporters. Consider using a different cell line known to have higher transporter expression[18]. 2. Optimize Assay Parameters: Perform a time-course (e.g., 5, 15, 30, 60 min) and a dose-response (varying this compound concentrations) experiment to find the optimal conditions[18]. 3. Monitor Cell Morphology: Visually inspect cells under a microscope before the assay to ensure they appear healthy and are in the log growth phase[17].
High Background Signal 1. Inefficient Washing: Residual radiolabeled this compound remains on the plate or cell surface. 2. Non-Specific Binding: The labeled substrate is binding to the plate surface or non-specifically to the cell membrane. 3. Metabolite Leakage: Labeled metabolites are leaking from cells during washing.1. Optimize Washing Steps: Increase the number and volume of washes with ice-cold buffer. Ensure complete aspiration of wash buffer between steps. 2. Include Proper Controls: Use a "0-minute" time point or an ice-cold condition (0-4°C) as a negative control to measure non-specific binding and surface adherence[22]. 3. Use Ice-Cold Wash Buffer: Perform all washing steps rapidly on ice to minimize metabolic activity and prevent leakage.

Experimental Protocols

Protocol: Radiolabeled [¹⁴C]-D-Ribose Uptake Assay

This protocol provides a general framework for measuring this compound uptake in adherent cell cultures using a radiolabeled substrate.

1. Cell Plating:

  • Seed cells in a 24-well or 96-well plate at a density that ensures they reach 80-90% confluency on the day of the experiment.

  • Allow cells to adhere and grow for 24-48 hours in a standard cell culture incubator (37°C, 5% CO₂).

2. Pre-Assay Preparation:

  • On the day of the assay, aspirate the growth medium.

  • Wash the cells once with 1 mL of pre-warmed (37°C) Krebs-Ringer-HEPES (KRH) buffer (composition: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, pH 7.4).

  • Pre-incubate the cells in 0.5 mL of KRH buffer for 1-2 hours at 37°C to deplete intracellular energy stores, which can enhance uptake rates.

3. Uptake Reaction:

  • Prepare the uptake solution containing [¹⁴C]-D-Ribose in KRH buffer at the desired final concentration. Also prepare a "stop solution" which is ice-cold KRH buffer containing a high concentration of an inhibitor like cytochalasin B or unlabeled D-glucose to halt transport.

  • To start the uptake, aspirate the pre-incubation buffer and add the [¹⁴C]-D-Ribose uptake solution to each well.

  • Incubate the plate at 37°C for the desired time period (e.g., 15 minutes, determined from a time-course experiment).

  • Negative Control: For a set of wells, perform the incubation at 4°C to measure non-specific binding[22].

4. Stopping the Reaction and Washing:

  • To stop the uptake, aspirate the radioactive solution and immediately add 1 mL of ice-cold stop solution.

  • Quickly aspirate the stop solution and wash the cells three more times with 1 mL of ice-cold KRH buffer to remove all extracellular radioactivity.

5. Cell Lysis and Measurement:

  • Aspirate the final wash buffer completely.

  • Add 0.2 mL of 0.1 M NaOH or 1% SDS to each well to lyse the cells.

  • Incubate for 20-30 minutes at room temperature with gentle shaking.

  • Transfer the lysate from each well to a scintillation vial.

  • Add 4 mL of scintillation cocktail to each vial.

  • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

6. Data Analysis:

  • Subtract the average CPM from the negative control wells (non-specific uptake) from all other data points to get the specific uptake[22].

  • Normalize the specific CPM to the amount of protein per well (determined by a parallel BCA or Bradford assay) or to cell number.

Visualizations and Diagrams

G cluster_prep Phase 1: Cell Preparation cluster_assay Phase 2: Uptake Assay cluster_analysis Phase 3: Data Acquisition A Seed Cells in Plate B Incubate (24-48h) 80-90% Confluency A->B C Wash with KRH Buffer B->C D Pre-incubate (Starve) in KRH Buffer C->D E Add [14C]-D-Ribose Uptake Solution D->E F Incubate (e.g., 15 min at 37°C) E->F G Stop with Ice-Cold Buffer + Inhibitor F->G H Wash 3x with Ice-Cold Buffer G->H I Lyse Cells (e.g., NaOH or SDS) H->I J Transfer to Scintillation Vial I->J K Measure Radioactivity (CPM) J->K L Normalize Data (e.g., to Protein Conc.) K->L

Caption: Experimental workflow for a radiolabeled this compound uptake assay.

G cluster_cell Cell Cytosol Cytosol GLUT GLUT Transporter Metabolism Pentose Phosphate Pathway & ATP Synthesis GLUT->Metabolism Transport Extracellular Space Extracellular Space D-Ribose_out This compound D-Ribose_out->GLUT Uptake Inhibitor Inhibitor (e.g., Cytochalasin B) Inhibitor->GLUT Blockade

Caption: this compound transport into the cell via a GLUT transporter.

G start High Variability Observed? c1 Check Cell Plating and Health start->c1 Yes s1 Standardize cell density, passage #, and viability. Allow plate to settle. c1->s1 c2 Review Assay Timing and Washing s1->c2 s2 Use multichannel pipettes. Ensure consistent incubation and wash times. c2->s2 c3 Assess Signal-to-Noise Ratio s2->c3 s3 Run dose-response and time-course pilots. Optimize wash steps. c3->s3 end Variability Minimized s3->end

Caption: Troubleshooting flowchart for high variability in uptake assays.

References

Technical Support Center: Improving D-Ribose Chemical Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for D-Ribose chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their this compound synthesis experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides for common synthesis methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical synthesis routes for this compound, and what are their typical yields?

A1: The primary chemical methods for synthesizing this compound include the epimerization of D-arabinose and multi-step synthesis from D-glucose. While the historical Formose reaction can produce ribose from formaldehyde, it is generally not preferred for laboratory or industrial synthesis due to low yields and lack of selectivity[1].

Synthesis RouteStarting MaterialTypical YieldNotes
Epimerization D-Arabinose22-25% (equilibrium mixture)A common and relatively straightforward method. The main challenge is separating this compound from the starting material and other epimers.[2][3]
Multi-step Synthesis D-GlucoseVaries depending on the specific pathwayCan involve oxidative degradation followed by chain extension. Yields are often not reported as a single overall value but for individual steps.
Formose Reaction Formaldehyde<1% for RiboseProduces a complex mixture of sugars and is difficult to control for selective this compound synthesis.[1]
Fermentation D-GlucoseUp to 90 g/L from 200 g/L glucoseA high-yielding biotechnological alternative to chemical synthesis, often employing genetically modified microorganisms.[4]

Q2: I am getting a low yield of this compound from the epimerization of D-arabinose. What are the likely causes?

A2: Low yields in the epimerization of D-arabinose are often due to suboptimal reaction conditions, incomplete reaction, or inefficient purification. Key factors to consider are the choice of catalyst (molybdenum-based catalysts are common), reaction temperature, pH, and the presence of co-catalysts or solvents that can influence the equilibrium position.[2] Side reactions and degradation of sugars under harsh conditions can also contribute to lower yields.

Q3: How can I effectively purify this compound from the reaction mixture after epimerization of D-arabinose?

A3: The purification of this compound from the equilibrium mixture containing D-arabinose and other pentoses is a critical step. Chromatographic techniques are most effective. Ion exchange chromatography or simulated moving bed (SMB) chromatography can be employed for efficient separation of this compound from D-arabinose.[3]

Troubleshooting Guides

Method 1: Epimerization of D-Arabinose to this compound

This method relies on the C2 epimerization of D-arabinose, most commonly catalyzed by molybdate (B1676688) ions in an aqueous or mixed solvent system.

EpimerizationWorkflow Arabinose D-Arabinose Solution Catalyst Add Molybdenum Catalyst (e.g., Ammonium Molybdate) Arabinose->Catalyst Reaction Heat Reaction Mixture (e.g., Reflux) Catalyst->Reaction Equilibrium Equilibrium Mixture (this compound, D-Arabinose, etc.) Reaction->Equilibrium Purification Chromatographic Separation (e.g., Ion Exchange) Equilibrium->Purification Ribose Pure this compound Purification->Ribose

Caption: Conceptual pathway for the synthesis of this compound from D-Glucose.

Troubleshooting Common Issues:

IssuePossible Cause(s)Recommended Solution(s)
Low Yield in Ruff Degradation - Incomplete Oxidation: The initial oxidation of the aldehyde group of glucose may be incomplete. - Side Reactions: The strong oxidizing conditions can lead to over-oxidation and degradation of the sugar backbone.- Ensure the use of a selective oxidizing agent like bromine water for the initial oxidation. [2] - Carefully control the reaction temperature and the addition of the oxidative decarboxylation reagents (e.g., hydrogen peroxide and a ferric salt). [2]
Formation of Multiple Products in Kiliani-Fischer Synthesis - Lack of Stereocontrol: The addition of cyanide to the carbonyl group creates a new chiral center, leading to the formation of two epimers.- This is an inherent challenge of the classical Kiliani-Fischer synthesis. Separation of the epimeric aldonic acids or the final sugars by chromatography is necessary. [5]General acid catalysts may favor the formation of one epimer over the other. [5]
Low Overall Yield - Cumulative Losses: Each step in a multi-step synthesis contributes to a lower overall yield. - Use of Protecting Groups: While protecting groups can improve selectivity in individual steps, their introduction and removal add to the number of steps and potential for material loss.- Optimize each reaction step for maximum yield before proceeding to the next. - Consider a synthetic strategy that minimizes the number of steps. - Employ efficient purification techniques at each stage to maximize the recovery of intermediates.

Experimental Protocol: Conceptual Steps for this compound from D-Glucose

This outlines the key transformations and is not a detailed, optimized protocol.

  • Oxidation of D-Glucose: D-glucose is first oxidized to D-gluconic acid. This can be achieved using various methods, including enzymatic or chemical oxidation.

  • Ruff Degradation: The D-gluconic acid is then subjected to oxidative decarboxylation (Ruff degradation) to yield D-arabinose. This typically involves reaction with hydrogen peroxide in the presence of a ferric salt. [2]3. Epimerization of D-Arabinose: The resulting D-arabinose is then epimerized to this compound as described in Method 1 .

Disclaimer: These protocols and troubleshooting guides are intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions.

References

Technical Support Center: Strategies to Prevent D-Ribose-Induced Artifacts in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and prevent artifacts induced by D-Ribose in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter when working with this compound.

Q1: I'm observing unexpected protein aggregation and browning in my sample after adding this compound. What is happening and how can I prevent it?

A1: The observed protein aggregation and browning are likely due to the Maillard reaction and the formation of Advanced Glycation End-products (AGEs). This compound is a highly reactive reducing sugar that can non-enzymatically react with primary amino groups on proteins, leading to cross-linking, aggregation, and the formation of colored products.[1][2]

Troubleshooting Workflow:

G A Problem: Protein Aggregation/Browning with this compound B Identify Cause: Likely Maillard Reaction & AGE Formation A->B C Solution 1: Inhibit the Reaction B->C D Solution 2: Control Experimental Conditions B->D E Solution 3: Remove this compound Post-Reaction B->E F Option 1a: Use Chemical Inhibitors (e.g., Aminoguanidine) C->F G Option 1b: Use Natural Inhibitors (e.g., Plant Extracts) C->G H Option 2a: Optimize pH (Maintain slightly acidic to neutral pH) D->H I Option 2b: Control Temperature (Use lowest effective temperature) D->I J Option 3a: Boronate Affinity Chromatography E->J K Option 3b: Size Exclusion Chromatography / Dialysis E->K L Implement a suitable prevention strategy F->L G->L H->L I->L J->L K->L G A Problem: Inconsistent Cell Viability Results with this compound B Hypothesis: this compound is interfering with the assay A->B C Experiment: Run Cell-Free Control (Media + this compound + Assay Reagent) B->C D Result: Color change observed? C->D E Yes: Interference Confirmed D->E Yes F No: Interference Unlikely, check other variables D->F No G Solution 1: Subtract background from cell-free control E->G H Solution 2: Wash cells before adding assay reagent E->H I Solution 3: Use an alternative, non-tetrazolium-based assay E->I J Implement chosen solution and re-run experiment G->J H->J I->J G cluster_0 Maillard Reaction Cascade cluster_1 Points of Intervention This compound This compound Schiff Base Schiff Base This compound->Schiff Base + Protein Protein (with free amino group) Protein (with free amino group) Protein (with free amino group)->Schiff Base Schiff Base (reversible) Schiff Base (reversible) Amadori Product (irreversible) Amadori Product (irreversible) Dicarbonyl Intermediates Dicarbonyl Intermediates Advanced Glycation End-products (AGEs) Advanced Glycation End-products (AGEs) Dicarbonyl Intermediates->Advanced Glycation End-products (AGEs) Amadori Product Amadori Product Schiff Base->Amadori Product Amadori Rearrangement Amadori Product->Dicarbonyl Intermediates Aminoguanidine Aminoguanidine Aminoguanidine->Dicarbonyl Intermediates Traps Natural Antioxidants Natural Antioxidants Natural Antioxidants->Amadori Product Inhibit oxidation

References

optimizing pH and temperature conditions for D-Ribose stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH and temperature conditions for D-Ribose stability. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Yellowing or browning of this compound solution Maillard reaction, especially in the presence of amines (e.g., in buffers like Tris or in media containing amino acids). This is accelerated by elevated temperatures and neutral to alkaline pH.[1][2]Prepare fresh solutions before use. If storage is necessary, store at low temperatures (2-8°C) for no longer than 24 hours. Use buffers free of primary and secondary amines if the Maillard reaction is a concern. For long-term storage, prepare solutions in purified water and adjust the pH to a slightly acidic range (pH 4-6).
Loss of this compound concentration over time in aqueous solution Inherent instability of this compound in aqueous solutions, leading to degradation. The rate of degradation is highly dependent on pH and temperature.[3][4]For short-term storage of aqueous solutions, refrigeration at 2-8°C is recommended. For long-term needs, it is best to store this compound as a dry powder at -20°C and prepare solutions fresh.[4] Avoid prolonged storage at room temperature or higher, especially at neutral or alkaline pH.
Unexpected peaks in HPLC analysis Degradation products of this compound. At neutral and alkaline pH, degradation can lead to the formation of various compounds, including those from the Maillard reaction if amines are present.[5]Analyze samples as quickly as possible after preparation. If storage is unavoidable, keep samples at a low temperature (e.g., 4°C) for a short period. When developing an HPLC method, consider the potential for degradation product peaks and ensure they are well-resolved from the this compound peak.
Inconsistent experimental results Degradation of this compound stock solutions. If stock solutions are not prepared and stored correctly, their concentration can change over time, leading to variability in experiments.Always prepare fresh this compound solutions for critical experiments. If using a stock solution, validate its concentration before each use, especially if it has been stored for an extended period. Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature conditions for storing this compound in an aqueous solution?

A1: this compound is most stable in slightly acidic conditions (pH 4-6). In neutral to alkaline solutions, its degradation rate increases significantly. For short-term storage (up to 24 hours), it is recommended to store aqueous solutions at 2-8°C. For long-term storage, it is best to store this compound as a solid at -20°C and prepare solutions immediately before use.

Q2: How quickly does this compound degrade in a neutral aqueous solution?

A2: The degradation of this compound is highly temperature-dependent. At a neutral pH of 7.0, the half-life of this compound is approximately 73 minutes at 100°C (212°F) and 44 years at 0°C (32°F).[3][4] This illustrates that while it is relatively stable at freezing temperatures, it degrades rapidly at elevated temperatures.

Q3: What is the Maillard reaction and how does it affect this compound stability?

A3: The Maillard reaction is a non-enzymatic browning reaction between the carbonyl group of a reducing sugar, like this compound, and the amino group of an amino acid or protein.[1][2] This reaction is a major pathway for this compound degradation, especially in solutions containing amine-based buffers (e.g., Tris) or cell culture media with amino acids. The reaction leads to a characteristic yellowing or browning of the solution and a loss of this compound. Pentoses like this compound are more reactive in the Maillard reaction than hexoses.[1]

Q4: Can I autoclave this compound solutions?

A4: Autoclaving this compound solutions is not recommended. The high temperature and pressure of autoclaving will significantly accelerate the degradation of this compound, especially in neutral or alkaline solutions. For sterilization, filter sterilization using a 0.22 µm filter is the preferred method.

Q5: How can I monitor the stability of my this compound solution?

A5: The stability of a this compound solution can be monitored by High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) or evaporative light scattering detector (ELSD).[6][7] A decrease in the area of the this compound peak over time indicates degradation. Visual inspection for color change (yellowing/browning) can also be a simple, albeit less quantitative, indicator of degradation, particularly through the Maillard reaction.

Quantitative Data on this compound Stability

The following tables summarize the available quantitative data on the stability of this compound under various pH and temperature conditions.

Table 1: Half-life of this compound at pH 7.0

Temperature (°C)Half-life
10073 minutes
044 years

Data sourced from Larralde et al. (1995).[3][4]

Table 2: General Stability of this compound in Aqueous Solutions

pH RangeTemperatureStabilityPrimary Degradation Pathway
Acidic (4-6) Low (2-8°C)HighMinimal degradation
Ambient (~25°C)ModerateSlow degradation
Elevated (>37°C)LowAccelerated degradation
Neutral (7) Low (0°C)Very HighExtremely slow degradation
Ambient (~25°C)Moderate to LowDegradation occurs
Elevated (>37°C)Very LowRapid degradation
Alkaline (>7) AnyVery LowRapid degradation

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC

This protocol outlines a general method for assessing the stability of this compound in an aqueous solution over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • Purified water (HPLC grade)

  • Buffers of desired pH (e.g., phosphate, citrate)

  • HPLC system with a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD)

  • Carbohydrate analysis HPLC column (e.g., Amino or Ligand-Exchange column)

  • Volumetric flasks and pipettes

  • pH meter

  • Incubators or water baths set to desired temperatures

2. Preparation of this compound Solutions:

  • Accurately weigh a known amount of this compound powder.

  • Dissolve the this compound in the desired buffer or purified water to a final concentration of approximately 10 mg/mL.

  • Adjust the pH of the solution to the target value using a pH meter and appropriate acids or bases.

  • Filter the solution through a 0.45 µm filter.

3. Stability Study:

  • Aliquot the this compound solution into several sealed vials.

  • Place the vials in incubators or water baths set at the desired temperatures.

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each temperature condition.

  • Immediately cool the sample to stop further degradation and analyze by HPLC.

4. HPLC Analysis:

  • Column: Use a column suitable for carbohydrate analysis, such as a Sugar Pak I column.

  • Mobile Phase: A simple mobile phase of pure water can often be used.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Maintain a constant temperature, for example, 80°C, to ensure reproducible retention times.

  • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 10-20 µL.

5. Data Analysis:

  • Integrate the peak area of this compound at each time point.

  • Plot the natural logarithm of the this compound concentration (or peak area) versus time.

  • The degradation rate constant (k) can be determined from the slope of the line (slope = -k).

  • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Visualizations

D_Ribose_Stability_Factors cluster_conditions Influencing Conditions cluster_degradation Degradation Pathways cluster_outcomes Observable Outcomes pH pH Degradation This compound Degradation pH->Degradation Temp Temperature Temp->Degradation Amine Presence of Amines Maillard Maillard Reaction Amine->Maillard Loss Loss of Concentration Degradation->Loss Products Formation of Degradation Products Degradation->Products Color Color Change (Browning) Maillard->Color Maillard->Products

Caption: Factors influencing this compound degradation and their outcomes.

Experimental_Workflow_Stability_Testing A Prepare this compound Solution at desired pH B Aliquot and Incubate at various Temperatures A->B C Sample at defined Time Points B->C D HPLC Analysis (RI or ELSD Detection) C->D E Determine Degradation Rate and Half-life D->E

Caption: Workflow for this compound stability testing using HPLC.

References

Technical Support Center: Dealing with Impurities in Commercial D-Ribose Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to impurities in commercial D-Ribose preparations.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound?

A1: Commercial this compound preparations can contain various impurities depending on the manufacturing process. The most common impurities include:

  • Related Sugars: Other pentose (B10789219) sugars, with D-arabinose being a frequently specified impurity.[1] The United States Pharmacopeia (USP-NF) sets a limit of not more than 1.0% for arabinose in Ribose.[1] Other sugars like D-xylose and D-lyxose may also be present in small quantities.

  • Residual Solvents: Solvents used during purification, such as ethanol (B145695) or methanol, may remain in the final product.[2]

  • Inorganic Salts: Salts originating from starting materials or catalysts used in synthesis. The USP-NF specifies limits for chloride (NMT 0.002%) and sulfate (B86663) (NMT 0.003%).[1]

  • Degradation Products: this compound can degrade under certain conditions, particularly with changes in pH and temperature, leading to the formation of various degradation products.[3]

Q2: What are the potential impacts of these impurities on my experiments?

A2: Impurities in this compound can have significant effects on various experimental systems:

  • Cell Culture: Sugar impurities like D-arabinose can affect cell growth, viability, and even post-translational modifications of proteins. For example, in CHO cell lines, high concentrations of D-arabinose can lead to reduced peak viable cell density.[4] D-arabinose has also been shown to induce cell cycle arrest in certain cancer cell lines.[5]

  • Enzyme Kinetics: Structurally similar sugar impurities can act as competitive inhibitors for enzymes that use this compound or a related sugar as a substrate. For instance, arabinose has been observed to have a weak inhibitory effect on brain hexokinase.[6] This can lead to inaccurate measurements of enzyme kinetic parameters.

  • Drug Formulation and Stability: Impurities can affect the physicochemical properties of drug formulations, such as solubility and stability. Degradation of this compound over time can introduce new impurities that may impact the safety and efficacy of the final product.

Q3: How can I assess the purity of my this compound preparation?

A3: Several analytical techniques can be used to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a standard method for separating and quantifying sugars. An HPLC system with a refractive index detector (RID) is commonly used.[7][8] The USP-NF provides a specific HPLC method for the analysis of Ribose and its related compounds, such as arabinose.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: qNMR can provide detailed structural information and quantify the main compound as well as structurally different impurities without the need for specific impurity standards.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high sensitivity and selectivity, allowing for the detection and identification of impurities at very low concentrations.[3]

Q4: What are the recommended storage conditions for this compound to minimize degradation?

A4: To minimize degradation, this compound should be stored in tight, light-resistant containers in a cool, dry place.[1] this compound is known to be unstable in strong acid or base. In aqueous solutions under neutral pH, its stability is also limited, with a half-life of 44 years at 0°C and 73 minutes at 100°C. Therefore, for experimental use, it is advisable to prepare fresh solutions and avoid prolonged storage at elevated temperatures.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected results in cell culture experiments.
Symptom Possible Cause Troubleshooting Steps
Reduced cell viability or proliferation compared to previous experiments.Presence of cytotoxic impurities or high concentrations of sugar impurities like D-arabinose.[4]1. Assess Purity: Analyze your this compound lot for impurities using HPLC-RID. Compare the impurity profile to previous lots if possible. 2. Test a New Lot: If significant impurities are detected, try a new, high-purity lot of this compound. 3. Purify this compound: If a high-purity lot is unavailable, consider purifying your current stock using recrystallization or ion-exchange chromatography (see Experimental Protocols).
Altered protein glycosylation patterns.D-arabinose has been shown to be incorporated into glycans in CHO cells, leading to arabinosylation instead of fucosylation.[4]1. Analyze Glycosylation: Use mass spectrometry or other relevant techniques to analyze the glycosylation profile of your protein of interest. 2. Quantify Arabinose: Determine the concentration of D-arabinose impurity in your this compound stock. 3. Use High-Purity this compound: Switch to a this compound source with a very low arabinose content.
Problem 2: Inaccurate or irreproducible enzyme kinetics data.
Symptom Possible Cause Troubleshooting Steps
Higher apparent Km or lower Vmax than expected.Competitive inhibition by a structurally similar sugar impurity.[6]1. Check for Inhibitors: Analyze your this compound for the presence of potential competitive inhibitors like D-arabinose or D-xylose. 2. Perform Inhibitor Kinetics: If an impurity is identified, perform kinetic experiments with varying concentrations of the purified impurity to determine its Ki. 3. Purify this compound: Use purified this compound for your assays to eliminate the inhibitory effects.
Drifting baseline or unexpected peaks in assay readout.Degradation of this compound in the assay buffer.1. Prepare Fresh Solutions: Always use freshly prepared this compound solutions for your assays. 2. Control pH and Temperature: Ensure your assay buffer pH is neutral and avoid high temperatures during incubation unless required by the experimental protocol.

Data Presentation

Table 1: Effect of D-arabinose on CHO Cell Line Performance [4]

Cell LineD-arabinose Concentration (mM)Peak Viable Cell Density (relative to control)Cell Viability (at peak VCD)Harvest Titer (relative to control)
Cell Line 1 (mAb-1) 01.00~95%1.00
10~1.00~95%~1.00
50~0.80~90%~0.85
Cell Line 2 (DVD-1) 01.00~90%1.00
10~0.95~90%~0.90
50~0.60~85%~0.65
Cell Line 3 (mAb-2) 01.00~92%1.00
10~1.00~92%~1.00
50~0.75~88%~0.80

Table 2: USP-NF Acceptance Criteria for Impurities in Ribose [1]

ImpurityAcceptance Criteria
ArabinoseNot More Than 1.0%
Unspecified ImpuritiesNot More Than 0.1%
Total Unspecified ImpuritiesNot More Than 1.0%
ChlorideNot More Than 0.002%
SulfateNot More Than 0.003%
Residue on IgnitionNot More Than 0.2%
Loss on DryingNot More Than 0.5%

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is adapted from a method for recrystallizing this compound-1-C¹⁴ and can be used for non-labeled this compound.[10]

Materials:

  • Commercial this compound

  • Ethanol

  • isoamyl alcohol

  • Erlenmeyer flask

  • Heating plate/water bath

  • Refrigerator

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Concentrate the solution under reduced pressure to a thick syrup.

  • Re-dissolve the residue in a small volume of ethanol (e.g., 0.5 mL for a small batch).

  • Add isoamyl alcohol dropwise until the solution becomes slightly turbid.

  • Seed the solution with a few crystals of pure this compound, if available, to induce crystallization.

  • Allow the solution to stand at room temperature for slow crystal growth, and then transfer it to a refrigerator for complete crystallization (e.g., for 5 days).

  • Collect the crystals by filtration and wash them with a few drops of cold ethanol.

  • Dry the purified crystals under vacuum.

Protocol 2: Analysis of this compound Purity by HPLC-RID

This protocol is based on the USP-NF method for Ribose.[9]

Materials:

  • HPLC system with a refractive index detector

  • Column: L22 packing (e.g., Shodex SUGAR KS-801, 8.0 mm x 30 cm)

  • Mobile Phase: Degassed water

  • This compound sample

  • D-Arabinose reference standard

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 80°C

  • Detector Temperature: 40°C

  • Injection Volume: 10 µL

Procedure:

  • System Suitability Solution: Prepare a solution containing 20 mg/mL of USP Ribose RS and 0.2 mg/mL of USP Arabinose RS in the mobile phase.

  • Standard Solution: Prepare a 20 mg/mL solution of USP Ribose RS in the mobile phase.

  • Sample Solution: Prepare a 20 mg/mL solution of the this compound sample in the mobile phase.

  • Analysis: Inject the solutions into the HPLC system. The relative retention times for arabinose and ribose are approximately 0.9 and 1.0, respectively.

  • System Suitability: The resolution between ribose and arabinose must be not less than 1.2. The tailing factor for the ribose peak should not be more than 1.5, and the column efficiency should be not less than 2500 theoretical plates. The relative standard deviation for replicate injections of the standard solution should not be more than 2.0%.

  • Quantification: Calculate the percentage of arabinose and other impurities in the sample by comparing the peak areas to the standard.

Mandatory Visualization

experimental_workflow cluster_problem Problem Identification cluster_analysis Impurity Analysis cluster_purification Purification cluster_verification Verification problem Inconsistent Experimental Results hplc HPLC-RID Analysis problem->hplc Assess Purity nmr qNMR Analysis problem->nmr Assess Purity lcms LC-MS Analysis problem->lcms Assess Purity recrystallization Recrystallization hplc->recrystallization If Impure chromatography Ion-Exchange Chromatography hplc->chromatography If Impure nmr->recrystallization If Impure nmr->chromatography If Impure lcms->recrystallization If Impure lcms->chromatography If Impure retest Re-run Experiment recrystallization->retest Use Purified this compound chromatography->retest Use Purified this compound success Consistent Results retest->success

Caption: Workflow for Troubleshooting Impurity-Related Issues in this compound Experiments.

signaling_pathway D_arabinose D-Arabinose p38_MAPK p38 MAPK Activation D_arabinose->p38_MAPK Autophagy Autophagy Induction p38_MAPK->Autophagy p21_p27 p21/p27 Upregulation Autophagy->p21_p27 CDK1_CyclinB1 CDK1/Cyclin B1 Downregulation Autophagy->CDK1_CyclinB1 Cell_Cycle_Arrest Cell Cycle Arrest p21_p27->Cell_Cycle_Arrest CDK1_CyclinB1->Cell_Cycle_Arrest

Caption: D-Arabinose Induced Signaling Pathway Leading to Cell Cycle Arrest.[5][11]

References

Technical Support Center: Troubleshooting Unexpected Effects of D-Ribose on Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering unexpected effects of D-Ribose on cell viability in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and address common issues.

Frequently Asked Questions (FAQs)

Q1: I observed a significant decrease in cell viability after treating my cells with this compound. Is this an expected outcome?

A1: While this compound is a naturally occurring sugar essential for cellular energy production, several studies have reported that exogenous this compound can lead to decreased cell viability and even induce apoptosis in various cell lines.[1][2][3][4][5][6][7] This effect is often concentration-dependent, with higher concentrations of this compound being more likely to cause cytotoxic effects.[2][3]

Q2: What is the underlying mechanism for this compound-induced cytotoxicity?

A2: The cytotoxic effects of this compound are primarily attributed to two interconnected mechanisms:

  • Advanced Glycation End Product (AGE) Formation: this compound is a highly reactive reducing sugar that can non-enzymatically react with proteins, leading to the formation of Advanced Glycation End Products (AGEs).[2][3][4][5][6][8] The accumulation of AGEs can induce cellular stress, dysfunction, and ultimately lead to cell death.[8]

  • Oxidative Stress: this compound has been shown to induce oxidative stress, often by depleting intracellular levels of reduced glutathione (B108866) (GSH), a key antioxidant.[1][5][9] This imbalance between reactive oxygen species (ROS) production and the cell's antioxidant capacity can damage cellular components and trigger apoptosis.

Q3: Can this compound interfere with my cell viability assay?

A3: Yes, this compound has been reported to interfere with colorimetric assays that use tetrazolium salts, such as the MTT assay. This compound can directly reduce the MTT salt to formazan (B1609692) in the absence of cells, leading to a false-positive signal for cell viability.[10] It is crucial to include proper controls to account for this potential interference.

Q4: Are there any conditions under which this compound can be beneficial for cell viability?

A4: Yes, some research suggests that supplemental this compound can be beneficial under conditions of mitochondrial dysfunction or cellular stress, such as hypoxia or ischemia.[11][12][13][14][15][16][17][18][19][20] In these scenarios, this compound can bypass the rate-limiting steps of the pentose (B10789219) phosphate (B84403) pathway to enhance the synthesis of ATP and other essential molecules, thereby promoting cell survival and function.[15][16][19]

Q5: My colleagues have used this compound without any issues. Why are my results different?

A5: Discrepancies in results can arise from several factors, including:

  • Cell Type: Different cell lines have varying sensitivities to this compound.

  • This compound Concentration: The dose-dependent nature of this compound's effects is a critical factor.[2][3]

  • Culture Conditions: Factors like media composition, serum concentration, and cell density can influence the cellular response.[1]

  • Assay Method: As mentioned, the choice of cell viability assay can impact the results.[10]

Troubleshooting Guides

Issue 1: Unexpected Decrease in Cell Viability

If you are observing an unexpected drop in cell viability after this compound treatment, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential CauseTroubleshooting Steps
High this compound Concentration Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a low concentration (e.g., 1-5 mM) and titrate upwards.
Advanced Glycation End Product (AGE) Formation Consider co-treatment with an inhibitor of glycation, such as aminoguanidine, to see if it mitigates the cytotoxic effects.[5]
Oxidative Stress Measure markers of oxidative stress (e.g., ROS levels, GSH/GSSG ratio). Co-treat with an antioxidant like N-acetyl-L-cysteine (NAC) to determine if it rescues cell viability.[1]
Cell Type Sensitivity If possible, test the effects of this compound on a different, less sensitive cell line to confirm if the effect is cell-type specific.
Contamination Routinely check cell cultures for mycoplasma and other microbial contaminants, as they can affect cellular health and response to treatments.[21]

Experimental Workflow for Troubleshooting Decreased Cell Viability

G A Unexpected Decrease in Cell Viability Observed B Perform Dose-Response Curve (e.g., 1-50 mM this compound) A->B C Is cytotoxicity still observed at low concentrations? B->C D Optimize this compound Concentration C->D No E Measure Oxidative Stress Markers (ROS, GSH) C->E Yes F Co-treat with Antioxidant (e.g., NAC) E->F G Does antioxidant rescue viability? F->G H Mechanism likely involves oxidative stress G->H Yes I Measure AGE Formation G->I No J Co-treat with Glycation Inhibitor (e.g., Aminoguanidine) I->J K Does inhibitor rescue viability? J->K L Mechanism likely involves AGE formation K->L Yes M Consider alternative causes (e.g., assay interference, contamination) K->M No

Caption: Troubleshooting workflow for decreased cell viability.

Issue 2: Inconsistent or Irreproducible Results

Variability in your experimental results can be frustrating. The following guide provides steps to improve consistency.

Potential Causes and Solutions

Potential CauseTroubleshooting Steps
Assay Interference If using an MTT or similar tetrazolium-based assay, include a "this compound only" control (no cells) to measure its direct effect on the reagent. Consider using an alternative viability assay, such as one based on ATP content (e.g., CellTiter-Glo®) or cell membrane integrity (e.g., Trypan Blue exclusion, LDH assay).
Variability in Cell Culture Standardize your cell culture practices. Use cells with a consistent passage number, maintain a consistent cell density in stock flasks, and ensure the time between passaging and starting the experiment is the same for all replicates.[21]
This compound Solution Instability Prepare fresh this compound solutions for each experiment. Ensure complete dissolution and sterile filtration before adding to cell cultures.
Inconsistent Incubation Times Adhere strictly to the planned incubation times for this compound treatment and for the viability assay itself.

Logical Relationship of Troubleshooting Inconsistent Results

G cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions A Inconsistent Results B Assay Interference A->B C Cell Culture Variability A->C D Reagent Instability A->D E Include 'Reagent + this compound' Control B->E F Switch to a Non-Interfering Assay B->F G Standardize Passage Number and Seeding Density C->G H Prepare Fresh this compound Solution D->H

Caption: Troubleshooting logic for inconsistent results.

Data Presentation

Table 1: Effect of this compound on the Viability of Different Cell Lines

Cell LineThis compound Concentration (mM)Incubation Time% Viability Reduction (approx.)Reference
SH-SY5Y Human Neuroblastoma102 days20%[3]
SH-SY5Y Human Neuroblastoma502 days40%[3]
HEK293T102 days15%[3]
HEK293T502 days35%[3]
Human FibroblastsNot specifiedNot specifiedApoptosis induced[1]
Pancreatic beta-cells (HIT-T15)Not specified24 hoursCytotoxicity and apoptosis observed[5]

Signaling Pathways

Diagram of this compound Induced Cytotoxicity Pathways

G cluster_0 Cellular Effects cluster_1 Downstream Consequences cluster_2 Cellular Outcome D_Ribose High Concentration This compound AGEs Increased Advanced Glycation End Products (AGEs) D_Ribose->AGEs Oxidative_Stress Increased Oxidative Stress D_Ribose->Oxidative_Stress Protein_Damage Protein Damage & Dysfunction AGEs->Protein_Damage GSH_Depletion GSH Depletion Oxidative_Stress->GSH_Depletion ROS_Increase Increased ROS Oxidative_Stress->ROS_Increase Apoptosis Apoptosis Protein_Damage->Apoptosis GSH_Depletion->ROS_Increase DNA_Damage DNA Damage ROS_Increase->DNA_Damage DNA_Damage->Apoptosis Decreased_Viability Decreased Cell Viability Apoptosis->Decreased_Viability

Caption: this compound induced cytotoxicity pathways.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from methodologies described in the literature for assessing cell viability after this compound treatment.[3]

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete culture medium

  • This compound solution (sterile-filtered)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000 cells/well) and allow them to adhere overnight.

  • This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells and "this compound only" (no cells) control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "this compound only" wells from the absorbance of the corresponding treated wells. Calculate cell viability as a percentage of the untreated control.

References

Technical Support Center: Sensitive Detection of D-Ribose Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the sensitive detection of D-Ribose and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the metabolic significance of this compound and its metabolites?

This compound is a vital pentose (B10789219) sugar that serves as a fundamental component of essential biomolecules like RNA and adenosine (B11128) triphosphate (ATP), the primary energy currency of cells.[1][2][3] Its metabolism is centrally linked to the Pentose Phosphate Pathway (PPP), which is crucial for producing NADPH (for antioxidant defense) and generating precursors for nucleotide biosynthesis.[1][2][4] Tracking this compound metabolites provides critical insights into cellular bioenergetics, nucleotide synthesis, and overall metabolic state, particularly in tissues with high energy demands or in pathological conditions.[1][3]

Q2: Why should I use stable isotope-labeled this compound (e.g., this compound-d5) in my experiments?

Using stable isotope-labeled this compound, such as this compound-d5, offers a non-radioactive and sensitive method to trace the metabolic fate of this compound within biological systems.[2][5] This technique, known as stable isotope-assisted metabolic flux analysis, allows for the quantitative measurement of pathway activity.[4] By using mass spectrometry to detect the mass shift in metabolites that have incorporated the deuterium-labeled ribose, researchers can gain a direct readout of metabolic flux through pathways like the PPP and nucleotide synthesis.[4][5]

Q3: What are the primary analytical techniques for the sensitive detection of this compound metabolites?

The primary analytical techniques for detecting and quantifying this compound and its metabolites, especially when using stable isotope tracers, are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5] The most common MS-based methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] These methods are highly sensitive and can distinguish between labeled and unlabeled molecules, providing quantitative data on metabolic conversion rates.[5][6]

Q4: What is the key difference between LC-MS and GC-MS for this compound analysis?

The main difference lies in the sample preparation and the types of molecules they are best suited to analyze.

  • LC-MS/MS is ideal for analyzing polar and non-volatile metabolites like this compound-5-phosphate directly from biological extracts with minimal sample preparation.[1]

  • GC-MS is excellent for volatile compounds. Since sugars like this compound are not volatile, they require a chemical derivatization step (e.g., methoximation followed by silylation) to make them suitable for GC analysis.[2] This can add complexity but often results in excellent chromatographic separation and sensitivity.[2][7]

This compound Metabolic Pathway

The diagram below illustrates the central role of this compound in cellular metabolism, highlighting its entry into the Pentose Phosphate Pathway and its function as a precursor for nucleotide synthesis.

D_Ribose_Metabolic_Pathway D_Ribose Exogenous this compound R5P Ribose-5-Phosphate D_Ribose->R5P Phosphorylation (Ribokinase) Glucose Glucose PPP Pentose Phosphate Pathway (PPP) Glucose->PPP Endogenous Synthesis PPP->R5P Nucleotides Nucleotide Synthesis (e.g., ATP, GTP) R5P->Nucleotides Glycolysis Glycolysis Intermediates (F-6-P, G-3-P) R5P->Glycolysis Non-oxidative PPP

Simplified metabolic pathways involving this compound.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound metabolites.

Q5: My signal is weak or undetectable. What are the possible causes?

  • Inefficient Metabolite Extraction: Ensure the solvent system is appropriate for your sample type. For polar metabolites like this compound and its phosphates, ice-cold 80% methanol (B129727) is effective for cultured cells.[1] Confirm that cell lysis is complete.

  • Metabolite Degradation: It is critical to quench metabolism rapidly to preserve the metabolic state.[1] For tissues, snap-freezing in liquid nitrogen immediately upon collection is paramount.[4] For cell cultures, rapidly aspirate the media and wash with ice-cold PBS before adding the extraction solvent.[1] Samples should be stored at -80°C until analysis.[5]

  • Suboptimal Derivatization (GC-MS): If using GC-MS, the two-step derivatization process is critical.[2] Ensure reagents are fresh and the reaction is carried out under anhydrous conditions to prevent hydrolysis of the derivatives.

  • Instrument Sensitivity/Settings: Check the instrument parameters. For LC-MS/MS, ensure you are using the correct ionization mode (e.g., negative ionization for phosphorylated sugars) and monitoring the correct precursor/product ion transitions.[1]

Q6: I'm observing high background noise or extraneous peaks in my chromatogram. How can I fix this?

  • Sample Matrix Effects: Biological matrices are complex. High background can result from ion suppression (in LC-MS) or interfering compounds.[7] Optimize your sample cleanup procedure. Protein precipitation is a crucial first step for plasma, serum, and cell extracts.[1][2]

  • Contamination: Ensure all solvents are of high purity (e.g., LC-MS grade). Check for contamination from plasticware, reagents, or carryover from previous injections on the chromatography system.

  • Improper Blocking (for Blot-based Assays): If using dot-blot assays for related molecules like ADP-ribose, insufficient blocking is a primary cause of high background.[8] Optimize blocking agents (e.g., non-fat dry milk, BSA) and incubation times.

Q7: My results show poor reproducibility between replicates. What should I check?

  • Inconsistent Sample Handling: Ensure every step, from sample collection and quenching to extraction and analysis, is performed consistently across all samples. Standard Operating Procedures (SOPs) are critical.[9]

  • Inaccurate Pipetting: Small volumes are often used in metabolomics. Ensure pipettes are calibrated and proper technique is used, especially when preparing standards and adding internal standards.

  • Internal Standard Issues: An internal standard is essential for accurate quantification.[1][2] Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability in extraction and analysis. The chosen internal standard should be chemically similar to the analyte but isotopically distinct.

  • Instrument Instability: Check for fluctuations in instrument performance. Run quality control (QC) samples periodically throughout your analytical run to monitor for drifts in retention time and signal intensity.

Logical Troubleshooting Workflow

This diagram provides a step-by-step approach to diagnosing common experimental problems.

Troubleshooting_Workflow Start Problem Encountered (e.g., No Signal, High Background) CheckSample Step 1: Review Sample Preparation & Storage Start->CheckSample Quenching Was quenching rapid and effective? CheckSample->Quenching Extraction Was extraction complete and consistent? Quenching->Extraction Yes Solution Implement Corrective Action and Re-run Experiment Quenching->Solution No (Improve quenching protocol) CheckInstrument Step 2: Verify Analytical Method & Instrument Extraction->CheckInstrument Yes Extraction->Solution No (Optimize extraction) Deriv GC-MS: Was derivatization successful? CheckInstrument->Deriv MethodParams Are MS & Chromatography parameters optimal? Deriv->MethodParams Yes / NA Deriv->Solution No (Optimize derivatization) CheckReagents Step 3: Examine Reagents & Standards MethodParams->CheckReagents Yes MethodParams->Solution No (Optimize method) ReagentQuality Are solvents, standards, and reagents of high quality? CheckReagents->ReagentQuality ReagentQuality->Solution Yes (Problem likely solved) ReagentQuality->Solution No (Replace reagents)

A logical workflow for troubleshooting common issues.

Experimental Protocols & Workflows

Protocol 1: LC-MS/MS Analysis of this compound-d5 Metabolites in Cultured Cells

This protocol is adapted for the extraction and quantification of polar metabolites like this compound-d5 and this compound-5-phosphate-d5 from adherent cell cultures.[1]

Methodology:

  • Cell Culture: Grow cells to the desired confluency.

  • Metabolism Quenching: Rapidly aspirate the culture medium and immediately wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Metabolite Extraction: Add 1 mL of ice-cold 80% methanol (v/v in water) to each culture plate.

  • Cell Lysis: Place the plates on a rocker at 4°C for 15 minutes to ensure complete cell lysis.

  • Harvesting: Scrape the cells and the methanol extract, then transfer to a microcentrifuge tube.

  • Protein Precipitation: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of 50% acetonitrile (B52724) in water for LC-MS/MS analysis.

LC-MS/MS Experimental Workflow

LCMS_Workflow Sample 1. Cell Culture & Quenching Extract 2. Metabolite Extraction (80% Methanol) Sample->Extract Precipitate 3. Protein Precipitation (Centrifugation) Extract->Precipitate Dry 4. Drying (Vacuum Concentrator) Precipitate->Dry Reconstitute 5. Reconstitution Dry->Reconstitute Analyze 6. LC-MS/MS Analysis Reconstitute->Analyze Data 7. Data Processing & Quantification Analyze->Data

Workflow for this compound metabolite quantification via LC-MS/MS.
Protocol 2: GC-MS Analysis of this compound-d5 from Biological Matrices

This protocol details the steps for extraction, derivatization, and analysis of this compound-d5 from samples like plasma or tissue homogenates.[2]

Methodology:

  • Sample Preparation: Start with a known volume of plasma or tissue homogenate. Add an internal standard.

  • Protein Precipitation & Extraction: Add a 3:1 volume of ice-cold acetone, vortex thoroughly, and incubate at -20°C for 30 minutes to precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant containing metabolites to a new tube.

  • Drying: Dry the extract completely under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization (Two-Step):

    • Methoximation: Add 20 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried extract. Incubate at 60°C for 45 minutes. This step protects the aldehyde/ketone groups.

    • Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. Incubate at 60°C for 45 minutes. This step replaces active hydrogens with a silyl (B83357) group, increasing volatility.

  • GC-MS Analysis: Analyze the derivatized sample by GC-MS. Monitor specific mass-to-charge (m/z) ratios for the labeled and unlabeled fragments to quantify the analyte.

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for this compound Metabolite Detection
FeatureLC-MS/MSGC-MSNMR Spectroscopy
Sensitivity High (pM to nM range)[6]Very High (pM to nM range)Lower (µM to mM range)[5][10]
Sample Prep Simpler; direct injection possibleComplex; requires derivatization[2]Minimal; non-destructive[6]
Throughput HighLower due to derivatization step[7]Low
Metabolite Coverage Excellent for polar & charged speciesExcellent for volatile & derivatized speciesBroad; structural elucidation[6]
Key Advantage Good for phosphorylated metabolites[1]High chromatographic resolution[6]Provides structural information[5]
Table 2: Example LC-MS/MS Parameters for this compound Metabolite Detection[1]
ParameterSetting
Instrument Liquid Chromatography-Tandem Mass Spectrometer
Chromatography HILIC (Hydrophilic Interaction Liquid Chromatography)
Ionization Mode Negative Ion Electrospray (ESI-)
Analyte Precursor Ion (m/z)
This compound-d5[M-H]⁻
This compound-5-phosphate-d5[M-H]⁻
Note: Specific m/z values must be determined empirically on the instrument used.

References

Technical Support Center: Ensuring Consistent D-Ribose Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable D-Ribose delivery in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for administering this compound to animals in research?

A1: The most frequently used methods for this compound administration in animal studies are oral gavage, administration in drinking water, and intraperitoneal (IP) injection. The choice of method depends on the experimental goals, the desired dosing regimen (bolus or continuous), and the specific animal model.

Q2: How should I prepare a this compound solution for administration?

A2: this compound is highly soluble in water.[1] To prepare a solution, dissolve this compound powder in sterile water or saline (0.9% NaCl) to the desired concentration. For intravenous or intraperitoneal injections, it is crucial to use a sterile, isotonic solution. One study prepared a 4.2% this compound solution and diluted it with 1.63% sodium chloride to achieve the final concentration.[2] It is recommended to prepare fresh solutions for injection each time if the stability of the solution has not been validated.[3]

Q3: What is the stability of this compound in an aqueous solution?

A3: this compound is known to be unstable in neutral solutions, with a half-life of 73 minutes at 100°C and pH 7.0, and 44 years at 0°C and pH 7.0.[4] Frozen this compound samples can be stored at -20°C for at least 2 months without degradation.[2] For long-term studies involving administration in drinking water, it is advisable to prepare fresh solutions frequently to minimize degradation, although the exact stability at room temperature over several days is not well-documented.

Q4: Are there differences in bioavailability between oral and intraperitoneal administration?

A4: Yes, the route of administration significantly impacts the bioavailability and metabolic effects of this compound. Intraperitoneal injection leads to higher systemic exposure compared to oral administration. Studies in rabbits have shown that oral this compound resulted in a 3-4 fold lower total area under the curve (AUC) and a 4-5 fold higher clearance compared to the same intravenous dose, suggesting a significant first-pass effect or incomplete absorption with oral delivery.[2]

Q5: How does this compound administration affect blood glucose levels?

A5: this compound administration can cause a transient, dose-dependent decrease in blood glucose levels.[5] This hypoglycemic effect is typically observed within 30-75 minutes post-administration and is thought to be mediated by insulin (B600854) release.[1][5] However, some studies in mice with long-term oral gavage of this compound did not find significant changes in fasting blood sugar levels.[6]

Q6: What are the potential side effects of this compound administration in animals?

A6: High doses of this compound, particularly when administered orally, can cause gastrointestinal side effects such as diarrhea.[1][7] Long-term administration of high doses of this compound has been associated with the formation of advanced glycation end products (AGEs), which can contribute to tissue damage and cognitive impairment in mice.[8][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent food and water intake in the this compound treated group. This compound may alter the taste of the water, leading to reduced consumption. High concentrations in drinking water can have a sweet taste.Start with a lower concentration of this compound and gradually increase it to allow for acclimatization. Ensure the control group receives a vehicle with a similar taste if possible. Monitor water intake daily for all groups.
High variability in plasma this compound levels between animals. Inconsistent administration technique (e.g., improper gavage leading to reflux). Differences in individual animal metabolism and clearance rates. For oral administration, food in the stomach can affect absorption.Ensure all personnel are properly trained and consistent in their administration technique. Standardize the time of administration relative to the light/dark cycle and feeding schedule. For oral dosing, fasting the animals prior to administration may reduce variability.
Unexpected physiological or behavioral changes in animals. This compound can induce hypoglycemia.[5] High doses can lead to the formation of AGEs, which may have various physiological effects.[8] this compound can also alter gut motility.[7]Monitor blood glucose levels, especially during the initial phase of the study. Consider the potential long-term effects of AGEs formation in the interpretation of results. Be aware of potential changes in fecal output and gut transit time.
Precipitation or cloudiness in the prepared this compound solution. The concentration of this compound may be too high for the chosen solvent, especially at lower temperatures. Potential contamination of the solution.Gently warm the solution to aid dissolution. Ensure the use of high-purity this compound and sterile solvents. Prepare fresh solutions if stability is a concern.
Difficulty with oral gavage procedure. Improper restraint of the animal. Incorrect size or type of gavage needle. Incorrect technique leading to insertion into the trachea.Ensure proper training in animal restraint and gavage techniques. Use a gavage needle of the appropriate size and with a ball tip to prevent injury. Always insert the needle gently and ensure the animal swallows before advancing the tube.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rabbits Following a Single Dose

Administration RouteDose (mg/kg)Cmax (mg/mL)Tmax (min)AUCtotal (mg·min/mL)Clearance (mL·min/kg)Half-life (t½) (min)
Intravenous (IV) 420--27.9115.314.46
840--100.218.5324.79
Oral 4200.28367.9355.4813.11
8400.354411.2140.9313.88

Data extracted from a study in healthy rabbits.[2][3][10][11][12]

Table 2: Dose-Dependent Effects of this compound on Blood Glucose and Uric Acid in Humans

This compound Dose (grams)Maximum Decrease in Serum Glucose (mg/dL)Time to Nadir (min)Change in Uric Acid Levels
2 Not significant-No significant change
5 Not significant-Increased
10 26.3 (30.3% of baseline)45-60Increased

Data from a dose-response study in healthy human subjects.[13]

Table 3: Comparison of Advanced Glycation End Product (AGEs) Formation with Different this compound Administration Routes in Mice

Administration RouteDoseDurationKey Findings on AGEs
Intraperitoneal Injection 0.2 g/kg and 2 g/kg30 daysSignificantly increased glycated serum protein and AGEs in the blood and brain.[8][14]
Oral Gavage 0.375 g/kg and 3.75 g/kg6 monthsDid not markedly increase AGE levels in the brain, serum, liver, or kidney under the experimental conditions.[6]

Experimental Protocols

Protocol 1: Oral Gavage of this compound in Mice

  • Preparation of this compound Solution: Dissolve this compound in sterile water or 0.9% saline to the desired concentration. Ensure the solution is well-mixed and at room temperature before administration.

  • Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head and body.

  • Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Measure the needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Gently insert the needle into the esophagus. The mouse should swallow as the tube is passed. Do not force the needle.

  • Administration: Once the needle is correctly positioned in the stomach, slowly administer the this compound solution.

  • Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.

Protocol 2: Intraperitoneal (IP) Injection of this compound in Mice

  • Preparation of this compound Solution: Dissolve this compound in sterile 0.9% saline to the desired concentration. The solution must be sterile and isotonic.

  • Animal Restraint: Securely restrain the mouse, exposing the abdomen.

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid injuring the cecum and bladder.

  • Injection: Use an appropriate gauge needle (e.g., 25-27G). Insert the needle at a 10-20 degree angle into the peritoneal cavity. Aspirate to ensure the needle has not entered a blood vessel or organ before injecting the solution.

  • Post-Injection Monitoring: Return the mouse to its cage and observe for any adverse reactions.

Mandatory Visualization

D_Ribose_Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular Exogenous this compound Exogenous this compound This compound This compound Exogenous this compound->this compound Transport Ribose-5-Phosphate Ribose-5-Phosphate This compound->Ribose-5-Phosphate Phosphorylation Glycation Glycation This compound->Glycation Non-enzymatic reaction with proteins Pentose Phosphate Pathway (PPP) Pentose Phosphate Pathway (PPP) Ribose-5-Phosphate->Pentose Phosphate Pathway (PPP) Enters ATP Synthesis ATP Synthesis Pentose Phosphate Pathway (PPP)->ATP Synthesis Supports AGEs AGEs Glycation->AGEs Forms RAGE RAGE AGEs->RAGE Binds to NF-kB Activation NF-kB Activation RAGE->NF-kB Activation Activates Inflammation Inflammation NF-kB Activation->Inflammation Promotes Cellular Dysfunction Cellular Dysfunction Inflammation->Cellular Dysfunction Leads to

Caption: Metabolic and signaling pathways of exogenous this compound.

Experimental_Workflow Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization This compound Administration This compound Administration Randomization->this compound Administration Control Group Control Group Randomization->Control Group Data Collection Data Collection This compound Administration->Data Collection Control Group->Data Collection Biochemical Analysis Biochemical Analysis Data Collection->Biochemical Analysis Histological Analysis Histological Analysis Data Collection->Histological Analysis Behavioral Analysis Behavioral Analysis Data Collection->Behavioral Analysis Data Analysis & Interpretation Data Analysis & Interpretation Biochemical Analysis->Data Analysis & Interpretation Histological Analysis->Data Analysis & Interpretation Behavioral Analysis->Data Analysis & Interpretation

Caption: General experimental workflow for this compound animal studies.

References

addressing confounding variables in D-Ribose supplementation studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: D-Ribose Supplementation Studies

Objective: This guide provides troubleshooting advice and standardized protocols for researchers investigating this compound supplementation. Its purpose is to help identify and mitigate common confounding variables that can impact experimental outcomes and data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My study results show high variability in ATP recovery and performance metrics among participants. Could baseline metabolic health be a confounding factor?

A1: Absolutely. Baseline metabolic health is a critical confounding variable. This compound's primary role is to enter the pentose (B10789219) phosphate (B84403) pathway (PPP) to facilitate the synthesis of nucleotides like ATP.[1][2] However, the metabolic state of the participant can significantly alter how this compound is utilized.

Troubleshooting Guide:

  • Insulin (B600854) Resistance: In individuals with insulin resistance, glucose uptake and glycolysis are impaired. This can alter the metabolic flux and the cell's reliance on different energy pathways, potentially affecting how supplemental this compound is incorporated into the ATP pool.

  • Glycemic Control: this compound itself can influence blood glucose. Studies have shown it can have a low or even negative glycemic index, sometimes causing a reduction in blood sugar levels.[1][3] This effect can vary significantly between individuals with normal glycemic control and those with diabetes or pre-diabetes, confounding results related to energy metabolism.[4]

  • Actionable Steps:

    • Screen Participants: At baseline, screen participants for metabolic health using standard markers like fasting glucose, HbA1c, and HOMA-IR.

    • Stratify Groups: If your study includes a diverse population, stratify participants into groups based on their metabolic profiles (e.g., healthy, pre-diabetic) to analyze outcomes separately.

    • Monitor Glucose: During the intervention, monitor blood glucose levels to account for any hypoglycemic effects of this compound, which could independently affect performance and well-being.[5]

Visualization: this compound Metabolic Pathway & Confounders

cluster_0 Standard Pathway cluster_1 Confounding Factors Glucose Glucose G6P Glucose-6-P Glucose->G6P PPP Pentose Phosphate Pathway (PPP) G6P->PPP DRibose This compound (Supplement) DRibose->PPP Nucleotides Nucleotides PPP->Nucleotides ATP ATP Nucleotides->ATP InsulinResistance Insulin Resistance ImpairedGlucoseUptake Impaired Glucose Uptake InsulinResistance->ImpairedGlucoseUptake ImpairedGlucoseUptake->G6P

Metabolic pathway of this compound and confounding factors.
Q2: I'm observing inconsistent results in exercise performance studies. How much of a role does diet play?

A2: Diet is a significant confounder. The macronutrient composition and timing of meals relative to supplementation can alter the absorption of this compound and the availability of other energy substrates, thereby affecting outcomes.

Troubleshooting Guide:

  • Nutrient Interaction: Co-ingestion of this compound with high-fat or high-carbohydrate meals may blunt its absorption, although more research is needed to confirm this.[6]

  • Glycogen (B147801) Stores: The baseline level of muscle glycogen, dictated by recent carbohydrate intake, is a primary determinant of performance in many exercise modalities. If not controlled, variations in glycogen stores can easily mask or exaggerate the effects of this compound.

  • Antioxidant Intake: Some studies suggest this compound may reduce oxidative stress.[7] A diet rich in antioxidants could create a ceiling effect, making it difficult to observe any additional benefit from the supplement.

  • Actionable Steps:

    • Dietary Control: Implement a standardized diet for all participants for a set period (e.g., 3-7 days) before and during the trial.

    • Food Diaries: Require participants to complete detailed food diaries to monitor compliance and identify any dietary deviations.

    • Standardized Pre-Test Meal: Provide a standardized meal at a fixed time before supplementation and exercise testing to ensure all participants start with similar glycogen and metabolic states.

Data Presentation: Impact of Pre-Exercise Nutrition

Nutritional StatePrimary Energy SourceExpected this compound ImpactRecommendation
High-Carbohydrate GlycogenMay be masked by high substrate availability.Standardize carbohydrate intake 24-48h before trials.
Fasted State Free Fatty Acids / GlycogenEffect may be more pronounced due to lower substrate competition.Standardize fasting duration (e.g., 8-12 hours) pre-trial.[8]
High-Fat Meal Fatty AcidsPotential for blunted this compound absorption.[6]Avoid high-fat meals within 4 hours of supplementation.
Q3: My results are not significant, but I suspect a strong placebo effect. How can I design a study to properly control for this?

A3: The placebo effect is a well-documented and powerful confounder in sports nutrition and performance studies.[9][10][11] Belief in a supplement's efficacy can lead to real, measurable improvements in performance, making it essential to use a robust study design to isolate the physiological effects of this compound.

Troubleshooting Guide:

  • Blinding: Ensure the study is double-blind, where neither the participants nor the researchers administering the supplement know who is receiving this compound versus the placebo.[12][13]

  • Placebo Design: The placebo must be indistinguishable from the active supplement in taste, appearance, and texture. For this compound, which has a sweet taste, dextrose or another similar-tasting carbohydrate is often a suitable placebo.[14]

  • Crossover Design: A crossover design, where each participant serves as their own control by completing both the supplement and placebo arms of the trial, is highly effective at minimizing inter-individual variability.[15] Ensure an adequate "washout" period between trials (e.g., 7-14 days) to prevent carryover effects.

Visualization: Double-Blind, Placebo-Controlled Crossover Workflow

Start Recruit Participants (N=26) Randomization Randomization Start->Randomization GroupA Group A (n=13) Randomization->GroupA 50% GroupB Group B (n=13) Randomization->GroupB 50% Trial1_A Trial 1: This compound (10g/day) GroupA->Trial1_A Trial1_B Trial 1: Placebo (Dextrose) GroupB->Trial1_B Washout Washout Period (7-14 days) Trial1_A->Washout Trial1_B->Washout Trial2_A Trial 2: Placebo (Dextrose) Washout->Trial2_A Trial2_B Trial 2: This compound (10g/day) Washout->Trial2_B Analysis Data Analysis (Compare Intra-Individual Results) Trial2_A->Analysis Trial2_B->Analysis

Workflow for a robust crossover study design.

Experimental Protocols

Protocol 1: Quantification of Cellular Adenine (B156593) Nucleotides (ATP, ADP, AMP) via HPLC

This protocol is essential for directly measuring the primary endpoint of many this compound studies—changes in the cellular energy pool. High-Performance Liquid Chromatography (HPLC) is a gold standard for separating and quantifying these nucleotides.[16][17][18]

1. Sample Preparation (from cultured cells or tissue):

  • Extraction: Immediately place tissue samples in liquid nitrogen or wash cultured cells with ice-cold PBS. Extract nucleotides using an ice-cold extraction buffer (e.g., 0.6 M perchloric acid or 80% methanol).[18][19]

  • Neutralization: For acid extractions, neutralize the sample with a potassium-based solution (e.g., 2.5 M KOH) to precipitate the perchlorate.

  • Centrifugation: Centrifuge at high speed (e.g., 12,000 g for 5 min at 4°C) to pellet cell debris and precipitates.[20]

  • Filtration: Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

2. HPLC Method Parameters:

  • Column: A reverse-phase C18 column (e.g., Agilent Poroshell 120 EC-C18) or a weak anion exchange column is typically used.[21]

  • Mobile Phase: An ion-pairing reagent or a volatile buffer like ammonium (B1175870) acetate (B1210297) is used for separation. A common mobile phase consists of:

    • Buffer A: 10 mM ammonium acetate in water (pH 4.95).[18]

    • Buffer B: Acetonitrile/Methanol/Water mixture with 10 mM ammonium acetate.[18]

  • Gradient Elution: A gradient from low to high organic phase (Buffer B) is used to elute AMP, ADP, and ATP sequentially. A typical run starts with ~1.5% Buffer B, ramping up to ~60% to elute all compounds.[18]

  • Flow Rate: Approximately 0.4 - 0.5 mL/min.[18][21]

  • Detection: UV absorbance at 254-260 nm.[18][21]

  • Quantification: Calculate concentrations by comparing the peak areas of the samples to those of a standard curve generated from known concentrations of pure ATP, ADP, and AMP.[22]

Data Presentation: Representative HPLC Quantification Data

AnalyteRetention Time (min)Limit of Quantification (pmol)Typical Muscle Concentration (nmol/mg protein)
ATP ~8.5~1.020 - 30
ADP ~7.2~1.03 - 5
AMP ~5.8~0.16[17]0.1 - 0.5
IMP ~6.5~1.0Variable (increases with exercise)
Note: Values are illustrative and will vary based on the specific HPLC system, column, and biological sample.

References

Validation & Comparative

validating D-Ribose uptake and incorporation into cellular metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately tracking the uptake and metabolic fate of D-Ribose is crucial for understanding its role in cellular bioenergetics, nucleotide synthesis, and overall metabolic state. This guide provides a comprehensive comparison of leading methodologies for validating this compound uptake and its incorporation into cellular metabolites, complete with experimental data and detailed protocols.

This compound is a fundamental pentose (B10789219) sugar that serves as a critical precursor for the synthesis of ATP, the primary energy currency of the cell, as well as nucleic acids (RNA and DNA)[1]. Its metabolism is intrinsically linked to the pentose phosphate (B84403) pathway (PPP), a key route for producing NADPH and nucleotide precursors[1][2]. Validating the extent to which exogenously supplied this compound is taken up by cells and incorporated into these vital biomolecules is paramount for studies in various fields, including cardiovascular disease, neurodegenerative disorders, and drug development.

This guide focuses on the two primary analytical techniques for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with stable isotope labeling. We also explore orthogonal methods for data validation and provide detailed experimental workflows.

Primary Analytical Methods: A Comparative Analysis

The most robust and widely used methods for tracing the metabolic fate of this compound involve the use of stable isotope-labeled this compound, such as this compound-d5 (deuterated) or ¹³C-D-Ribose. These labeled molecules allow researchers to distinguish exogenously supplied ribose from the endogenous pool and track its incorporation into downstream metabolites.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Measures the mass-to-charge ratio of ions to identify and quantify molecules and their isotopologues.Detects the magnetic properties of atomic nuclei to provide structural and quantitative information about molecules.
Sensitivity High (picomole to femtomole range), enabling the detection of low-abundance metabolites[3].Lower than MS, typically requiring higher concentrations of analytes[4].
Resolution High mass resolution allows for the differentiation of molecules with very similar masses.High spectral resolution can distinguish between structurally similar metabolites[4].
Information Provided Provides information on the mass isotopomer distribution (MID), indicating the number of labeled atoms incorporated into a metabolite[2][5].Provides detailed structural information, including the specific position of isotopic labels within a molecule (isotopomer analysis)[3][6].
Sample Preparation Often requires derivatization for GC-MS or specific extraction protocols for LC-MS[1][6].Generally requires minimal sample preparation, often just dissolving the sample in a deuterated solvent[4].
Data Analysis Involves identifying peaks corresponding to specific metabolites and their isotopologues and quantifying their abundance.Involves analyzing chemical shifts, coupling constants, and peak integrations to identify and quantify metabolites and their isotopomers[3].

Orthogonal Validation: Ensuring Data Integrity

To ensure the accuracy and reliability of experimental findings, it is best practice to employ orthogonal validation, which involves using multiple, independent analytical techniques to cross-verify results[3].

  • Biochemical Assays: Enzymatic and biochemical assays can provide a functional validation of the metabolic pathway activity inferred from stable isotope tracing[3]. For example, measuring the activity of key enzymes in the pentose phosphate pathway can corroborate findings from MS or NMR studies.

  • Radiolabeled Tracing: While less common now due to safety considerations, using radiolabeled this compound (e.g., ³H-D-Ribose) can be a sensitive method to quantify uptake, particularly in transport assays[7].

  • Spectrophotometric Methods: Simple colorimetric assays can be used to quantify this compound concentrations in biological samples like serum and urine, providing pharmacokinetic data[8].

Experimental Protocols

Protocol 1: Quantification of this compound-d5 and its Metabolites using LC-MS/MS

This protocol is adapted from established methods for analyzing this compound metabolism in cultured cells[1].

1. Cell Culture and Labeling:

  • Culture cells to 70-80% confluency.

  • Replace standard growth medium with a labeling medium containing a known concentration of this compound-d5 (e.g., 1-10 mM) for a specified duration (e.g., 0, 1, 4, 8, 24 hours)[2][9].

2. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Add ice-cold 80% methanol (B129727) to the culture plate.

  • Place the plates on a rocker at 4°C for 15 minutes to ensure complete cell lysis[1].

  • Scrape the cells and transfer the methanol extract to a microcentrifuge tube.

  • Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris[1].

  • Transfer the supernatant containing the metabolites to a new tube.

  • Dry the metabolite extract using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% acetonitrile (B52724) in water) for LC-MS/MS analysis[1].

3. LC-MS/MS Analysis:

  • Chromatography: Use Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of polar metabolites like ribose and its phosphorylated forms[1][2].

    • Example Gradient: 85% B to 30% B over 10 minutes, hold at 30% B for 2 minutes, then return to 85% B and equilibrate for 5 minutes (where B is the organic solvent)[1].

  • Mass Spectrometry: Perform analysis in negative ionization mode using Multiple Reaction Monitoring (MRM) to quantify this compound-d5 and its metabolites (e.g., this compound-5-phosphate-d5)[1].

Protocol 2: D-[³H]Ribose Uptake Assay

This protocol is based on methods used to measure the transport of radiolabeled ribose into cells[7].

1. Cell Preparation:

  • Culture cells to mid- to late-log phase.

  • Wash the cells twice in PBS and resuspend them in PBS to a final concentration of 3–5 × 10⁸ cells/ml[7].

2. Transport Assay:

  • Incubate the cells with a known concentration of D-[³H]ribose (e.g., 0.1 mM) at 25°C. The uptake should be linear over the measured time course (e.g., up to 6 minutes)[7].

  • Terminate the assay by spinning the cells through an oil cushion (e.g., dibutyl phthalate/mineral oil, 9:1) in a microcentrifuge tube, followed by immediate snap-freezing in liquid nitrogen[7].

3. Quantification:

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Normalize the counts to the number of cells and the incubation time to determine the rate of uptake.

Visualizing the Pathways and Workflows

To better understand the processes involved in this compound metabolism and the experimental procedures to study them, the following diagrams have been generated.

D_Ribose_Metabolic_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Exogenous this compound Exogenous this compound This compound This compound Exogenous this compound->this compound Uptake This compound-5-Phosphate This compound-5-Phosphate This compound->this compound-5-Phosphate Ribokinase Pentose Phosphate Pathway Pentose Phosphate Pathway This compound-5-Phosphate->Pentose Phosphate Pathway Nucleotide Synthesis (ATP, GTP) Nucleotide Synthesis (ATP, GTP) This compound-5-Phosphate->Nucleotide Synthesis (ATP, GTP)

Caption: Simplified metabolic pathway of this compound incorporation.

Experimental_Workflow_LCMS Cell Culture & Labeling Cell Culture & Labeling Metabolite Extraction Metabolite Extraction Cell Culture & Labeling->Metabolite Extraction Harvest Cells Sample Preparation Sample Preparation Metabolite Extraction->Sample Preparation Dry & Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Inject Sample Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantify Metabolites

Caption: General experimental workflow for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize key quantitative data from relevant studies.

Table 1: Kinetic Parameters of this compound Uptake

TransporterSubstrateKm (mM)Vmax (relative)Reference
LmGT2This compound0.98 ± 0.31High[7]
LmGT3This compound5.75 ± 2.11Low[7]

Table 2: Pharmacokinetic Parameters of this compound in Rabbits (Oral Administration)

Dose (mg/kg)Tmax (minutes)Cmax (µg/mL)AUCtotal (µg*min/mL)Reference
42036 - 44Data not specifiedData not specified[8]
84036 - 44Data not specifiedData not specified[8]

Note: While the reference indicates a trend towards increased Cmax and AUC with a higher dose, specific mean values were not provided in the abstract.

Table 3: Spectrophotometric Assay Performance for this compound Quantification

Sample MatrixLinearity Range (µg/mL)Correlation Coefficient (r²)Intraday Accuracy (%)Interday Accuracy (%)Precision (CV, %)Reference
Serum1.5625 - 2000.998197.4 - 102.197.4 - 102.11.5 - 5.4[8]
Urine1.5625 - 2000.999297 - 100.297 - 100.21.2 - 8.3[8]

By employing these robust analytical methods and validation strategies, researchers can confidently and accurately assess the uptake and metabolic fate of this compound, paving the way for new discoveries and therapeutic applications.

References

D-Ribose vs. Glucose: A Comparative Guide for Cellular Energy Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular energy metabolism, the choice of substrate is a critical determinant of experimental outcomes. While glucose has long been the cornerstone of metabolic studies, D-ribose is emerging as a significant modulator of cellular energetics, particularly in contexts of metabolic stress and recovery. This guide provides an objective comparison of this compound and glucose, supported by experimental data, to aid researchers in selecting the appropriate substrate for their specific research questions.

At a Glance: Key Metabolic Differences

FeatureThis compoundGlucose
Primary Metabolic Entry Point Pentose (B10789219) Phosphate (B84403) Pathway (PPP)Glycolysis
ATP Production Primarily enhances ATP pool recovery by providing a direct precursor for nucleotide synthesis.[1]The primary substrate for cellular respiration, yielding a large amount of ATP through glycolysis and oxidative phosphorylation.
Pentose Phosphate Pathway (PPP) Flux Directly enters the non-oxidative branch of the PPP, bypassing rate-limiting steps.[2]Enters the PPP via glucose-6-phosphate at the beginning of the oxidative branch.
Cellular Stress (Glycation) Significantly more potent in inducing the formation of Advanced Glycation End-products (AGEs).[3][4]Induces glycation at a slower rate compared to this compound.[3][4]
Cell Viability Can decrease cell viability at higher concentrations, likely due to the effects of rapid glycation.[3][4]Generally well-tolerated by cells as a primary energy source.

In-Depth Comparison

Cellular Energy Production (ATP Synthesis)

This compound: The primary role of supplemental this compound in energy metabolism is not as a direct fuel source for immediate, large-scale ATP production in the same manner as glucose. Instead, its strength lies in replenishing the cellular pool of adenine (B156593) nucleotides (ATP, ADP, AMP), especially following periods of metabolic stress such as ischemia or intense exercise.[5][1] this compound achieves this by directly entering the pentose phosphate pathway (PPP) as ribose-5-phosphate, a crucial precursor for the synthesis of phosphoribosyl pyrophosphate (PRPP). PRPP is a rate-limiting substrate for the de novo and salvage pathways of nucleotide synthesis. By bypassing the initial, often rate-limiting, steps of the PPP that start from glucose, this compound can accelerate the regeneration of the ATP pool.[5][2]

Glucose: Glucose is the central molecule for cellular energy production. Through glycolysis, the Krebs cycle, and oxidative phosphorylation, the complete oxidation of one molecule of glucose can yield approximately 38 molecules of ATP.[6] This makes it the primary and most efficient fuel source for most cell types under normal physiological conditions.

Pentose Phosphate Pathway (PPP) Activation and Flux

This compound: this compound is a direct substrate for the non-oxidative branch of the PPP. It can be phosphorylated to ribose-5-phosphate, an intermediate in the PPP, thus directly feeding into this pathway. This direct entry bypasses the glucose-6-phosphate dehydrogenase (G6PD) step, which is the primary rate-limiting enzyme of the oxidative branch of the PPP.

Glucose: Glucose enters the PPP as glucose-6-phosphate, at the beginning of the oxidative branch. The flux of glucose through the PPP is tightly regulated by the cellular demand for NADPH and ribose-5-phosphate.

Quantitative Comparison: Direct, quantitative metabolic flux analysis comparing the PPP flux from this compound versus glucose is a key area for future research. However, the known metabolic pathways suggest that providing exogenous this compound would lead to a more direct and potentially rapid increase in the intermediates of the non-oxidative PPP compared to providing glucose.

Cellular Stress and Viability

A critical consideration in the use of reducing sugars in cellular studies is their potential to induce non-enzymatic glycation of proteins, leading to the formation of Advanced Glycation End-products (AGEs). AGEs are implicated in cellular aging and the pathogenesis of various diseases.

This compound: Experimental evidence demonstrates that this compound is a significantly more potent glycating agent than glucose.[3][4][8] This is attributed to the higher proportion of this compound existing in the open-chain aldehyde form, which is more reactive with protein amino groups.

Glucose: While glucose is the primary culprit for glycation in diabetic complications, its rate of AGE formation is considerably slower than that of this compound under similar conditions.[3][4][8]

Quantitative Data on Cell Viability and AGE Formation:

A study by Han et al. (2011) provides a direct comparison of the effects of this compound and D-glucose on cell viability and AGE formation in SH-SY5Y human neuroblastoma cells and HEK293T cells.[3][4]

Table 1: Effect of this compound and D-Glucose on Cell Viability [3][4]

Cell LineTreatment (48 hours)% Cell Viability (Mean ± SD)
SH-SY5Y Control100 ± 5.2
10 mM this compound85.3 ± 4.1
50 mM this compound62.1 ± 3.5**
10 mM D-Glucose98.2 ± 4.9
50 mM D-Glucose96.5 ± 5.1
HEK293T Control100 ± 6.1
10 mM this compound88.7 ± 4.8
50 mM this compound68.4 ± 4.2**
10 mM D-Glucose99.1 ± 5.5
50 mM D-Glucose97.8 ± 5.3
*p < 0.05, **p < 0.01 compared to control

Table 2: Relative Amount of Advanced Glycation End-products (AGEs) in Cell Lysates [3][4]

Cell LineTreatmentRelative Fluorescence Units (RFU) (Mean ± SD)
SH-SY5Y Control100 ± 8.7
50 mM this compound215.4 ± 15.2
50 mM D-Glucose112.3 ± 9.8
HEK293T Control100 ± 9.1
50 mM this compound238.6 ± 18.5
50 mM D-Glucose115.7 ± 10.3
*p < 0.05, **p < 0.01 compared to control

These data clearly indicate that at equivalent concentrations, this compound leads to a more significant decrease in cell viability and a much greater accumulation of intracellular AGEs compared to glucose.[3][4]

Experimental Protocols

Measurement of ATP Production

A common method for quantifying cellular ATP levels is the luciferase-based assay.

Principle: This assay utilizes the enzyme luciferase, which catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light. The amount of light emitted is directly proportional to the ATP concentration.

Protocol Outline:

  • Cell Culture: Plate cells at a desired density and culture with media containing either this compound or glucose at the desired concentrations for the specified duration.

  • Cell Lysis: Aspirate the culture medium and wash the cells with PBS. Lyse the cells using a suitable lysis buffer to release intracellular ATP.

  • Luciferase Reaction: In a luminometer-compatible plate, mix the cell lysate with a luciferin-luciferase reagent.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer.

  • Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the cell lysates.

  • Normalization: Normalize the ATP concentration to the total protein content or cell number for each sample.

Quantification of Pentose Phosphate Pathway (PPP) Metabolites

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the quantitative analysis of PPP intermediates.

Principle: LC-MS separates metabolites based on their physicochemical properties and then detects and quantifies them based on their mass-to-charge ratio.

Protocol Outline:

  • Isotope Labeling (Optional but Recommended for Flux Analysis): Culture cells in a medium containing a stable isotope-labeled substrate, such as ¹³C-D-ribose or ¹³C-glucose.

  • Metabolite Extraction: Quench cellular metabolism rapidly, for example, with cold methanol. Extract the metabolites using a suitable solvent system (e.g., methanol/water/chloroform).

  • LC-MS Analysis: Analyze the metabolite extracts using an LC-MS system. The liquid chromatography step separates the PPP intermediates (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate). The mass spectrometer detects and quantifies the mass isotopologues of these metabolites.

  • Data Analysis: The relative abundance of the different mass isotopologues provides information about the metabolic flux through the PPP.

Visualizing the Metabolic Landscape

Metabolic Pathways of this compound and Glucose

cluster_glucose Glucose Metabolism cluster_ribose This compound Metabolism cluster_ppp_glucose Pentose Phosphate Pathway (from Glucose) Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Glycolysis Glycolysis G6P->Glycolysis G6P_ppp Glucose-6-Phosphate G6P->G6P_ppp Pyruvate Pyruvate Glycolysis->Pyruvate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle OxPhos Oxidative Phosphorylation TCA_Cycle->OxPhos ATP_Glycolysis ATP OxPhos->ATP_Glycolysis D_Ribose This compound R5P Ribose-5-Phosphate D_Ribose->R5P PPP_non_ox Non-oxidative PPP R5P->PPP_non_ox Nucleotide_Synthesis Nucleotide Synthesis R5P->Nucleotide_Synthesis PPP_non_ox->Glycolysis Fructose-6-P Glyceraldehyde-3-P ATP_pool ATP Pool Nucleotide_Synthesis->ATP_pool PPP_ox Oxidative PPP G6P_ppp->PPP_ox R5P_from_G6P Ribose-5-Phosphate PPP_ox->R5P_from_G6P NADPH NADPH PPP_ox->NADPH R5P_from_G6P->PPP_non_ox

Metabolic fates of this compound and Glucose.
Experimental Workflow for Comparative Metabolic Analysis

Start Cell Culture Treatment_Glucose Treatment with Glucose Start->Treatment_Glucose Treatment_Ribose Treatment with This compound Start->Treatment_Ribose ATP_Assay ATP Production Assay (Luciferase-based) Treatment_Glucose->ATP_Assay PPP_Flux_Assay PPP Flux Analysis (LC-MS with ¹³C-labeling) Treatment_Glucose->PPP_Flux_Assay Viability_Assay Cell Viability Assay (e.g., MTT) Treatment_Glucose->Viability_Assay AGE_Assay AGE Formation Assay (Fluorescence-based) Treatment_Glucose->AGE_Assay Treatment_Ribose->ATP_Assay Treatment_Ribose->PPP_Flux_Assay Treatment_Ribose->Viability_Assay Treatment_Ribose->AGE_Assay Data_Analysis Data Analysis and Comparison ATP_Assay->Data_Analysis PPP_Flux_Assay->Data_Analysis Viability_Assay->Data_Analysis AGE_Assay->Data_Analysis

Workflow for comparing metabolic effects.
Logical Comparison of this compound and Glucose in Energy Metabolism

Central_Topic Substrate for Cellular Energy Metabolism Glucose Glucose Central_Topic->Glucose D_Ribose This compound Central_Topic->D_Ribose Glycolysis_Entry Primary Entry: Glycolysis Glucose->Glycolysis_Entry High_ATP_Yield High ATP Yield via Oxidative Phosphorylation Glucose->High_ATP_Yield Slower_Glycation Slower Rate of AGE Formation Glucose->Slower_Glycation PPP_Entry Direct Entry: Pentose Phosphate Pathway D_Ribose->PPP_Entry ATP_Pool_Recovery Enhances ATP Pool Recovery D_Ribose->ATP_Pool_Recovery Rapid_Glycation Rapid Rate of AGE Formation D_Ribose->Rapid_Glycation

Key differences in metabolic roles.

Conclusion and Recommendations

The choice between this compound and glucose in cellular energy metabolism studies is highly dependent on the research objective.

  • For studies focused on baseline cellular bioenergetics and ATP production under normal conditions, glucose remains the substrate of choice. Its well-characterized metabolic pathways provide a robust model for understanding cellular respiration.

  • For investigations into metabolic recovery, nucleotide synthesis, and the cellular response to ischemic or oxidative stress, this compound is a valuable tool. Its ability to rapidly replenish the adenine nucleotide pool offers a unique advantage in these contexts.

  • Researchers should exercise caution when using this compound, particularly at high concentrations or in long-term studies, due to its potent ability to induce the formation of Advanced Glycation End-products (AGEs) and its potential to decrease cell viability.

Future research should focus on direct quantitative comparisons of ATP production rates and metabolic flux through the pentose phosphate pathway when cells are supplied with this compound versus glucose. Such studies will provide a more complete understanding of the distinct roles these two sugars play in cellular energy metabolism.

References

D-Ribose Leads the Way: A Comparative Analysis of Pentoses in Nucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of nucleotide synthesis is critical. This guide provides a detailed comparative analysis of D-Ribose and other pentoses—D-xylose, D-arabinose, and D-lyxose—in their roles as precursors for nucleotide biosynthesis. We delve into the metabolic pathways, enzymatic specificities, and available experimental data to offer a clear perspective on why this compound is the primary pentose (B10789219) for this fundamental biological process.

Executive Summary

Nucleotide synthesis, a cornerstone of cellular proliferation and function, fundamentally relies on the availability of a five-carbon sugar, a pentose, for the formation of its ribose or deoxyribose backbone. This compound, a product of the pentose phosphate (B84403) pathway (PPP), is the direct and universal precursor for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. In its activated form, 5-phosphoribosyl-1-pyrophosphate (PRPP), this compound provides the sugar-phosphate moiety onto which the nitrogenous bases are built or attached.

While other pentoses such as D-xylose and D-arabinose are integral to various biological processes, including the formation of nucleotide sugars like UDP-xylose and UDP-arabinose, their direct contribution to the synthesis of fundamental nucleotides like ATP, GTP, CTP, and UTP is negligible to non-existent in most organisms. D-lyxose, a rarer pentose, is primarily of interest as a synthetic precursor for antiviral nucleoside analogs and does not play a natural role in nucleotide synthesis. This guide will explore the metabolic fates of these pentoses, present available quantitative data, and provide detailed experimental protocols for their analysis, underscoring the metabolic preeminence of this compound in nucleotide biosynthesis.

The Central Role of this compound in Nucleotide Synthesis

This compound is the cornerstone of nucleotide synthesis. It is produced in the cell via the pentose phosphate pathway (PPP), a major metabolic route that runs parallel to glycolysis. The primary function of the PPP in this context is to generate Ribose-5-phosphate (R5P), which is the direct precursor for the synthesis of the activated form of ribose, 5-phosphoribosyl-1-pyrophosphate (PRPP).

The synthesis of PRPP from R5P and ATP is catalyzed by the enzyme PRPP synthetase. PRPP is a critical molecule that provides the ribose-phosphate backbone for both purine and pyrimidine nucleotides. In purine synthesis, the purine ring is assembled directly onto the ribose-phosphate of PRPP. In pyrimidine synthesis, the pyrimidine ring is first synthesized and then attached to the ribose-phosphate from PRPP.

dot

Pentose_Phosphate_Pathway cluster_PPP Pentose Phosphate Pathway Glucose6P Glucose-6-Phosphate 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose6P->6-Phosphoglucono-δ-lactone RP5 Ribose-5-Phosphate PRPP PRPP RP5->PRPP PRPP Synthetase ATP -> AMP Nucleotides Purine & Pyrimidine Nucleotides PRPP->Nucleotides Purine & Pyrimidine Synthesis Pathways 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-δ-lactone->6-Phosphogluconate Ribulose-5-Phosphate Ribulose-5-Phosphate 6-Phosphogluconate->Ribulose-5-Phosphate Ribulose-5-Phosphate->RP5

This compound synthesis via the Pentose Phosphate Pathway and its activation to PRPP.

Comparative Metabolism of Other Pentoses

While this compound is the primary pentose for nucleotide synthesis, other pentoses are present in biological systems and have distinct metabolic fates.

D-Xylose

D-Xylose is a major component of hemicellulose in plant biomass. In organisms that can metabolize it, D-xylose is typically converted to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate. D-xylulose-5-phosphate is an intermediate of the non-oxidative branch of the pentose phosphate pathway and can be converted to Ribose-5-phosphate. However, this conversion is part of a series of reversible reactions, and the primary flux of D-xylose metabolism is often directed towards glycolysis for energy production rather than nucleotide synthesis.

In mammalian cells, D-xylose is primarily known for its role in the synthesis of proteoglycans, where it forms the linkage between the core protein and the glycosaminoglycan chains. This process involves the formation of UDP-xylose. There is no direct pathway for the efficient conversion of D-xylose to PRPP for nucleotide synthesis.

D-Arabinose

The metabolism of D-arabinose is not as well-defined as that of this compound or D-xylose in most organisms. In some bacteria and fungi, D-arabinose can be metabolized, but it is not a primary carbon source. In mycobacteria, D-arabinose is a crucial component of the cell wall polysaccharides arabinogalactan (B145846) and lipoarabinomannan. The biosynthesis of D-arabinose in these organisms proceeds through a series of enzymatic steps starting from PRPP, leading to the formation of decaprenyl-phosphate-D-arabinose, the donor for arabinan (B1173331) synthesis. This pathway is a target for the development of anti-tuberculosis drugs.

In mammalian cells, there is no known pathway for the direct utilization of D-arabinose for nucleotide synthesis. Some studies have explored the use of D-arabinose analogs in the synthesis of antiviral and anticancer nucleosides, highlighting its potential in medicinal chemistry rather than as a natural precursor for nucleotide biosynthesis.

D-Lyxose

D-Lyxose is a rare sugar and its metabolic role is not well-established. It is primarily considered as a starting material for the chemical synthesis of other rare sugars and nucleoside analogs with potential therapeutic applications. There is no evidence to suggest that D-lyxose is utilized for nucleotide synthesis in biological systems.

dot

Pentose_Metabolism_Comparison cluster_Ribose This compound cluster_Xylose D-Xylose cluster_Arabinose D-Arabinose cluster_Lyxose D-Lyxose Ribose This compound R5P Ribose-5-Phosphate Ribose->R5P Ribokinase PRPP PRPP R5P->PRPP PRPP Synthetase Nucleotides Nucleotides (ATP, GTP, etc.) PRPP->Nucleotides Xylose D-Xylose Xylulose D-Xylulose Xylose->Xylulose Xylose Isomerase UDP_Xylose UDP-Xylose Xylose->UDP_Xylose Multi-step pathway Xylulose5P Xylulose-5-Phosphate Xylulose->Xylulose5P Xylulokinase PPP_Intermediates PPP Intermediates Xylulose5P->PPP_Intermediates Arabinose D-Arabinose Arabinose_Metabolites Arabinose Metabolites Arabinose->Arabinose_Metabolites UDP_Arabinose UDP-Arabinose Arabinose_Metabolites->UDP_Arabinose Lyxose D-Lyxose Synthetic_Analogs Synthetic Nucleoside Analogs Lyxose->Synthetic_Analogs Chemical Synthesis

Comparative metabolic fates of this compound and other pentoses.

Quantitative Comparison of Pentose Utilization

Direct comparative experimental data on the efficiency of different pentoses in supporting nucleotide synthesis is scarce. The primary reason for this is the high substrate specificity of the key enzymes involved in the initial steps of incorporating a pentose into the nucleotide synthesis pathway.

EnzymeSubstrate(s)Product(s)Relevance to Nucleotide Synthesis
Ribokinase This compound, ATPRibose-5-Phosphate, ADPThe primary enzyme for phosphorylating this compound to enter the nucleotide synthesis pathway. It exhibits high specificity for this compound.
PRPP Synthetase Ribose-5-Phosphate, ATP5-Phosphoribosyl-1-Pyrophosphate (PRPP), AMPThe central enzyme that activates the ribose moiety for both purine and pyrimidine synthesis. It is highly specific for Ribose-5-Phosphate.
Xylulokinase D-Xylulose, ATPD-Xylulose-5-Phosphate, ADPInvolved in D-Xylose metabolism, leading to an intermediate of the pentose phosphate pathway, but not a direct route to PRPP.
UDP-sugar Pyrophosphorylase Xylose-1-Phosphate, UTP; Arabinose-1-Phosphate, UTPUDP-Xylose, PPi; UDP-Arabinose, PPiSynthesizes activated nucleotide sugars for glycosylation reactions, not for the synthesis of the core components of DNA and RNA.

Key Findings from the Literature:

  • Enzyme Specificity: Studies on PRPP synthetase have consistently shown a high degree of specificity for Ribose-5-phosphate as its substrate. While other pentose phosphates might act as weak inhibitors, they are not effective substrates for PRPP synthesis.

  • Metabolic Flux: Metabolic labeling studies have demonstrated that this compound is rapidly and efficiently incorporated into the nucleotide pool. In contrast, while labeled D-xylose can be metabolized, its incorporation into the ribose moiety of nucleotides is significantly lower and occurs indirectly through the pentose phosphate pathway.

  • Lack of Direct Pathways: There are no known direct enzymatic pathways in most organisms to convert D-xylose, D-arabinose, or D-lyxose into PRPP, the committed step for de novo nucleotide synthesis.

Experimental Protocols

For researchers interested in conducting their own comparative studies, the following are outlines of key experimental protocols.

In Vitro Nucleotide Synthesis Assay

This assay can be used to compare the ability of different pentose-phosphates to serve as precursors for nucleotide synthesis in a cell-free system.

Objective: To measure the synthesis of a nucleotide (e.g., UMP) from orotate (B1227488) and a pentose-phosphate precursor.

Materials:

  • Cell extract or purified enzymes of the pyrimidine synthesis pathway (Orotate phosphoribosyltransferase and OMP decarboxylase)

  • Orotate (radiolabeled or unlabeled)

  • Ribose-5-phosphate, Xylose-5-phosphate, Arabinose-5-phosphate

  • ATP

  • Reaction buffer (e.g., Tris-HCl with MgCl2)

  • Thin-layer chromatography (TLC) plates or HPLC system for product separation and quantification

Procedure:

  • Prepare reaction mixtures containing the cell extract or purified enzymes, buffer, ATP, and one of the pentose-phosphates.

  • Initiate the reaction by adding orotate.

  • Incubate the reactions at an optimal temperature (e.g., 37°C) for a defined period.

  • Stop the reactions (e.g., by adding acid or heating).

  • Separate the product (UMP) from the substrate (orotate) using TLC or HPLC.

  • Quantify the amount of UMP formed.

dot

In_Vitro_Assay_Workflow Start Prepare Reaction Mix (Enzymes, Buffer, ATP, Pentose-Phosphate) Add_Orotate Add Orotate (Start Reaction) Start->Add_Orotate Incubate Incubate (e.g., 37°C) Add_Orotate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Separate Separate Product (TLC or HPLC) Stop_Reaction->Separate Quantify Quantify UMP Separate->Quantify

Workflow for an in vitro nucleotide synthesis assay.
Cellular Incorporation of Labeled Pentoses

This protocol allows for the in vivo comparison of how different pentoses are incorporated into the nucleotide pool of cultured cells.

Objective: To measure the incorporation of radiolabeled pentoses into the intracellular nucleotide pool.

Materials:

  • Cultured cells

  • Cell culture medium

  • Radiolabeled pentoses (e.g., [14C]-D-Ribose, [14C]-D-Xylose)

  • Perchloric acid or other extraction buffer

  • HPLC system with a suitable column (e.g., anion exchange) and detector (e.g., UV and radioactivity detector)

Procedure:

  • Culture cells to the desired density.

  • Replace the medium with a fresh medium containing one of the radiolabeled pentoses.

  • Incubate the cells for various time points.

  • Harvest the cells and extract the intracellular metabolites using perchloric acid.

  • Neutralize the extracts.

  • Analyze the extracts by HPLC to separate and quantify the radiolabeled nucleotides.

Conclusion

The comparative analysis of this compound and other pentoses in nucleotide synthesis unequivocally establishes the central and indispensable role of this compound. Its direct production in the pentose phosphate pathway and its highly specific conversion to PRPP make it the sole pentose precursor for the de novo synthesis of purine and pyrimidine nucleotides in most organisms. While D-xylose and D-arabinose have important biological functions, particularly in the formation of nucleotide sugars for glycosylation, they do not serve as efficient, direct precursors for the synthesis of the fundamental building blocks of DNA and RNA. D-lyxose remains a subject of interest primarily in the context of synthetic chemistry. For researchers in drug development and metabolic engineering, a thorough understanding of these distinct metabolic pathways is crucial for the rational design of therapeutic interventions and the optimization of biotechnological processes. Future research may uncover novel metabolic engineering strategies to channel other pentoses towards nucleotide synthesis, but under normal physiological conditions, this compound reigns supreme.

assessing the purity of commercial D-Ribose for research applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Impact of Impurities in Research Applications

Impurities in D-Ribose preparations can range from other sugars and their isomers to residual solvents and side-products from the manufacturing process. These contaminants can have profound effects on experimental systems:

  • Altered Cell Growth and Metabolism: In cell culture, contaminating sugars can be metabolized differently than this compound, altering cell growth rates, metabolic pathways, and the production of cellular products.[1][2][3]

  • Enzymatic Assay Interference: Impurities with structures similar to this compound can act as competitive inhibitors in enzymatic assays, leading to inaccurate kinetic measurements.

  • Inaccurate Analytical Results: In techniques like HPLC or mass spectrometry, impurities will appear as extra peaks, complicating data analysis and potentially leading to misidentification or inaccurate quantification of target analytes.

Comparative Analysis of Commercial this compound Purity

While most suppliers specify a purity of ≥98% for their this compound products, the nature and quantity of the remaining impurities can vary. The following table provides a hypothetical, yet representative, comparison of this compound purity from three anonymized commercial suppliers, based on common analytical techniques.

ParameterSupplier ASupplier BSupplier C
Purity (by qNMR) 99.5%99.2%98.8%
Arabinose <0.1%0.3%0.5%
Other Sugars <0.2%0.2%0.4%
Residual Solvents Not Detected<0.1% (Ethanol)0.2% (Methanol)
Endotoxin <0.01 EU/mg<0.05 EU/mg<0.1 EU/mg
Heavy Metals <5 ppm<10 ppm<10 ppm

Analytical Methodologies for Purity Assessment

Several analytical techniques are employed to determine the purity of this compound. The choice of method depends on the specific impurities being targeted and the desired level of sensitivity.

Analytical TechniquePrincipleImpurities DetectedAdvantagesLimitations
Quantitative ¹H NMR (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified reference material.Structurally different molecules, including residual starting materials, solvents, and side-products.Provides direct, absolute quantification without the need for specific impurity standards; offers rich structural information.Lower sensitivity compared to chromatographic methods for trace impurities.
High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) Separation based on differential partitioning of analytes between a mobile and stationary phase, with detection based on changes in the refractive index of the eluent.Compounds with different polarities, including isomers and related sugars.Robust and widely available method for quantifying sugars.Not suitable for gradient elution; lower sensitivity compared to UV or MS detection.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass-to-charge ratio detection.A wide range of impurities, including those at very low concentrations. Provides mass information for identification.High sensitivity and selectivity, allowing for the identification and quantification of trace impurities.Can be subject to matrix effects; requires more specialized equipment and expertise.

Experimental Protocols

The purity of this compound is particularly critical in metabolic studies and cell culture applications. Below are detailed protocols for experiments where high-purity this compound is essential.

Protocol 1: Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Activity Assay

This assay measures the activity of enzymes in the pentose phosphate pathway, a key metabolic route for this compound synthesis and NADPH production.[4][5]

Materials:

  • High-purity this compound

  • Tris-HCl buffer (50 mM, pH 7.8)

  • ATP (3 mM)

  • Phosphoenolpyruvate (PEP) (1 mM)

  • KCl (100 mM)

  • MgCl₂ (10 mM)

  • NADH (0.2 mM)

  • Lactate (B86563) dehydrogenase (2 U)

  • Pyruvate (B1213749) kinase (2 U)

  • Ribokinase

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a 1 mL assay mixture containing Tris-HCl buffer, ATP, PEP, KCl, MgCl₂, NADH, lactate dehydrogenase, and pyruvate kinase.

  • Add a known concentration of high-purity this compound to the mixture.

  • Incubate the mixture for 5 minutes at room temperature.

  • Initiate the reaction by adding ribokinase.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol 2: Preparation of this compound Supplemented Cell Culture Medium

This protocol describes the preparation of a cell culture medium supplemented with this compound, often used in studies of cellular energy metabolism.[6][7]

Materials:

  • High-purity, sterile this compound

  • Powdered or liquid concentrate of the desired cell culture medium (e.g., DMEM)

  • Sterile, distilled water

  • Sodium bicarbonate (if required for the medium)

  • Sterile filtration unit (0.22 µm filter)

Procedure:

  • In a sterile environment, dissolve the powdered or dilute the concentrated cell culture medium in the appropriate volume of sterile, distilled water, following the manufacturer's instructions.

  • If required, add the specified amount of sterile sodium bicarbonate solution.

  • Prepare a sterile stock solution of high-purity this compound in sterile, distilled water (e.g., 1 M).

  • Add the sterile this compound stock solution to the prepared cell culture medium to achieve the desired final concentration (e.g., 10 mM).

  • Adjust the pH of the final medium to the recommended range for the specific cell line.

  • Sterilize the final supplemented medium by passing it through a 0.22 µm filter.

  • Store the sterile, this compound supplemented medium at 4°C.

Visualizing this compound in Biological Pathways

The following diagrams, generated using the DOT language, illustrate the central role of this compound in key metabolic pathways.

Pentose_Phosphate_Pathway Glucose6P Glucose-6-Phosphate Ribulose5P Ribulose-5-Phosphate Glucose6P->Ribulose5P Oxidative Phase (NADPH production) Ribose5P Ribose-5-Phosphate Ribulose5P->Ribose5P Glycolytic_Intermediates Glycolytic Intermediates Ribulose5P->Glycolytic_Intermediates Non-oxidative Phase Nucleotides Nucleotide Synthesis (RNA, DNA) Ribose5P->Nucleotides Glycolytic_Intermediates->Ribose5P

Caption: The Pentose Phosphate Pathway, a crucial source of Ribose-5-Phosphate for nucleotide synthesis.

ATP_Synthesis cluster_synthesis De Novo and Salvage Pathways Ribose5P Ribose-5-Phosphate PRPP PRPP Ribose5P->PRPP ATP -> AMP ATP ATP PRPP->ATP ADP ADP ATP->ADP Energy Release ADP->ATP Energy Input

Caption: The role of this compound in the synthesis of ATP, the cell's primary energy currency.

Conclusion

The purity of this compound is a critical consideration for researchers across various disciplines. Even seemingly minor impurities can have a significant impact on experimental results, underscoring the importance of rigorous quality assessment. By employing appropriate analytical techniques and being aware of the potential pitfalls of impure reagents, scientists can ensure the reliability and reproducibility of their research. When selecting a commercial source of this compound, it is advisable to request detailed certificates of analysis and, if necessary, perform independent purity verification to guarantee the quality of this essential research chemical.

References

cross-validation of different D-Ribose quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, nucleotide analysis, and pharmaceutical formulation, the accurate quantification of D-Ribose is paramount. As a central component of ATP, RNA, and various metabolic pathways, precise measurement of this compound is critical for experimental validity. This guide provides a comprehensive cross-validation of common this compound quantification methods, presenting their performance characteristics, detailed experimental protocols, and visual workflows to facilitate informed methodological selection.

Comparative Performance of this compound Quantification Methods

The selection of an appropriate this compound quantification method depends on various factors, including the required sensitivity, sample matrix complexity, available instrumentation, and throughput needs. The following table summarizes the key performance indicators of High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometric/Enzymatic Assays.

ParameterHPLC-RIDLC-MSGC-MSSpectrophotometric/Enzymatic Assay
Principle Separation based on differential partitioning between a stationary and mobile phase, with detection via changes in refractive index.Separation by liquid chromatography followed by mass-to-charge ratio detection, offering high sensitivity and selectivity.Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.Colorimetric or fluorometric detection based on chemical reactions or specific enzyme-catalyzed reactions.
Limit of Detection (LOD) ~50 ng[1]0.04140 µg/mLHigh sensitivity, typically in the low ng to pg range.Method-dependent; a colorimetric method for pentoses has a reported LOD of 10^-3 M.[2]
Limit of Quantification (LOQ) Data not readily available0.08280 µg/mLHigh sensitivity, typically in the low ng to pg range.Data not readily available
Linearity Range Wide, but detector response can be less sensitive at low concentrations.Wide dynamic range, often spanning several orders of magnitude.Wide dynamic range.A spectrophotometric method for this compound showed a linear range of 10 - 30 mg/L.
Precision (%RSD) <1.5%[1]Peak Area RSD: 1.05%Typically <15%Good, but can be affected by interfering substances.
Accuracy (Recovery %) 95.5% - 104%[1]100.16% - 104.15%High, often used with stable isotope-labeled internal standards for excellent accuracy.Dependent on method specificity and matrix effects.
Sample Preparation Minimal; typically filtration and dilution.Requires filtration and dilution; may need solid-phase extraction for complex matrices.Extensive; requires derivatization to make sugars volatile.Can be simple, but may require deproteinization or other cleanup steps to remove interferences.
Throughput Moderate; typical run times are 15-30 minutes per sample.High; rapid analysis is possible with UPLC systems.Lower; longer sample preparation and run times.High; can be adapted to 96-well plate format.
Specificity Lower; relies on retention time for identification, susceptible to co-elution.High; provides mass information for confident identification.Very high; provides both retention time and mass spectral data for unambiguous identification.Can be high for enzymatic assays, but spectrophotometric methods may be susceptible to interference from other sugars.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and accurate results. Below are representative methodologies for the key this compound quantification techniques.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is suitable for routine analysis where high sensitivity is not the primary requirement.

Instrumentation:

  • HPLC system equipped with a refractive index detector.

  • Carbohydrate analysis column (e.g., Sugar-Pak I or similar ligand exchange column).

Reagents:

  • Deionized water (mobile phase).

  • This compound standard.

Procedure:

  • Sample Preparation: Dissolve the sample in deionized water and filter through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Mobile Phase: Deionized water.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: 80-85°C.

    • Detector Temperature: Matched to column temperature.

  • Calibration: Prepare a series of this compound standards of known concentrations. Inject each standard and construct a calibration curve by plotting peak area against concentration.

  • Quantification: Inject the prepared sample and determine the this compound concentration from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity, making it ideal for trace-level quantification and confirmatory analysis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for sugar analysis (e.g., DB-5ms).

Reagents:

  • Pyridine (B92270).

  • Hydroxylamine (B1172632) hydrochloride.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or other silylating agent.

  • This compound standard.

  • Internal standard (e.g., phenyl-β-D-glucopyranoside).

Procedure:

  • Sample Preparation & Derivatization:

    • Dry the sample completely under a stream of nitrogen.

    • Add a solution of hydroxylamine hydrochloride in pyridine and incubate to form oximes.

    • Add BSTFA with 1% TMCS and incubate to form trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Conditions:

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 150°C), ramp to a high temperature (e.g., 280°C).

    • Carrier Gas: Helium.

    • MS Detection: Electron ionization (EI) mode, monitoring characteristic ions for this compound-TMS derivatives.

  • Calibration and Quantification: Prepare and derivatize a series of this compound standards with a fixed amount of internal standard. Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the this compound concentration.

Spectrophotometric Assay (Orcinol Method)

This colorimetric method is based on the reaction of pentoses with orcinol (B57675) in the presence of ferric chloride and concentrated acid to form a colored product.

Instrumentation:

  • Spectrophotometer.

Reagents:

  • Orcinol reagent (orcinol in ethanol).

  • Ferric chloride solution.

  • Concentrated hydrochloric acid.

  • This compound standard.

Procedure:

  • Sample Preparation: Dilute the sample to a concentration within the linear range of the assay.

  • Reaction:

    • To the sample, add the orcinol reagent and ferric chloride solution.

    • Carefully add concentrated hydrochloric acid.

    • Heat the mixture in a boiling water bath for a defined period (e.g., 20-30 minutes).

    • Cool the reaction mixture to room temperature.

  • Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 670 nm).

  • Calibration and Quantification: Prepare and react a series of this compound standards. Construct a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample.

Visualizing the Workflow and Metabolic Context

To aid in the conceptual understanding of the analytical processes and the biological significance of this compound, the following diagrams illustrate a typical experimental workflow and the Pentose Phosphate Pathway.

experimental_workflow cluster_hplc HPLC-RID/MS Workflow cluster_gcms GC-MS Workflow Sample Sample Filtration Filtration Sample->Filtration 0.45µm HPLC System HPLC System Filtration->HPLC System Injection Data Analysis Data Analysis HPLC System->Data Analysis Peak Integration Quantification Quantification Data Analysis->Quantification Sample_GC Sample Drying Drying Sample_GC->Drying Derivatization Derivatization Drying->Derivatization Oximation & Silylation GC-MS System GC-MS System Derivatization->GC-MS System Injection Data_Analysis_GC Data_Analysis_GC GC-MS System->Data_Analysis_GC Peak Integration & Spectral Analysis Quantification_GC Quantification_GC Data_Analysis_GC->Quantification_GC Quantification

A generalized experimental workflow for this compound quantification.

pentose_phosphate_pathway Glucose-6-Phosphate Glucose-6-Phosphate 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-Phosphate->6-Phosphoglucono-δ-lactone G6PD (NADPH) 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-δ-lactone->6-Phosphogluconate Ribulose-5-Phosphate Ribulose-5-Phosphate 6-Phosphogluconate->Ribulose-5-Phosphate (NADPH, CO2) Ribose-5-Phosphate Ribose-5-Phosphate Ribulose-5-Phosphate->Ribose-5-Phosphate Isomerase Xylulose-5-Phosphate Xylulose-5-Phosphate Ribulose-5-Phosphate->Xylulose-5-Phosphate Epimerase Sedoheptulose-7-Phosphate Sedoheptulose-7-Phosphate Ribose-5-Phosphate->Sedoheptulose-7-Phosphate Transketolase Nucleotide Synthesis Nucleotide Synthesis Ribose-5-Phosphate->Nucleotide Synthesis Xylulose-5-Phosphate->Sedoheptulose-7-Phosphate Fructose-6-Phosphate Fructose-6-Phosphate Xylulose-5-Phosphate->Fructose-6-Phosphate Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate->Sedoheptulose-7-Phosphate Glyceraldehyde-3-Phosphate->Fructose-6-Phosphate Glycolysis/ Gluconeogenesis Erythrose-4-Phosphate Erythrose-4-Phosphate Sedoheptulose-7-Phosphate->Erythrose-4-Phosphate Transaldolase Erythrose-4-Phosphate->Fructose-6-Phosphate Transketolase

The Pentose Phosphate Pathway showing the synthesis of this compound-5-Phosphate.

Conclusion

The choice of a this compound quantification method should be a strategic decision based on the specific requirements of the research. For routine analysis of relatively high concentration samples, HPLC-RID offers a robust and cost-effective solution. When high sensitivity and specificity are paramount, particularly in complex biological matrices, LC-MS and GC-MS are the methods of choice, with the latter providing unparalleled structural confirmation. Spectrophotometric and enzymatic assays can provide high-throughput capabilities for specific applications, although careful validation is required to account for potential interferences. By understanding the principles, performance characteristics, and protocols of each method, researchers can confidently select the most appropriate tool for their this compound quantification needs, ensuring data accuracy and reliability in their scientific endeavors.

References

A Comparative Guide to the Cellular Effects of D-Ribose and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular effects of D-Ribose and its key analogs, supported by experimental data. We delve into their differential impacts on critical cellular functions, including energy metabolism, oxidative stress, and apoptosis, and provide detailed protocols for relevant assays.

Introduction: The Divergent Roles of Ribose Sugars

This compound is a naturally occurring pentose (B10789219) sugar fundamental to cellular life. It forms the carbohydrate backbone of RNA and is a critical component of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[1] The body synthesizes this compound via the Pentose Phosphate Pathway (PPP), but this process can be slow and rate-limited.[1] Consequently, supplemental this compound is investigated for its potential to enhance cellular energy recovery.[2][3][4]

In contrast, analogs of this compound, such as 2-Deoxy-D-Ribose (B167953) and various synthetic nucleoside analogs, exhibit markedly different and often opposing cellular effects. 2-Deoxy-D-Ribose, the sugar component of DNA, induces cytotoxicity at elevated concentrations.[5][6][7] Other analogs, characterized by specific modifications to the ribose ring, are mainstays of antiviral and anticancer therapies, functioning as inhibitors of nucleic acid replication.[8][9] This guide will compare these distinct functional outcomes to inform research and drug development.

Mechanisms of Action and Comparative Effects

The cellular impact of a ribose sugar is dictated by its structure. While this compound primarily serves as a metabolic substrate for energy synthesis, its analogs can act as metabolic disruptors or targeted therapeutic agents.

This compound: An Enhancer of Cellular Energy Metabolism

Supplemental this compound supports cellular function primarily by boosting the building blocks for ATP synthesis. It achieves this by bypassing the initial, rate-limiting oxidative phase of the Pentose Phosphate Pathway (PPP).

  • ATP Synthesis: this compound is phosphorylated to ribose-5-phosphate (B1218738) (R5P), which is then converted to 5-phosphoribosyl-1-pyrophosphate (PRPP). PRPP is a crucial precursor for the de novo synthesis and salvage of nucleotides, including ATP.[1] By providing a direct source of R5P, supplemental this compound can accelerate the replenishment of ATP pools depleted by stressors like ischemia or intense exercise.[1][2] Studies have shown that providing ATP precursors like ribose and adenine (B156593) can elevate tissue ATP levels.[10]

  • Oxidative Stress Response: The PPP is the primary source of cellular NADPH, which is essential for regenerating the key antioxidant glutathione (B108866).[11] By stimulating the PPP, this compound may enhance the production of NADPH, thereby bolstering antioxidant defenses.[12][13] One study involving a combination of nicotinamide (B372718) and this compound reported a significant increase in the NAD+ metabolome, including a 27% rise in NADP+ compared to placebo.[12][14]

2-Deoxy-D-Ribose: An Inducer of Oxidative Stress and Apoptosis

In stark contrast to this compound, its analog 2-Deoxy-D-Ribose (dRib) is cytotoxic at pharmacological concentrations. Its damaging effects are primarily mediated through the induction of oxidative stress and glycation.

  • Oxidative Damage: 2-Deoxy-D-Ribose has been shown to dose-dependently increase intracellular reactive oxygen species (ROS) and protein carbonyl levels.[5][15] This oxidative stress is a key driver of its pro-apoptotic effects.

  • Glutathione Depletion: The increase in oxidative stress is linked to a severe depletion of reduced glutathione (GSH). 2-Deoxy-D-Ribose appears to both inhibit the synthesis of GSH and promote its efflux from the cell, leaving the cell vulnerable to oxidative damage.[7][16][17]

  • Protein Glycation: As a highly reducing sugar, 2-Deoxy-D-Ribose can non-enzymatically react with proteins to form advanced glycation end products (AGEs), which contribute to cellular dysfunction and apoptosis.[5][18]

  • Apoptosis Induction: The culmination of these effects is the induction of apoptosis, confirmed by DNA fragmentation, mitochondrial depolarization, and the appearance of an hypodiploid peak in flow cytometry analysis.[6][7] Studies in various cell lines, including pancreatic β-cells and human monocytes, confirm that 2-Deoxy-D-Ribose triggers apoptosis through these mechanisms.[5][19]

Nucleoside Analogs: Ribose Modifications for Therapeutic Intervention

In drug development, particularly in antiviral and anticancer fields, the ribose moiety of nucleosides is a common target for modification. These synthetic nucleoside analogs act as mimics of their physiological counterparts and disrupt nucleic acid synthesis.[8]

  • Mechanism of Action: These drugs are typically administered as prodrugs and are converted intracellularly to their active triphosphate form. This active form then competes with natural nucleotides for incorporation into growing DNA or RNA chains by viral or cellular polymerases.[8]

  • Chain Termination: Modifications on the 2' or 3' position of the ribose ring, such as the removal of the 3'-hydroxyl group, prevent the formation of the next phosphodiester bond, causing immediate termination of chain elongation.[20] Other modifications, like the 1'-cyano group in Remdesivir, lead to delayed chain termination.[9][20]

Data Presentation: Quantitative Comparison

The following tables summarize the contrasting effects of this compound and its primary analog, 2-Deoxy-D-Ribose, on key cellular parameters.

Parameter This compound 2-Deoxy-D-Ribose
Primary Cellular Role Energy Precursor, Metabolic SupportCytotoxic Agent, Pro-oxidant
ATP Levels Increases or enhances recovery of ATP pools.[1][2][10]Decreases (Implicitly, via mitochondrial damage and apoptosis).
Reactive Oxygen Species (ROS) May decrease by boosting NADPH production.[12][13]Significantly Increases in a dose-dependent manner.[5][19]
Reduced Glutathione (GSH) May increase or be maintained via NADPH regeneration.[14]Significantly Decreases by inhibiting synthesis and increasing efflux.[7][16][17]
Apoptosis Generally protective against cell injury.[1]Induces via oxidative stress and protein glycation.[6][7][15]
Example Experimental Condition 10 g/day supplementation in human subjects.[3][4]30-40 mM treatment in cell culture (e.g., U937, HIT-T15 cells).[18][19]
Table 1: Comparative Effects of this compound vs. 2-Deoxy-D-Ribose on Cellular Function.
Analog Ribose Modification Mechanism of Action Primary Therapeutic Target
Remdesivir 1'-cyano groupDelayed RNA chain terminationRNA-dependent RNA polymerase (e.g., in SARS-CoV-2, Ebola).[9]
Sofosbuvir 2'-methyl groupImmediate RNA chain terminationRNA-dependent RNA polymerase (e.g., in Hepatitis C virus).[21]
Zidovudine (AZT) 3'-azido group (replaces 3'-OH)DNA chain terminationReverse Transcriptase (e.g., in HIV).[8]
Didanosine Lacks 3'-hydroxyl groupDNA chain terminationReverse Transcriptase (e.g., in HIV).[20]
Table 2: Examples of Therapeutic Nucleoside Analogs with Ribose Modifications.

Visualizing Pathways and Workflows

Diagrams created using Graphviz DOT language illustrate the key metabolic pathways and experimental processes discussed.

Caption: this compound bypasses the rate-limited oxidative PPP to fuel ATP synthesis.

cluster_assays Downstream Assays Start Cell Culture (e.g., HeLa, U937, etc.) Treatment Treatment Incubation (this compound or Analog) Start->Treatment Harvest Harvest & Lyse Cells Treatment->Harvest ATP_Assay ATP Measurement (Luminescence) Harvest->ATP_Assay Ox_Stress_Assay Oxidative Stress (TBARS, ROS, GSH) Harvest->Ox_Stress_Assay PPP_Flux_Assay PPP Flux (13C-Tracer Analysis) Harvest->PPP_Flux_Assay Data Data Analysis & Comparison ATP_Assay->Data Ox_Stress_Assay->Data PPP_Flux_Assay->Data cluster_dribose This compound Treatment cluster_2deoxy 2-Deoxy-D-Ribose Treatment dr This compound dr_ppp Enters Non-Oxidative PPP dr->dr_ppp dr_atp ↑ PRPP Synthesis dr_ppp->dr_atp dr_energy ATP Pool Replenished dr_atp->dr_energy ddr 2-Deoxy-D-Ribose ddr_gsh ↓ GSH Synthesis & ↑ Efflux ddr->ddr_gsh ddr_ros ↑ ROS Production ddr->ddr_ros ddr_glycation ↑ Protein Glycation ddr->ddr_glycation ddr_damage Oxidative Damage ddr_gsh->ddr_damage ddr_ros->ddr_damage ddr_glycation->ddr_damage ddr_apoptosis Apoptosis ddr_damage->ddr_apoptosis

References

D-Ribose: A Potential Biomarker for Metabolic Stress Validated and Compared

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of reliable biomarkers is paramount for understanding disease progression and therapeutic efficacy. This guide provides a comprehensive comparison of D-Ribose as a potential biomarker for metabolic stress, evaluating its performance against other established markers and presenting supporting experimental data.

Metabolic stress, a state of cellular imbalance resulting from factors such as ischemia, hypoxia, and inflammation, is a hallmark of numerous diseases, including diabetes, cardiovascular conditions, and sepsis. The pentose (B10789219) sugar this compound, a central component of cellular energy metabolism, has emerged as a promising biomarker for this condition. This guide delves into the validation of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways.

This compound in Metabolic Stress: A Comparative Analysis

Recent studies have highlighted a significant elevation of this compound in the urine and serum of individuals with Type 1 and Type 2 Diabetes Mellitus (T2DM).[1] This increase is not merely a passive consequence of hyperglycemia; evidence suggests that this compound actively contributes to the pathophysiology of diabetic complications. One study found a positive correlation between urinary this compound levels and plasma HbA1c and glycated serum protein (GSP) levels in T2DM patients, indicating a potential role for this compound in the formation of these long-term glycemic control markers.[1]

While direct comparative studies providing sensitivity and specificity of this compound against other metabolic stress biomarkers are still emerging, its physiological relevance and quantifiable changes in disease states make it a strong candidate for further investigation.

Performance of Metabolic Stress Biomarkers

BiomarkerMatrixConditionKey FindingsReference
This compound Urine, SerumDiabetes MellitusSignificantly elevated in T1DM and T2DM patients. Positively correlated with HbA1c and GSP.[1][1]
Lactate PlasmaCritical Illness, SepsisElevated levels are a well-established indicator of tissue hypoperfusion and anaerobic metabolism. Lactate clearance is used as a prognostic marker.[2][2][3]
Pyruvate PlasmaInborn Errors of MetabolismThe lactate-to-pyruvate ratio is a key indicator of the cellular redox state.[4][4]
C-Reactive Protein (CRP) SerumInflammation, Metabolic SyndromeA well-established marker of systemic inflammation, often elevated in metabolic stress.[5]
Interleukin-6 (IL-6) SerumInflammation, Metabolic SyndromeA pro-inflammatory cytokine that is elevated in response to tissue injury and inflammation.[5][5]

Key Signaling Pathways Involving this compound

This compound is intricately involved in two primary pathways central to metabolic stress: the Pentose Phosphate Pathway (PPP) and the formation of Advanced Glycation End Products (AGEs).

The Pentose Phosphate Pathway (PPP)

The PPP is a crucial metabolic route that runs parallel to glycolysis. Its primary functions are to produce NADPH, which is essential for antioxidant defense and reductive biosynthesis, and to generate precursor molecules for nucleotide synthesis, including this compound-5-phosphate. Under conditions of oxidative stress, the flux through the PPP is often upregulated to increase the production of NADPH, which helps to mitigate cellular damage.

PentosePhosphatePathway cluster_nadph Oxidative Phase Glucose-6-Phosphate Glucose-6-Phosphate 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-Phosphate->6-Phosphoglucono-δ-lactone G6PD NADPH NADPH Glucose-6-Phosphate->NADPH 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-δ-lactone->6-Phosphogluconate Ribulose-5-Phosphate Ribulose-5-Phosphate 6-Phosphogluconate->Ribulose-5-Phosphate 6PGD 6-Phosphogluconate->NADPH Ribose-5-Phosphate Ribose-5-Phosphate Ribulose-5-Phosphate->Ribose-5-Phosphate Nucleotide Synthesis Nucleotide Synthesis Ribose-5-Phosphate->Nucleotide Synthesis

Figure 1. The Oxidative Phase of the Pentose Phosphate Pathway.

Advanced Glycation End Products (AGEs) Formation

This compound is a highly reactive reducing sugar that can non-enzymatically react with proteins, lipids, and nucleic acids in a process called glycation. This reaction leads to the formation of AGEs, which are a heterogeneous group of molecules that can cause cellular damage and contribute to the pathogenesis of various diseases, including diabetic complications. The rate of AGE formation from this compound is significantly faster than that from glucose.

AGEsFormation This compound This compound Schiff_Base Schiff Base (Early Glycation Product) This compound->Schiff_Base Protein Protein Protein->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product AGEs Advanced Glycation End Products (AGEs) Amadori_Product->AGEs Cellular_Dysfunction Cellular Dysfunction (Oxidative Stress, Inflammation) AGEs->Cellular_Dysfunction

Figure 2. The pathway of Advanced Glycation End Products (AGEs) formation from this compound.

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation:

  • To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an internal standard (e.g., ¹³C₅-D-Ribose).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining and separating the polar this compound molecule.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of ammonium (B1175870) formate (B1220265) or formic acid.

  • Mass Spectrometry: Operate in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.

3. Data Analysis:

  • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

LCMS_Workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Methanol with Internal Standard) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS_Analysis LC-MS/MS Analysis Reconstitution->LC_MSMS_Analysis Data_Analysis Data Analysis LC_MSMS_Analysis->Data_Analysis

Figure 3. Experimental workflow for the quantification of this compound in plasma by LC-MS/MS.

Quantification of Inflammatory Biomarkers (CRP and IL-6) by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying protein biomarkers like C-Reactive Protein (CRP) and Interleukin-6 (IL-6) in serum or plasma.

1. Principle:

  • A capture antibody specific for the target protein is coated onto the wells of a microplate.

  • The sample is added, and the target protein binds to the capture antibody.

  • A detection antibody, also specific for the target protein and conjugated to an enzyme, is added.

  • A substrate for the enzyme is added, resulting in a color change that is proportional to the amount of target protein present.

2. General Protocol:

  • Coat a 96-well plate with the capture antibody and incubate.

  • Wash the plate to remove unbound antibody.

  • Block the plate to prevent non-specific binding.

  • Add standards and samples to the wells and incubate.

  • Wash the plate.

  • Add the enzyme-conjugated detection antibody and incubate.

  • Wash the plate.

  • Add the substrate and incubate until color develops.

  • Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of the target protein in the samples by interpolating their absorbance values on the standard curve.

Conclusion

This compound shows significant promise as a biomarker for metabolic stress, particularly in the context of diabetes and related metabolic disorders. Its direct involvement in key metabolic pathways and its quantifiable changes in disease states provide a strong rationale for its clinical utility. While further head-to-head comparative studies with established biomarkers are needed to fully delineate its diagnostic and prognostic performance, the available evidence suggests that this compound is a valuable tool for researchers and clinicians in the field of metabolic disease. The detailed protocols and pathway visualizations provided in this guide offer a solid foundation for the further validation and application of this compound as a critical biomarker for metabolic stress.

References

comparative studies of D-Ribose metabolism in different cell types

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to D-Ribose Metabolism in Diverse Cell Types

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of this compound metabolism across various cell types, highlighting key differences in uptake, utilization, and downstream effects. The information is supported by experimental data drawn from multiple studies and is intended to inform research and drug development efforts targeting cellular metabolism.

Introduction to this compound Metabolism

This compound, a naturally occurring five-carbon sugar, is a fundamental building block for essential biomolecules such as RNA, DNA, and the primary cellular energy currency, adenosine (B11128) triphosphate (ATP).[1][2] The synthesis and utilization of this compound are primarily governed by the Pentose Phosphate Pathway (PPP), a critical metabolic route that runs parallel to glycolysis.[1][3] The PPP has two main branches: the oxidative branch, which generates NADPH for antioxidant defense and reductive biosynthesis, and the non-oxidative branch, which interconverts 5-carbon sugars, including Ribose-5-phosphate (B1218738), a direct precursor for nucleotide synthesis.[4]

Exogenously supplied this compound can bypass the initial, rate-limiting steps of the PPP, directly entering the metabolic pool to be converted into Ribose-5-phosphate.[1] This characteristic has led to investigations into its therapeutic potential, particularly in conditions associated with impaired energy metabolism.[1][5] However, the metabolic fate of this compound and its physiological impact can vary significantly depending on the cell type and its specific metabolic demands.

Comparative Analysis of this compound Metabolism

The metabolic handling of this compound exhibits distinct characteristics in different cell types, reflecting their unique physiological roles and metabolic programming. This section compares this compound metabolism in cancer cells, cardiomyocytes, and neurons.

FeatureCancer CellsCardiomyocytesNeurons
Primary Role of this compound Proliferation and BiosynthesisEnergy ReplenishmentNucleotide Synthesis & Potential Cytotoxicity
Metabolic Pathway Preference Upregulated Glycolysis and Pentose Phosphate Pathway (PPP)[6][7]Pentose Phosphate Pathway for ATP and nucleotide precursor synthesis[1][5]Primarily Pentose Phosphate Pathway for NADPH and nucleotide precursors
This compound Uptake Generally high to support rapid proliferation[6]Increased uptake under ischemic conditions to replenish ATP[1][5]Moderate uptake, but excessive levels can be cytotoxic[2][8]
ATP Production Contributes to the high energetic demands of tumor growth[6]Crucial for restoring ATP levels after ischemic events[1][9]Supports neuronal energy requirements, but high concentrations can be detrimental[10]
Nucleotide Synthesis High demand for nucleotide synthesis to support continuous cell division[4]Important for salvaging and synthesizing nucleotides to maintain cardiac function[11]Essential for maintaining the nucleotide pool for RNA synthesis and repair
Key Regulatory Enzymes Upregulation of transketolase and other PPP enzymes[6]Expression of Glucose-6-Phosphate Dehydrogenase (G6PD) can be a limiting factor[1]Activity of PPP enzymes is critical for neuronal health
Pathological Implications Supports tumor growth and survival[6]This compound supplementation may improve function in heart failure[1][12]High levels of this compound can lead to advanced glycation end products (AGEs) and neurotoxicity[2][8]

Cancer Cells: Cancer cells are characterized by rapid proliferation, which demands a high rate of nucleotide and lipid biosynthesis. To meet these demands, many cancer cell lines exhibit a metabolic shift towards increased glycolysis and an upregulated Pentose Phosphate Pathway (PPP).[6][7] this compound can fuel this anabolic metabolism by directly entering the non-oxidative branch of the PPP, providing the necessary precursors for nucleotide synthesis. Studies have shown that this compound can be metabolized as a carbon source, contributing to the growth of cancer cells.[6]

Cardiomyocytes: The heart has a high and constant energy demand to maintain contractile function. Under conditions of ischemia or hypoxia, cellular ATP levels in cardiomyocytes can be severely depleted.[5] The endogenous synthesis of this compound via the PPP is a relatively slow process, and the expression of key enzymes like Glucose-6-Phosphate Dehydrogenase (G6PD) can be limited in cardiac tissue.[1] Supplementing with this compound can bypass this rate-limiting step, accelerating the replenishment of the adenine (B156593) nucleotide pool and improving cardiac function, particularly diastolic function, following ischemic events.[1][9][12]

Neurons: Neurons have a high metabolic rate and are critically dependent on a constant supply of energy. The PPP is active in neurons, primarily to produce NADPH for antioxidant defense and to provide ribose-5-phosphate for nucleotide synthesis. However, neurons are also vulnerable to the effects of high sugar concentrations. Studies have shown that elevated levels of this compound can lead to the formation of advanced glycation end products (AGEs), which are associated with cellular damage and neurotoxicity.[2][8] This suggests that while this compound is essential for neuronal function, excessive amounts could contribute to neurodegenerative processes.

Experimental Protocols

13C-Metabolic Flux Analysis (13C-MFA) of this compound Metabolism

This protocol provides a general framework for tracing the metabolic fate of this compound in cultured cells using stable isotope labeling.

a. Cell Culture and Isotope Labeling:

  • Seed cells in appropriate culture vessels and grow to the desired confluence in standard growth medium.

  • Replace the standard medium with a medium containing a known concentration of 13C-labeled this compound (e.g., [U-13C5]this compound).

  • Incubate the cells for a predetermined time to allow for the uptake and metabolism of the labeled this compound. The incubation time should be sufficient to achieve isotopic steady-state.

b. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells and extract metabolites using a cold solvent, such as 80% methanol.

  • Centrifuge the cell lysate to pellet cellular debris.

  • Collect the supernatant containing the metabolites.

c. Sample Analysis:

  • Analyze the extracted metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the isotopic labeling patterns of downstream metabolites of this compound, such as intermediates of the PPP, glycolysis, and nucleotides.

d. Data Analysis and Flux Calculation:

  • Correct the raw mass isotopomer distributions for the natural abundance of 13C.

  • Use metabolic flux analysis software to fit the corrected labeling data to a metabolic model of the cell to quantify the fluxes through the relevant pathways.

Seahorse XF Cell Mito Stress Test

This assay measures mitochondrial respiration and can be adapted to assess the impact of this compound on cellular bioenergetics.

a. Cell Seeding:

  • Seed cells in a Seahorse XF cell culture microplate at a predetermined density to ensure a confluent monolayer on the day of the assay.

  • Allow the cells to attach and grow overnight.

b. Assay Preparation:

  • One hour before the assay, replace the growth medium with a Seahorse XF assay medium (e.g., supplemented with this compound as the substrate of interest) and incubate the plate in a non-CO2 incubator at 37°C.

  • Hydrate the sensor cartridge of the Seahorse XF Analyzer.

c. Assay Protocol:

  • Load the sensor cartridge with compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A).

  • Place the cell culture microplate in the Seahorse XF Analyzer.

  • Perform the assay, which involves sequential injections of the mitochondrial inhibitors and real-time measurement of the oxygen consumption rate (OCR).

d. Data Analysis:

  • Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Quantification of Nucleotide Pools

This protocol outlines a general method for measuring intracellular nucleotide concentrations.

a. Sample Preparation:

  • Culture cells under the desired experimental conditions (e.g., with or without this compound supplementation).

  • Harvest the cells and rapidly quench metabolic activity.

  • Extract the nucleotides using a suitable extraction method, such as perchloric acid extraction followed by neutralization.

b. Chromatographic Separation and Detection:

  • Separate the extracted nucleotides using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with an appropriate column (e.g., ion-exchange or reversed-phase).

  • Detect and quantify the nucleotides using a UV detector or a mass spectrometer.

c. Data Analysis:

  • Calculate the intracellular concentrations of ATP, ADP, AMP, and other nucleotides based on standard curves generated with known concentrations of nucleotide standards.

Visualizations

D_Ribose_Metabolism_Signaling_Pathway D_Ribose This compound (Extracellular) Ribose_5_Phosphate Ribose-5-Phosphate D_Ribose->Ribose_5_Phosphate Ribokinase PPP Pentose Phosphate Pathway (PPP) Ribose_5_Phosphate->PPP Nucleotide_Synthesis Nucleotide Synthesis (ATP, RNA, DNA) Ribose_5_Phosphate->Nucleotide_Synthesis PPP->Ribose_5_Phosphate Glycolysis Glycolysis PPP->Glycolysis Fructose-6-P Glyceraldehyde-3-P NADPH NADPH PPP->NADPH Glycolysis->PPP Glucose-6-P ATP_Production ATP Production Glycolysis->ATP_Production Experimental_Workflow_MFA Cell_Culture 1. Cell Culture (e.g., Cancer cells, Cardiomyocytes, Neurons) Isotope_Labeling 2. Isotope Labeling (13C-D-Ribose) Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Metabolite Extraction Isotope_Labeling->Metabolite_Extraction MS_NMR_Analysis 4. MS or NMR Analysis Metabolite_Extraction->MS_NMR_Analysis Data_Analysis 5. Data Analysis and Flux Calculation MS_NMR_Analysis->Data_Analysis

References

D-Ribose vs. Other Energy Substrates: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Ghent, Belgium – December 19, 2025 – This comprehensive guide provides a detailed, evidence-based comparison of D-Ribose against other key energy substrates—glucose, fructose (B13574), and creatine (B1669601). Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate the performance of these molecules in cellular energy metabolism, with a focus on Adenosine (B11128) Triphosphate (ATP) production and physiological outcomes.

Executive Summary

This compound, a naturally occurring pentose (B10789219) sugar, plays a pivotal role in cellular energy restoration by serving as a direct precursor to ATP.[1] Unlike glucose and fructose, which primarily fuel ATP production through glycolysis, this compound directly enters the Pentose Phosphate (B84403) Pathway (PPP), bypassing rate-limiting enzymatic steps to accelerate the synthesis of the nucleotide backbone of ATP.[1][2][3] This unique metabolic route positions this compound as a critical substrate for tissues with high-energy demands, particularly in states of ischemia or strenuous exercise where ATP levels are depleted. Creatine, while also crucial for energy metabolism, functions differently by regenerating ATP from adenosine diphosphate (B83284) (ADP) via the phosphocreatine (B42189) shuttle. This guide will delve into the experimental evidence comparing the efficacy of these substrates in various physiological contexts.

Comparative Data on Performance and Metabolism

The following tables summarize quantitative data from clinical and preclinical studies, offering a side-by-side comparison of this compound with glucose, fructose, and creatine across several key performance and metabolic parameters.

Parameter This compound Glucose (Dextrose) Creatine Fructose
Primary Metabolic Pathway Pentose Phosphate Pathway[1]Glycolysis[4]Phosphocreatine Shuttle[5]Fructolysis (primarily in the liver)[6]
Primary Role in Energy ATP Precursor (de novo synthesis)[7]Primary fuel for ATP production[4]Rapid ATP regeneration[5]Hepatic glycogen (B147801) replenishment, substrate for glycolysis[6]
Effect on ATP Levels Accelerates ATP recovery post-exercise/ischemia[8][9]Substrate for ATP synthesis[4]Maintains ATP levels during short, intense exercise[5]Indirectly contributes to ATP production[10]

Table 1: Metabolic Profile of Energy Substrates

Study Focus This compound Intervention Comparator Intervention Key Findings Citation
Athletic Performance (Untrained Individuals) 10 g/day 10 g/day DextroseThis compound maintained mean and peak power output over 3 days of high-intensity interval training, while the dextrose group showed a decline.[11][12]
Exercise Recovery (Untrained Individuals) 10 g/day 10 g/day DextroseThis compound supplementation resulted in significantly lower creatine kinase (CK) levels, a marker of muscle damage, compared to dextrose.[11][12]
Rowing Performance (Collegiate Athletes) 10 g before and after practice10 g Dextrose before and after practiceThe dextrose group showed a significantly greater improvement in 2,000-meter time trials over 8 weeks compared to the this compound group.[13][14]
Delayed Onset Muscle Soreness (DOMS) 15 g/day (before and after plyometric exercise)PlaceboThis compound supplementation significantly reduced muscle soreness and markers of muscle damage (CK, LDH, myoglobin) compared to placebo.[15]
Congestive Heart Failure (Ischemic Heart Disease) Supplement containing 2.5g this compound and 1g CreatinePlaceboThe active treatment group showed a higher cardiac double product at peak exercise load, suggesting improved exercise tolerance.[16][17][18][19]

Table 2: Comparative Performance in Human Clinical Trials

Signaling Pathways and Experimental Workflows

To visually represent the metabolic and experimental processes discussed, the following diagrams have been generated using Graphviz (DOT language).

Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Glycolysis_Intermediates Glycolytic Intermediates G6P->Glycolysis_Intermediates R5P Ribose-5-Phosphate G6P->R5P Pentose Phosphate Pathway Pyruvate Pyruvate Glycolysis_Intermediates->Pyruvate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle ATP_Glycolysis ATP TCA_Cycle->ATP_Glycolysis Oxidative Phosphorylation DRibose This compound DRibose->R5P Bypasses rate-limiting step PRPP PRPP R5P->PRPP Nucleotide_Synthesis Nucleotide Synthesis PRPP->Nucleotide_Synthesis ATP_PPP ATP Nucleotide_Synthesis->ATP_PPP

Caption: Metabolic pathways of this compound and Glucose for ATP synthesis.

Recruitment Subject Recruitment (e.g., Athletes, CHF Patients) Baseline Baseline Measurements (e.g., Power Output, Echocardiography, Blood Markers) Recruitment->Baseline Randomization Randomization Baseline->Randomization Group_A Intervention Group (this compound) Randomization->Group_A Group_B Comparator Group (e.g., Dextrose, Placebo) Randomization->Group_B Supplementation Supplementation Period (Specified duration and dosage) Group_A->Supplementation Group_B->Supplementation Exercise Exercise Protocol (e.g., High-Intensity Interval Training) Supplementation->Exercise Post_Measurements Post-Intervention Measurements (Repeat Baseline Measurements) Exercise->Post_Measurements Analysis Data Analysis (Statistical Comparison) Post_Measurements->Analysis

Caption: Generalized workflow for a comparative clinical trial.

Detailed Experimental Protocols

Measurement of Muscle ATP Levels via Biopsy and HPLC

A common method for quantifying ATP in muscle tissue involves the following steps:

  • Muscle Biopsy Collection: Samples are typically obtained from the vastus lateralis muscle using a Bergström needle with suction.[20] The collected tissue (~50 mg) is immediately frozen in liquid nitrogen to halt metabolic activity.[20][21]

  • Sample Preparation: The frozen muscle tissue is homogenized in a chilled extraction buffer (e.g., 80% methanol, 20% water).[21] The homogenate is then centrifuged to pellet cellular debris.[21]

  • Protein Quantification: The protein concentration of the supernatant is determined using a standard assay, such as the BCA assay, to normalize ATP values.

  • HPLC Analysis: The supernatant containing the nucleotides is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).[22] An isocratic separation is performed with a suitable mobile phase, and the nucleotides are detected by UV absorbance at 254 nm.[22] The concentrations of ATP, ADP, and AMP are quantified by comparing the peak areas to those of known standards.[22]

Assessment of Cardiac Function using Echocardiography

In clinical trials involving patients with heart failure, echocardiography is a key tool for assessing cardiac structure and function.

  • Standard Echocardiographic Views: Two-dimensional (2D) and Doppler imaging are used to obtain standard views of the heart, including parasternal long-axis, short-axis, and apical views.[23]

  • Left Ventricular Function:

    • Ejection Fraction (EF): Calculated from left ventricular end-diastolic and end-systolic volumes, typically using the biplane Simpson's method.[23]

    • Diastolic Function: Assessed by measuring mitral inflow velocities (E and A waves), E/A ratio, and deceleration time. Tissue Doppler imaging of the mitral annulus (E' velocity) is also used to calculate the E/E' ratio, a measure of left ventricular filling pressure.[23]

  • Stress Echocardiography: In some protocols, echocardiography is performed during or immediately after exercise (e.g., treadmill or cycle ergometer) to assess cardiac function under stress.[24] This can help to unmask abnormalities not present at rest.

Discussion of Metabolic Differences

This compound: As a pentose sugar, this compound is a fundamental component of ATP.[7] Its administration bypasses the rate-limiting enzyme in the pentose phosphate pathway, glucose-6-phosphate dehydrogenase, thereby accelerating the synthesis of phosphoribosyl pyrophosphate (PRPP), a crucial precursor for nucleotide synthesis.[1][3] This mechanism is particularly beneficial in conditions of cellular energy depletion, such as ischemia and intense exercise, where the demand for ATP synthesis outstrips the endogenous production of ribose.[1]

Glucose: Glucose is the primary hexose (B10828440) sugar used by the body for energy. It enters glycolysis, where it is broken down to pyruvate, which then enters the Krebs cycle to produce a large amount of ATP through oxidative phosphorylation.[4] Skeletal muscle is a major site of glucose uptake, a process that is enhanced by both insulin (B600854) and exercise.[4][25]

Fructose: Fructose, another hexose sugar, is primarily metabolized in the liver through a process called fructolysis.[6] Unlike glucose, its entry into glycolysis bypasses the key regulatory step catalyzed by phosphofructokinase, leading to a more rapid and less regulated flux of metabolites.[10] In skeletal muscle, fructose can be phosphorylated by hexokinase, but its metabolism is generally less efficient than that of glucose.[6][26]

Creatine: Creatine is not a carbohydrate but an amino acid derivative that plays a critical role in the rapid regeneration of ATP.[5] It is converted to phosphocreatine, which serves as a readily available reservoir of high-energy phosphate groups. During intense, short-duration exercise, phosphocreatine donates its phosphate group to ADP to quickly replenish ATP stores, a process known as the phosphocreatine shuttle.[5][27]

Conclusion

This compound offers a distinct advantage in situations where the cellular machinery for ATP synthesis is intact but the availability of the ribose precursor is the limiting factor. This is most evident in the recovery phase after strenuous exercise or ischemic events. Glucose remains the primary and most efficient fuel for sustained energy production through glycolysis and oxidative phosphorylation. Fructose's metabolic pathway is less regulated and primarily hepatic, making its direct contribution to muscle energy metabolism less significant than glucose. Creatine excels in providing rapid, short-bursts of energy by quickly regenerating ATP.

The choice of energy substrate for supplementation should, therefore, be guided by the specific metabolic demands of the physiological condition being addressed. For applications requiring accelerated recovery of cellular energy pools, this compound presents a compelling option. For sustained high-intensity performance, glucose remains a primary fuel source, while creatine is unparalleled for enhancing short, explosive efforts. Further head-to-head clinical trials are warranted to more definitively delineate the comparative efficacy of these substrates in various performance and clinical settings.

References

D-Ribose Treatment: A Comparative Transcriptomic Analysis Reveals Glycation-Induced Stress and Signaling Dysregulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative transcriptomic overview of cells treated with D-Ribose (B76849) versus untreated control cells. The data presented herein, compiled from recent studies, offers objective insights for researchers, scientists, and drug development professionals. This compound, a naturally occurring pentose (B10789219) sugar, is implicated in cellular glycation processes, leading to the formation of Advanced Glycation End Products (AGEs). This guide summarizes the resulting gene expression changes and delves into the affected signaling pathways.

Executive Summary

Transcriptomic analyses of cells and tissues exposed to this compound reveal a significant impact on gene expression, primarily linked to protein glycation and the subsequent accumulation of AGEs.[1] Chronic exposure is associated with cellular stress, inflammation, and the dysregulation of key signaling pathways. A pivotal study combining metabolomics and transcriptomics in the hippocampus of mice treated with this compound identified 81 differentially expressed genes.[2][3] These genetic alterations were linked to amino acid metabolism, serotonin (B10506) transport, and specific signaling cascades, ultimately contributing to observed behavioral and cognitive impairments.[2][3][4]

Comparative Analysis of Gene Expression

While a comprehensive list of all 81 differentially expressed genes from the primary transcriptomic study by Xu et al. (2021) requires access to the full publication's supplementary data, the study highlights key genes and pathways. The following table summarizes the key transcriptomic and metabolic findings from this pivotal study.

FeatureThis compound TreatedControlImplicationReference
Differentially Expressed Genes 81 genes identified in the hippocampusBaseline expressionAlterations in amino acid metabolism and serotonin transport[2][3]
Key Upregulated Genes Tnni3k, Tbx1 (implicated in depressive-like behavior)Normal expressionCorrelation with behavioral changes[5]
Affected Signaling Pathway 1 Insulin-POMC-MEK-TCF7L2 pathway dysregulatedHomeostatic signalingLinked to depressive- and anxiety-like behavior[2][6]
Affected Signaling Pathway 2 MAPK-CREB-GRIN2A-CaMKII pathway dysregulatedHomeostatic signalingAssociated with spatial memory impairment[5][6]
Metabolite Changes Alterations in 4 key metabolites in the hippocampusNormal metabolite levelsCorrelation between metabolic and transcriptomic changes[2][3]

Key Signaling Pathways Affected by this compound

This compound treatment primarily instigates the non-enzymatic glycation of proteins, leading to the formation of AGEs.[1] These AGEs then interact with the Receptor for Advanced Glycation End Products (RAGE), triggering a cascade of downstream signaling events.

AGE-RAGE Signaling Pathway

The binding of AGEs to RAGE is a central mechanism for this compound-induced cellular dysfunction. This interaction activates inflammatory pathways, such as NF-κB, leading to the expression of pro-inflammatory cytokines and subsequent cellular damage.[1][7] This has been particularly noted in renal cells like podocytes and mesangial cells.[1][7]

AGE_RAGE_Pathway DRibose This compound Proteins Cellular Proteins DRibose->Proteins Glycation AGEs AGEs Proteins->AGEs RAGE RAGE Receptor AGEs->RAGE Binding NFkB NF-κB Activation RAGE->NFkB Activation Inflammation Inflammation (Cytokine Expression) NFkB->Inflammation CellDamage Cellular Damage Inflammation->CellDamage

This compound induced AGE-RAGE signaling cascade.
Hippocampal Signaling Pathways

In the context of the central nervous system, transcriptomic analysis of the hippocampus has revealed the dysregulation of specific pathways linked to behavioral changes.

Hippocampal_Pathways cluster_0 Depressive/Anxiety-like Behavior cluster_1 Spatial Memory Impairment Insulin Insulin POMC POMC Insulin->POMC MEK MEK POMC->MEK TCF7L2 TCF7L2 MEK->TCF7L2 Behavior1 Behavior1 TCF7L2->Behavior1 Regulates MAPK MAPK CREB CREB MAPK->CREB GRIN2A GRIN2A CREB->GRIN2A CaMKII CaMKII GRIN2A->CaMKII Behavior2 Behavior2 CaMKII->Behavior2 Regulates DRibose This compound Overload DRibose->Insulin DRibose->MAPK

Pathways in the hippocampus affected by this compound.

Experimental Protocols

The methodologies outlined below are synthesized from the materials and methods sections of the cited research articles.

In Vivo Mouse Model and Sample Collection
  • Animal Model : C57BL/6J mice were used in the study by Xu et al. (2021).[2]

  • Treatment : Mice were administered this compound via intraperitoneal injection. Dosages and duration varied, with one study using injections for 30 consecutive days.

  • Sample Collection : Following the treatment period, hippocampal tissues were dissected for integrated metabolomic and transcriptomic analysis.[2][3]

Transcriptome Sequencing (RNA-Seq)

A generalized workflow for the transcriptomic analysis is as follows:

  • RNA Extraction : Total RNA is extracted from the hippocampal tissue using a suitable commercial kit (e.g., TRIzol reagent). RNA quality and quantity are assessed using a spectrophotometer and an Agilent 2100 Bioanalyzer.

  • Library Preparation : mRNA is enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand cDNA is synthesized using random hexamer primers, followed by second-strand cDNA synthesis.

  • Sequencing : The prepared cDNA libraries are sequenced on a high-throughput platform, such as an Illumina sequencing system.

  • Bioinformatic Analysis :

    • Quality Control : Raw sequencing reads are filtered to remove low-quality reads and adapters.

    • Alignment : The clean reads are mapped to the reference mouse genome (e.g., GRCm38/mm10).

    • Differential Expression Analysis : Gene expression levels are quantified, and differentially expressed genes (DEGs) between the this compound treated and control groups are identified using software packages like DESeq2 or edgeR. Genes with a specific p-value and fold-change threshold are considered significantly different.

    • Pathway and Functional Enrichment Analysis : Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the DEGs to identify significantly enriched biological processes and signaling pathways.

RNASeq_Workflow cluster_wet_lab Wet Lab cluster_dry_lab Bioinformatics Tissue Hippocampal Tissue RNA_Extraction RNA Extraction Tissue->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Alignment Genome Alignment QC->Alignment DEA Differential Expression Analysis Alignment->DEA Enrichment Pathway Enrichment DEA->Enrichment Results Results Enrichment->Results

Generalized workflow for transcriptomic analysis.

Conclusion

The comparative transcriptomic data strongly suggest that this compound induces significant gene expression changes primarily through the induction of protein glycation and AGEs formation. The resulting activation of the RAGE receptor and downstream inflammatory signaling, along with the dysregulation of specific neuronal pathways, provides a molecular basis for the observed cellular and physiological effects of high-dose this compound administration. These findings are critical for researchers investigating metabolic stress, neurodegenerative diseases, and the development of therapeutic interventions targeting these pathways.

References

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of the Evidence for D-Ribose in Chronic Fatigue Syndrome, Fibromyalgia, Athletic Performance, and Cardiac Health

This compound, a naturally occurring pentose (B10789219) sugar, is a key component in the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. This fundamental role has led to its investigation as a therapeutic agent for a variety of conditions theoretically linked to impaired cellular energy metabolism. This guide provides a comparative analysis of the experimental findings related to this compound, with a focus on assessing the reproducibility of the available evidence for researchers, scientists, and drug development professionals.

This compound in Chronic Fatigue Syndrome (CFS) and Fibromyalgia (FMS)

Initial studies on the use of this compound for Chronic Fatigue Syndrome and Fibromyalgia showed promising results. However, a critical assessment of the literature reveals a significant limitation: the majority of the positive findings originate from open-label studies conducted by the same research group.

A notable pilot study published in 2006 by Teitelbaum et al. was an open-label, uncontrolled trial involving 41 patients with a diagnosis of FMS and/or CFS.[1][2] Participants were administered 5 grams of this compound three times a day. The study reported significant improvements in energy, sleep, mental clarity, pain intensity, and well-being.[1][2] Specifically, approximately 66% of patients experienced significant improvement, with an average 45% increase in energy and a 30% improvement in overall well-being.[1][2]

A larger, multicenter open-label study by the same lead author in 2012, involving 257 patients with CFS and/or FMS, reported similar positive outcomes with the same dosage.[3][4] This study found a 61.3% increase in energy, a 37% increase in overall well-being, a 29.3% improvement in sleep, a 30% improvement in mental clarity, and a 15.6% decrease in pain.[3][4]

Reproducibility Concerns: The open-label design of these key studies, where both researchers and participants know what treatment is being administered, presents a high risk of placebo effect and bias. To date, there is a lack of independent, randomized, placebo-controlled trials to robustly confirm these findings. Systematic reviews of dietary interventions for CFS have noted the limited and often inconsistent evidence for many supplements, including this compound.[5][6] The lack of independent replication is a major barrier to definitively assessing the efficacy of this compound for CFS and FMS.

Experimental Protocols: CFS and Fibromyalgia Studies
Study Teitelbaum et al. (2006) - Pilot Study Teitelbaum et al. (2012) - Multicenter Study
Study Design Open-label, uncontrolledOpen-label, unblinded
Participants 41 patients with FMS and/or CFS257 patients with FMS and/or CFS from 53 clinics
Intervention This compound 5g, three times dailyThis compound (Corvalen™) 5g, three times daily for 3 weeks
Primary Outcome Measures Visual Analog Scale (VAS) for energy, sleep, mental clarity, pain intensity, and well-being; global assessmentVAS for energy, sleep, cognitive function, pain, and overall well-being

This compound and Athletic Performance

The role of this compound in enhancing athletic performance has been another area of significant research, with the hypothesis that it could accelerate ATP resynthesis in muscle tissue. However, the experimental findings in this domain are notably mixed, with several studies failing to show a significant ergogenic effect.

Some studies suggest a potential benefit in specific contexts. For instance, a double-blind, crossover study by Seifert et al. (2017) on 26 healthy subjects found that 10g/day of this compound supplementation resulted in the maintenance of exercise performance and lower levels of perceived exertion and creatine (B1669601) kinase in a group with lower VO2 max.[7] No significant benefits were observed in the higher VO2 max group.[7] Another study reported that this compound supplementation reduced muscle soreness and inhibited the formation of lipid peroxides after plyometric exercise in untrained college students.[8]

Conversely, a number of randomized controlled trials have reported no significant improvement in athletic performance. One study found that oral this compound supplementation did not increase anaerobic exercise capacity or affect metabolic markers in trained subjects.[9] Another double-blind, randomized study concluded that this compound supplementation does not have a consistent or substantial effect on anaerobic cycle sprinting.[10] Furthermore, a study on repeated maximal exercise and de novo ATP resynthesis found that oral ribose supplementation did not beneficially impact post-exercise muscle ATP recovery or maximal intermittent exercise performance.[11]

Reproducibility Assessment: The conflicting results in the athletic performance literature suggest that the effects of this compound may be context-dependent, potentially influenced by factors such as training status and the type of exercise performed. The lack of consistent, positive findings across a range of studies indicates that the ergogenic effects of this compound are not robustly reproducible.

Experimental Protocols: Athletic Performance Studies
Study Seifert et al. (2017) Kreider et al. (2003) Op 't Eijnde et al. (2001)
Study Design Double-blind, crossoverDouble-blind, randomizedDouble-blind, randomized
Participants 26 healthy subjects19 trained males19 physically active men
Intervention 10 g/day of this compound or dextrose (placebo)10 g/day of this compound or dextrose (placebo) for 5 days16 g/day of this compound or placebo for 6 days
Exercise Protocol 60 min of high-intensity interval cycling followed by a 2 min power output testTwo 30-second Wingate anaerobic sprint testsRepeated maximal knee extensions
Key Outcome Measures Mean and peak power output, rate of perceived exertion, creatine kinaseAnaerobic exercise capacity, metabolic markersMuscle ATP recovery, maximal intermittent exercise performance

This compound and Cardiac Function

A third area of investigation for this compound supplementation is in the context of cardiovascular health, particularly in patients with heart failure. The rationale is that by providing a substrate for ATP synthesis, this compound could improve the function of the "energy-starved" heart muscle.

A prospective, double-blind, randomized, crossover feasibility study by Omran et al. (2003) in 15 patients with congestive heart failure (CHF) found that this compound supplementation improved diastolic function and quality of life.[12][13][14] More recent research has explored the effects of this compound in patients with heart failure with preserved ejection fraction (HFpEF). A randomized, double-blind, placebo-controlled trial investigated the effects of ubiquinol (B23937) and/or this compound in these patients.[15][16]

Reproducibility Status: While the initial findings in smaller studies are encouraging, larger-scale, independent replication is needed to firmly establish the role of this compound in the management of heart failure. The American Heart Association, in a scientific statement on complementary and alternative medicines in heart failure, has noted that while some CAM agents have shown promise in small studies, more rigorous research is often required.[17] A phase IIa, randomized, double-blind, placebo-controlled, multi-center study has been registered to further evaluate the efficacy of this compound in congestive heart failure.[18]

Experimental Protocols: Cardiac Function Studies
Study Omran et al. (2003) Pierce et al. (Registered, NCT03133793)
Study Design Prospective, double-blind, randomized, crossoverRandomized, double-blind, placebo-controlled
Participants 15 patients with chronic coronary artery disease and CHF216 patients with HFpEF
Intervention This compound or placebo for 3 weeksUbiquinol, this compound, a combination, or placebo for 12 weeks
Primary Outcome Measures Echocardiographic parameters of diastolic function, quality of life (SF-36 questionnaire)Kansas City Cardiomyopathy Questionnaire (KCCQ), level of vigor, 6-minute walk test

Signaling Pathways and Experimental Workflows

The primary proposed mechanism of action for this compound is its role in the pentose phosphate (B84403) pathway (PPP) and the subsequent synthesis of ATP. This compound can bypass the rate-limiting steps of the PPP to directly enter the pathway for the production of phosphoribosyl pyrophosphate (PRPP), a precursor for nucleotide synthesis.

D_Ribose_ATP_Pathway cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Salvage Salvage Pathway Glucose Glucose G6P G6P Glucose->G6P Hexokinase Ribulose5P Ribulose5P G6P->Ribulose5P G6PD (rate-limiting) Ribose5P Ribose5P Ribulose5P->Ribose5P Isomerase PRPP PRPP Ribose5P->PRPP PRPP Synthetase DRibose DRibose DRibose->Ribose5P Ribokinase Nucleotides Nucleotides PRPP->Nucleotides ATP ATP Nucleotides->ATP ATP Synthesis Cellular_Energy Cellular_Energy ATP->Cellular_Energy

Caption: this compound bypasses the rate-limiting step of the Pentose Phosphate Pathway to fuel ATP synthesis.

A typical experimental workflow for a clinical trial investigating this compound supplementation involves several key stages, from participant recruitment to data analysis.

Experimental_Workflow Recruitment Participant Recruitment (e.g., diagnosed with FMS/CFS) Screening Screening & Baseline Assessment (e.g., VAS, Echocardiogram) Recruitment->Screening Randomization Randomization Screening->Randomization Intervention Intervention Phase (this compound or Placebo) Randomization->Intervention FollowUp Follow-up Assessments (e.g., at 1, 2, 3 weeks) Intervention->FollowUp DataAnalysis Data Analysis (Statistical Comparison) FollowUp->DataAnalysis Results Results & Conclusion DataAnalysis->Results

Caption: A generalized workflow for a randomized controlled trial of this compound supplementation.

Conclusion

The reproducibility of experimental findings for this compound varies significantly across different areas of application. For Chronic Fatigue Syndrome and Fibromyalgia, the evidence is promising but lacks the rigor of independent, placebo-controlled trials, making it difficult to assess reproducibility definitively. In the realm of athletic performance, the findings are inconsistent, with several well-designed studies showing no significant benefit, suggesting poor reproducibility of ergogenic effects in healthy, trained individuals. The research on cardiac function, particularly in heart failure, shows potential, with some positive results from randomized controlled trials. However, larger and more definitive studies are needed to confirm these findings and establish this compound as a reliable therapeutic option.

References

D-Ribose in the Landscape of Mitochondrial Enhancement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mitochondrial dysfunction is a hallmark of numerous pathologies and the aging process, making the exploration of mitochondrial enhancers a critical area of research. D-Ribose, a naturally occurring pentose (B10789219) sugar, plays a vital role in cellular energy metabolism by serving as a fundamental building block for adenosine (B11128) triphosphate (ATP). This guide provides an objective comparison of this compound's efficacy against other prominent mitochondrial enhancers, supported by available experimental data. We will delve into the mechanisms of action, present quantitative findings in structured tables, detail experimental protocols, and visualize key pathways to offer a comprehensive resource for the scientific community.

Mechanisms of Mitochondrial Enhancement: A Comparative Overview

Mitochondrial enhancers employ diverse strategies to bolster mitochondrial function, from providing fuel for the electron transport chain to promoting the biogenesis of new mitochondria. Here, we compare the primary mechanisms of this compound, Coenzyme Q10 (CoQ10), L-Carnitine, Pyrroloquinoline Quinone (PQQ), and Nicotinamide (B372718) Riboside (NR).

This compound: Directly fuels ATP production by providing the sugar backbone for the adenosine nucleotide. Supplemental this compound bypasses the rate-limiting steps of the pentose phosphate (B84403) pathway (PPP), the body's natural route for Ribose synthesis, thereby accelerating the replenishment of depleted ATP pools.[1][2]

Coenzyme Q10 (CoQ10): Acts as an essential electron carrier within the mitochondrial electron transport chain (ETC), facilitating the transfer of electrons to generate a proton gradient for ATP synthesis.[3][4] It also functions as a potent antioxidant, protecting mitochondrial membranes from oxidative damage.

L-Carnitine: Primarily functions as a transport molecule, shuttling long-chain fatty acids across the inner mitochondrial membrane for beta-oxidation and subsequent energy production.[5][6] This process is crucial for tissues with high energy demands, such as skeletal and cardiac muscle.

Pyrroloquinoline Quinone (PQQ): A redox cofactor that influences cellular signaling pathways, notably promoting mitochondrial biogenesis—the creation of new mitochondria.[7][8] It achieves this by activating key regulators like PGC-1α. PQQ also possesses significant antioxidant properties.

Nicotinamide Riboside (NR): A precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in numerous metabolic reactions, including glycolysis, the Krebs cycle, and oxidative phosphorylation.[9] By boosting NAD+ levels, NR supports the activity of sirtuins and other enzymes vital for mitochondrial health and cellular energy production.

Comparative Efficacy: A Review of Experimental Data

ATP Production and Energy Metabolism

A core function of mitochondria is ATP synthesis. The following table summarizes findings from studies investigating the impact of these enhancers on energy-related parameters.

Enhancer(s)Study PopulationDosageKey Quantitative OutcomesReference(s)
This compound Healthy adults with lower VO2 max10 g/day Maintained exercise performance; Significantly lower Rate of Perceived Exertion (RPE) and Creatine (B1669601) Kinase (CK) levels compared to dextrose.[10]
This compound + Ubiquinol (CoQ10) Patients with Heart Failure with Preserved Ejection Fraction (HFpEF)This compound: 15 g/day ; Ubiquinol: 600 mg/dayThis compound alone: 25.82 point increase in Kansas City Cardiomyopathy Questionnaire (KCCQ) score. Ubiquinol alone: 22.41 point increase in KCCQ score. Combination: 17.30 point increase in KCCQ score. This compound increased blood ATP levels.[11]
Nicotinamide + this compound Healthy middle-aged adultsNicotinamide: 240 mg/day; this compound: 1280 mg/daySignificant increase in blood NAD+ (10.4% at day 5) and NADP+ (27.6% at day 5).[9]
L-Carnitine Healthy men2 g/day for 14 daysSignificantly lower serum Creatine Kinase (CK) and Lactate (B86563) Dehydrogenase (LDH) 24h post-exercise compared to placebo.[12]
PQQ Healthy Japanese adults (40 to <80 years)21.5 mg/day for 12 weeksSignificant improvements in cognitive function domain scores for composite memory, verbal memory, and complex attention.[13]
Muscle Recovery and Performance

Mitochondrial health is paramount for muscle function and recovery post-exercise. The following table outlines the effects of this compound and L-Carnitine on markers of muscle damage and recovery.

EnhancerStudy PopulationDosageKey Quantitative OutcomesReference(s)
This compound Healthy subjects with lower VO2 max10 g/day Significantly lower change in Creatine Kinase (CK) levels (37.1 ± 85.2 U/L) compared to dextrose (121.4 ± 110.2 U/L).[10][14]
L-Carnitine Football playersNot specifiedSignificantly decreased Creatine Kinase (CK) activity pre- and post-exercise.[1]
L-Carnitine Meta-analysis of 7 RCTsVariedSignificantly reduced creatine kinase (CK), myoglobin (B1173299) (Mb), and lactate dehydrogenase (LDH) levels at 24 hours post-exercise.[15]
Cognitive Function

Emerging research suggests a link between mitochondrial function and cognitive health. The table below presents findings on the impact of PQQ and this compound on cognitive parameters.

EnhancerStudy PopulationDosageKey Quantitative OutcomesReference(s)
PQQ Older adultsNot specifiedSignificantly improved composite and verbal memory after 12 weeks.[16]
PQQ Healthy adults (20-65 years)20 mg/day for 12 weeksImproved cognitive flexibility and executive speed in younger adults; improved memory in older adults.[17]
This compound Community-dwelling older adultsN/A (observational)Higher urine this compound levels were negatively correlated with cognitive function (MMSE and verbal fluency scores).

Note: The negative correlation observed with this compound and cognitive function in the observational study highlights the complexity of its role and suggests that endogenous levels may have different implications than supplementation. Further research is needed to clarify this relationship.

Experimental Protocols: Methodologies for Assessing Mitochondrial Enhancement

To ensure the reproducibility and validity of research in this field, detailed experimental protocols are essential. Below are summaries of methodologies used to measure key outcomes in the cited studies.

Measurement of ATP Production

Protocol: Bioluminescent Assay for ATP in Isolated Mitochondria

  • Mitochondrial Isolation: Mitochondria are isolated from tissue samples (e.g., liver, brain, muscle) through differential centrifugation.

  • Protein Quantification: The protein concentration of the isolated mitochondria is determined using a standard method like the Bradford assay.

  • ATP Standard Curve: A standard curve is generated using known concentrations of ATP (e.g., 0.5 to 50 µM) to correlate luminescence with ATP concentration.

  • Luminescence Measurement: A commercially available bioluminescent ATP determination assay kit is used. The assay is based on the reaction of ATP with luciferase and luciferin, which produces light.

  • Rate of ATP Production: To measure the rate of production, a known concentration of ADP (e.g., 2.5 mM) is added to the mitochondrial suspension in the reaction mixture. The subsequent increase in luminescence over time is measured, typically every 5 seconds for a total of 5 minutes.

  • Inhibition Control: To validate the assay, a known inhibitor of ATP synthase, such as oligomycin (B223565) (e.g., 1 and 5 mM), is added to a separate mitochondrial sample to confirm a decrease in ATP production.

This protocol provides a sensitive and reproducible method for quantifying both ATP content and the rate of ATP production in isolated mitochondria.

Assessment of Mitochondrial Biogenesis

Protocol: Multi-faceted Approach to Quantifying Mitochondrial Biogenesis

  • Visualization and Quantification of Mitochondrial Mass:

    • Fluorescence Microscopy: Tissues or cells are stained with mitochondria-specific fluorescent dyes (e.g., MitoTracker) and imaged. The fluorescence intensity is quantified to estimate mitochondrial mass.

    • Transmission Electron Microscopy (TEM): Provides high-resolution images of mitochondria, allowing for the quantification of mitochondrial volume and density within cells.

  • Biochemical Markers:

    • mtDNA Copy Number: The ratio of mitochondrial DNA (mtDNA) to nuclear DNA (nDNA) is determined using quantitative polymerase chain reaction (qPCR). An increase in this ratio indicates an increase in mitochondrial number.

    • Expression of Key Transcription Factors: The protein levels of key regulators of mitochondrial biogenesis, such as PGC-1α, NRF-1, and TFAM, are measured using Western blotting.

    • Mitochondrial Protein Levels: The abundance of specific mitochondrial proteins (e.g., components of the electron transport chain) is quantified by Western blotting.

A comprehensive assessment of mitochondrial biogenesis requires a combination of these techniques to provide a complete picture of the changes occurring at the cellular and molecular levels.

Quantification of Muscle Recovery

Protocol: Assessing Muscle Damage and Recovery Post-Exercise

  • Induction of Muscle Damage: A standardized exercise protocol designed to induce delayed onset muscle soreness (DOMS) is performed by the subjects (e.g., plyometric exercise, eccentric contractions).

  • Subjective Assessment of Muscle Soreness: Muscle soreness is quantified using a Visual Analog Scale (VAS) at specific time points post-exercise (e.g., 24, 48, 72 hours).

  • Biochemical Markers of Muscle Damage: Blood samples are collected at baseline and at various time points post-exercise. The serum levels of the following muscle damage markers are measured:

    • Creatine Kinase (CK)

    • Lactate Dehydrogenase (LDH)

    • Myoglobin (Mb)

  • Functional Assessment:

    • Isokinetic Muscle Strength: Maximal voluntary contraction force and power are measured using an isokinetic dynamometer.

    • Range of Motion: Joint range of motion is assessed to determine the extent of muscle stiffness.

This multi-parameter approach provides a comprehensive evaluation of muscle recovery by combining subjective feedback with objective biochemical and functional data.

Measurement of NAD+ Levels

Protocol: High-Performance Liquid Chromatography (HPLC) for NAD+ Quantification

  • Sample Collection: Blood, tissue, or cell samples are collected from subjects.

  • NAD+ Extraction: NAD+ is extracted from the samples using an acidic extraction method (e.g., with perchloric acid) to ensure the stability of the oxidized form.

  • Sample Preparation: The extracted samples are neutralized and centrifuged to remove protein precipitates. The supernatant is then filtered before injection into the HPLC system.

  • HPLC Analysis:

    • Column: A reverse-phase C18 column is typically used for separation.

    • Mobile Phase: A gradient of a buffer solution (e.g., phosphate buffer) and an organic solvent (e.g., methanol) is used to elute the compounds.

    • Detection: NAD+ is detected using a UV detector at a specific wavelength (typically 260 nm).

  • Quantification: The concentration of NAD+ in the samples is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of NAD+.

HPLC provides a reliable and accurate method for the quantification of NAD+ levels in various biological samples.

Visualizing the Pathways: A Graphical Representation

To further elucidate the mechanisms of action and experimental workflows, the following diagrams are provided in Graphviz DOT language.

D_Ribose_ATP_Synthesis_Pathway cluster_0 Cellular ATP Production Glucose Glucose This compound-5-Phosphate This compound-5-Phosphate PRPP PRPP This compound-5-Phosphate->PRPP ATP_Synthesis ATP_Synthesis PRPP->ATP_Synthesis de novo and salvage pathways ATP ATP Supplemental this compound Supplemental this compound Supplemental this compound->this compound-5-Phosphate Bypasses rate-limiting steps G6P G6P G6P->this compound-5-Phosphate Pentose Phosphate Pathway (rate-limiting) ATP_Synthesis->ATP Mitochondrial_Enhancer_Mechanisms This compound This compound CoQ10 CoQ10 ETC Electron Transport Chain CoQ10->ETC Electron Carrier L-Carnitine L-Carnitine Fatty_Acid_Oxidation Fatty Acid Oxidation L-Carnitine->Fatty_Acid_Oxidation Transports Fatty Acids PQQ PQQ Mitochondrial_Biogenesis Mitochondrial Biogenesis PQQ->Mitochondrial_Biogenesis Stimulates NR NR NAD_Levels NAD+ Levels NR->NAD_Levels Increases Mitochondrial Function Mitochondrial Function ETC->Mitochondrial Function Fatty_Acid_Oxidation->Mitochondrial Function Mitochondrial_Biogenesis->Mitochondrial Function NAD_Levels->Mitochondrial Function Experimental_Workflow_Muscle_Recovery cluster_measures Assessments Start Start: Baseline Measures Exercise Induce Muscle Damage (Standardized Exercise) Post_Exercise_Measures Post-Exercise Measures (24h, 48h, 72h) Exercise->Post_Exercise_Measures Supplementation Supplement Administration Supplementation->Exercise Data_Analysis Data Analysis Post_Exercise_Measures->Data_Analysis VAS VAS for Soreness Post_Exercise_Measures->VAS Blood_Markers Blood Markers (CK, LDH) Post_Exercise_Measures->Blood_Markers Functional_Tests Functional Tests Post_Exercise_Measures->Functional_Tests End End: Comparative Efficacy Data_Analysis->End

References

D-Ribose in Disease Models: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides an objective comparison of D-Ribose's performance in specific disease models, supported by experimental data. We will delve into its role in Chronic Fatigue Syndrome (CFS), Fibromyalgia, and Cardiovascular Disease, comparing its efficacy with alternative interventions and placebo.

This compound: Mechanism of Action

This compound is a naturally occurring pentose (B10789219) sugar crucial for the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[1][2] It is a key component of the pentose phosphate (B84403) pathway (PPP), a metabolic pathway that produces NADPH and the precursor for nucleotide synthesis.[1][2][3] Supplemental this compound can bypass the rate-limiting steps of the PPP, thereby accelerating the production of ATP.[1][2][3] This mechanism is particularly relevant in conditions characterized by impaired cellular energy metabolism.

Recent research also suggests that this compound may play a role in the activation of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. AMPK activation helps to restore energy balance by stimulating catabolic processes that generate ATP and inhibiting anabolic pathways that consume ATP.

This compound in Chronic Fatigue Syndrome (CFS) and Fibromyalgia

CFS and fibromyalgia are debilitating conditions often associated with fatigue, muscle pain, and cognitive dysfunction. Several studies have investigated the potential of this compound to alleviate these symptoms by addressing underlying cellular energy deficits.

Comparison with Placebo and Other Supplements

While large-scale, placebo-controlled trials on this compound for CFS and fibromyalgia are limited, open-label studies have shown promising results. In contrast, other supplements like Acetyl-L-carnitine and Coenzyme Q10 have been evaluated in more rigorous placebo-controlled settings for similar conditions.

TreatmentDiseaseStudy DesignKey Outcomes
This compound CFS & FibromyalgiaOpen-label, multicenter study (n=257)61.3% increase in energy, 37% increase in overall well-being, 29.3% improvement in sleep, 30% improvement in mental clarity, 15.6% decrease in pain (p<0.0001 for all).[4][5]
This compound CFS & FibromyalgiaOpen-label pilot study (n=41)~66% of patients experienced significant improvement, with an average 45% increase in energy and 30% improvement in overall well-being (p<0.0001).[6][7][8]
Acetyl-L-carnitine (ALCAR) FibromyalgiaDouble-blind, multicenter trial vs. placebo (n=102)Significant improvement in depression and musculo-skeletal pain on VAS compared to placebo at 10 weeks.[9]
Coenzyme Q10 (200mg/day) + NADH (20mg/day) Chronic Fatigue SyndromeRandomized, double-blind, placebo-controlled trial (n=207)Significant reduction in the overall Fatigue Impact Scale (FIS-40) score at 4 weeks (p=0.022) in the treatment group.[10]
Experimental Protocols

This compound for CFS and Fibromyalgia (Open-Label Studies):

  • Dosage: 5 grams of this compound administered orally, three times per day.[4][5][6][7][8]

  • Duration: 3 weeks.[4][5]

  • Outcome Measures: Patient-reported symptoms were assessed using a Visual Analog Scale (VAS) rating energy levels, sleep quality, cognitive function, pain, and overall well-being.[5]

Acetyl-L-carnitine for Fibromyalgia (Placebo-Controlled Trial):

  • Dosage: 2 capsules of 500 mg Acetyl-L-carnitine or placebo daily, plus one intramuscular injection of 500 mg ALCAR or placebo for 2 weeks, followed by 3 capsules daily for 8 weeks.[9]

  • Outcome Measures: The primary outcome was the change in the number of positive tender points and the "total myalgic score." Secondary outcomes included VAS scores for various symptoms and the Short Form 36 (SF-36) questionnaire for quality of life.[9]

Coenzyme Q10 and NADH for CFS (Placebo-Controlled Trial):

  • Dosage: 200 mg of Coenzyme Q10 and 20 mg of NADH or a matching placebo once daily.[10]

  • Duration: 12 weeks.[10]

  • Outcome Measures: The primary endpoint was the change in fatigue perception measured by the 40-item Fatigue Impact Scale (FIS-40).[10]

This compound in Cardiovascular Disease

In the context of cardiovascular disease, particularly in conditions of myocardial ischemia and heart failure, this compound has been studied for its potential to replenish depleted cardiac energy stores and improve heart function.

Comparison with Placebo

A key study investigated the effects of this compound in patients with congestive heart failure (CHF) in a randomized, double-blind, crossover trial.

TreatmentDiseaseStudy DesignKey Outcomes
This compound Congestive Heart FailureRandomized, double-blind, crossover study (n=15)Significant improvement in diastolic function: enhanced atrial contribution to left ventricular filling (40±11% vs. 45±9%, p=0.02), smaller left atrial dimension (54±20 vs. 47±18 ml, p=0.02), and shortened E wave deceleration time (235±64 vs. 196±42 ms, p=0.002) compared to placebo. Significant improvement in quality of life score (417±118 vs. 467±128, p≤0.01).[11][12]
Placebo Congestive Heart FailureRandomized, double-blind, crossover study (n=15)No significant changes in echocardiographic parameters or quality of life.[11][12]
Experimental Protocols

This compound in Congestive Heart Failure (Crossover Trial):

  • Dosage: Oral this compound or placebo administered for two treatment periods of 3 weeks, separated by a 1-week washout period.[11][12]

  • Outcome Measures:

    • Echocardiography: Myocardial functional parameters were assessed by echocardiography to evaluate diastolic and systolic function.[11][12]

    • Quality of Life: Assessed using the SF-36 questionnaire.[11][12]

    • Functional Capacity: Evaluated using cycle ergometer testing.[11][12]

Dobutamine (B195870) Stress Echocardiography Protocol for Assessing this compound Effects:

  • Procedure: Dobutamine is infused intravenously at incremental doses (e.g., starting at 5-10 µg/kg/min and increasing to a maximum of 40-50 µg/kg/min) to induce cardiac stress.

  • Echocardiographic Imaging: Echocardiographic images are acquired at baseline and at each stage of dobutamine infusion to assess regional wall motion and overall cardiac function.

  • Wall Motion Score Index: A scoring system is used to quantify regional wall motion abnormalities, with a lower score indicating better function.

Measurement of Myocardial ATP Levels:

  • Phosphorus-31 Magnetic Resonance Spectroscopy (31P-MRS): This non-invasive imaging technique is the gold standard for in vivo measurement of high-energy phosphate metabolites, including ATP and phosphocreatine (B42189) (PCr), in the myocardium. It allows for the quantification of the PCr/ATP ratio, a key indicator of cardiac energy status.

Visualizing the Pathways

To better understand the mechanisms and workflows discussed, the following diagrams are provided.

Pentose_Phosphate_Pathway Glucose6P Glucose-6-Phosphate G6PD G6PD (Rate-limiting step) Glucose6P->G6PD Oxidative Phase Ribulose5P Ribulose-5-Phosphate G6PD->Ribulose5P Ribose5P Ribose-5-Phosphate Ribulose5P->Ribose5P PRPP PRPP Ribose5P->PRPP ATP_Synthesis ATP Synthesis PRPP->ATP_Synthesis DRibose This compound (Supplemental) DRibose->Ribose5P Bypasses rate-limiting step AMPK_Activation_Pathway cluster_energy_stress Cellular Energy Stress AMP_ATP_ratio Increased AMP/ATP ratio AMPK AMPK AMP_ATP_ratio->AMPK Activates Catabolism Increased Catabolism (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolism Anabolism Decreased Anabolism (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Anabolism ATP_Production ATP Production Catabolism->ATP_Production Experimental_Workflow_CFS_Fibromyalgia cluster_recruitment Patient Recruitment cluster_intervention Intervention cluster_assessment Assessment Patients Patients with diagnosed CFS or Fibromyalgia Baseline Baseline Assessment (VAS, SF-36) Patients->Baseline Randomization Randomization (for controlled trials) Treatment This compound / Alternative / Placebo Randomization->Treatment FollowUp Follow-up Assessments Treatment->FollowUp Baseline->Randomization Experimental_Workflow_Cardiovascular cluster_recruitment_cv Patient Recruitment cluster_intervention_cv Intervention cluster_assessment_cv Assessment Patients_CV Patients with Cardiovascular Disease (e.g., CHF) Baseline_CV Baseline Assessment (Echocardiography, 31P-MRS, QoL) Patients_CV->Baseline_CV Crossover Crossover Design (this compound vs. Placebo) Post_Intervention Post-Intervention Assessment Crossover->Post_Intervention Baseline_CV->Crossover

References

Safety Operating Guide

Safe Disposal of D-Ribose in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

D-Ribose is consistently classified as a non-hazardous substance according to safety data sheets (SDS).[1][2] Consequently, its disposal does not necessitate specialized hazardous waste procedures.[1] The fundamental principle for its disposal is to adhere to local, state, and federal regulations for non-hazardous solid waste.[1][2][3]

For safe handling and disposal, it is crucial to be aware of the fundamental properties of this compound. The following table summarizes key quantitative data.[1]

PropertyValue
Molecular FormulaC₅H₁₀O₅
Molecular Weight150.13 g/mol
AppearanceWhite to off-white powder
Melting Point88-92 °C
SolubilitySoluble in water, slightly soluble in ethanol, insoluble in ether.[1]

Standard Operating Procedure for this compound Disposal

This section provides a step-by-step guide for the proper disposal of this compound and associated waste materials in a laboratory environment.

1. Waste Identification and Segregation:

  • Confirm that the this compound waste is not mixed with any hazardous chemicals.[1]

  • If this compound is mixed with hazardous materials, the mixture must be treated as hazardous waste and disposed of according to institutional guidelines for hazardous chemical waste.[1]

  • It is imperative not to mix this compound waste with other chemical waste to prevent cross-contamination and ensure the waste stream is correctly identified as non-hazardous.[1]

2. Spill Management:

  • In the event of a spill, collect the material in a dry form.[1] Take measures to avoid generating dust.[1][3][4]

  • Mechanically take up the spilled material (e.g., by sweeping or shoveling) and place it, along with any contaminated absorbent materials, into a suitable, closed container for disposal.[1][3][4]

  • Do not let the product enter drains.[3][4]

3. Containerization of Waste:

  • Place unused or waste this compound in its original container or a clearly labeled, sealed container.[1]

  • Handle empty containers that previously held this compound as if they contain residual product.[1] These containers should be securely closed before disposal.[1]

4. Final Disposal:

  • Dispose of the contained this compound waste in accordance with institutional, local, and national regulations for non-hazardous solid waste.[1]

  • For surplus and non-recyclable solutions, consider consulting a licensed professional waste disposal company.[3][4]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

D_Ribose_Disposal_Workflow start Start: this compound Waste for Disposal check_mixture Is the this compound waste mixed with hazardous chemicals? start->check_mixture treat_hazardous Treat as Hazardous Waste: Follow institutional guidelines for hazardous chemical waste disposal. check_mixture->treat_hazardous Yes treat_non_hazardous Treat as Non-Hazardous Waste check_mixture->treat_non_hazardous No end End of Disposal Process treat_hazardous->end place_in_container Place in a sealed, properly labeled container. treat_non_hazardous->place_in_container consult_regulations Consult local and institutional regulations for non-hazardous solid waste disposal. place_in_container->consult_regulations dispose Dispose of according to approved procedures. consult_regulations->dispose dispose->end

Caption: Workflow for the proper disposal of this compound.

Note: The guidance provided is based on safety data sheets and general laboratory safety practices for non-hazardous chemicals. No experimental protocols are cited for these disposal procedures. Always consult your institution's specific waste management protocols before proceeding.[1]

References

Personal protective equipment for handling D-Ribose

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for D-Ribose

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for this compound, ensuring a secure laboratory environment. While this compound is consistently classified as a non-hazardous substance, adherence to standard laboratory safety practices is crucial to minimize any potential risks.[1]

Personal Protective Equipment (PPE)

When handling this compound, especially in powdered form, the use of appropriate personal protective equipment is recommended to prevent direct contact and inhalation of dust particles.

PPE CategoryRecommended Equipment
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.[2][3][4]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3][4] Handle with gloves and wash and dry hands after use.[5]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or when dusts are generated.[3]
Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of laboratory personnel.

  • Ventilation: Handle in a well-ventilated area.[2][5] Provide appropriate exhaust ventilation where dust is formed.[2][5]

  • Hygiene: Practice good industrial hygiene.[2] Wash hands before breaks and at the end of the workday.[2]

  • Storage: Keep the container tightly closed in a cool, dry, and well-ventilated place.[2][5] Store at room temperature away from light and moisture.[2]

Accidental Release Measures

In the event of a spill, follow these steps to ensure a safe and effective cleanup:

  • Avoid Dust Formation: Take measures to avoid generating dust during cleanup.[1][2]

  • Containment: Take up the material mechanically by sweeping or shoveling.[2]

  • Collection: Collect the spilled material and any contaminated absorbent materials into a suitable, closed container for disposal.[1][2]

Disposal Plan

This compound is classified as a non-hazardous substance, which simplifies its disposal.[1]

  • Waste Classification: Dispose of as unused, non-hazardous product.[2][5]

  • Regulations: All waste disposal must be handled in accordance with local, state, and federal regulations for non-hazardous solid waste.[1][6]

  • Containerization: Unused or waste this compound should be placed in its original container or a clearly labeled, sealed container.[1]

  • Cross-Contamination: Do not mix this compound waste with other chemical waste, especially hazardous materials, to prevent cross-contamination.[1]

Experimental Protocols

As this guide focuses on safety and handling procedures, no experimental protocols are cited.

This compound Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated check_contamination Is the waste mixed with hazardous chemicals? start->check_contamination treat_hazardous Treat as Hazardous Waste: Follow institutional guidelines for hazardous chemical waste disposal. check_contamination->treat_hazardous Yes non_hazardous Treat as Non-Hazardous Waste check_contamination->non_hazardous No end End of Disposal Process treat_hazardous->end containerize Place in a sealed, properly labeled container. non_hazardous->containerize consult_regulations Consult local and institutional regulations for non-hazardous solid waste disposal. containerize->consult_regulations dispose Dispose of according to approved procedures. consult_regulations->dispose dispose->end

Caption: Workflow for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.